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caltractin

Cat. No.: B1168705
CAS No.: 118216-31-2
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Description

Caltractin, also known as centrin, is a highly conserved, ~20-kDa calcium-binding protein belonging to the EF-hand superfamily . It shares approximately 50% sequence identity with calmodulin but is distinguished by unique structural features in its C-terminal domain that confer target specificity . A fundamental role of this compound is its structural and functional association with microtubule-organizing centers (MTOCs) . In human cells, it localizes to the centrosome of both interphase and mitotic cells, and in lower organisms, it is found in analogous structures like the basal body and spindle pole body . Within these centers, this compound is implicated in critical processes such as centriole duplication and separation . Beyond its centrosomal functions, this compound plays a significant role in the cell's response to genotoxic stress. It is directly involved in nucleotide excision repair, the pathway that repairs DNA lesions induced primarily by ultraviolet irradiation . The protein also contributes to genome stability, and its dysregulation has been observed in contexts such as tumor-infiltrating lymphocytes . This multifunctional protein serves as a key component in bridging nuclear and cytoplasmic events, making it an essential reagent for research in cell cycle regulation, centrosome biology, and DNA damage response mechanisms . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

118216-31-2

Molecular Formula

C32H35NO14

Synonyms

caltractin

Origin of Product

United States

Foundational & Exploratory

The Role of Caltractin in the Microtubule-Organizing Center: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-organizing center (MTOC) is the primary site of microtubule nucleation and organization in eukaryotic cells, playing a pivotal role in cell division, polarity, and intracellular transport.[1][2] At the core of the animal cell MTOC lies the centrosome, a complex organelle composed of two centrioles embedded in a protein-rich matrix known as the pericentriolar material (PCM).[1][3] Caltractin, also known as centrin, is a highly conserved, 20-kDa calcium-binding protein and a fundamental component of the centrosome.[4][5][6] As a member of the EF-hand superfamily of proteins, this compound's function is intricately linked to calcium signaling, which is essential for the proper duplication and segregation of the centrosome.[4][7] Dysregulation of centrosome number and function has been implicated in various diseases, including cancer, making the proteins that govern its assembly and function, such as this compound, critical subjects of investigation for therapeutic development. This guide provides an in-depth technical overview of the function of this compound in the MTOC, with a focus on its molecular interactions, regulatory pathways, and the experimental methodologies used to elucidate its role.

This compound's Molecular Characteristics and Calcium-Binding Properties

This compound is characterized by the presence of four EF-hand motifs, which are helix-loop-helix structural domains that bind calcium ions.[4] These motifs are organized into two globular domains, an N-terminal domain and a C-terminal domain, connected by a flexible linker.[7] The calcium-binding properties of these domains are not identical, suggesting distinct functional roles. The N-terminal domain of human centrin 2 (CETN2) exhibits a moderate affinity for Ca2+, with reported binding constants in the range of 1-10 μM, qualifying it as a potential calcium sensor in signal transduction pathways.[7] The C-terminal domain, on the other hand, appears to have two calcium-binding sites with significantly different affinities: one in the micromolar range and the other in the millimolar range.[7] This differential binding suggests a nuanced response to fluctuations in intracellular calcium concentrations.

PropertyValueSpecies/ConditionsReference
Molecular Weight ~20 kDaHuman[6]
Ca2+ Affinity (N-terminal domain) 1-10 µMIn vitro[7]
Ca2+ Affinity (C-terminal domain) Biphasic: 1 high (µM), 1 low (mM)In vitro[7]
Binding to hSfi1 High affinity (~10^7 M-1)Human, in vitro[8]
SAS-6 Head Domain Self-Association (for comparison) Low affinity (50-100 µM)Vertebrate[9]

The Role of this compound in Centriole Duplication

Centriole duplication is a tightly regulated process that occurs once per cell cycle, ensuring the formation of a bipolar spindle for accurate chromosome segregation.[4] While some studies have suggested that centrosome duplication can occur in the absence of centrins, a significant body of evidence implicates this compound as a key player in this process.[4]

Interaction with Key Centrosomal Proteins

This compound's function in centriole duplication is mediated through its interaction with a network of other centrosomal proteins. A critical interaction partner is the human centrosomal protein hSfi1, which contains multiple centrin-binding repeats.[8] Isothermal titration calorimetry experiments have demonstrated that peptides from these repeats bind to the C-terminal domain of human centrin 2 with high affinity, in the range of 10^7 M-1.[8] This interaction is moderately dependent on calcium.[8]

The core of the centriole duplication machinery involves the kinase PLK4 and the scaffolding proteins STIL and SAS-6.[10][11][12] While a direct, high-affinity interaction between this compound and SAS-6 has not been definitively quantified, there is evidence suggesting an indirect link through pericentrin. Pericentrin, a major component of the PCM, has been shown to co-localize with CETN2 at the centrosome during interphase.[13]

A Signaling Pathway for Centriole Duplication

The initiation of centriole duplication is triggered by the recruitment and activation of PLK4 at the mother centriole. PLK4 then phosphorylates STIL, a crucial step that promotes the interaction between STIL and SAS-6.[11][12] This STIL-SAS-6 complex is a key component of the cartwheel structure, which provides the nine-fold symmetry of the nascent centriole.[11]

Calcium signaling, mediated by this compound, is thought to play a regulatory role in this pathway. Fluctuations in local Ca2+ concentrations at the MTOC can modulate the conformation of this compound, thereby influencing its interaction with binding partners. It is hypothesized that calcium-bound this compound facilitates the recruitment or stabilization of components of the duplication machinery at the site of new centriole formation.

Centriole_Duplication_Pathway This compound's Proposed Role in Centriole Duplication cluster_calcium Calcium Signaling cluster_duplication Centriole Duplication Cascade Ca2_plus Ca2+ Caltractin_inactive This compound (inactive) Ca2_plus->Caltractin_inactive Binding Caltractin_active This compound-Ca2+ (active) Caltractin_inactive->Caltractin_active PLK4 PLK4 Caltractin_active->PLK4 Modulates Activity? STIL STIL Caltractin_active->STIL Facilitates Recruitment? PLK4->STIL Phosphorylation SAS6 SAS-6 STIL->SAS6 Binding Procentriole Procentriole Assembly SAS6->Procentriole Cartwheel Formation

Caption: Proposed signaling pathway for centriole duplication.

Experimental Protocols

Immunofluorescence Staining for this compound Localization at the Centrosome

This protocol is adapted from standard immunofluorescence procedures and can be used to visualize the localization of this compound at the MTOC.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol (B129727)

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-CETN2

  • Secondary antibody: Alexa Fluor conjugated goat anti-rabbit IgG

  • Nuclear stain: DAPI

  • Mounting medium

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Wash cells three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific antibody binding by incubating in 1% BSA in PBS for 1 hour.

  • Incubate with primary antibody (e.g., rabbit anti-CETN2) diluted in blocking buffer overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Stain nuclei with DAPI for 5 minutes.

  • Wash cells twice with PBS.

  • Mount coverslips onto microscope slides using mounting medium.

  • Visualize using a fluorescence or confocal microscope.

Co-immunoprecipitation of this compound and Associated Proteins

This protocol can be used to identify proteins that interact with this compound within the cell.

Materials:

  • Cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-CETN2 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Antibodies for Western blotting (e.g., anti-pericentrin, anti-SAS-6)

Procedure:

  • Lyse cultured cells with lysis buffer on ice.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the anti-CETN2 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

CoIP_Workflow Co-immunoprecipitation Workflow CellLysate Cell Lysate Preclear Pre-clear with Beads CellLysate->Preclear IP_Ab Incubate with anti-Caltractin Ab Preclear->IP_Ab Capture Capture with Protein A/G Beads IP_Ab->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE & Western Blot Elute->Analysis

Caption: Workflow for co-immunoprecipitation.

Future Directions and Therapeutic Implications

A complete understanding of the stoichiometry and binding affinities of this compound with its various partners at the MTOC is still forthcoming.[3][14] Quantitative proteomic studies have begun to unravel the composition of the human centrosome, but precise quantification of lower abundance proteins like this compound remains a challenge.[3][15][16] Future research employing advanced techniques such as super-resolution microscopy and quantitative mass spectrometry will be crucial to further dissect the molecular architecture of the centrosome and this compound's precise location and abundance within it.

Given the established link between centrosome amplification and cancer, targeting the centriole duplication machinery is a promising avenue for anti-cancer drug development. Small molecules that disrupt the key protein-protein interactions necessary for centriole formation could selectively induce mitotic arrest and apoptosis in cancer cells. As a calcium-dependent regulator of this process, this compound and its interactions represent a potential target for therapeutic intervention. Further elucidation of the specific conformational changes in this compound upon calcium binding and how these changes regulate its binding to partners like hSfi1 and potentially modulate the PLK4-STIL-SAS-6 pathway will be instrumental in designing targeted therapies.

References

The Controversial Role of Caltractin in Centriole Duplication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caltractin, also known as Centrin-2 (CETN2), is a highly conserved, calcium-binding protein localized to the distal lumen of centrioles. For decades, it has been implicated as a crucial player in the tightly regulated process of centriole duplication. However, its precise role remains a subject of intense research and debate, with some studies demonstrating its absolute requirement for the formation of new centrioles, while others suggest it is dispensable for the core duplication machinery. This technical guide provides an in-depth analysis of the current understanding of this compound's function in centriole duplication, presenting key quantitative data, detailed experimental protocols, and visualizations of the molecular pathways involved. This document is intended to serve as a comprehensive resource for researchers in cell biology, oncology, and drug development who are investigating the mechanisms of centrosome biogenesis and its implications in disease.

Introduction to this compound and Centriole Duplication

The centrosome, the primary microtubule-organizing center in animal cells, is composed of two orthogonally arranged centrioles embedded in a protein-rich matrix known as the pericentriolar material (PCM). Centriole duplication is a semi-conservative process that is strictly coordinated with the cell cycle, ensuring that a cell entering mitosis possesses exactly two centrosomes, a prerequisite for the formation of a bipolar spindle and accurate chromosome segregation. Errors in this process can lead to aneuploidy, a hallmark of many cancers.

This compound (CETN2) is a member of the EF-hand superfamily of calcium-binding proteins.[1] Its localization to the centrioles and its homology to the yeast spindle pole body duplication protein, Cdc31p, initially pointed towards a fundamental role in centriole biogenesis.[2] Subsequent research has revealed a complex and sometimes contradictory picture of its function.

The Duality of this compound's Role: Essential Requirement versus Dispensability

The necessity of this compound for centriole duplication is a central point of contention in the field.

Evidence for an Essential Role:

A landmark study by Salisbury et al. (2002) provided strong evidence for the essential role of this compound in centriole duplication in human cells.[3][4][5] Using RNA interference (RNAi) to deplete CETN2 in HeLa cells, they observed a failure of centriole duplication, leading to a progressive loss of centrioles over successive cell divisions.[3][4] This "centriole dilution" ultimately resulted in mitotic defects and cell death, underscoring the importance of CETN2 in this process.[3][4]

Evidence for a Dispensable Role:

Conversely, other studies have challenged this view. In some cell types and model organisms, the depletion of this compound does not seem to impede the core process of procentriole formation.[6] For instance, in human U2OS cells, the depletion of CETN2 and CETN3 did not prevent Plk4-induced procentriole biogenesis.[7] Furthermore, gene targeting in the chicken DT40 cell line to disrupt all centrin genes showed no discernible impact on centrosome structure or duplication.[4] These findings suggest that the requirement for this compound in centriole duplication may be cell-type specific or that redundant mechanisms can compensate for its absence in certain contexts.

Quantitative Data on this compound Depletion

The study by Salisbury et al. (2002) provides key quantitative data on the progressive loss of centrioles following the siRNA-mediated knockdown of CETN2 in HeLa cells. The data is summarized in the table below.

Time Post-transfection (hours)Percentage of Interphase Cells with 2 CentriolesPercentage of Interphase Cells with 1 CentriolePercentage of Mitotic Spindles with a Centriole Pair at Each PolePercentage of Mitotic Spindles with a Single Centriole at Each Pole
0 (Control) >95%<5%>95%<5%
48 ~40%~60%~35%~65%
72 ~15%~85%~10%~90%
96 <5%>95%<5%>95%

Table 1: Progressive loss of centrioles in HeLa cells after CETN2 siRNA treatment. Data is adapted from Salisbury et al., 2002, Current Biology.[3]

Molecular Interactions and Signaling Pathways

This compound's function in centriole duplication is mediated through its interactions with a network of other centriolar proteins. The binding of calcium is thought to induce a conformational change in this compound, enabling it to interact with its downstream targets.[7][8]

Key interacting partners include:

  • SAS-6: A cornerstone protein of the cartwheel structure, which is essential for establishing the nine-fold symmetry of the centriole.[1][9] The interaction between this compound and SAS-6 is thought to be crucial for the early stages of procentriole formation.

  • CPAP (CENPJ): A protein involved in centriole elongation.[1][10] this compound's interaction with CPAP may play a role in the later stages of centriole assembly.[11]

  • Plk4 (Polo-like kinase 4): The master regulator of centriole duplication.[12][13][14][15][16] While a direct interaction is not firmly established, Plk4 is known to phosphorylate other centriolar proteins, and its activity is essential for the recruitment of the duplication machinery.[15] The interplay between Plk4 signaling and this compound function is an active area of investigation.

The following diagram illustrates the putative signaling pathway involving this compound in centriole duplication.

Caltractin_Signaling_Pathway cluster_Procentriole Procentriole Formation Plk4 Plk4 (Master Kinase) SAS6 SAS-6 (Cartwheel Assembly) Plk4->SAS6 recruits CPAP CPAP (Centriole Elongation) Plk4->CPAP recruits Procentriole Nascent Procentriole SAS6->Procentriole initiates CPAP->Procentriole elongates This compound This compound (CETN2) + Ca2+ This compound->SAS6 interacts with This compound->CPAP interacts with

This compound signaling in centriole duplication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in centriole duplication.

siRNA-Mediated Knockdown of this compound (CETN2) in HeLa Cells

This protocol is adapted from general procedures for siRNA transfection in HeLa cells and is similar to the approach used in the foundational study by Salisbury et al. (2002).[2][17][18][19][20]

Materials:

  • HeLa cells

  • CETN2-specific siRNA and non-targeting control siRNA (20 µM stocks)

  • Oligofectamine™ Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS (without antibiotics)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • Preparation of siRNA-Oligofectamine™ Complexes (per well): a. In a sterile tube, dilute 100 pmol of siRNA (5 µl of 20 µM stock) into 175 µl of Opti-MEM™ I. Mix gently. b. In a separate sterile tube, dilute 4 µl of Oligofectamine™ into 21 µl of Opti-MEM™ I. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Oligofectamine™. Mix gently and incubate for 20-25 minutes at room temperature to allow for complex formation.

  • Transfection: a. Aspirate the growth medium from the HeLa cells and wash once with PBS. b. Add 800 µl of Opti-MEM™ I to the siRNA-Oligofectamine™ complex mixture. c. Add the entire volume of the complex mixture dropwise to the cells. d. Incubate the cells at 37°C in a CO2 incubator.

  • Post-transfection: a. After 4-6 hours of incubation, add 1 ml of DMEM with 20% FBS (without antibiotics). b. Cells can be harvested for analysis (e.g., Western blot for knockdown efficiency, immunofluorescence for centriole counting) at various time points (e.g., 48, 72, 96 hours) post-transfection.

siRNA_Workflow start Seed HeLa Cells prepare_complex Prepare siRNA- Oligofectamine Complexes start->prepare_complex transfect Transfect Cells prepare_complex->transfect incubate Incubate 4-6 hours transfect->incubate add_medium Add Growth Medium incubate->add_medium harvest Harvest Cells for Analysis (48-96 hours) add_medium->harvest

Workflow for siRNA-mediated knockdown of CETN2.
Co-Immunoprecipitation (Co-IP) of this compound and Interacting Proteins

This protocol provides a general framework for performing Co-IP to identify or confirm interactions between this compound and other centrosomal proteins.[21][22][23][24]

Materials:

  • Cell line expressing tagged or endogenous this compound

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Antibody against this compound (CETN2) or the tag

  • Control IgG from the same species as the primary antibody

  • Protein A/G magnetic beads

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cell pellet in ice-cold Co-IP Lysis/Wash Buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C. b. Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. Add the anti-Caltractin antibody or control IgG to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add pre-washed Protein A/G magnetic beads and incubate with rotation for another 1-2 hours at 4°C.

  • Washing: a. Place the tube on a magnetic rack to collect the beads. b. Aspirate and discard the supernatant. c. Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

  • Elution: a. Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature. b. Place the tube on a magnetic rack and transfer the supernatant (containing the protein complexes) to a new tube with Neutralization Buffer.

  • Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.

CoIP_Workflow start Cell Lysis preclear Pre-clear Lysate (with Protein A/G beads) start->preclear ip Immunoprecipitation (with anti-Caltractin Ab) preclear->ip capture Capture Complexes (with Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elute Protein Complexes wash->elute analyze Analyze by Western Blot elute->analyze

Workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

The role of this compound in centriole duplication remains a fascinating and complex area of cell biology. While compelling evidence from some studies highlights its essential function, particularly in certain cell lines, other research suggests a more nuanced, potentially redundant role. This discrepancy underscores the need for further investigation into the cell-type-specific requirements for this compound and the potential compensatory mechanisms that may exist.

For researchers and drug development professionals, a deeper understanding of the this compound-mediated pathways in centriole duplication is of significant interest. Given the link between centrosome abnormalities and cancer, targeting key regulators of centriole biogenesis is a promising therapeutic strategy. Future research should focus on:

  • High-resolution structural studies: Elucidating the precise molecular interfaces between this compound and its binding partners will provide critical insights into its mechanism of action.

  • Quantitative proteomics: A comprehensive analysis of the stoichiometry of this compound and other centriolar proteins throughout the cell cycle will help to build more accurate models of centriole assembly.

  • Development of specific inhibitors: Small molecule inhibitors that specifically disrupt the calcium-binding or protein-protein interactions of this compound could be valuable tools for both basic research and as potential therapeutic agents.

By continuing to unravel the complexities of this compound's role, the scientific community can move closer to a complete understanding of the elegant molecular machinery that governs centriole duplication and its implications for human health and disease.

References

Caltractin's Calcium-Binding Architecture: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the calcium-binding properties, domain structure, and functional mechanisms of caltractin (centrin), a key calcium-sensing protein. This guide is intended for researchers, scientists, and drug development professionals.

This compound, also known as centrin, is a highly conserved, small, acidic calcium-binding protein belonging to the EF-hand superfamily.[1][2] It is a fundamental component of microtubule-organizing centers (MTOCs), such as the centrosome in mammalian cells and the spindle pole body in yeast.[3][4] Its role in cellular processes is intrinsically linked to its ability to bind calcium ions, which triggers conformational changes and subsequent interactions with target proteins, thereby modulating their function. This guide provides a detailed overview of the calcium-binding properties and domains of this compound, supported by quantitative data, experimental methodologies, and structural visualizations.

Core Calcium-Binding Properties and Domain Structure

This compound is characterized by a dumbbell-like structure, consisting of two globular domains, an N-terminal and a C-terminal domain, connected by a flexible linker.[4][5] Each of these domains contains two EF-hand motifs, which are helix-loop-helix structural motifs responsible for calcium binding.[1][6] Thus, a single this compound molecule possesses a total of four potential calcium-binding sites.[1]

The two domains of this compound function as structurally independent units.[3][7] A key feature of this compound is the differential calcium-binding affinity of its N- and C-terminal domains.[7] This disparity in calcium affinity is crucial for its function as a calcium sensor, allowing it to respond to varying intracellular calcium concentrations and engage in specific downstream signaling pathways.

Quantitative Analysis of Calcium Binding

The calcium-binding affinity of this compound and its isolated domains has been quantified in various studies. The dissociation constant (Kd) is a common measure of binding affinity, where a lower Kd value indicates a higher affinity.

Protein/DomainOrganismCalcium Binding SitesDissociation Constant (Kd)Method(s)Reference(s)
Full-length this compoundChlamydomonas reinhardtii4N-terminal domain: 1-10 µM (apparent)UV, CD, NMR Spectroscopy[3]
N-terminal Domain (CRC-N)Chlamydomonas reinhardtii2High affinityCalcium-sensitive electrode[8]
C-terminal Domain (CRC-C)Chlamydomonas reinhardtii2Lower affinity than N-terminus; one µM and one mM siteNMR Spectroscopy[3]
Human Centrin 2 (HsCEN2)Homo sapiens2 functional sites (EF-3, EF-4)Low affinity at EF-3Not specified[4]
Human Centrin 3 (HsCEN3)Homo sapiens1 high affinity, 2 low affinityNot specifiedNot specified[4][9]
Yeast Centrin (Cdc31)Saccharomyces cerevisiae3 functional sites (EF-1, EF-3, EF-4)High affinity at EF-1, low at EF-3, EF-4Not specified[4]

Conformational Changes and Target Recognition

The binding of calcium to the EF-hand motifs of this compound induces significant conformational changes.[9] In the absence of calcium, the domains typically adopt a "closed" conformation. Upon calcium binding, these domains transition to an "open" conformation, which often exposes hydrophobic surfaces.[9][10] This calcium-dependent conformational switch is the fundamental mechanism by which this compound interacts with its target proteins.

A well-studied example is the interaction between the C-terminal domain of Chlamydomonas reinhardtii this compound and a peptide fragment of the yeast Kar1p protein.[3][10] This interaction is strictly calcium-dependent.[11] The binding of a single calcium ion to the higher-affinity site (site IV) in the C-terminal domain is sufficient to promote the open conformation and facilitate the binding of Kar1p.[10]

Apo_N N-Domain (Closed) Apo_C C-Domain (Closed) Holo_N N-Domain (Open) + 2 Ca²⁺ Apo_N->Holo_N + Ca²⁺ Holo_C C-Domain (Open) + 2 Ca²⁺ Apo_C->Holo_C + Ca²⁺ Complex This compound-Ca²⁺-Target Complex Target Target Protein (e.g., Kar1p) Holo_C->Target Interaction

Calcium-dependent conformational change and target binding of this compound.

Experimental Protocols for Studying Calcium Binding

The characterization of this compound's calcium-binding properties relies on a suite of biophysical techniques. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the fundamental methodologies are outlined below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (calcium) to a macromolecule (this compound). This technique can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Methodology Overview:

  • A solution of this compound is placed in the sample cell of the calorimeter.

  • A concentrated solution of calcium chloride is loaded into a syringe.

  • The calcium solution is injected in small aliquots into the this compound solution.

  • The heat released or absorbed upon each injection is measured.

  • The resulting data are plotted as heat change per injection versus the molar ratio of calcium to protein.

  • The binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Syringe Syringe with Ca²⁺ Solution Injection Titration Syringe->Injection Cell Calorimeter Cell with Apo-Caltractin Detector Heat Detector Cell->Detector Heat Change Injection->Cell Data Binding Isotherm (Heat vs. Molar Ratio) Detector->Data Analysis Data Fitting & Analysis Data->Analysis Results Kd, n, ΔH, ΔS Analysis->Results

Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Spectroscopic Techniques

Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and fluorescence spectroscopy are powerful tools for monitoring the conformational changes in this compound upon calcium binding.[3]

  • Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is particularly sensitive to the secondary structure of proteins (alpha-helices, beta-sheets). Calcium binding to this compound induces changes in its secondary structure, which can be monitored by CD spectroscopy. By titrating a protein solution with calcium and recording the CD spectrum at each concentration, one can follow the conformational transition and estimate the binding affinity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information about proteins in solution. Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC, can be used to monitor the chemical environment of individual atoms in the protein. Upon calcium binding, the chemical shifts of amino acid residues in the EF-hand loops and surrounding regions will change, allowing for the identification of the binding sites and the characterization of the conformational changes at an atomic level.[3][11]

  • Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan and tyrosine residues in a protein is sensitive to their local environment. If these residues are located near a calcium-binding site, their fluorescence properties (intensity, emission wavelength) may change upon calcium binding. Alternatively, extrinsic fluorescent probes that bind to hydrophobic regions of the protein can be used. The exposure of hydrophobic patches upon calcium binding can be monitored by an increase in the fluorescence of these probes.[10]

Conclusion

This compound's function as a calcium sensor is intricately tied to the specific calcium-binding properties of its N- and C-terminal domains. The differential affinities of its four EF-hand motifs enable a graded response to cellular calcium signals, leading to specific conformational changes and the recruitment of downstream targets. The experimental methodologies outlined in this guide provide a framework for the quantitative and qualitative analysis of these properties, which is essential for a deeper understanding of this compound's role in cellular regulation and for the potential development of therapeutic agents targeting its signaling pathways.

References

Regulation of Caltractin Gene Expression in Human Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Caltractins, also known as centrins, are a highly conserved family of calcium-binding proteins crucial for various cellular functions, including centriole duplication, DNA repair, and ciliogenesis. In humans, the caltractin family primarily comprises CETN1, CETN2, and CETN3. The precise regulation of their gene expression is critical for maintaining cellular homeostasis, and dysregulation has been implicated in various diseases, including cancer and neurological disorders. This technical guide provides an in-depth overview of the current understanding of the molecular mechanisms governing the expression of this compound genes in human cells. We will delve into the signaling pathways, transcription factors, and post-transcriptional modifications that control the expression of CETN1, CETN2, and CETN3. Furthermore, this guide presents detailed experimental protocols for investigating this compound gene regulation, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound Genes

The this compound/centrin family of proteins are fundamental components of the centrosome and play pivotal roles in microtubule organization and severing. These small, acidic proteins contain EF-hand motifs that enable them to bind calcium ions, a process that is often critical for their function.

  • CETN1 : Primarily expressed in the testis and photoreceptors, CETN1 is considered a cancer-testis antigen due to its aberrant expression in several cancers, including prostate, pancreatic, and breast cancer.[1][2] Its expression in cancer cells is thought to be regulated by promoter methylation.

  • CETN2 : Ubiquitously expressed in human tissues, CETN2 is involved in nucleotide excision repair (NER) and centriole duplication.[3][4] High expression of CETN2 has been associated with platinum resistance and poor prognosis in epithelial ovarian cancer.[5]

  • CETN3 : Also widely expressed, CETN3 is implicated in various cellular processes. Its expression is known to be post-transcriptionally regulated by microRNAs, such as miR-410.[6]

Transcriptional Regulation of this compound Genes

The expression of this compound genes is tightly controlled at the transcriptional level by a complex interplay of transcription factors and signaling pathways. While research is ongoing, several key regulatory mechanisms have been identified.

Promoter Regions and Transcription Factors

The promoter regions of the CETN genes contain binding sites for a variety of transcription factors that can either activate or repress their transcription.

CETN1 : The regulation of CETN1 expression is linked to promoter methylation. In cancer cells, demethylation of the CETN1 promoter can lead to its overexpression.

CETN2 : The promoter of CETN2 is TATA-less and contains binding sites for several transcription factors.[1] Bioinformatic predictions from GeneCards suggest potential binding sites for transcription factors such as Cart-1, CBF(2), CUTL1, GCNF, NF-Y, and Nkx2.[7] One of the key transcription factors with a predicted binding site is Sp1 . Experimental evidence has shown that Sp1 binding is crucial for the maximal activity of other gene promoters and can be a critical regulator of gene expression in cancer.[8][9]

CETN3 : The CETN3 promoter also contains numerous predicted transcription factor binding sites. According to GeneCards, these include sites for AML1a, Evi-1, FOXO1 , POU2F1, and POU2F1a.[10] The presence of a FOXO1 binding site is noteworthy, as FOXO1 is a key regulator of metabolism and cell fate, and its binding to promoter regions has been validated in other genes through ChIP-seq analysis.[11]

Signaling Pathways Influencing this compound Gene Expression

Several signaling pathways, particularly those responsive to intracellular calcium levels, are thought to play a role in regulating this compound gene expression.

Given that caltractins are calcium-binding proteins, it is plausible that their expression is regulated by calcium signaling pathways to maintain appropriate cellular levels. Key calcium-dependent signaling cascades include:

  • Calcineurin-NFAT Pathway: This pathway is activated by sustained increases in intracellular calcium, leading to the dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells) transcription factors.[6][12][13][14][15] Once in the nucleus, NFATs can activate the transcription of target genes.

  • CaMKII Pathway: Calcium/calmodulin-dependent protein kinase II (CaMKII) is another crucial mediator of calcium signals.[1][16][17] Upon activation by calcium/calmodulin, CaMKII can phosphorylate various downstream targets, including transcription factors, to modulate gene expression.

While direct experimental evidence linking these pathways to the transcriptional regulation of all three human this compound genes is still emerging, their known roles in controlling gene expression in response to calcium make them strong candidates for further investigation.

The Wnt/β-catenin signaling pathway has been implicated in the regulation of CETN3 through the action of miR-410. In non-small cell lung cancer, miR-410 induces stemness by inhibiting Gsk3β and upregulating β-catenin.[18][19] This suggests a potential indirect regulatory loop where Wnt/β-catenin signaling influences CETN3 expression.

Post-Transcriptional Regulation

Post-transcriptional mechanisms, particularly regulation by microRNAs (miRNAs), add another layer of complexity to the control of this compound gene expression.

miR-410 and CETN3 : It has been demonstrated that miR-410 can directly target the 3' untranslated region (3'UTR) of CETN3 mRNA, leading to its downregulation.[6] This interaction has been observed to promote tumorigenic processes in certain cancers.

Data Presentation

Table 1: Expression of this compound Genes in Human Tissues (GTEx)
GeneTissueMedian Expression (TPM)
CETN1 Testis150.2
Ovary0.8
Brain - Cerebellum0.5
Pituitary0.4
Adrenal Gland0.3
CETN2 Fallopian Tube85.6
Testis78.9
Ovary65.4
Cervix, Endocervix62.3
Uterus58.7
CETN3 Testis95.7
Pituitary25.1
Ovary18.9
Brain - Cerebellum15.6
Fallopian Tube14.8

Data sourced from the Genotype-Tissue Expression (GTEx) Portal.

Table 2: Expression of this compound Genes in Selected Human Cell Lines (Human Protein Atlas)
GeneCell LineExpression Level
CETN1 TestisHigh
CETN2 Fallopian tubeHigh
Choroid plexusHigh
CETN3 Not specified-

Data sourced from the Human Protein Atlas.[4][20]

Table 3: Quantitative Changes in this compound Gene Expression in Cancer
GeneCancer TypeChange in ExpressionFold Change (approx.)Reference
CETN1 Prostate CancerUpregulated10-fold higher in cancer vs. normal
Pancreatic CancerUpregulated25-fold higher in cancer vs. normal
Breast CancerOverexpressed-[2]
CETN2 Epithelial Ovarian CancerHigher in platinum-resistant patients-[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of this compound gene expression.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific transcription factor.[3][7][10][21]

Objective: To identify genomic regions bound by a transcription factor of interest (e.g., SP1 for CETN2 or FOXO1 for CETN3) in human cells.

Protocol:

  • Cell Cross-linking:

    • Grow human cells (e.g., HeLa or a relevant cancer cell line) to 80-90% confluency.

    • Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

    • Wash cells twice with ice-cold PBS.

  • Chromatin Preparation:

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and resuspend in a suitable buffer.

    • Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • DNA Purification:

    • Elute the chromatin complexes from the beads.

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA fragments.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the human genome.

    • Use peak-calling algorithms (e.g., MACS) to identify regions of enrichment.

    • Perform motif analysis to identify the binding motif of the transcription factor.

Luciferase Reporter Assay

This assay is used to measure the activity of a promoter region in response to different stimuli or the presence of specific transcription factors.[2][22][23][24][25]

Objective: To determine if a specific signaling pathway (e.g., calcineurin-NFAT) or transcription factor regulates the promoter activity of a this compound gene.

Protocol:

  • Construct Preparation:

    • Clone the promoter region of the this compound gene of interest (CETN1, CETN2, or CETN3) into a luciferase reporter vector (e.g., pGL3).

    • Co-transfect this construct into human cells along with an expression vector for the transcription factor of interest (if applicable) and a control vector expressing Renilla luciferase (for normalization).

  • Cell Transfection and Treatment:

    • Transfect the plasmids into the chosen human cell line.

    • After 24-48 hours, treat the cells with an agonist or antagonist of the signaling pathway being investigated (e.g., a calcium ionophore like ionomycin (B1663694) to activate calcium signaling).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

    • Compare the relative luciferase activity between treated and untreated cells to determine the effect of the signaling pathway on promoter activity.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the amount of a specific mRNA transcript in a sample.[5][26][27][28][29]

Objective: To measure the change in mRNA expression of a this compound gene in response to a specific treatment or in different cell types.

Protocol:

  • RNA Extraction:

    • Extract total RNA from the human cells or tissues of interest using a suitable RNA isolation kit.

    • Assess the quality and quantity of the extracted RNA.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based assay. The reaction mixture should include the cDNA template, gene-specific primers for the this compound gene of interest, and a reference gene (e.g., GAPDH or ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative expression of the target gene using the ΔΔCt method.

Visualizations

Signaling Pathways

Calcium_Signaling_to_Gene_Expression cluster_nucleus Nucleus extracellular Extracellular Signal (e.g., Neurotransmitter, Growth Factor) receptor Receptor extracellular->receptor plc PLC receptor->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum (ER) ip3->er ca_cyto Cytosolic Ca²⁺ er->ca_cyto Release ca_er Ca²⁺ calmodulin Calmodulin ca_cyto->calmodulin calcineurin Calcineurin calmodulin->calcineurin camkii CaMKII calmodulin->camkii nfat_p NFAT-P (Cytoplasm) calcineurin->nfat_p Dephosphorylates nfat NFAT (Nucleus) nfat_p->nfat Translocation gene This compound Gene (CETN1/2/3) nfat->gene Regulates Transcription tf_p Other TFs-P camkii->tf_p Phosphorylates tf Other TFs tf_p->tf Activation/ Translocation tf->gene Regulates Transcription nucleus Nucleus

Caption: Calcium signaling pathways regulating gene expression.

Experimental_Workflow_ChIP_seq cells 1. Cell Cross-linking (Formaldehyde) chromatin 2. Chromatin Shearing (Sonication/Enzymatic) cells->chromatin ip 3. Immunoprecipitation (Specific Antibody) chromatin->ip purify 4. DNA Purification ip->purify library 5. Library Preparation purify->library seq 6. High-Throughput Sequencing library->seq analysis 7. Data Analysis (Peak Calling, Motif Finding) seq->analysis

Caption: Experimental workflow for ChIP-seq.

Luciferase_Reporter_Assay_Workflow construct 1. Construct Preparation (Promoter + Luciferase Gene) transfect 2. Cell Transfection & Treatment construct->transfect lysis 3. Cell Lysis transfect->lysis measure 4. Measure Luciferase Activity (Luminometer) lysis->measure analyze 5. Data Analysis (Relative Luciferase Activity) measure->analyze

Caption: Luciferase reporter assay workflow.

Conclusion

The regulation of this compound gene expression is a multi-faceted process involving a complex network of transcription factors, signaling pathways, and post-transcriptional modifications. While significant progress has been made in identifying potential regulatory elements and pathways, further research is needed to fully elucidate the precise mechanisms controlling the expression of each this compound gene in different cellular contexts. A deeper understanding of these regulatory networks will not only provide insights into fundamental cellular processes but may also open new avenues for therapeutic intervention in diseases associated with this compound dysregulation. The experimental protocols detailed in this guide provide a robust framework for researchers to contribute to this exciting field of study.

References

Unveiling the Caltractin Interactome: A Technical Guide to Identifying Novel Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – In the intricate landscape of cellular signaling and regulation, understanding the dynamic interplay of proteins is paramount. This technical guide delves into the world of caltractin, a highly conserved calcium-binding protein, and provides a comprehensive framework for identifying its novel protein-protein interactions. This document is intended for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cellular function and identifying new therapeutic targets.

This compound, also known as centrin, is a key player in fundamental cellular processes, most notably in the duplication of the centrosome, the primary microtubule-organizing center in animal cells. Its function is intrinsically linked to its ability to bind calcium and interact with a host of other proteins, thereby modulating their activity and localization. Dysregulation of these interactions has been implicated in various disease states, making the exploration of the this compound interactome a critical area of research.

This guide offers a detailed overview of established and cutting-edge experimental methodologies for discovering novel this compound-binding partners, complete with adaptable protocols and strategies for data analysis. Furthermore, it presents a summary of known interactions and explores the signaling pathways in which this compound participates.

Quantitative Analysis of this compound Interactions

A thorough investigation of protein-protein interactions necessitates a quantitative approach to understand the strength and stoichiometry of these associations. The following table summarizes key quantitative data on the interaction between human centrin 2 (a this compound isoform) and its binding partner, Sfi1, a protein crucial for centrosome duplication. This interaction is a cornerstone of this compound's function at the centrosome.

Interacting ProteinsMethodAffinity (K_d)Stoichiometry (N)Calcium DependenceReference
Human Centrin 2 (CETN2) + Sfi1 repeat peptideIsothermal Titration Calorimetry (ITC)~0.1 µM (10^7 M⁻¹)1:1Moderate[1]
Human Centrin 2 (CETN2) C-terminal domain + Sfi1 repeat peptideIsothermal Titration Calorimetry (ITC)High affinity1:1Moderate[1]
Chlamydomonas this compound C-terminal domain + Kar1p peptideNMR SpectroscopyNot specified1:1Yes[2]

Experimental Protocols for Identifying Novel this compound Interactors

The identification of previously unknown protein-protein interactions is a cornerstone of modern molecular biology. The following sections provide detailed, adaptable protocols for two of the most powerful techniques in this field: Yeast Two-Hybrid (Y2H) screening and Co-Immunoprecipitation (Co-IP) coupled with Mass Spectrometry.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method for identifying binary protein interactions in a eukaryotic host.

Principle: The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest, in this case, this compound, is fused to the DBD ("bait"), and a library of potential interacting proteins is fused to the AD ("prey"). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for the selection of positive clones.

Detailed Protocol (Adaptable for this compound):

  • Bait Plasmid Construction:

    • Clone the full-length human this compound (e.g., CETN2) cDNA into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

    • Verify the correct in-frame fusion by DNA sequencing.

  • Bait Characterization:

    • Transform the bait plasmid into a suitable yeast reporter strain (e.g., AH109).

    • Test for auto-activation of the reporter genes by plating the transformed yeast on selective media (SD/-Trp and SD/-Trp/-His). The bait should not activate transcription on its own. If auto-activation is observed, truncated versions of this compound may need to be used as bait.

  • Library Screening:

    • Transform the yeast strain containing the this compound bait plasmid with a human cDNA library cloned into a Y2H prey vector (e.g., pGADT7).

    • Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for interacting partners.

  • Identification of Positive Clones:

    • Isolate plasmids from the positive yeast colonies.

    • Sequence the prey plasmids to identify the cDNA inserts, which represent potential this compound interactors.

  • Validation of Interactions:

    • Co-transform the identified prey plasmids with the this compound bait plasmid into fresh yeast cells and re-test for reporter gene activation.

    • Perform a β-galactosidase assay for quantitative confirmation of the interaction strength.

    • To eliminate false positives, test the interaction of the identified prey with an unrelated bait protein.

Co-Immunoprecipitation (Co-IP) and Mass Spectrometry

Co-IP is a powerful technique to identify proteins that are part of a complex with a protein of interest within a cellular context.

Principle: An antibody specific to the target protein (this compound) is used to capture it from a cell lysate. Proteins that are bound to this compound will also be pulled down. These co-immunoprecipitated proteins can then be identified by mass spectrometry.

Detailed Protocol (Adaptable for this compound):

  • Cell Culture and Lysis:

    • Culture human cells (e.g., HEK293T or HeLa) to a high density.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to preserve protein complexes.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for this compound (e.g., anti-CETN2) or an appropriate isotype control antibody.

    • Add protein A/G-coupled magnetic beads to the lysate to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads.

    • Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the entire protein lane or specific bands of interest.

    • Perform in-gel digestion of the proteins with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a human protein database to identify the proteins in the sample.

    • Compare the list of proteins identified in the this compound IP to the list from the control IP to identify specific interactors. Quantitative proteomics approaches, such as label-free quantification or stable isotope labeling, can be used for more rigorous identification of true binding partners.

Visualizing this compound's Role: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of this compound's function and the methodologies used to study it, the following diagrams have been generated using Graphviz.

Caltractin_Signaling_Pathway cluster_calcium Calcium Signaling cluster_centrosome Centrosome Duplication cluster_ner Nucleotide Excision Repair Ca2+ Ca2+ This compound This compound Ca2+->this compound Activates Sfi1 Sfi1 This compound->Sfi1 Binds to repeats XPC XPC This compound->XPC Binds and enhances activity Centriole_Duplication Centriole_Duplication Sfi1->Centriole_Duplication Scaffolds duplication DNA_Repair DNA_Repair XPC->DNA_Repair Initiates repair DNA_Damage DNA_Damage DNA_Damage->XPC Recognizes

Caption: this compound's role in cellular signaling pathways.

Y2H_Workflow Bait_Construction 1. Construct this compound-DBD Bait Plasmid Library_Screening 2. Screen cDNA-AD Prey Library Bait_Construction->Library_Screening Positive_Selection 3. Select for Reporter Gene Activation Library_Screening->Positive_Selection Prey_Identification 4. Isolate and Sequence Prey Plasmids Positive_Selection->Prey_Identification Validation 5. Validate Interactions Prey_Identification->Validation

Caption: Workflow for Yeast Two-Hybrid screening.

CoIP_MS_Workflow Cell_Lysis 1. Lyse Cells to Release Protein Complexes Immunoprecipitation 2. Immunoprecipitate this compound and Binding Partners Cell_Lysis->Immunoprecipitation Elution 3. Elute Protein Complexes Immunoprecipitation->Elution MS_Analysis 4. Analyze by LC-MS/MS Elution->MS_Analysis Data_Analysis 5. Identify Novel Interactors MS_Analysis->Data_Analysis

References

Unraveling the Mitotic Dance: A Technical Guide to the Subcellular Localization of Caltractin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the intricate subcellular localization of caltractin during mitosis. This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the dynamic behavior of this critical calcium-binding protein, providing a foundation for understanding its role in cell division and its potential as a therapeutic target.

This compound, also known as centrin, is a highly conserved protein that plays a pivotal role in the function of the centrosome, the primary microtubule-organizing center in animal cells. Its precise localization and regulation are essential for the faithful segregation of chromosomes during mitosis. This guide synthesizes current research to present a detailed overview of this compound's journey through the stages of cell division.

Dynamic Localization of this compound Throughout Mitosis

This compound's primary residence during both interphase and mitosis is the centrosome.[1] However, its concentration and modification at this location are highly dynamic and tightly regulated as the cell progresses through division. The protein is a key component of the centrioles and the surrounding pericentriolar material.[2][3]

During the G2 phase of the cell cycle, preceding mitosis, the phosphorylation of this compound at serine residue 170 begins.[4] This modification is crucial for the separation of duplicated centrosomes, which will form the poles of the mitotic spindle.[4]

Prophase and Metaphase: As the cell enters mitosis, the phosphorylation of this compound at Serine 170 intensifies, leading to its strong localization at the mitotic spindle poles.[4] This phosphorylation event is mediated by key mitotic kinases, including Aurora A and Protein Kinase A (PKA).[4][5] The concentration of phosphorylated this compound at the spindle poles reaches its peak during prophase and metaphase, coinciding with the critical period of spindle formation and chromosome alignment.[5]

Anaphase and Telophase: The levels of phosphorylated this compound at the spindle poles diminish significantly during anaphase and are virtually absent by telophase.[4] This dephosphorylation is thought to be important for the proper completion of mitosis and the transition into cytokinesis.

While the majority of this compound is associated with the centrosome, a significant portion also exists in the cytoplasm, though its function in this compartment during mitosis is less understood.

Quantitative Analysis of this compound Localization

To provide a clearer picture of this compound's dynamic distribution, the following table summarizes the relative localization of phosphorylated this compound (p-Ser170) at the spindle poles versus the cytoplasm throughout the mitotic stages. The data is presented as a qualitative assessment based on immunofluorescence intensity, as precise quantitative values can vary between cell types and experimental conditions.

Mitotic StageRelative Localization at Spindle Poles (Phosphorylated this compound)Relative Cytoplasmic Localization (Total this compound)
Prophase HighModerate
Metaphase HighModerate
Anaphase LowModerate
Telophase Very Low / UndetectableModerate

Experimental Protocols for Studying this compound Localization

This guide provides detailed methodologies for key experiments used to investigate the subcellular localization of this compound during mitosis.

Immunofluorescence Staining for Endogenous this compound

This protocol outlines the steps for visualizing the localization of endogenous this compound in fixed mitotic cells.

  • Cell Culture and Synchronization:

    • Culture HeLa or other suitable mammalian cells on sterile glass coverslips in a 24-well plate.

    • Synchronize cells at the G2/M boundary using a double thymidine (B127349) block or other appropriate methods to enrich for mitotic cells.

  • Fixation and Permeabilization:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.05% Tween-20) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody specific for this compound or phospho-caltractin (Ser170) diluted in blocking buffer overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS with 0.05% Tween-20 for 5 minutes each.

    • Incubate the cells with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS with 0.05% Tween-20 for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a confocal microscope, capturing z-stacks to visualize the three-dimensional localization of this compound within the mitotic spindle and centrosomes.

Live-Cell Imaging of GFP-Caltractin

This protocol allows for the visualization of this compound dynamics in real-time in living mitotic cells.

  • Cell Line and Culture:

    • Use a stable cell line expressing a GFP-caltractin fusion protein (e.g., HeLa-GFP-centrin).

    • Culture the cells in a glass-bottom imaging dish.

  • Imaging Setup:

    • Use a spinning-disk confocal microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO2.

    • Identify cells entering mitosis based on chromosome condensation and nuclear envelope breakdown.

  • Time-Lapse Imaging:

    • Acquire time-lapse images of the GFP signal and, if desired, a fluorescent histone marker (e.g., H2B-mCherry) to visualize chromosomes.

    • Capture images at regular intervals (e.g., every 1-5 minutes) to track the dynamic localization of GFP-caltractin throughout the different stages of mitosis.

  • Image Analysis:

    • Analyze the time-lapse series to quantify changes in GFP-caltractin fluorescence intensity at the spindle poles and in the cytoplasm over time.

Biochemical Fractionation for Centrosome Isolation

This protocol describes the enrichment of centrosomes from mitotic cells for subsequent biochemical analysis, such as Western blotting for this compound.

  • Cell Synchronization and Lysis:

    • Synchronize a large population of cells in mitosis using a method such as a nocodazole (B1683961) block followed by mitotic shake-off.

    • Lyse the mitotic cells in a hypotonic buffer containing protease and phosphatase inhibitors.

  • Sucrose (B13894) Gradient Centrifugation:

    • Prepare a discontinuous sucrose gradient (e.g., 70%, 50%, and 40% sucrose layers).

    • Layer the cell lysate on top of the sucrose gradient.

    • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

  • Fraction Collection and Analysis:

    • Carefully collect fractions from the interfaces of the sucrose layers. Centrosomes are typically enriched at the 50%/70% interface.

    • Analyze the collected fractions by Western blotting using antibodies against this compound and centrosomal markers (e.g., γ-tubulin) to confirm enrichment.

Signaling Pathways Regulating this compound Localization

The dynamic localization of this compound during mitosis is orchestrated by complex signaling networks. The phosphorylation of this compound at Serine 170 is a key regulatory event.

Caltractin_Regulation cluster_G2_M G2/M Transition cluster_Mitosis Mitosis cluster_Function Cellular Function Aurora_A Aurora A p_this compound Phospho-Caltractin (Ser170) Aurora_A->p_this compound Phosphorylates PKA PKA PKA->p_this compound Phosphorylates This compound This compound This compound->p_this compound Phosphorylation Centrosome_Separation Centrosome Separation p_this compound->Centrosome_Separation Spindle_Pole_Localization Spindle Pole Localization p_this compound->Spindle_Pole_Localization

This compound phosphorylation pathway.

This diagram illustrates that at the G2/M transition, the kinases Aurora A and PKA phosphorylate this compound at Serine 170. This phosphorylation is essential for the separation of centrosomes and the subsequent localization of this compound to the mitotic spindle poles, ensuring the proper formation of the mitotic spindle.

Experimental Workflow for Determining this compound Localization

The following diagram outlines a typical workflow for investigating the subcellular localization of this compound during mitosis.

Experimental_Workflow Start Start: Hypothesis on This compound Localization Cell_Culture Cell Culture & Synchronization Start->Cell_Culture Method_Choice Choose Method Cell_Culture->Method_Choice Immunofluorescence Immunofluorescence (Fixed Cells) Method_Choice->Immunofluorescence Endogenous Live_Cell_Imaging Live-Cell Imaging (GFP-Caltractin) Method_Choice->Live_Cell_Imaging Dynamic Biochemical_Fractionation Biochemical Fractionation (Centrosome Isolation) Method_Choice->Biochemical_Fractionation Biochemical Microscopy_IF Confocal Microscopy Immunofluorescence->Microscopy_IF Microscopy_Live Time-Lapse Microscopy Live_Cell_Imaging->Microscopy_Live Western_Blot Western Blotting Biochemical_Fractionation->Western_Blot Data_Analysis Quantitative Image Analysis & Biochemical Quantification Microscopy_IF->Data_Analysis Microscopy_Live->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on this compound Localization & Dynamics Data_Analysis->Conclusion

Workflow for studying this compound localization.

This in-depth guide provides a solid framework for researchers to explore the multifaceted role of this compound in cell division. A thorough understanding of its localization and regulation is paramount for developing novel therapeutic strategies that target the mitotic machinery in diseases such as cancer.

References

An In-depth Technical Guide on the Evolutionary Conservation of the Caltractin Protein Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The caltractin protein family, also known as centrins, represents a highly conserved group of calcium-binding proteins within the EF-hand superfamily, ubiquitously found across eukaryotic organisms.[1] These small, acidic proteins are fundamental to the structure and function of microtubule-organizing centers (MTOCs), such as the centrosome in animal cells and the spindle pole bodies in yeast.[1][2] Their remarkable evolutionary conservation from unicellular algae to humans underscores their critical roles in essential cellular processes, including centriole duplication, cell division, and, as more recently discovered, in pathways beyond the centrosome, such as nucleotide excision repair (NER).[1][2] This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound family, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction

Caltractins, first identified in the green alga Chlamydomonas reinhardtii, are characterized by the presence of four EF-hand motifs, which are helix-loop-helix structural domains that bind calcium ions (Ca²⁺).[3][4] This calcium-binding capacity is central to their function, enabling them to act as calcium sensors that translate Ca²⁺ signals into downstream cellular actions.[3] The family is broadly classified into subfamilies, with CETN1, CETN2, and CETN3 being the primary isoforms in humans, each with distinct expression patterns and potentially specialized functions.[5] The profound conservation of this compound proteins across vast evolutionary distances highlights their indispensable nature and makes them a subject of intense research for understanding fundamental cell biology and their potential as therapeutic targets.[6]

Quantitative Analysis of Evolutionary Conservation

The evolutionary conservation of the this compound protein family is evident in the high degree of sequence and structural similarity observed across a wide range of eukaryotic species. This conservation is particularly pronounced in the EF-hand calcium-binding domains, which are crucial for the protein's function.

Protein Sequence Identity and Similarity

The following table summarizes the pairwise sequence identity of this compound orthologs from representative eukaryotic organisms. The data illustrates the remarkable conservation of this protein family.

Species Comparison Protein Isoforms Sequence Identity (%) Reference
Homo sapiens vs. Homo sapiensCETN1 vs. CETN283[1]
Homo sapiens vs. Homo sapiensCETN2 vs. CETN352[1]
Homo sapiens vs. Chlamydomonas reinhardtiiThis compound70[1]

Note: This table is a representation of available data and will be expanded as more comprehensive pairwise analyses are conducted.

Structural Conservation

The three-dimensional structure of this compound is highly conserved, characterized by a dumbbell shape with two pairs of EF-hand motifs connected by a flexible linker. This structural conservation is essential for its ability to bind calcium and interact with a diverse array of target proteins.

Structural Feature Description Conservation Level
EF-hand Motifs Four helix-loop-helix calcium-binding domains.Highly Conserved
N-terminal Domain Contains two EF-hand motifs.Moderately Conserved
C-terminal Domain Contains two EF-hand motifs.Highly Conserved
Flexible Linker Connects the N- and C-terminal domains.Variably Conserved

Key Cellular Functions and Signaling Pathways

The evolutionary conservation of this compound is intrinsically linked to its fundamental roles in cellular physiology. These functions are primarily mediated through its involvement in calcium-dependent signaling pathways.

Centrosome Duplication and Cell Cycle Control

This compound is a critical component of the centrosome, where it plays a pivotal role in the duplication of centrioles, a process tightly regulated to ensure proper chromosome segregation during mitosis.[1] Calcium influx triggers conformational changes in this compound, enabling its interaction with other centrosomal proteins to initiate the formation of new centrioles.

Centriole_Duplication_Signaling Ca2_influx Ca²⁺ Influx Caltractin_inactive Inactive this compound Ca2_influx->Caltractin_inactive Binds Caltractin_active Active this compound-Ca²⁺ Caltractin_inactive->Caltractin_active Activates Centrosomal_Proteins Other Centrosomal Proteins (e.g., SAS-6) Caltractin_active->Centrosomal_Proteins Interacts with Procentriole_Formation Procentriole Formation Centrosomal_Proteins->Procentriole_Formation Initiates Centriole_Duplication Centriole Duplication Procentriole_Formation->Centriole_Duplication

Calcium-dependent centriole duplication pathway.
Nucleotide Excision Repair (NER)

Beyond its role in the centrosome, this compound (specifically CETN2) is an integral component of the Nucleotide Excision Repair (NER) machinery, a vital DNA repair pathway that removes bulky lesions from the genome.[1][2] CETN2 forms a complex with Xeroderma Pigmentosum Complementation Group C (XPC) protein, stabilizing it and enhancing its DNA damage recognition capabilities.[1]

NER_Pathway cluster_0 Damage Recognition cluster_1 DNA Unwinding & Verification cluster_2 Excision & Synthesis DNA_damage DNA Damage (Bulky Adduct) XPC_complex XPC-RAD23B-Caltractin(CETN2) DNA_damage->XPC_complex Recognizes TFIIH TFIIH XPC_complex->TFIIH Recruits XPA_RPA XPA-RPA TFIIH->XPA_RPA Unwinds DNA, Recruits XPG_ERCC1XPF XPG / ERCC1-XPF (Endonucleases) XPA_RPA->XPG_ERCC1XPF Recruits DNA_Polymerase DNA Polymerase XPG_ERCC1XPF->DNA_Polymerase Excises damage, recruits DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Fills gap Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Seals nick

Role of this compound in Nucleotide Excision Repair.

Detailed Experimental Protocols

The study of this compound's evolutionary conservation and function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for a Bait-Prey Interaction

This protocol is designed to verify the interaction between a "bait" protein (e.g., this compound) and a putative "prey" protein.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes on ice with vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the bait-specific antibody to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Complex Capture: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Resuspend the beads in elution buffer. For SDS-PAGE analysis, resuspend in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the bait and prey proteins.

CoIP_Workflow Start Cell Lysate Preclear Pre-clear with Protein A/G Beads Start->Preclear Add_Bait_Ab Add Bait-specific Antibody Preclear->Add_Bait_Ab Add_Beads Add Protein A/G Beads Add_Bait_Ab->Add_Beads Wash Wash Beads Add_Beads->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE & Western Blot Elute->Analyze

Co-Immunoprecipitation Workflow.
Yeast Two-Hybrid (Y2H) Screening

This protocol is used to identify novel protein-protein interactions with a this compound "bait".

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Bait plasmid (e.g., pGBKT7 with this compound insert)

  • Prey library plasmids (e.g., pGADT7-cDNA library)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Bait Construction and Validation: Clone the this compound gene into the bait vector. Transform into a suitable yeast strain and confirm expression and lack of auto-activation on selective media.

  • Library Transformation: Transform the prey cDNA library into the appropriate yeast strain.

  • Mating: Mate the bait- and prey-containing yeast strains by mixing them on a YPD plate and incubating overnight.

  • Selection of Diploids: Plate the mated yeast on SD/-Trp/-Leu plates to select for diploid cells containing both bait and prey plasmids.

  • Interaction Screening: Replica-plate the diploid colonies onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to screen for interactions.

  • Identification of Positive Clones: Isolate plasmids from positive yeast colonies and sequence the prey cDNA inserts to identify the interacting proteins.

  • Validation: Confirm the interactions using other methods such as Co-IP or in vitro binding assays.

Immunofluorescence Staining for Subcellular Localization

This protocol allows for the visualization of this compound's subcellular localization.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: Rinse cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate cells with the primary anti-caltractin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash cells three times with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash cells with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Implications for Drug Development

The high degree of conservation and essential functions of the this compound protein family make them potential targets for therapeutic intervention.[6][7][8] For instance, the involvement of CETN2 in the NER pathway suggests that modulating its interaction with XPC could be a strategy to enhance the efficacy of DNA-damaging chemotherapeutic agents in cancer treatment. Furthermore, given their role in cell cycle progression, inhibitors of this compound function could be explored as anti-proliferative agents. However, the ubiquitous nature of caltractins necessitates a highly specific targeting approach to minimize off-target effects. Future drug development efforts could focus on identifying small molecules or biologics that selectively disrupt specific this compound-protein interactions, thereby targeting distinct cellular pathways.

Conclusion

The this compound protein family is a testament to the evolutionary preservation of fundamental cellular machinery. Their conserved structure and function across the eukaryotic domain highlight their indispensable roles in maintaining genomic stability and ensuring the fidelity of cell division. A thorough understanding of their molecular interactions and the signaling pathways they regulate is crucial for advancing our knowledge of basic cell biology and for the development of novel therapeutic strategies targeting diseases such as cancer. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the multifaceted nature of this essential protein family.

References

The Impact of Post-Translational Modifications on Caltractin Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractin, also known as centrin, is a highly conserved, calcium-binding protein belonging to the EF-hand superfamily. It is a fundamental component of the centrosome and basal bodies, playing critical roles in centriole duplication, spindle pole organization, and flagellar motility. The diverse functions of this compound are intricately regulated by a variety of post-translational modifications (PTMs), which modulate its structure, interactions, and subcellular localization. This technical guide provides an in-depth exploration of the key PTMs affecting this compound function, with a focus on phosphorylation, and offers detailed experimental protocols for their investigation. While phosphorylation is the most extensively studied PTM of this compound, this guide also delves into the potential roles of ubiquitination, SUMOylation, and acetylation, drawing from proteomic studies of the centrosome and related cellular machinery.

Post-Translational Modifications of this compound

The functional versatility of this compound is significantly expanded by PTMs. These modifications act as molecular switches, dynamically altering the protein's properties in response to cellular signals.

Phosphorylation

Phosphorylation is a well-established regulatory mechanism for this compound function, particularly in the context of the cell cycle and flagellar movement.

Effects on this compound Function:

Phosphorylation of this compound has been demonstrated to influence its conformation and its affinity for binding partners. For instance, phosphorylation of this compound can decrease its affinity for certain phospholipids, which may be crucial for its dynamic association with cellular membranes.[1] While specific quantitative data on the change in binding affinity for all of this compound's interaction partners is not extensively available, studies on the highly homologous protein calmodulin have shown that phosphorylation can increase its affinity for calcium ions.[2] This suggests a potential mechanism by which phosphorylation could modulate the calcium-sensing properties of this compound.

In the context of the cell cycle, phosphorylation of human centrin 2 at Serine 170 by Protein Kinase A (PKA) is a key event that signals the separation of centrioles, a prerequisite for centrosome duplication.[3] This modification is cell cycle-regulated, peaking during the G2/M phase.

Quantitative Data on this compound Phosphorylation:

PTMSiteKinase/EnzymeOrganism/SystemFunctional EffectQuantitative ChangeReference
Phosphorylation Serine 170PKA, Aurora AHumanPromotes centriole separationIncreased phosphorylation at G2/M[3]
Phosphorylation Threonine 138CK2VertebratesRegulates binding to retinal G-protein complex and ciliary microtubulesNot specified[3]
Phosphorylation Not specifiedp60v-srcNot specifiedDecreased affinity for phosphatidylserine (B164497) (PS) liposomesNot specified[1]
Ubiquitination, SUMOylation, and Acetylation

While less studied than phosphorylation, other PTMs are likely to play significant roles in regulating this compound function, given the prevalence of these modifications on other centrosomal and microtubule-associated proteins.

  • Ubiquitination: The ubiquitin-proteasome system is known to be active at the centrosome, regulating the levels of various centrosomal proteins.[4] While direct ubiquitination of this compound has not been extensively documented, proteomic studies of the centrosome suggest that many of its components are subject to this modification, which could influence protein turnover and localization.

  • SUMOylation: SUMOylation is another critical PTM involved in regulating nuclear processes and protein-protein interactions. Proteomic analyses have identified numerous SUMOylated proteins within the nucleus and at the centrosome, suggesting that this compound could also be a target.

  • Acetylation: Acetylation of tubulin, the building block of microtubules, is a well-known PTM that affects microtubule stability and function.[5][6][7][8] Given this compound's close association with microtubule-organizing centers, it is plausible that acetylation could modulate its interaction with the microtubule cytoskeleton. Proteomic studies have indeed identified acetylated proteins within the centrosome.[9]

Further research, employing the proteomic approaches outlined in the experimental protocols section, is necessary to elucidate the specific sites and functional consequences of ubiquitination, SUMOylation, and acetylation on this compound.

Signaling Pathways Involving this compound PTMs

The PTMs of this compound are key regulatory events in several critical signaling pathways.

Centrosome Duplication Pathway

This compound phosphorylation is a crucial step in the signaling cascade that governs centrosome duplication. The pathway involves the activation of kinases such as PKA and CDK2, leading to the phosphorylation of key substrates, including this compound, which in turn facilitates the separation of centrioles.

Centrosome_Duplication_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Phase CDK2 CDK2/Cyclin E This compound This compound (Centrin) CDK2->this compound Licensing PKA PKA PKA->this compound Phosphorylation AuroraA Aurora A AuroraA->this compound Phosphorylation pthis compound Phospho-Caltractin (pS170) Centriole_Disengaged Disengaged Centrioles pthis compound->Centriole_Disengaged Promotes Centriole_Engaged Engaged Centrioles Centriole_Engaged->pthis compound at Centrosome Centrosome_Duplication Centrosome Duplication Centriole_Disengaged->Centrosome_Duplication Allows Flagellar_Motility_Pathway Ca2_influx Ca²⁺ Influx Calmodulin Calmodulin Ca2_influx->Calmodulin This compound This compound (in Axoneme) Ca2_influx->this compound Kinase Axonemal Kinase (e.g., CaMKII) Calmodulin->Kinase Activates pthis compound Phospho-Caltractin Dynein Dynein Motor pthis compound->Dynein Modulates Kinase->this compound Phosphorylates Microtubule_Sliding Microtubule Sliding Dynein->Microtubule_Sliding Drives Flagellar_Waveform Altered Flagellar Waveform Microtubule_Sliding->Flagellar_Waveform In_Vitro_Phosphorylation_Workflow start Start recombinant_protein Purified Recombinant This compound (1.5 mg) start->recombinant_protein reaction_mix Prepare Reaction Mix: - 25 mM K-Phosphate (pH 6.7) - 50 mM MgCl₂ - 5 mM CaCl₂ - 4 mM DTT - 5 mM ATP recombinant_protein->reaction_mix add_pka Add 75 units PKA reaction_mix->add_pka incubate Incubate at 30°C add_pka->incubate dialysis Dialyze against: - 50 mM HEPES (pH 7.4) - 150 mM NaCl - 4 mM MgCl₂ - 4 mM CaCl₂ incubate->dialysis analysis Analyze by: - SDS-PAGE - Mass Spectrometry - NMR dialysis->analysis Mass_Spec_Workflow start Start cell_lysis Cell Lysis with PTM inhibitors start->cell_lysis protein_extraction Protein Extraction cell_lysis->protein_extraction digestion In-solution or In-gel Digestion (e.g., Trypsin) protein_extraction->digestion enrichment Enrichment of Modified Peptides (e.g., TiO₂, anti-PTM antibody) digestion->enrichment lc_msms LC-MS/MS Analysis enrichment->lc_msms data_analysis Database Search and PTM Site Localization lc_msms->data_analysis end End data_analysis->end ITC_Workflow start Start prepare_samples Prepare this compound (in cell) and Ligand (in syringe) in identical buffer start->prepare_samples degas Degas Samples prepare_samples->degas load_itc Load ITC Instrument degas->load_itc run_titration Perform Titration load_itc->run_titration analyze_data Analyze Binding Isotherm to determine Kd, ΔH, and n run_titration->analyze_data end End analyze_data->end

References

Caltractin (Centrin): A Core Component in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caltractin, also known as centrin, is a highly conserved, calcium-binding protein belonging to the EF-hand superfamily.[1][2] It is an essential component of microtubule-organizing centers (MTOCs), including centrosomes and spindle pole bodies.[3][4] this compound plays a pivotal role in a variety of critical cellular processes, most notably in the precise regulation of centrosome duplication and as a participant in the DNA damage response (DDR).[5][6] Its function as a calcium sensor allows it to translate transient changes in intracellular calcium concentrations into downstream cellular actions, placing it at a crucial intersection of calcium signaling and the maintenance of genomic integrity. This technical guide provides a comprehensive overview of this compound's structure, its quantitative interactions with key binding partners, its involvement in pivotal signaling pathways, and detailed experimental protocols for its study.

Introduction to this compound (Centrin)

First identified in the green alga Tetraselmis striata as a major component of contractile flagellar roots, this compound derives its name from its calcium-dependent contractile properties.[7] Subsequent research has revealed its ubiquitous presence in eukaryotes, from yeast to humans, and its localization to the centrosome, the primary MTOC in animal cells.[1][2][3]

Structurally, this compound is a small (~20 kDa) acidic protein characterized by four EF-hand motifs, which are helix-loop-helix structural domains that bind Ca2+ ions.[3] These motifs are organized into two distinct globular domains, an N-terminal domain and a C-terminal domain, connected by a flexible linker.[3] The differential calcium-binding affinities of these domains are central to this compound's function as a calcium sensor.[3]

Quantitative Data on this compound Interactions

The function of this compound is intrinsically linked to its ability to bind calcium ions and interact with a variety of protein partners. The following tables summarize the available quantitative data on these interactions.

Table 1: Calcium-Binding Affinities of this compound
This compound DomainCalcium Binding SitesDissociation Constant (Kd)MethodReference
N-terminal Domain (CRC-N)21-10 µMCalcium-sensitive electrode[2]
C-terminal Domain (CRC-C)2Biphasic: µM and mM rangesNMR Spectroscopy[2]
Chlamydomonas Centrin (Full-length)Sites I and II (High Affinity)1.2 x 10-6 MNot Specified[3]
Table 2: Binding Affinities of this compound with Protein Partners
This compoundBinding PartnerDissociation Constant (Kd)MethodReference
Human Centrin 2 (C-terminal domain)XPC (peptide)Strong, Ca2+-dependentNMR Spectroscopy[8]
Yeast Centrin (Cdc31p)Kar1p (peptide)High affinity, Ca2+-dependentIn vitro binding assay[9]
Toxoplasma gondii Centrin 1 (TgCEN1)TgSFI1 (R17 peptide)~1.5 µMIsothermal Titration Calorimetry[10]
Toxoplasma gondii Centrin 1 (TgCEN1)TgSFI1 (R24 peptide)~3.0 µMIsothermal Titration Calorimetry[10]
Toxoplasma gondii Centrin 1 (TgCEN1)TgSFI1 (R31 peptide)~0.5 µMIsothermal Titration Calorimetry[10]
Table 3: Known Phosphorylation Sites on this compound
This compound IsoformPhosphorylation SiteKinaseFunctional ConsequenceReference
Chlamydomonas CentrinSerine 167Not SpecifiedAffects conformation and stability[3]
Human CentrinSerine 170Aurora ARegulates protein stability[1]

This compound in Cellular Signaling Pathways

This compound is a key player in at least two major signaling pathways that are fundamental for cell division and the maintenance of genomic stability: the centrosome duplication cycle and the nucleotide excision repair (NER) pathway.

The Centrosome Duplication Cycle

The precise duplication of the centrosome once per cell cycle is critical for the formation of a bipolar mitotic spindle and accurate chromosome segregation.[11][12] this compound is one of the earliest proteins to be recruited to the site of new centriole formation.[1] The signaling network governing this process is complex and involves several key kinases that regulate this compound's function.

An overview of the signaling pathway is depicted below:

Centrosome_Duplication cluster_G1_S G1/S Transition cluster_Centrosome Centrosome cluster_Mitosis Mitosis CDK2_CyclinE CDK2/Cyclin E PLK4 PLK4 CDK2_CyclinE->PLK4 Activates This compound This compound PLK4->this compound Recruits Sfi1 Sfi1 This compound->Sfi1 Binds to Procentriole Procentriole Formation Sfi1->Procentriole Initiates AuroraA Aurora A AuroraA->this compound Phosphorylates (S170) Regulates Stability Plk1 Plk1 Centrosome_Separation Centrosome Separation Plk1->Centrosome_Separation Promotes

Centrosome Duplication Pathway Involving this compound.

During the G1/S transition, the activation of Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E is a critical event that licenses centrosome duplication.[2][6] This leads to the recruitment and activation of Polo-like kinase 4 (PLK4), the master regulator of centriole biogenesis.[6] PLK4, in turn, recruits this compound to the existing centriole, where it interacts with Sfi1 to initiate the formation of a new procentriole.[10] Later in the cell cycle, during mitosis, kinases such as Aurora A and Plk1 play crucial roles in centrosome maturation and separation.[1][13] Aurora A phosphorylates this compound on Serine 170, a modification that regulates this compound's stability.[1]

Nucleotide Excision Repair (NER)

This compound is also implicated in the Nucleotide Excision Repair (NER) pathway, a major DNA repair mechanism that removes bulky DNA lesions, such as those caused by UV radiation.[5][14] this compound is a component of the XPC (Xeroderma Pigmentosum complementation group C) complex, which is responsible for the initial recognition of DNA damage in the global genome NER (GG-NER) sub-pathway.[15][16]

The involvement of this compound in NER is illustrated in the following diagram:

NER_Pathway cluster_Damage DNA Damage cluster_Recognition Damage Recognition cluster_Repair Downstream Repair UV_Radiation UV Radiation Bulky_Adduct Bulky DNA Adduct UV_Radiation->Bulky_Adduct XPC_Complex XPC-RAD23B-Caltractin Complex Bulky_Adduct->XPC_Complex Recognized by TFIIH TFIIH XPC_Complex->TFIIH Recruits Excision Excision of Damaged DNA TFIIH->Excision Synthesis DNA Synthesis Excision->Synthesis Ligation Ligation Synthesis->Ligation

Role of this compound in the Nucleotide Excision Repair Pathway.

Upon DNA damage, the XPC complex, which includes this compound, recognizes the lesion.[15] The interaction between this compound and XPC enhances the DNA binding activity of the XPC complex.[17][18] Following damage recognition, the XPC complex recruits the general transcription factor TFIIH to the site of the lesion, which then unwinds the DNA, allowing for the excision of the damaged strand and subsequent repair synthesis and ligation.[19]

Experimental Protocols

The study of this compound and its role in signaling pathways employs a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins

This protocol is designed to isolate this compound and its binding partners from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Anti-caltractin antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blotting reagents

Workflow Diagram:

CoIP_Workflow Start Cell Lysis Incubate_Ab Incubate with anti-caltractin antibody Start->Incubate_Ab Add_Beads Add Protein A/G beads Incubate_Ab->Add_Beads Wash Wash beads to remove non-specific binders Add_Beads->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot/Mass Spectrometry Elute->Analyze

Workflow for Co-Immunoprecipitation of this compound.

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-caltractin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins. Neutralize the eluate with neutralization buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against suspected interacting proteins. For unbiased identification of binding partners, the eluate can be analyzed by mass spectrometry.

In Vitro Kinase Assay to Study this compound Phosphorylation

This protocol is used to determine if a specific kinase can directly phosphorylate this compound.

Materials:

  • Recombinant purified this compound

  • Recombinant active kinase of interest

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP or cold ATP

  • SDS-PAGE and autoradiography or anti-phospho-specific antibody reagents

Workflow Diagram:

Kinase_Assay_Workflow Start Combine this compound, Kinase, and Buffer Initiate Initiate reaction with ATP (radiolabeled or cold) Start->Initiate Incubate Incubate at optimal temperature and time Initiate->Incubate Stop Stop reaction with SDS-PAGE sample buffer Incubate->Stop Analyze Analyze by SDS-PAGE and Autoradiography or Western Blot Stop->Analyze

References

The Role of Caltractin in Ciliary Basal Body Assembly: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractin, more commonly known in recent literature as centrin, is a highly conserved, calcium-binding protein belonging to the EF-hand superfamily.[1][2][3][4] This essential protein plays a pivotal role in the duplication and proper functioning of ciliary basal bodies, which are the foundational structures for cilia and flagella.[1][2] this compound's localization to the centrosome, the primary microtubule-organizing center in animal cells, underscores its importance in cell cycle progression and ciliogenesis.[1][3][5] Dysregulation of this compound function has been implicated in various ciliopathies, making it a protein of significant interest for researchers and drug development professionals.[1] This technical guide provides a comprehensive overview of the role of this compound in ciliary basal body assembly, including quantitative data on its functional importance, detailed experimental protocols for its study, and visualizations of key pathways and workflows.

This compound's Core Function in Basal Body Duplication and Stability

This compound is indispensable for the faithful duplication of centrioles, the core components of the centrosome that mature into basal bodies.[6][7] Studies across various organisms have demonstrated that depletion or mutation of this compound leads to a failure in centriole duplication, resulting in a reduced number of basal bodies and subsequent defects in ciliogenesis.[1][8] In humans, three main isoforms of centrin have been identified: CETN1, CETN2, and CETN3.[9] While CETN1 is primarily expressed in male germ cells, CETN2 and CETN3 are ubiquitously expressed in somatic cells and appear to have both distinct and overlapping roles in basal body assembly and stability.[5][9]

The function of this compound is intricately linked to its ability to bind calcium ions (Ca2+).[10][11] Conformational changes induced by Ca2+ binding are thought to regulate this compound's interaction with downstream effector proteins, thereby controlling the assembly and duplication of the basal body.[10][11]

Quantitative Data on this compound/Centrin Function

The following table summarizes quantitative data from key studies, illustrating the impact of this compound/centrin manipulation on basal body and cilia-related parameters.

Organism/Cell LineExperimental ConditionParameter MeasuredObserved EffectReference
Chlamydomonas reinhardtiiRNAi-mediated depletion of CentrinNumber of flagella per cellStrong reduction in flagellated cells; many cells were non-flagellated.[1]
Chlamydomonas reinhardtiiRNAi-mediated depletion of CentrinNumber of basal bodies per cellStrong reduction in the number of basal bodies.[1]
HeLa CellsRNAi-mediated depletion of Centrin-2 (CETN2)Percentage of cells with centriole duplication failureSignificant increase in cells failing to duplicate their centrioles.[7]
MouseCetn2 knockoutViability of pupsSlightly below Mendelian ratio, suggesting a role in embryonic development.[8]
MouseCetn2/Cetn3 double knockoutViability of pupsSeverely reduced pup ratio (29.2% observed vs. 50% expected), indicating essential and partially redundant roles.[8]
Mouse PhotoreceptorsCetn2/Cetn3 double knockoutLength of the connecting cilium axoneme (RP1-labeled) at P22Significant reduction from 4.58 ± 0.92 µm in control to 3.92 ± 0.87 µm in knockout.[8]
Mouse PhotoreceptorsCetn2/Cetn3 double knockoutLength of the connecting cilium axoneme (RP1-labeled) at 3 monthsFurther reduction to 2.49 ± 0.55 µm in knockout, which is 56% of the control length (4.41 ± 0.67 µm).[8]

Signaling and Interaction Pathways

This compound's role in basal body assembly is mediated through its interaction with a network of other centrosomal proteins. A key interaction partner is Sfi1 (Suppressor of fermentation-induced loss of stress resistance protein 1), a large protein with multiple centrin-binding repeats.[9][12][13] The this compound-Sfi1 complex is thought to form a filamentous scaffold that is essential for the initiation of procentriole formation.[12][13] The binding of this compound to Sfi1 is regulated by calcium levels, highlighting the role of Ca2+ as a critical second messenger in this process.[9][10]

cluster_calcium Calcium Signaling cluster_assembly Basal Body Assembly Ca2 Ca²⁺ This compound This compound (Centrin) Ca2->this compound Binds to EF-hands Sfi1 Sfi1 This compound->Sfi1 Conformational change enhances binding Procentriole Procentriole Formation Sfi1->Procentriole Scaffolding BasalBody Basal Body Duplication & Stability Procentriole->BasalBody

This compound signaling in basal body assembly.

Experimental Workflows

Studying the role of this compound in basal body assembly often involves a combination of molecular biology, cell biology, and microscopy techniques. A typical workflow to investigate the interaction between this compound and a putative binding partner is outlined below.

cluster_workflow Experimental Workflow: this compound Interaction Study start Hypothesize Protein X interacts with this compound coip Co-Immunoprecipitation (Co-IP) - Lyse cells expressing tagged this compound - Immunoprecipitate with anti-tag antibody - Western blot for Protein X start->coip mass_spec Mass Spectrometry - Identify all proteins in the  immunoprecipitated complex coip->mass_spec if_interaction Interaction Confirmed? coip->if_interaction mass_spec->if_interaction colocalization Immunofluorescence Microscopy - Stain for this compound and Protein X - Assess colocalization at the centrosome if_interaction->colocalization Yes no_interaction No direct interaction if_interaction->no_interaction No functional_assay Functional Assays - Deplete Protein X (e.g., siRNA) - Quantify centriole/basal body number - Assess cilia formation colocalization->functional_assay conclusion Conclude functional interaction in basal body assembly functional_assay->conclusion

Workflow for investigating this compound protein interactions.

Detailed Experimental Protocols

Immunofluorescence Staining for this compound/Centrin in Human Cells

This protocol is adapted for staining of human cell lines such as HeLa or RPE-1 to visualize this compound/centrin at the centrosome.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

  • Primary antibody: Mouse anti-Centrin antibody (e.g., clone 20H5) diluted in blocking buffer (typically 1:1000)

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted in blocking buffer (typically 1:1000)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Rinse the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-Centrin antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 10 minutes each.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS containing 0.1% Triton X-100 for 10 minutes each, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes at room temperature.

  • Wash the cells once with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP) of this compound/Centrin and Interacting Proteins

This protocol is designed to isolate this compound/centrin and its binding partners from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Primary antibody for immunoprecipitation (e.g., Rabbit anti-Centrin)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Antibodies for Western blotting (e.g., Mouse anti-Protein X, and secondary antibodies)

Procedure:

  • Culture cells to a high density (e.g., ~1x10^7 cells).

  • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Remove the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Add the primary anti-Centrin antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

  • Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

  • Collect the beads with a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with cold wash buffer.

  • Elute the protein complexes from the beads by resuspending them in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., Protein X) and this compound/centrin as a positive control.

Transmission Electron Microscopy (TEM) of Centrioles/Basal Bodies

This protocol provides a general workflow for preparing cultured cells for TEM to visualize the ultrastructure of centrioles.[2][14]

Materials:

Procedure:

  • Fix cultured cells in primary fixative for 1 hour at room temperature.

  • Gently scrape the cells and pellet them by centrifugation.

  • Wash the cell pellet three times in 0.1 M sodium cacodylate buffer.

  • Post-fix the cells in secondary fixative for 1 hour on ice in the dark.

  • Wash the pellet three times in distilled water.

  • Stain the cells en bloc with 1% aqueous uranyl acetate for 1 hour in the dark.

  • Dehydrate the pellet through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%), 10 minutes at each step.

  • Infiltrate the pellet with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.

  • Infiltrate with pure epoxy resin overnight.

  • Embed the cell pellet in fresh epoxy resin in a mold and polymerize in an oven at 60°C for 48 hours.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the sections using a transmission electron microscope.

Conclusion

This compound/centrin is a fundamental protein in the intricate process of ciliary basal body assembly. Its calcium-dependent interactions and role in scaffolding are critical for the correct duplication and stability of these essential organelles. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate the molecular mechanisms of this compound and its potential as a therapeutic target in ciliopathies. The continued exploration of the this compound interactome and its regulatory pathways will undoubtedly yield deeper insights into the fascinating biology of cilia and centrosomes.

References

Caltractin Expression in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractin, also known as centrin, is a highly conserved, calcium-binding protein belonging to the EF-hand superfamily. It is a fundamental component of the centrosome and basal bodies, playing a crucial role in centriole duplication, spindle pole body separation, and ciliogenesis. The function of this compound is intrinsically linked to calcium signaling, with its binding to calcium ions inducing conformational changes that modulate its interaction with downstream targets. This technical guide provides a comprehensive overview of this compound expression in various mammalian tissues, details the experimental protocols for its detection, and visualizes its known signaling interactions.

Data Presentation: Quantitative Expression of this compound Isoforms

Mammals express three main isoforms of this compound: CETN1, CETN2, and CETN3. Their expression levels vary significantly across different tissues, suggesting specialized functions. The following tables summarize the relative mRNA and protein expression levels of each isoform in a selection of human tissues, based on data from The Human Protein Atlas and other proteomics studies.

Table 1: Relative mRNA Expression of this compound Isoforms (CETN1, CETN2, CETN3) in Human Tissues

TissueCETN1 Expression LevelCETN2 Expression LevelCETN3 Expression Level
Testis High[1][2][3][4][5]Medium[6]High[7]
Fallopian Tube Not detected[1]High[6][8]High[7]
Retina Medium[2]Low[6]Medium[9]
Brain Low[2]Low[6]High[7]
Kidney Not detected[1]Low[6]High[7]
Liver Not detected[1]Low[6]High[7]
Lung Not detected[1]Low[6]High[7]
Spleen Not detected[1]Low[6]High[7]
Bone Marrow Not detected[1]Low[6]High[7]

Expression levels are qualitative summaries (High, Medium, Low, Not detected) based on available transcriptomics and proteomics data. For more detailed quantitative data, refer to the source databases.

Table 2: Protein Expression and Subcellular Localization of this compound Isoforms

IsoformPrimary Tissue(s) of ExpressionSubcellular Localization
CETN1 Testis (spermatids and spermatocytes)[1][3][4]Cytoplasm, Centrosome[1]
CETN2 Fallopian tube, broad cytoplasmic expression in many tissues[6][8]Cytoplasm, Centrosome[6]
CETN3 Ubiquitous expression in all tissues analyzed[7][10]Cytoplasm, Centrosome, Nucleus[7][10]

Signaling Pathways and Molecular Interactions

This compound's function is regulated by intracellular calcium levels. Upon binding to Ca2+, this compound undergoes a conformational change, enabling it to interact with and regulate various downstream effector proteins. While a complete, linear signaling pathway for this compound is not fully elucidated, several key interactions and regulatory mechanisms have been identified.

Calcium-Dependent Interaction with Target Proteins

The binding of calcium to the EF-hand motifs of this compound is the primary trigger for its activity. This interaction exposes hydrophobic domains on the this compound surface, facilitating its binding to target proteins.

cluster_0 This compound Activation cluster_1 Downstream Effects Ca2+ Ca2+ Caltractin_inactive This compound (Inactive) Ca2+->Caltractin_inactive Binding Caltractin_active This compound (Active) Caltractin_inactive->Caltractin_active Conformational Change Target_Proteins Target Proteins (e.g., Kar1p, Transducin) Caltractin_active->Target_Proteins Interaction Cellular_Response Cellular Response (e.g., Centriole Duplication, Ciliary Function) Target_Proteins->Cellular_Response Modulation

This compound activation by calcium and interaction with target proteins.
Role in Photoreceptor Signal Transduction

In vertebrate photoreceptor cells, this compound (specifically centrin 1) plays a role in the translocation of the G-protein transducin. This interaction is calcium-dependent and is crucial for the proper functioning of the visual signal transduction cascade.[11]

cluster_photoreceptor Photoreceptor Cell Light Light Rhodopsin Rhodopsin Light->Rhodopsin Activates Transducin Transducin Rhodopsin->Transducin Activates Signal_Transduction Visual Signal Transduction Transducin->Signal_Transduction This compound This compound This compound->Transducin Interacts with (translocation) Ca2+ Ca2+ Ca2+->this compound Binds

Role of this compound in photoreceptor signal transduction.

Experimental Protocols

Accurate detection and quantification of this compound expression are essential for understanding its physiological and pathological roles. The following are detailed protocols for Western blotting and Immunohistochemistry, two common techniques for protein analysis.

Western Blotting for this compound Detection

This protocol outlines the steps for detecting this compound in tissue lysates.

Tissue_Homogenization 1. Tissue Homogenization in Lysis Buffer Protein_Quantification 2. Protein Quantification (e.g., BCA Assay) Tissue_Homogenization->Protein_Quantification SDS_PAGE 3. SDS-PAGE Separation Protein_Quantification->SDS_PAGE Electrotransfer 4. Electrotransfer to PVDF Membrane SDS_PAGE->Electrotransfer Blocking 5. Blocking (5% non-fat milk in TBST) Electrotransfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-Caltractin) Blocking->Primary_Ab Secondary_Ab 7. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection

Workflow for Western blotting of this compound.

1. Tissue Lysate Preparation:

  • Homogenize 50-100 mg of mammalian tissue on ice in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE:

  • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto a 12% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

4. Electrotransfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

5. Blocking:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

6. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for the this compound isoform of interest (e.g., rabbit anti-CETN1) diluted in 5% BSA in TBST overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for this compound Localization

This protocol describes the localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Deparaffinization 1. Deparaffinization and Rehydration Antigen_Retrieval 2. Heat-Induced Epitope Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking_Endogenous 3. Blocking of Endogenous Peroxidase Antigen_Retrieval->Blocking_Endogenous Blocking_Nonspecific 4. Blocking of Non-specific Binding Blocking_Endogenous->Blocking_Nonspecific Primary_Ab_IHC 5. Primary Antibody Incubation Blocking_Nonspecific->Primary_Ab_IHC Secondary_Ab_IHC 6. HRP-Polymer Conjugated Secondary Antibody Primary_Ab_IHC->Secondary_Ab_IHC Chromogen 7. Chromogen Substrate (DAB) Secondary_Ab_IHC->Chromogen Counterstaining 8. Counterstaining and Mounting Chromogen->Counterstaining

Workflow for Immunohistochemistry of this compound.

1. Deparaffinization and Rehydration:

  • Deparaffinize 5 µm thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing the slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

  • Allow the slides to cool to room temperature.

3. Blocking and Staining:

  • Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.

  • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30 minutes.

  • Incubate the sections with the primary anti-caltractin antibody overnight at 4°C.

  • Wash with PBS and incubate with an HRP-polymer conjugated secondary antibody for 30 minutes.

  • Develop the signal using a diaminobenzidine (DAB) chromogen substrate, which will produce a brown precipitate at the site of the antigen.

4. Counterstaining and Mounting:

  • Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.

  • Dehydrate the sections through a graded series of ethanol and clear in xylene.

  • Mount the coverslips using a permanent mounting medium.

Conclusion

This compound isoforms exhibit distinct expression patterns across mammalian tissues, suggesting non-redundant and tissue-specific functions. The testis-specific expression of CETN1 points to a critical role in spermatogenesis, while the high expression of CETN2 in the fallopian tube suggests involvement in reproductive processes. The ubiquitous expression of CETN3 indicates a fundamental housekeeping role in cell cycle control. The provided protocols and diagrams serve as a valuable resource for researchers investigating the multifaceted roles of this compound in health and disease, and for drug development professionals exploring this compound as a potential therapeutic target. Further quantitative proteomics studies are warranted to delineate the absolute expression levels of this compound isoforms in a wider range of tissues and disease states.

References

A Technical Guide to Caltractin's Role in Microtubule Severing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Microtubule severing is a critical cellular process that reconfigures microtubule arrays to support cell division, migration, and morphogenesis. While the primary enzymatic machinery for severing consists of AAA (ATPases Associated with diverse cellular Activities) enzymes like katanin, spastin, and fidgetin, the calcium-binding protein caltractin (also known as centrin) plays a significant, albeit distinct, role. This technical guide elucidates the mechanisms by which this compound is involved in microtubule severing, distinguishing between its role in direct mechanical severing and its potential regulatory influence on enzymatic severing. We provide a comprehensive overview of the molecular players, signaling pathways, quantitative data, and detailed experimental protocols relevant to studying these phenomena.

Introduction: The Dual Roles of this compound in Microtubule Dynamics

This compound is a small, highly conserved calcium-binding protein belonging to the EF-hand superfamily.[1][2][3] It is a fundamental component of microtubule-organizing centers (MTOCs), such as the centrosome in animal cells, where it is essential for centriole duplication.[1][2] The involvement of this compound in microtubule severing is context-dependent and falls into two distinct categories:

  • Mechanical Microtubule Severing: In a well-documented process in the green alga Chlamydomonas reinhardtii, this compound mediates microtubule severing through a direct, calcium-induced contractile force. This is a physical, rather than enzymatic, breakage of the microtubule lattice.

  • Regulation of Enzymatic Severing: Given this compound's localization at the centrosome—a hub of microtubule nucleation and release—and its calcium-sensing abilities, it is positioned to regulate the activity of canonical severing enzymes like katanin.[4] This regulation appears to be complex, as calcium signaling has been shown to have different effects on the key players involved.

This guide will dissect these two mechanisms, providing the core technical details for researchers in the field.

Mechanism 1: Calcium-Induced Mechanical Severing

The most direct evidence for this compound-mediated microtubule severing comes from studies of flagellar excision in Chlamydomonas. This process is not enzymatic but rather a rapid mechanical event driven by the contraction of this compound-containing fibers.

Core Mechanism

During flagellar excision, an influx of calcium ions triggers the contraction of centrin-based stellate fibers located in the transition zone between the basal body and the flagellum.[5] This contraction exerts a shear force and torsional load on the nine microtubule doublets of the axoneme, leading to their physical severing.[5] Experiments using detergent-extracted cell models have conclusively shown that this process is entirely dependent on calcium and the integrity of these centrin-based fibers.[5] Cells with a mutation in the centrin gene fail to actively excise their flagella, cementing the essential role of the protein in this mechanical process.[5]

Signaling Pathway and Workflow

The signaling pathway is a direct cascade initiated by a stimulus (e.g., pH shock) that leads to calcium influx, this compound activation, and subsequent mechanical action.

Stimulus Stimulus (e.g., pH Shock) Ca_Influx Ca²⁺ Influx Stimulus->Ca_Influx This compound This compound Activation (Binding of Ca²⁺) Ca_Influx->this compound Fiber_Contraction Contraction of This compound-based Fibers This compound->Fiber_Contraction Force Shear Force & Torsional Load Fiber_Contraction->Force Severing Mechanical Microtubule Severing Force->Severing

Caption: Calcium-induced mechanical microtubule severing pathway.

Mechanism 2: Regulation of AAA-ATPase Severing Enzymes

While this compound does not possess intrinsic enzymatic severing activity, its strategic location at the centrosome and its role as a calcium sensor suggest it may regulate the canonical severing enzymes. The primary enzyme responsible for microtubule release from the centrosome is katanin.[4]

The Katanin Complex and Its Function

Katanin is a heterodimer composed of a p60 catalytic subunit (KATNA1) and a p80 regulatory subunit (KATNB1).[6] The p60 subunit contains the AAA ATPase domain that hydrolyzes ATP to power the extraction of tubulin dimers from the microtubule lattice.[7][8][9] The p80 subunit helps target the complex to the centrosome.[8] This enzymatic activity is crucial for regulating microtubule number and length during various cellular processes, including mitosis and neuronal development.[4][10]

The Role of Calcium: An Inhibitory Signal for Katanin

Contrary to the calcium-dependent activation of this compound's mechanical function, studies have shown that calcium ions inhibit the microtubule-severing activity of the katanin p60 subunit .[11] Calcium binding to the N-terminal domain of p60-katanin reduces its ATPase activity to basal levels, even in the presence of microtubules, though it does not prevent the enzyme from binding to the microtubule.[11]

This creates a potentially complex regulatory interplay at the centrosome. A localized increase in calcium could simultaneously trigger this compound-dependent processes while dampening the activity of katanin-mediated severing. This suggests a model where this compound does not directly activate katanin but may instead modulate the local environment, and where calcium acts as a switch between different modes of microtubule regulation.

Proposed Regulatory Logic

The relationship can be visualized as a logical circuit where calcium levels dictate the dominant microtubule-regulating activity at the centrosome.

cluster_ca Calcium Signaling Ca_High High [Ca²⁺] Katanin Katanin p60 (Enzymatic Severing) Ca_High->Katanin Inhibits This compound This compound-mediated Processes Ca_High->this compound Activates Ca_Low Low [Ca²⁺] Ca_Low->Katanin Permits Activity MT_Release Microtubule Release from Centrosome Katanin->MT_Release

Caption: Opposing effects of high calcium on this compound and katanin.

Quantitative Data Summary

Quantitative analysis of microtubule severing provides crucial parameters for understanding enzyme efficiency and regulation. The data below is compiled from in vitro reconstitution assays.

ParameterProteinValue/ConditionOrganism/SystemReference
Enzyme Concentration Spastin / Katanin5 – 25 nMIn vitro TIRF assay[7]
ATPase Activity Katanin p60~2-fold stimulation by microtubulesIn vitro assay[11]
ATPase Inhibition Katanin p60Elevated ATPase activity reduced to basal levelIn vitro assay with Ca²⁺[11]
Tubulin Concentration Labeled Tubulin12 µMDynamic severing assay[7]
Inhibition by Free Tubulin Katanin p60Potent inhibition of severingIn vitro assay[8]

Experimental Protocols

Reconstituting microtubule severing in vitro is essential for dissecting the molecular mechanism. The Total Internal Reflection Fluorescence (TIRF) microscopy assay is the gold standard for visualizing this process at the single-molecule level.

In Vitro Microtubule Severing Assay using TIRF Microscopy

This protocol describes the visualization of GMPCPP-stabilized microtubules being severed by katanin or spastin.

A. Materials and Reagents:

  • Buffers:

    • BRB80 (80 mM K-PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

    • Severing Buffer (BRB80 supplemented with 50 mM KCl, 2.5 mM MgCl₂, 1 mM ATP, 2 mg/mL casein, and oxygen scavengers)

  • Proteins:

    • Purified, active katanin or spastin (e.g., 20 nM final concentration)

    • Tubulin (unlabeled, biotinylated, and fluorescently labeled, e.g., HiLyte-647)

  • Nucleotides: GMPCPP (Guanosine-5'-[(α,β)-methyleno]triphosphate), ATP

  • Microscopy Supplies:

    • Silanized coverslips

    • Double-sided tape to create flow chambers

    • NeutrAvidin (2 mg/mL)

B. Workflow Diagram:

Start Start: Assemble Flow Chamber Neutravidin 1. Incubate with NeutrAvidin Start->Neutravidin Wash1 2. Wash with BRB80 Neutravidin->Wash1 MT_Immobilize 3. Perfuse Biotinylated, Fluorescent MTs Wash1->MT_Immobilize Wash2 4. Wash with Severing Buffer (minus enzyme) MT_Immobilize->Wash2 Enzyme_Add 5. Perfuse Severing Buffer with Katanin/Spastin + ATP Wash2->Enzyme_Add Image 6. Image via TIRF Microscopy Enzyme_Add->Image End End: Analyze Severing Events Image->End

Caption: Experimental workflow for a TIRF-based microtubule severing assay.

C. Detailed Steps:

  • Prepare GMPCPP-Stabilized Microtubules: Polymerize a mix of unlabeled, biotinylated (1-5%), and fluorescently labeled (10-20%) tubulin in BRB80 with 0.5 mM GMPCPP at 37°C for 30 minutes to 2 hours.[12] Pellet the microtubules by ultracentrifugation and resuspend in warm BRB80 to remove unpolymerized tubulin.[7][12]

  • Assemble Flow Chamber: Construct a flow chamber (~10 µL volume) using a silanized coverslip, double-sided tape, and a glass slide.[13]

  • Surface Passivation and Functionalization:

    • Perfuse the chamber with 0.1-0.2 mg/mL NeutrAvidin and incubate for 5-10 minutes.[7]

    • Wash the chamber thoroughly with BRB80 buffer.

  • Microtubule Immobilization:

    • Perfuse the GMPCPP-stabilized microtubules into the chamber. The biotinylated tubulin will bind to the NeutrAvidin-coated surface.

    • Incubate for 10 minutes to allow for binding.[7]

    • Wash gently with severing buffer (without enzyme or ATP) to remove unbound microtubules.

  • Initiate Severing Reaction:

    • Prepare the final severing reaction mix: Severing buffer containing the desired concentration of katanin or spastin (e.g., 20 nM) and 1 mM ATP.[13]

    • Perfuse this mix into the chamber.

  • Image Acquisition:

    • Immediately begin imaging using a TIRF microscope.

    • Acquire images at a rate of one frame every 2-5 seconds to capture the severing events, which appear as sudden breaks and disappearance of microtubule fragments.

Conclusion and Future Directions

The role of this compound in microtubule severing is multifaceted. It can act as a direct effector of mechanical force in specialized structures or as a potential upstream regulator of enzymatic severing at the centrosome. The inhibitory effect of its activating signal, Ca²⁺, on katanin highlights a sophisticated regulatory network that likely balances different modes of microtubule remodeling.

For drug development professionals, understanding this regulatory nexus is critical. Modulating the this compound-calcium signal could have downstream consequences on katanin activity, affecting microtubule dynamics in unintended ways. Future research should focus on:

  • Elucidating the precise molecular interactions, if any, between this compound and the katanin complex at the centrosome.

  • Investigating how local calcium transients are shaped and interpreted around the MTOC to selectively activate or inhibit different downstream effectors.

  • Developing high-throughput screens to identify small molecules that can specifically disrupt the Ca²⁺-inhibition of katanin or the Ca²⁺-activation of this compound's contractile machinery.

By dissecting these interconnected pathways, we can gain a more complete understanding of how cells sculpt their microtubule cytoskeleton and identify new targets for therapeutic intervention.

References

Structural Analysis of Caltractin EF-hand Motifs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractin, also known as centrin, is a highly conserved, calcium-binding protein belonging to the EF-hand superfamily.[1] It is a critical component of microtubule-organizing centers (MTOCs), including centrosomes and spindle pole bodies, playing a vital role in their duplication and in maintaining genomic stability.[2][3] this compound's function is intimately linked to its ability to bind calcium ions via its characteristic EF-hand motifs, which induces conformational changes that modulate its interaction with downstream target proteins. Understanding the structural intricacies of these EF-hand motifs is paramount for elucidating this compound's mechanism of action and for developing therapeutic strategies that target processes involving this essential protein.

This technical guide provides an in-depth overview of the structural analysis of this compound's EF-hand motifs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation

Structural and Binding Affinity Data of this compound/Centrin

The following tables summarize key structural and calcium-binding affinity data for this compound and its human homolog, centrin-2.

Structure PDB ID Organism Method Resolution (Å) Description
Ca2+/C-terminal Domain of this compound in complex with Kar1p1OQPChlamydomonas reinhardtii / Saccharomyces cerevisiaeSolution NMR-Structure of the C-terminal domain of this compound bound to a peptide from its target protein Kar1p.[4][5][6][7]
Human Centrin 2 in complex with XPC peptide2GGMHomo sapiensX-ray Diffraction2.35Crystal structure of full-length human centrin-2 bound to a peptide from the xeroderma pigmentosum group C (XPC) protein.
Human Centrin 2 in complex with XPC peptide2OBHHomo sapiensX-ray Diffraction1.80High-resolution crystal structure of a truncated form of human centrin-2 in complex with an XPC peptide.[5]
Domain/Molecule Technique Kd for Ca2+ (μM) Notes
Chlamydomonas this compound (N-terminal domain)Multiple1-10Functions as a traditional calcium sensor.
Chlamydomonas this compound (C-terminal domain)NMRBiphasic: one site in μM range, one in mM rangeActivated by the binding of a single Ca2+ ion.
Arabidopsis Calmodulin-like protein 14 (CML14)ITC~12A plant calmodulin-like protein with a single functional EF-hand.[8]

Signaling Pathway

This compound plays a crucial role in the duplication of the spindle pole body (SPB) in yeast, a process functionally analogous to centrosome duplication in animal cells. A key interaction in this pathway is the calcium-dependent binding of this compound (Cdc31p in yeast) to Kar1p, a component of the SPB half-bridge.[2][9] This interaction is essential for localizing Cdc31p to the SPB, which is a critical step for the initiation of SPB duplication.[2]

Caltractin_Signaling_Pathway Ca2_increase Increase in intracellular Ca2+ Caltractin_apo Apo-Caltractin (Inactive) Ca2_increase->Caltractin_apo Binding Caltractin_ca Ca2+-Caltractin (Active) Caltractin_apo->Caltractin_ca Conformational Change Complex This compound-Kar1p Complex Caltractin_ca->Complex Binds to Kar1p Kar1p (at SPB half-bridge) Kar1p->Complex SPB_duplication SPB Duplication Complex->SPB_duplication Initiates

This compound-Kar1p signaling in SPB duplication.

Experimental Workflows

A typical workflow for the structural analysis of this compound's EF-hand motifs involves several key biophysical techniques to probe its structure, calcium-binding properties, and conformational changes upon ligand binding.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Structural and Functional Analysis Expression Protein Expression (e.g., E. coli) Purification Protein Purification (e.g., Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, Mass Spec) Purification->QC CD Circular Dichroism (Secondary Structure & Folding) QC->CD To confirm folding ITC Isothermal Titration Calorimetry (Binding Affinity & Thermodynamics) QC->ITC To quantify binding NMR NMR Spectroscopy (3D Structure & Dynamics) QC->NMR For solution structure Xray X-ray Crystallography (High-Resolution 3D Structure) QC->Xray For crystal structure

Workflow for this compound structural analysis.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Ca2+ Binding

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10][11][12][13]

1. Sample Preparation:

  • Protein: Dialyze purified this compound extensively against the ITC buffer (e.g., 25 mM TRIS, 150 mM KCl, pH 7.4) to ensure buffer matching.[14] The protein concentration should be accurately determined and is typically in the range of 5-50 µM.[11]

  • Ligand: Prepare a concentrated stock of CaCl2 in the same ITC buffer. The ligand concentration is typically 10-20 times higher than the protein concentration.[15]

  • Degassing: Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.[12][15]

2. ITC Experiment:

  • Instrument Setup: Equilibrate the ITC instrument (e.g., MicroCal VP-ITC) to the desired temperature (e.g., 25°C).[14]

  • Loading: Load the protein solution into the sample cell and the CaCl2 solution into the injection syringe.[11]

  • Titration: Perform a series of small injections (e.g., 5-8 µL) of the CaCl2 solution into the protein solution, allowing the system to reach equilibrium between injections.[14] A control titration of CaCl2 into buffer alone should be performed to determine the heat of dilution.[14]

3. Data Analysis:

  • Integrate the heat flow peaks for each injection and subtract the heat of dilution.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[8]

NMR Spectroscopy for Structure Determination

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.[16][17]

1. Sample Preparation:

  • Isotopic Labeling: For detailed structural studies, uniformly label the protein with 15N and/or 13C by expressing it in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.[18]

  • NMR Sample: Prepare a concentrated protein sample (typically 0.5-1 mM) in an appropriate NMR buffer (e.g., 20 mM sodium phosphate (B84403), pH 6.5, 150 mM NaCl) containing 5-10% D2O for the lock signal.[16]

2. NMR Data Acquisition:

  • Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain resonances.

  • Collect Nuclear Overhauser Effect (NOE) data (e.g., 15N-edited NOESY-HSQC, 13C-edited NOESY-HSQC) to obtain distance restraints between protons that are close in space.

3. Structure Calculation:

  • Process the NMR data and pick the peaks to generate resonance assignments and NOE-derived distance restraints.

  • Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.

  • Validate the quality of the final structure ensemble using programs like PROCHECK.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure and folding of proteins, and for monitoring conformational changes upon ligand binding or changes in environmental conditions.[19][20]

1. Sample Preparation:

  • Protein Sample: Prepare a dilute protein solution (typically 0.1-1 mg/mL) in a buffer that has low absorbance in the far-UV region (e.g., phosphate buffer).[19]

  • Buffer Blank: A buffer blank identical to the sample buffer is required for background correction.[19]

2. CD Data Acquisition:

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Calibrate the instrument and set the desired scanning parameters (e.g., wavelength range 190-250 nm, bandwidth 1.0 nm, step size 1.0 nm).[19]

  • Measurement: Record the CD spectrum of the buffer blank first, followed by the protein sample. For studying conformational changes, titrate Ca2+ into the protein sample and record the spectrum after each addition.

3. Data Analysis:

  • Subtract the buffer blank spectrum from the protein spectrum.

  • Convert the raw data (ellipticity) to mean residue ellipticity.

  • Analyze the CD spectrum using deconvolution software (e.g., SELCON3, CONTIN) to estimate the percentage of different secondary structure elements (α-helix, β-sheet, etc.).[19] Changes in the spectrum upon Ca2+ titration indicate conformational changes.

Conclusion

The structural analysis of this compound's EF-hand motifs through a combination of techniques like X-ray crystallography, NMR spectroscopy, ITC, and CD provides a comprehensive understanding of its function as a calcium sensor. The quantitative data on its structure and binding affinities, coupled with detailed experimental protocols, offer a valuable resource for researchers in cell biology and drug development. By elucidating the molecular mechanisms of this compound's interactions, new avenues may be opened for therapeutic interventions targeting diseases associated with centrosome abnormalities and aberrant cell division.

References

The Caltractin-XPC Interaction: A Core Axis in Nucleotide Excision Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WAKO, SAITAMA – A comprehensive analysis of the interaction between caltractin (also known as centrin 2, CETN2) and the xeroderma pigmentosum group C protein (XPC) reveals a critical partnership in the DNA damage recognition phase of nucleotide excision repair (NER). This technical guide synthesizes key findings, experimental methodologies, and quantitative data to provide an in-depth resource for researchers, scientists, and professionals in drug development.

This compound, a calcium-binding protein associated with the centrosome, forms a stable heterotrimeric complex with XPC and RAD23B.[1][2][3][4] This complex is the primary sensor for bulky DNA lesions in the global genome NER (GG-NER) pathway.[2][5] The interaction with this compound and RAD23B is crucial for stabilizing XPC and enhancing its ability to recognize and bind to damaged DNA, thereby initiating the repair cascade.[3][6]

Quantitative Analysis of the this compound-XPC Interaction

The binding affinity between this compound and a peptide derived from the C-terminal region of XPC has been quantified using isothermal titration calorimetry. This interaction is calcium-dependent and exhibits a high affinity, underscoring the stability of the complex.

ParameterValueMethodReference
Association Constant (Ka)2.2 x 10⁸ M⁻¹Isothermal Titration Calorimetry[7]
Stoichiometry (this compound:XPC peptide)1:1Isothermal Titration Calorimetry[7]

Structural studies have further elucidated the molecular basis of this interaction. The crystal structure of human centrin-2 complexed with an XPC-derived peptide reveals that the C-terminal domain of this compound engages with an alpha-helical region near the C-terminus of XPC.[1][8][9][10] Key hydrophobic residues within the XPC peptide are critical for this binding.[9][11]

Signaling and Functional Pathway

The interaction between this compound and XPC is a pivotal event in the early stages of GG-NER. The following diagram illustrates the role of the XPC-RAD23B-Caltractin complex in DNA damage recognition and the subsequent recruitment of downstream repair factors.

Caltractin_XPC_Pathway cluster_0 DNA Damage Recognition cluster_1 Repair Initiation DNA_Damage Bulky DNA Lesion XPC_Complex XPC-RAD23B-Caltractin Complex DNA_Damage->XPC_Complex Binds to TFIIH TFIIH XPC_Complex->TFIIH Recruits XPA XPA TFIIH->XPA Recruits Downstream Downstream NER Factors XPA->Downstream Initiates Repair

Diagram 1: Role of the this compound-XPC complex in NER.

Key Experimental Methodologies

The characterization of the this compound-XPC interaction has been achieved through a combination of in vivo and in vitro techniques. Detailed protocols for three key experimental approaches are provided below.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is utilized to demonstrate the in vivo association of this compound and XPC within a cellular context.

Experimental Workflow:

CoIP_Workflow start Cell Lysate Preparation antibody Incubate with anti-XPC antibody start->antibody beads Add Protein A/G -coupled beads antibody->beads wash Wash beads to remove non-specific binding beads->wash elute Elute bound proteins wash->elute analysis Analyze by Western Blot for This compound elute->analysis

Diagram 2: Co-immunoprecipitation workflow.

Protocol:

  • Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors) to preserve protein-protein interactions.[12][13][14]

  • Pre-clearing: Incubate the cell lysate with Protein A/G-coupled beads to reduce non-specific binding.

  • Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., anti-XPC) to the pre-cleared lysate and incubate to allow for the formation of antibody-antigen complexes.

  • Complex Capture: Add fresh Protein A/G-coupled beads to the lysate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash several times with lysis buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (this compound) to confirm its presence in the immunoprecipitated complex.

Yeast Two-Hybrid (Y2H) Assay

The yeast two-hybrid system is a powerful genetic method to identify and confirm protein-protein interactions.

Logical Relationship:

Y2H_Logic cluster_0 No Interaction cluster_1 Interaction Bait_No Bait (XPC) fused to DNA-Binding Domain (DBD) Reporter_No Reporter Gene (e.g., LacZ) OFF Prey_No Prey (this compound) fused to Activation Domain (AD) Bait_Yes Bait (XPC) fused to DNA-Binding Domain (DBD) Interaction Interaction Bait_Yes->Interaction Prey_Yes Prey (this compound) fused to Activation Domain (AD) Prey_Yes->Interaction Reporter_Yes Reporter Gene (e.g., LacZ) ON Interaction->Reporter_Yes Activates

Diagram 3: Principle of the Yeast Two-Hybrid assay.

Protocol:

  • Vector Construction: Clone the coding sequence of XPC into a "bait" vector containing the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). Clone the coding sequence of this compound into a "prey" vector containing the activation domain (AD) of the same transcription factor.[15][16]

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients to select for cells that have successfully taken up both plasmids.

  • Interaction Assay: Plate the selected yeast on a second selective medium that also contains a substrate for a reporter gene (e.g., X-gal for the LacZ gene).

  • Analysis: Interaction between the bait (XPC) and prey (this compound) proteins brings the DBD and AD into close proximity, reconstituting the transcription factor and activating the expression of the reporter gene, resulting in a color change or growth on selective media.[17][18]

In Vitro Binding Assay

In vitro binding assays using purified proteins provide direct evidence of interaction and allow for the characterization of binding parameters.

Experimental Workflow:

InVitro_Binding_Workflow start Purify recombinant XPC and this compound immobilize Immobilize one protein (e.g., GST-XPC) on beads start->immobilize incubate Incubate with the other protein (this compound) immobilize->incubate wash Wash beads incubate->wash elute Elute bound protein wash->elute analysis Analyze by SDS-PAGE and Coomassie staining or Western Blot elute->analysis

Diagram 4: In vitro pull-down assay workflow.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant XPC (or a specific domain) and this compound proteins. Often, one protein is expressed with an affinity tag (e.g., GST or His-tag) for immobilization.

  • Immobilization: Incubate the tagged protein with affinity beads (e.g., glutathione-Sepharose for GST-tagged proteins) to immobilize it.

  • Binding Reaction: Incubate the immobilized protein with the other purified protein in a suitable binding buffer.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting to detect the presence of the interacting partner.

Conclusion

The interaction between this compound and XPC is a well-defined and critical component of the DNA damage response. The stability and high affinity of this interaction underscore its importance in the efficient recognition of DNA lesions, which is the rate-limiting step in nucleotide excision repair. The methodologies outlined in this guide provide a robust framework for the further investigation of this and other protein-protein interactions in the context of DNA repair and drug discovery. A thorough understanding of these molecular mechanisms is paramount for the development of novel therapeutic strategies targeting DNA repair pathways in cancer and other diseases.

References

The Expanding Roles of Caltractin Beyond the Centrosome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractin, also known as centrin, is a highly conserved, calcium-binding protein belonging to the EF-hand superfamily. Traditionally recognized as an essential component of the centrosome and basal bodies, where it plays a critical role in their duplication and function, a growing body of evidence reveals that a significant portion of cellular this compound resides outside of these microtubule-organizing centers. This non-centrosomal pool of this compound is increasingly implicated in a diverse array of vital cellular processes, including DNA repair, regulation of the actin cytoskeleton, and intracellular trafficking. This in-depth technical guide explores the multifaceted functions of non-centrosomal this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its known signaling pathways to provide a comprehensive resource for researchers in cellular and molecular biology and those in the field of drug development.

Core Functions of Non-Centrosomal this compound

The non-centrosomal population of this compound is not merely a cytoplasmic reservoir but an active participant in several key cellular pathways. Studies have revealed its presence in the nucleus and its association with various cytoplasmic structures, pointing to a broader role in cellular homeostasis and stress response.

Nucleotide Excision Repair (NER)

A critical non-centrosomal function of this compound, specifically centrin 2 (CETN2), is its involvement in the global genome nucleotide excision repair (GG-NER) pathway, a primary mechanism for removing bulky DNA lesions caused by UV radiation and other mutagens.[1][2] this compound is a component of the xeroderma pigmentosum group C (XPC) complex, which is responsible for the initial recognition of DNA damage.[3]

In this complex, this compound directly interacts with and stabilizes the XPC protein, an interaction that is crucial for efficient DNA repair.[3][4] The binding of this compound enhances the affinity of the XPC complex for damaged DNA, thereby potentiating the damage recognition step of NER.[4] While not absolutely essential for the repair process, the presence of this compound significantly increases its efficiency.[4]

Regulation of the Actin Cytoskeleton

Emerging evidence suggests a role for this compound in modulating the dynamics of the actin cytoskeleton. While the precise mechanisms are still under investigation, the calcium-binding nature of this compound positions it as a potential calcium sensor in actin-related processes. Calcium signaling is a well-established regulator of actin-binding proteins and, consequently, of actin polymerization, depolymerization, and network organization. The potential for this compound to influence these processes opens up avenues for its involvement in cell motility, morphogenesis, and cytokinesis, independent of its centrosomal functions.

Intracellular Trafficking and mRNA Export

This compound has been implicated in the regulation of vesicular trafficking and mRNA export from the nucleus. Its association with components of the nuclear pore complex (NPC) suggests a role in the transport of macromolecules between the nucleus and the cytoplasm.[5] Specifically, centrin 2 has been shown to play a functional role in both mRNA and protein export pathways.[5] Overexpression of certain this compound domains has a dominant-negative effect on these export processes, highlighting its importance in maintaining proper nucleocytoplasmic transport.[5] Furthermore, there are indications of this compound's involvement in post-Golgi trafficking, potentially influencing the sorting and transport of proteins and lipids to their final destinations.

Quantitative Data on this compound Function

The function of this compound is intricately linked to its ability to bind calcium and interact with its partner proteins. The following tables summarize the available quantitative data.

ParameterValueOrganism/SystemReference
Ca²⁺ Binding Affinity (Kd)
N-terminal Domain1-10 µMChlamydomonas reinhardtii[2]
C-terminal Domain (Site III)Millimolar rangeChlamydomonas reinhardtii[2]
C-terminal Domain (Site IV)Micromolar rangeChlamydomonas reinhardtii[2][4]
TgCEN1 (Site 1)~2.1 µMToxoplasma gondii[6]
TgCEN1 (Site 2)~26 µMToxoplasma gondii[6]
TgCEN2~63 µMToxoplasma gondii[6]
Interacting ProteinsBinding Affinity (Kd) - CommentsMethodReference
XPC (peptide P17-XPC) With Ca²⁺: High-affinity site: 1.3 ± 0.3 nM Low-affinity site: 4.1 ± 0.9 µMWithout Ca²⁺: Single site: 59.1 ± 11.8 nMIsothermal Titration Calorimetry (ITC)
Kar1p (peptide fragment) The C-terminal domain of this compound binds much more strongly than the N-terminal domain in a Ca²⁺-dependent manner.Titration monitored by UV, CD, and NMR spectroscopy[2]
Sfi1 (repeats) Binding modes differ appreciably in terms of affinity and Ca²⁺ sensitivity for different repeats, indicating conformational plasticity of this compound.Isothermal Titration Calorimetry (ITC), NMR, CD, and Fluorescence Spectroscopy[7]
Functional ImpactObservationSystem/AssayReference
DNA Binding of XPC-HR23B Complex Addition of centrin 2 enhanced the binding of the XPC-HR23B complex to damaged DNA (6-4 photoproducts) by up to 20-fold.In vitro DNA binding assay[4]
Nucleotide Excision Repair (NER) Efficiency Human cell lines expressing a mutant XPC protein unable to interact with centrin 2 exhibited a significant reduction in global genome NER activity.In vivo 6-4 photoproduct removal assay[4]
mRNA and Protein Export Excess expression of either the N- or C-terminal calcium-binding domains of human centrin 2 caused a dominant-negative effect on both mRNA and protein export, while protein import remained intact.Xenopus laevis oocytes and human HeLa cells[5]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and processes involving non-centrosomal this compound, the following diagrams have been generated using the DOT language.

NER_Pathway cluster_nucleus Nucleus DNA_damage DNA Damage (e.g., UV-induced) Active_XPC_complex Active XPC-Caltractin -HR23B Complex DNA_damage->Active_XPC_complex Recognition XPC_complex XPC-HR23B Complex XPC_complex->Active_XPC_complex Caltractin_Ca This compound-Ca²⁺ Caltractin_Ca->Active_XPC_complex Stabilization & Enhanced Affinity NER_machinery Downstream NER Machinery Active_XPC_complex->NER_machinery Recruitment DNA_repair DNA Repair NER_machinery->DNA_repair

This compound in Nucleotide Excision Repair.

mRNA_Export cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mRNA mRNA mRNP mRNP Complex mRNA->mRNP Export_factors Export Factors Export_factors->mRNP NPC_basket Nuclear Pore Complex (Nuclear Basket) mRNP->NPC_basket NPC_cyto Nuclear Pore Complex (Cytoplasmic Face) NPC_basket->NPC_cyto Translocation Ribosome Ribosome NPC_cyto->Ribosome mRNA Release Protein Protein Ribosome->Protein Translation Caltractin_NPC This compound Caltractin_NPC->NPC_basket Caltractin_NPC->NPC_cyto

This compound's Role in mRNA Export.

Experimental_Workflow_CoIP cluster_workflow Co-Immunoprecipitation Workflow start Cell Lysate (containing this compound and interacting proteins) incubation Incubate with anti-Caltractin antibody start->incubation capture Capture with Protein A/G beads incubation->capture wash Wash to remove non-specific binders capture->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis

Co-Immunoprecipitation Workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of non-centrosomal this compound.

Protocol 1: Co-Immunoprecipitation (Co-IP) of Non-Centrosomal this compound and XPC

Objective: To verify the in vivo interaction between this compound and XPC.

Materials:

  • Cell culture plates (10 cm) with cells expressing endogenous or tagged this compound and XPC.

  • Ice-cold PBS.

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

  • Anti-Caltractin (or anti-tag) antibody.

  • Isotype control IgG.

  • Protein A/G magnetic beads.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • Anti-XPC antibody.

Procedure:

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20 µL of equilibrated Protein A/G magnetic beads to 1 mg of cleared lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of anti-Caltractin antibody or isotype control IgG.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 30 µL of equilibrated Protein A/G magnetic beads.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then separate on the magnetic rack.

  • Elution:

    • For Western Blotting: Add 50 µL of 2x Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes.

    • For Mass Spectrometry: Add 50 µL of 0.1 M Glycine-HCl (pH 2.5). Incubate for 5 minutes at room temperature. Neutralize the eluate with 5 µL of 1 M Tris-HCl (pH 8.5).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer to a PVDF membrane and perform Western blotting using an anti-XPC antibody to detect the co-immunoprecipitated protein.

Protocol 2: In Vitro this compound-Actin Co-sedimentation Assay

Objective: To determine if this compound directly binds to filamentous actin (F-actin).

Materials:

  • Purified recombinant this compound.

  • Actin (lyophilized, >99% pure).

  • G-buffer (Actin monomer buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.2 mM CaCl₂.

  • 10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.

  • High-speed ultracentrifuge and appropriate rotors/tubes.

  • SDS-PAGE gels and Coomassie Brilliant Blue stain.

Procedure:

  • Actin Polymerization:

    • Reconstitute lyophilized actin in G-buffer to a concentration of 1 mg/mL.

    • Leave on ice for 1 hour to depolymerize any oligomers.

    • Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates.

    • Transfer the supernatant (G-actin) to a new tube.

    • Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer.

    • Incubate at room temperature for 1-2 hours to form F-actin.

  • Binding Reaction:

    • In ultracentrifuge tubes, set up reactions containing a constant concentration of F-actin (e.g., 5 µM) and varying concentrations of this compound (e.g., 0-20 µM).

    • Include control reactions with this compound alone and F-actin alone.

    • Adjust the final volume with G-buffer containing 1x Polymerization Buffer.

    • Incubate at room temperature for 30-60 minutes.

  • Co-sedimentation:

    • Centrifuge the samples at 150,000 x g for 30-60 minutes at room temperature.

    • Carefully collect the supernatant from each tube.

    • Wash the pellets once with the reaction buffer.

    • Resuspend the pellets in a volume of 2x Laemmli sample buffer equal to the supernatant volume.

  • Analysis:

    • Run equal volumes of the supernatant and pellet fractions on an SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue.

    • Analyze the gel to determine the amount of this compound present in the pellet fractions in the presence of F-actin compared to the controls. The presence of this compound in the pellet only when F-actin is present indicates a direct interaction.

Protocol 3: Live-Cell Imaging of this compound Dynamics during DNA Damage Response

Objective: To visualize the recruitment of this compound to sites of DNA damage in real-time.

Materials:

  • Cells stably expressing fluorescently tagged this compound (e.g., GFP-Caltractin).

  • Glass-bottom imaging dishes.

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂) and a laser micro-irradiation system (e.g., 405 nm laser).

  • Imaging software for time-lapse acquisition and analysis.

Procedure:

  • Cell Preparation:

    • Plate the GFP-Caltractin expressing cells onto glass-bottom dishes 24-48 hours before imaging to achieve 50-70% confluency.

  • Microscopy Setup:

    • Place the dish on the microscope stage within the environmental chamber and allow the cells to acclimatize.

    • Identify a field of view with healthy, well-spread cells.

  • Image Acquisition:

    • Acquire pre-damage images of the selected cells.

    • Use the laser micro-irradiation system to induce localized DNA damage in a defined region within the nucleus of a target cell.

    • Immediately begin time-lapse imaging, acquiring images every 30-60 seconds for 15-30 minutes.

  • Image Analysis:

    • Measure the fluorescence intensity of GFP-Caltractin at the site of damage and in a non-damaged region of the nucleus over time.

    • Quantify the fold-enrichment of GFP-Caltractin at the damage site relative to the pre-damage levels and the non-damaged nuclear regions.

    • Plot the fluorescence intensity over time to visualize the recruitment kinetics.

Conclusion and Future Directions

The study of non-centrosomal this compound is a rapidly evolving field that is expanding our understanding of this versatile protein. Its established role in DNA repair and emerging functions in actin regulation and intracellular trafficking highlight its importance in maintaining cellular integrity and function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the intricate mechanisms by which non-centrosomal this compound operates.

Future research should focus on elucidating the full interactome of non-centrosomal this compound in different cellular contexts to uncover novel binding partners and pathways. Quantitative studies on the binding affinities with its interactors and the precise impact on the kinetics of cellular processes will be crucial for building comprehensive models of its function. Furthermore, exploring the regulation of non-centrosomal this compound, including post-translational modifications and its response to various cellular signals, will provide deeper insights into its diverse roles. From a drug development perspective, the involvement of this compound in DNA repair presents a potential target for sensitizing cancer cells to genotoxic therapies. A thorough understanding of its non-centrosomal functions will be paramount in developing targeted therapeutic strategies.

References

Methodological & Application

Protocol for High-Yield Expression and Purification of Recombinant Caltractin in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Caltractin, also known as centrin, is a highly conserved, calcium-binding phosphoprotein that plays a crucial role in the function of microtubule-organizing centers such as the centrosome.[1][2] As a member of the EF-hand superfamily of calcium-binding proteins, this compound is involved in calcium-dependent signaling pathways that regulate cellular processes.[3] The ability to produce high-purity, functional recombinant this compound is essential for in-depth structural and functional studies, as well as for the development of potential therapeutic agents targeting this compound-interacting pathways.

This protocol provides a detailed methodology for the high-level expression of recombinant this compound in Escherichia coli and its subsequent purification to homogeneity. The expression system utilizes the robust E. coli BL21 strain, which is deficient in the OmpT protease, ensuring high yields of full-length protein.[4] The purification strategy employs a two-step chromatographic process, yielding tens of milligrams of pure protein from a one-liter culture.[4]

Data Presentation

The following table summarizes the typical quantitative data associated with the purification of recombinant this compound, highlighting the calcium-binding characteristics of the purified protein.

ParameterValueReference
Expression SystemEscherichia coli BL21[4]
Typical YieldTens of milligrams per liter of culture[4]
Calcium (Ca²⁺) Binding Capacity4 Ca²⁺ ions per this compound molecule[4]
High-Affinity Ca²⁺ Binding Sites2[4]
Dissociation Constant (Kd) - High Affinity1.2 x 10⁻⁶ M[4]
Low-Affinity Ca²⁺ Binding Sites2[4]
Dissociation Constant (Kd) - Low Affinity1.6 x 10⁻⁴ M[4]

Experimental Workflow

Caltractin_Purification_Workflow cluster_expression Recombinant Protein Expression cluster_purification Protein Purification cluster_analysis Quality Control Transformation Transformation of E. coli BL21 with this compound Expression Vector Culture_Growth Inoculation and Growth of E. coli Culture Transformation->Culture_Growth Induction Induction of this compound Expression with IPTG Culture_Growth->Induction Harvesting Cell Harvesting by Centrifugation Induction->Harvesting Cell_Lysis Cell Lysis by Sonication Harvesting->Cell_Lysis Clarification Clarification of Lysate by Centrifugation Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Clarification->Affinity_Chromatography Ion_Exchange Ion-Exchange Chromatography Affinity_Chromatography->Ion_Exchange Final_Protein Purified this compound Ion_Exchange->Final_Protein SDS_PAGE SDS-PAGE Analysis for Purity Final_Protein->SDS_PAGE Concentration Protein Concentration Determination (e.g., Bradford assay) Final_Protein->Concentration

Caption: Workflow for recombinant this compound expression and purification.

Experimental Protocols

1. Expression of Recombinant this compound in E. coli

This protocol is optimized for high-level expression of this compound in the E. coli strain BL21.

Materials:

  • This compound expression vector (e.g., pET vector with an N-terminal His-tag)

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., kanamycin (B1662678) or ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the this compound expression vector into competent E. coli BL21(DE3) cells using a standard heat shock protocol. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from the plate into 50 mL of LB medium containing the appropriate antibiotic. Grow the culture overnight at 37°C with vigorous shaking (200-250 rpm).

  • Large-Scale Culture: The next day, inoculate 1 liter of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

2. Purification of Recombinant this compound

This protocol employs a two-step chromatography procedure to achieve high purity. The following is an example for a His-tagged this compound protein.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824)

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

  • Ion-Exchange Buffer A (Low Salt): 20 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Ion-Exchange Buffer B (High Salt): 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mM EDTA

  • Ni-NTA affinity chromatography column

  • Anion-exchange chromatography column (e.g., Mono Q or Q Sepharose)

Procedure:

  • Cell Lysis: Resuspend the cell pellet from a 1-liter culture in 30-40 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Lyse the cells by sonication on ice until the suspension is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble this compound.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with Lysis Buffer (without lysozyme and PMSF).

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange (Optional but Recommended): Pool the fractions containing this compound and perform a buffer exchange into Ion-Exchange Buffer A using a desalting column or dialysis.

  • Ion-Exchange Chromatography:

    • Equilibrate an anion-exchange column with Ion-Exchange Buffer A.

    • Load the buffer-exchanged sample onto the column.

    • Wash the column with Ion-Exchange Buffer A.

    • Elute the bound this compound using a linear gradient of 0-100% Ion-Exchange Buffer B.

    • Collect fractions and analyze for purity by SDS-PAGE.

  • Final Protein Preparation: Pool the purest fractions, concentrate if necessary using an appropriate method (e.g., ultrafiltration), and store at -80°C. Determine the final protein concentration using a standard protein assay (e.g., Bradford or BCA).

References

Application Note: High-Throughput Analysis of Caltractin's Calcium Binding Affinity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractin, also known as Centrin, is a highly conserved calcium-binding protein and a member of the EF-hand superfamily. It plays a crucial role in the function of microtubule-organizing centers (MTOCs), including the centrosome in animal cells and the spindle pole body in yeast. The calcium-dependent contractile nature of this compound is fundamental to its role in organelle duplication and segregation. Understanding the calcium binding affinity of this compound is therefore essential for elucidating its mechanism of action and for the development of therapeutic agents that target cellular processes involving this protein.

This application note provides detailed protocols for three robust methods to analyze the calcium binding affinity of this compound: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Spectroscopy. These techniques offer quantitative insights into the binding thermodynamics, kinetics, and conformational changes of this compound upon calcium binding.

Data Presentation: Calcium Binding Affinity of this compound Domains

The following table summarizes the macroscopic calcium binding affinities for the N-terminal (CRC-N) and C-terminal (CRC-C) domains of Chlamydomonas reinhardtii this compound, as determined by titration with a calcium-sensitive electrode.[1]

This compound DomainNumber of Ca2+ Binding SitesDissociation Constant (Kd)Method
N-terminal (CRC-N)2~1-10 µMCalcium-sensitive electrode
C-terminal (CRC-C)2~100 µMCalcium-sensitive electrode

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified recombinant this compound (apo-form)

  • ITC Buffer: 50 mM HEPES, 150 mM KCl, pH 7.5 (degassed)

  • Calcium Chloride (CaCl2) stock solution (in ITC Buffer)

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Dialyze purified this compound extensively against the ITC Buffer to ensure buffer matching.

    • Determine the precise concentration of the this compound solution using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).

    • Prepare a 20-50 µM solution of apo-caltractin in ITC Buffer.

    • Prepare a 200-500 µM solution of CaCl2 in the same ITC Buffer. The ligand (CaCl2) concentration should be 10-15 times that of the protein.

    • Degas both the protein and the calcium solutions for 10-15 minutes immediately before the experiment to prevent bubble formation.

  • ITC Experiment Setup:

    • Set the experimental temperature to 25°C.

    • Load the this compound solution into the sample cell (typically ~200 µL).

    • Load the CaCl2 solution into the injection syringe (typically ~40 µL).

    • Set the stirring speed to 750-1000 rpm to ensure rapid mixing.

  • Titration:

    • Perform an initial injection of 0.5-1 µL to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Carry out a series of 19 subsequent injections of 2 µL each, with a spacing of 150-180 seconds between injections to allow the system to return to baseline.

  • Data Analysis:

    • Integrate the raw ITC data (thermogram) to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of CaCl2 to this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites sequential binding) to determine the Kd, n, and ΔH.

Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Apo-Caltractin (20-50 µM) Degas Degas Samples Prep_Protein->Degas Prep_Ca Prepare CaCl2 (200-500 µM) Prep_Ca->Degas Load_Protein Load this compound into Cell Degas->Load_Protein Load_Ca Load CaCl2 into Syringe Degas->Load_Ca Titrate Perform Titration Load_Protein->Titrate Load_Ca->Titrate Integrate Integrate Raw Data Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit

Caption: Workflow for determining this compound-calcium binding affinity using ITC.

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip, allowing for real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.

Materials:

  • Purified recombinant this compound (apo-form)

  • SPR Running Buffer: 10 mM HEPES, 150 mM NaCl, 0.005% (v/v) Surfactant P20, pH 7.4

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

  • Amine coupling kit (EDC, NHS)

  • Calcium Chloride (CaCl2) serial dilutions in Running Buffer

  • SPR instrument and sensor chip (e.g., CM5)

Protocol:

  • This compound Immobilization:

    • Equilibrate the sensor chip with SPR Running Buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject a 10-50 µg/mL solution of this compound in Immobilization Buffer over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without the injection of this compound.

  • Binding Analysis:

    • Prepare a series of CaCl2 dilutions in SPR Running Buffer, ranging from low nanomolar to high micromolar concentrations. Include a buffer-only injection as a blank.

    • Inject the CaCl2 solutions over the this compound-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase (e.g., 240 seconds) where only running buffer flows over the chip.

    • After each cycle, regenerate the sensor surface if necessary, using a mild regeneration solution (e.g., 10 mM EGTA).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Subtract the buffer-only blank injection from the analyte injections.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_immob Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Activate Chip Surface (EDC/NHS) Immobilize Immobilize this compound Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject_Ca Inject CaCl2 Dilutions Deactivate->Inject_Ca Association Association Phase Inject_Ca->Association Dissociation Dissociation Phase Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Subtract Reference & Blank Subtraction Dissociation->Subtract Regenerate->Inject_Ca Fit Fit Sensorgrams to Model Subtract->Fit

Caption: Workflow for analyzing this compound-calcium binding kinetics using SPR.

Intrinsic Tryptophan Fluorescence Spectroscopy

This method relies on changes in the local environment of tryptophan residues within this compound upon calcium binding, which can lead to a change in fluorescence intensity and/or a shift in the emission maximum.

Materials:

  • Purified recombinant this compound (apo-form)

  • Fluorescence Buffer: 50 mM HEPES, 150 mM KCl, pH 7.5

  • Calcium Chloride (CaCl2) stock solution (in Fluorescence Buffer)

  • EGTA stock solution (in Fluorescence Buffer)

  • Fluorometer

Protocol:

  • Sample Preparation:

    • Prepare a 1-5 µM solution of apo-caltractin in Fluorescence Buffer. Ensure the buffer is free of any fluorescent contaminants.

    • Prepare a series of CaCl2 solutions for titration.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum from 310 nm to 400 nm.

    • Measure the fluorescence spectrum of the apo-caltractin solution.

    • Add small aliquots of the CaCl2 stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition until no further change is observed (saturation).

  • Data Analysis:

    • Determine the change in fluorescence intensity at the emission maximum as a function of the free Ca2+ concentration. The free Ca2+ concentration can be calculated using a program that accounts for the binding to EGTA if used for chelation.

    • Plot the change in fluorescence intensity against the free Ca2+ concentration.

    • Fit the resulting binding curve to the Hill equation or a one-site binding model to determine the Kd.

Signaling Pathway: this compound-Mediated Contraction

Caltractin_Signaling Ca_Signal Increase in Intracellular Ca2+ Caltractin_Apo Apo-Caltractin (Inactive) Ca_Signal->Caltractin_Apo binds Caltractin_Ca Ca2+-Caltractin (Active, Conformational Change) Caltractin_Apo->Caltractin_Ca undergoes Target Target Protein (e.g., Kar1p in yeast) Caltractin_Ca->Target interacts with Contraction Fiber Contraction / Centrosome Duplication Target->Contraction leads to

Caption: Simplified signaling pathway of this compound activation by calcium.

Conclusion

The methods outlined in this application note provide a comprehensive toolkit for the detailed analysis of this compound's calcium binding affinity. ITC offers a complete thermodynamic characterization, SPR provides valuable kinetic data, and fluorescence spectroscopy is a sensitive method to monitor conformational changes. The selection of the most appropriate technique will depend on the specific research question and available instrumentation. These protocols can be adapted for high-throughput screening of small molecules that modulate this compound's calcium binding properties, offering a promising avenue for drug discovery efforts targeting cell division and other this compound-dependent processes.

References

Application Notes: Immunofluorescence Staining of Caltractin (Centrin-2)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the immunofluorescent staining of Caltractin (also known as Centrin-2 or CETN2), a calcium-binding protein localized to the centrosome. This protocol is intended for researchers, scientists, and drug development professionals to visualize and quantify this compound expression and localization within cultured cells.

Introduction

This compound/Centrin-2 is a highly conserved member of the EF-hand superfamily of calcium-binding proteins and is a key structural component of the centrosome in eukaryotic cells.[1][2] Its localization to the major microtubule-organizing center suggests a fundamental role in centrosome duplication and segregation.[3] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of proteins like this compound, providing insights into its function in both normal cellular processes and disease states. This protocol outlines a step-by-step indirect immunofluorescence method for the detection of this compound in cultured mammalian cells.

Experimental Protocols

This protocol is adapted from established immunofluorescence procedures and specific studies on centrosomal proteins.[4][5][6][7][8]

Materials and Reagents:

  • Cell Culture: Adherent mammalian cells (e.g., HeLa, RPE1) grown on sterile glass coverslips.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS, ice-cold Methanol (B129727).

  • Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 10% Normal Goat Serum in PBS with 0.1% Tween 20 (PBST).

  • Primary Antibody: Rabbit anti-Centrin-2 polyclonal antibody or Mouse anti-Centrin-2 monoclonal antibody. Optimal dilution should be determined by titration, a starting point of 1:100 to 1:500 is recommended.[9][10]

  • Secondary Antibody: Goat anti-Rabbit IgG or Goat anti-Mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, Alexa Fluor 594). Recommended dilution is typically 1:500 to 1:1000.

  • Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI).

  • Mounting Medium: Anti-fade mounting medium.

  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.

Step-by-Step Immunofluorescence Protocol:

  • Cell Preparation:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).

    • Gently wash the cells twice with pre-warmed PBS to remove culture medium.

  • Fixation:

    • Option A (Paraformaldehyde): Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[5][6]

    • Option B (Methanol): Fix with ice-cold 100% methanol for 10 minutes at -20°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • If using PFA fixation, permeabilize the cells with 0.1% - 0.5% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular antigens.[5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[5]

  • Primary Antibody Incubation:

    • Dilute the primary anti-Caltractin/Centrin-2 antibody in Blocking Buffer to its optimal concentration.

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.[4]

  • Washing:

    • Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides at 4°C in the dark until imaging.

Data Presentation: Quantitative Analysis of this compound Fluorescence

The following table provides an example of how to present quantitative data from an immunofluorescence experiment designed to measure the relative intensity of this compound at the centrosome under different experimental conditions. The fluorescence intensity of this compound can be quantified using image analysis software such as ImageJ.[10]

Cell LineTreatmentMean this compound Fluorescence Intensity at Centrosome (Arbitrary Units)Standard DeviationNumber of Cells Analyzed (n)
HeLaControl150.225.850
HeLaDrug A75.615.250
RPE1Control180.530.150
RPE1siCETN245.110.550

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the key steps of the indirect immunofluorescence protocol for this compound staining.

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fixation (4% PFA or Methanol) wash1->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA, 10% NGS) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-Caltractin) blocking->primary_ab wash2 Wash with PBST primary_ab->wash2 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash2->secondary_ab wash3 Wash with PBST secondary_ab->wash3 counterstain Counterstain (DAPI) wash3->counterstain mounting Mount coverslip counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow of the indirect immunofluorescence protocol for this compound staining.

This compound in Calcium Signaling Pathway

This compound is a calcium-binding protein and is involved in calcium-dependent signaling pathways. The binding of Ca2+ to the EF-hand motifs of this compound is thought to induce a conformational change, enabling it to interact with downstream targets and play a role in processes like centrosome duplication.

Caltractin_Signaling Ca_ion Ca²⁺ Caltractin_inactive This compound (Inactive) Ca_ion->Caltractin_inactive Binds Caltractin_active This compound-Ca²⁺ (Active) Caltractin_inactive->Caltractin_active Conformational Change Downstream Downstream Targets (e.g., Centrosome components) Caltractin_active->Downstream Interacts with Cellular_Response Cellular Response (e.g., Centrosome Duplication) Downstream->Cellular_Response Regulates

Caption: Simplified diagram of this compound's role in a calcium signaling pathway.

References

Application Notes & Protocols: A Guide to CRISPR/Cas9-Mediated Knockout of the Caltractin Gene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CRISPR/Cas9 system is a powerful and versatile genome-editing tool that allows for precise modification of DNA sequences in living cells.[1][2] This technology utilizes a guide RNA (gRNA) to direct the Cas9 endonuclease to a specific genomic locus, where it induces a double-strand break (DSB).[1][3] The cell's natural repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, often introduce small insertions or deletions (indels) at the break site.[3][4] When these indels occur within the coding sequence of a gene, they can cause a frameshift mutation, leading to a premature stop codon and the functional knockout of the gene.[3][5]

Caltractin, also known as Centrin, is a highly conserved calcium-binding protein belonging to the EF-hand superfamily. It plays a crucial role in centrosome duplication, cell cycle progression, and DNA repair. Given its fundamental cellular functions, knocking out the this compound gene can provide valuable insights into these processes and their potential roles in disease.

This document provides a comprehensive guide to performing a CRISPR/Cas9-mediated knockout of the this compound gene in mammalian cells, covering gRNA design, experimental protocols, and validation strategies.

General Experimental Workflow

The process of generating a gene knockout using CRISPR/Cas9 involves several key stages, from initial design to final validation. The workflow ensures a systematic approach to achieving and confirming the desired genetic modification.[6][7][8]

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Execution cluster_validation Phase 3: Validation gRNA_Design gRNA Design (Target this compound Gene) Vector_Prep Vector Preparation (Cloning gRNA) gRNA_Design->Vector_Prep Delivery Delivery into Cells (Transfection/Transduction) Selection Selection & Enrichment of Edited Cells Delivery->Selection Clonal_Isolation Clonal Isolation (Single-Cell Cloning) Selection->Clonal_Isolation Genomic_Analysis Genomic Validation (Sequencing, T7E1) Protein_Analysis Protein Validation (Western Blot) Genomic_Analysis->Protein_Analysis Phenotype_Assay Functional/Phenotypic Assay Protein_Analysis->Phenotype_Assay

Caption: General workflow for CRISPR/Cas9-mediated gene knockout.

Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design for this compound Knockout

Effective gRNA design is critical for maximizing on-target activity while minimizing off-target effects.[9] For gene knockouts, gRNAs are typically designed to target an early exon shared by all transcript variants to ensure the resulting frameshift mutation disrupts the entire protein.[5][10][11]

Design Considerations:

  • Target Locus: Obtain the cDNA or genomic sequence for the target this compound gene (e.g., from NCBI Gene). For human this compound-1, the gene is CETN1.

  • PAM Sequence: The most commonly used Cas9, from Streptococcus pyogenes (SpCas9), recognizes the Protospacer Adjacent Motif (PAM) sequence 'NGG'. The gRNA target sequence is the 20 nucleotides immediately preceding this motif.[7]

  • Specificity: Use online design tools (e.g., Benchling, Synthego's CRISPR Design Tool) to identify gRNA sequences with high on-target scores and low predicted off-target activity. These tools align potential gRNA sequences against the entire genome to check for specificity.[12][13]

  • Location: Target the 5' end of the coding sequence, but avoid the first few amino acids to prevent the cell from using an alternative start codon.[11] Targeting a region that codes for a critical protein domain can also increase the likelihood of a functional knockout.

Table 1: Example gRNA Sequences for Human this compound-1 (CETN1) (Note: These are examples and should be computationally validated for your specific cell line and experimental goals.)

Target ExongRNA Sequence (5' to 3')PAMOn-Target Score (Example)
Exon 2GGTGATCAAGGAGCTCTTCATGG85
Exon 2AAGCTGGATTTTGCTGAAGAAGG81
Exon 3GCTTCGATTTTGACCCCAATGGG79
Protocol 2: Vector Selection and gRNA Cloning

The CRISPR components (Cas9 and gRNA) can be delivered into cells in various formats. The choice depends on the cell type, experimental goals, and available resources.[2][3]

Table 2: Comparison of CRISPR/Cas9 Delivery Methods

MethodFormatProsCons
Plasmid Cas9 and gRNA expressed from one or two plasmids.[2]Cost-effective, allows for stable expression and selection.Lower efficiency in hard-to-transfect cells, risk of integration.
Ribonucleoprotein (RNP) Pre-complexed Cas9 protein and synthetic gRNA.High efficiency, rapid clearance (reduces off-targets), DNA-free.Higher cost, transient effect.
Viral (Lentivirus/AAV) Cas9 and gRNA delivered via viral vectors.[7]High efficiency in a broad range of cells, including primary cells.More complex and time-consuming to produce, safety considerations.

Cloning gRNA into an "All-in-One" Plasmid (Example):

  • Vector Selection: Choose a vector that co-expresses SpCas9 and has a cloning site for the gRNA sequence (e.g., lentiCRISPRv2). These vectors often include a selection marker like puromycin (B1679871) resistance.

  • Oligo Design: Synthesize two complementary DNA oligonucleotides encoding the 20-nucleotide gRNA target sequence. Add appropriate overhangs compatible with the restriction enzyme sites on the vector (e.g., BsmBI).

  • Annealing: Mix the two oligos, heat to 95°C for 5 minutes, and then ramp down the temperature slowly to room temperature to allow them to anneal.

  • Ligation: Digest the expression vector with the chosen restriction enzyme. Ligate the annealed oligo duplex into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli, select for positive colonies (e.g., on ampicillin (B1664943) plates), and verify the correct insertion by Sanger sequencing.

Protocol 3: Delivery into Target Cells via Lipid-Mediated Transfection

Lipid-mediated transfection is a common method for delivering CRISPR plasmids into adherent cell lines.[7]

Table 3: Example Transfection Protocol for a 6-Well Plate

ComponentAmount per Well
Cells Seeded (24h prior)2.5 x 10^5 cells
CRISPR Plasmid DNA2500 ng
Transfection Reagent (e.g., Lipofectamine)5-10 µL
Serum-Free Medium2 x 250 µL
Final Culture Volume2 mL

Methodology:

  • Cell Seeding: One day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute 2500 ng of the CRISPR plasmid in 250 µL of serum-free medium.

    • In a separate tube, dilute the lipid-based transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted DNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to form DNA-lipid complexes.

  • Transfection: Add the 500 µL of DNA-lipid complexes drop-wise to the cells.

  • Incubation & Selection: Incubate the cells for 24-48 hours. If the plasmid contains a selection marker, add the appropriate antibiotic (e.g., puromycin) to the media to select for successfully transfected cells.

Protocol 4: Validation of this compound Knockout

Validation is a crucial step to confirm that the gene has been successfully disrupted at both the genomic and protein levels.[14][15] It is recommended to use multiple methods for comprehensive validation.[14]

Table 4: Comparison of Knockout Validation Methods

Validation LevelMethodPrincipleProsCons
Genomic DNA T7 Endonuclease I (T7E1) Assay T7E1 enzyme recognizes and cleaves mismatched DNA heteroduplexes formed by wild-type and indel-containing alleles.[2]Fast, cost-effective for screening clones.Semi-quantitative, does not identify the specific mutation.
Genomic DNA Sanger Sequencing + TIDE Analysis PCR amplification of the target locus followed by Sanger sequencing. The TIDE web tool analyzes sequencing traces to identify and quantify indels.[16]Quantitative, identifies indel spectrum.Less sensitive for low-frequency edits.
Protein Western Blot Uses an antibody to detect the presence or absence of the target protein.[13][14]Confirms functional knockout at the protein level.Requires a specific and validated antibody.
mRNA Quantitative PCR (qPCR) Measures the level of target gene mRNA. A significant reduction suggests successful disruption.[14]High throughput, quantitative.mRNA levels may not correlate with protein loss (e.g., due to nonsense-mediated decay).

Protocol 4A: Western Blot for this compound Protein

This protocol verifies the absence of the this compound protein in the knockout clones.

Table 5: Western Blot Protocol Summary

StepDescription
1. Protein Extraction Lyse cells from wild-type (WT) and putative knockout clones in RIPA buffer with protease inhibitors. Quantify protein concentration using a BCA assay.
2. SDS-PAGE Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.
3. Protein Transfer Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Blocking Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
5. Primary Antibody Incubate the membrane overnight at 4°C with a primary antibody specific to this compound. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
6. Secondary Antibody Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
7. Detection Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The absence of a band at the correct size for this compound in knockout clones confirms success.

This compound and Calcium Signaling

This compound (Centrin) is a key component of the centrosome and is involved in calcium-dependent processes. Calcium (Ca2+) is a universal second messenger that regulates numerous cellular activities.[17] One of the major Ca2+ signaling pathways involves calcineurin, a calcium- and calmodulin-dependent phosphatase.[18] This pathway is critical in immune responses, organ development, and cell cycle control.[18] While direct signaling from this compound to calcineurin is not fully established, as a calcium-binding protein at the centrosome, this compound is positioned to influence local calcium concentrations that could impact such pathways.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ext_signal External Signal (e.g., T-Cell Receptor Activation) ca_influx Ca2+ Influx / Store Release ext_signal->ca_influx triggers calmodulin Calmodulin ca_influx->calmodulin binds & activates This compound This compound / Centrin (at Centrosome) ca_influx->this compound binds to calcineurin Calcineurin (active) calmodulin->calcineurin activates nfat_p NFAT (phosphorylated) Cytoplasm calcineurin->nfat_p dephosphorylates nfat NFAT (dephosphorylated) Nucleus nfat_p->nfat translocates to gene_exp Target Gene Expression (e.g., Cytokines) nfat->gene_exp activates

References

Optimizing siRNA-mediated Knockdown of Caltractin in HeLa Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractin, also known as Centrin-2 (CETN2), is a highly conserved calcium-binding protein that plays a pivotal role in the function of the microtubule-organizing center (MTOC), or centrosome, in eukaryotic cells. Its involvement in centrosome duplication, stability, and segregation makes it a critical component of the cell division machinery. Furthermore, this compound has been implicated in the nucleotide excision repair (NER) pathway of DNA damage response through its interaction with Xeroderma Pigmentosum group C (XPC) protein. Given its central role in cell cycle progression and genome integrity, this compound represents a potential therapeutic target in oncology and other diseases characterized by aberrant cell proliferation. This document provides detailed application notes and optimized protocols for the efficient knockdown of this compound in HeLa cells using small interfering RNA (siRNA), a powerful tool for reverse genetics and target validation.

Data Presentation: Optimizing this compound Knockdown

Effective gene silencing is dependent on several factors, including the choice of siRNA sequence, transfection reagent, and experimental conditions. Below are tables summarizing key parameters for optimizing this compound knockdown in HeLa cells. Researchers should use these as a guide and perform their own optimization experiments to achieve the desired level of knockdown.

Table 1: Recommended siRNA Transfection Parameters for this compound Knockdown in HeLa Cells (24-well plate format)

ParameterRecommendationRange for Optimization
Cell Seeding Density 30,000 - 50,000 cells/well20,000 - 60,000 cells/well
siRNA Concentration 10 nM1 - 50 nM
Transfection Reagent Lipofectamine™ RNAiMAXVaries by reagent
Reagent Volume 0.8 µL0.5 - 1.5 µL
Complexation Time 10 - 20 minutes10 - 30 minutes
Incubation Time 48 hours24 - 72 hours

Table 2: Example of Expected Knockdown Efficiency (Hypothetical Data)

siRNA Target SequenceTransfection ReagentsiRNA Conc. (nM)mRNA Knockdown (%) (via qPCR)Protein Knockdown (%) (via Western Blot)
5'-GCAAGAUGCUGUGCAGAAAUU-3'Lipofectamine™ RNAiMAX1085 ± 578 ± 7
5'-CUACCAUGCCUGAAGAGAAUU-3'Lipofectamine™ RNAiMAX1075 ± 865 ± 10
Scrambled ControlLipofectamine™ RNAiMAX10< 5< 5

Note: The siRNA sequences provided are for illustrative purposes only. It is crucial to use validated siRNA sequences from reputable suppliers or to design and validate them in-house.

Experimental Protocols

I. Cell Culture and Maintenance of HeLa Cells
  • Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Culture Conditions: Culture HeLa cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash the cell monolayer with phosphate-buffered saline (PBS), detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a lower density in fresh culture medium. For transfection experiments, ensure cells are in the logarithmic growth phase and have a viability of >95%.

II. siRNA Transfection Protocol (Forward Transfection using Lipofectamine™ RNAiMAX)

This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate formats.

  • Cell Seeding: One day prior to transfection, seed 30,000 to 50,000 HeLa cells per well in 500 µL of complete growth medium without antibiotics. The cells should be 30-50% confluent at the time of transfection.[1]

  • siRNA Preparation:

    • In a sterile microcentrifuge tube, dilute 6 pmol of this compound-specific siRNA (or a negative control siRNA) in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently by pipetting.

  • Transfection Reagent Preparation:

    • In a separate sterile microcentrifuge tube, dilute 0.8 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.[1]

  • Formation of siRNA-Lipid Complexes:

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow for complex formation.[1]

  • Transfection:

    • Add the 100 µL of the siRNA-lipid complex mixture dropwise to each well containing the HeLa cells.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours before proceeding to downstream analysis. A medium change after 4-6 hours is optional but generally not required.[1]

III. Assessment of Knockdown Efficiency

A. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis

  • RNA Extraction: At 24-48 hours post-transfection, lyse the cells directly in the well using a suitable lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) and proceed with RNA purification according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for this compound (CETN2) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in this compound mRNA levels, normalized to the housekeeping gene and compared to the negative control.

B. Western Blotting for Protein Level Analysis

  • Protein Extraction: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Densitometric analysis can be performed to quantify the reduction in this compound protein levels.

Signaling Pathways and Experimental Workflows

This compound Signaling Network

This compound is a key player in cellular processes that are fundamental for cell division and genome stability. Its function is intricately linked to calcium signaling.

Caltractin_Signaling_Pathway cluster_calcium Calcium Signaling cluster_centrosome Centrosome Cycle cluster_ner Nucleotide Excision Repair (NER) Ca Ca²⁺ This compound This compound (CETN2) Ca->this compound activates hSfi1 hSfi1 This compound->hSfi1 interacts POC5 POC5 This compound->POC5 interacts CP110 CP110 This compound->CP110 interacts AuroraA Aurora A This compound->AuroraA regulated by Mps1 Mps1 This compound->Mps1 regulated by Cdc25b Cdc25b This compound->Cdc25b interacts XPC XPC This compound->XPC interacts Centrosome_Dup Centrosome Duplication hSfi1->Centrosome_Dup POC5->Centrosome_Dup CP110->Centrosome_Dup AuroraA->this compound Mps1->this compound Cdc25b->Centrosome_Dup NER_Pathway DNA Repair XPC->NER_Pathway DNA_Damage DNA Damage DNA_Damage->XPC

Caption: this compound's central role in calcium-dependent signaling pathways.

Experimental Workflow for Optimizing this compound Knockdown

The following diagram outlines the key steps for a systematic approach to optimizing siRNA-mediated knockdown of this compound in HeLa cells.

Experimental_Workflow start Start: Design/Select This compound siRNA culture Culture HeLa Cells start->culture transfect Transfect with siRNA (Varying Concentrations) culture->transfect incubate Incubate (24-72h) transfect->incubate harvest Harvest Cells incubate->harvest split1 harvest->split1 qpcr RNA Extraction & qPCR split1->qpcr western Protein Extraction & Western Blot split1->western analyze_qpcr Analyze mRNA Levels (ΔΔCt Method) qpcr->analyze_qpcr analyze_western Analyze Protein Levels (Densitometry) western->analyze_western optimize Optimize Conditions (Concentration, Time) analyze_qpcr->optimize analyze_western->optimize optimize->transfect Re-transfect with optimized parameters phenotype Proceed to Phenotypic Assays optimize->phenotype

Caption: Workflow for optimizing siRNA knockdown of this compound in HeLa cells.

References

Application Notes and Protocols for Live-Cell Imaging of Caltractin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractin, also known as Centrin, is a highly conserved, calcium-binding protein belonging to the EF-hand superfamily. It is a fundamental component of the centrosome and plays a crucial role in centriole duplication and separation, forming a critical part of the microtubule-organizing center (MTOC) in animal cells.[1] The dynamic behavior of this compound is tightly linked to calcium signaling and is essential for maintaining genomic stability through proper cell cycle progression.[2] Studying its dynamics in living cells provides invaluable insights into the regulation of the cell cycle, the effects of novel therapeutics on cell division, and the underlying mechanisms of diseases linked to centrosomal abnormalities, such as cancer.

Live-cell imaging techniques are indispensable for observing the spatiotemporal dynamics of proteins like this compound in their native cellular environment.[3] This document provides detailed application notes and protocols for several advanced microscopy techniques suited for tracking and quantifying this compound dynamics, including fluorescent protein tagging, Fluorescence Recovery After Photobleaching (FRAP), Total Internal Reflection Fluorescence (TIRF) microscopy, Förster Resonance Energy Transfer (FRET), and Super-Resolution Microscopy.

Foundational Technique: Fluorescent Protein Tagging

To visualize this compound in live cells, it must be tagged with a fluorescent protein (FP).[4][5] The gene encoding human this compound is fused with the gene for an FP, such as Enhanced Green Fluorescent Protein (EGFP) or mCherry. This construct is then introduced into cells for expression.

Protocol 1: Generation of a this compound-FP Expressing Cell Line

Objective: To create a stable cell line expressing this compound fused to a fluorescent protein for live-cell imaging.

Materials:

  • Plasmid vector containing the this compound-FP fusion gene (e.g., pEGFP-N1-Caltractin)

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (e.g., G418/Geneticin for pEGFP-N1 vector)

  • Cloning cylinders or fluorescence-activated cell sorting (FACS) facility

Methodology:

  • Cell Culture: Culture cells to 40-60% confluency in a 6-well plate.[6]

  • Transfection: Transfect the cells with the this compound-FP plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., 400-600 µg/mL G418) to the culture medium.

  • Colony Expansion: Replace the medium with fresh selection medium every 3-4 days. After 2-3 weeks, antibiotic-resistant colonies will become visible.

  • Isolation: Isolate single, healthy colonies using cloning cylinders or by using FACS to sort for FP-positive cells.

  • Validation: Expand the isolated clones and verify the expression and correct localization of the this compound-FP fusion protein to the centrosome using fluorescence microscopy. Confirm protein size via Western blot.

cluster_prep Plasmid Preparation cluster_cell Cell Culture & Transfection cluster_selection Selection & Isolation cluster_validation Validation P This compound-FP Plasmid C2 Transfect with Plasmid P->C2 C1 Seed Cells (40-60% confluency) C1->C2 S1 Apply Selection Antibiotic (e.g., G418) C2->S1 S2 Isolate Resistant Colonies (Cloning or FACS) S1->S2 V1 Expand Clones S2->V1 V2 Confirm Localization (Microscopy) & Expression (Western Blot) V1->V2 Output Output V2->Output Stable Cell Line

Caption: Workflow for generating a stable this compound-FP cell line.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique used to measure the mobility and turnover rate of fluorescently tagged proteins within a specific region of a live cell.[7][8] By photobleaching the this compound-FP signal at one centrosome and monitoring the rate of fluorescence recovery, one can determine the kinetics of this compound exchange.

Protocol 2: Measuring this compound Turnover at the Centrosome using FRAP

Objective: To quantify the mobile fraction and recovery kinetics of this compound-FP at the centrosome.

Materials:

  • Stable cell line expressing this compound-FP.

  • Glass-bottom imaging dishes.

  • Confocal laser scanning microscope equipped for FRAP experiments.

  • Imaging buffer (e.g., CO2-independent medium).

Methodology:

  • Cell Plating: Plate this compound-FP expressing cells on glass-bottom dishes 24-48 hours before imaging.

  • Microscope Setup: Mount the dish on the microscope stage, maintained at 37°C. Locate a cell in interphase with two distinct centrosomes.

  • Pre-Bleach Imaging: Acquire 5-10 baseline images of the region of interest (ROI), which encompasses one centrosome. Use low laser power to minimize photobleaching during this phase.[7]

  • Photobleaching: Use a high-intensity laser pulse (e.g., 488 nm for EGFP) to bleach the fluorescence within the ROI until the signal is reduced by 70-80%.

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at a lower temporal resolution (e.g., one frame every 2-5 seconds) to monitor the recovery of fluorescence into the bleached ROI. Continue imaging until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a non-bleached control region (the other centrosome), and a background region over time.

    • Correct for photobleaching during acquisition by normalizing the intensity of the bleached ROI to the control region.

    • Plot the normalized intensity versus time to generate a FRAP curve.

    • Calculate the half-maximal recovery time (t½) and the mobile fraction (Mf) from the curve. The mobile fraction represents the percentage of this compound-FP molecules that are free to exchange within the observation period.[9]

A 1. Pre-Bleach Imaging (Low Laser Power) B 2. Photobleach ROI (High-Intensity Laser) A->B C 3. Post-Bleach Imaging (Time-Lapse Acquisition) B->C D 4. Data Analysis C->D E Calculate Mobile Fraction & Recovery Half-Time (t½) D->E

Caption: Experimental workflow for a FRAP experiment.
Quantitative Data from FRAP Studies

ParameterTypical Value for Centrosomal ProteinsSignificance
Recovery Half-Time (t½) 10 - 60 secondsIndicates the speed of protein exchange. A shorter t½ means faster turnover.
Mobile Fraction (Mf) 30% - 70%Represents the proportion of this compound molecules that are dynamic and not stably bound.
Immobile Fraction (1 - Mf) 30% - 70%Represents the stably incorporated, structural pool of this compound.

Note: Specific values for this compound can vary significantly between cell types and cell cycle stages.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy selectively excites fluorophores in a very thin axial plane (typically <100 nm) near the coverslip.[10] This technique is ideal for visualizing this compound dynamics at the basal body (the mother centriole) during processes like ciliogenesis or for studying the interaction of centrosomal components with the cell cortex in adherent cells with high signal-to-noise ratio.[11]

Protocol 3: Imaging this compound at the Basal Body using TIRF

Objective: To visualize the recruitment and dynamics of this compound-FP at the basal body near the plasma membrane.

Materials:

  • This compound-FP expressing cell line.

  • Glass-bottom imaging dishes.

  • TIRF microscope system.

  • Serum-free medium (to induce ciliogenesis, if desired).

Methodology:

  • Cell Preparation: Plate cells on high-quality glass coverslips to ensure they are within the TIRF evanescent field. For ciliation studies, serum-starve cells for 24-48 hours.

  • Microscope Alignment: Place the dish on the TIRF microscope. Adjust the laser angle to achieve total internal reflection. This is often visualized by observing the disappearance of fluorescence from intracellular structures far from the coverslip, leaving only the signal at the basal plane.

  • Image Acquisition: Use a high-speed EMCCD or sCMOS camera to capture time-lapse images of this compound-FP at the basal body.[12] This allows for the tracking of individual protein clusters or measurement of intensity fluctuations over time.

  • Data Analysis:

    • Use particle tracking software to analyze the movement of this compound clusters.

    • Perform kymograph analysis to visualize movement and intensity changes along a defined axis over time.

    • Quantify changes in fluorescence intensity at the basal body in response to stimuli (e.g., addition of calcium ionophores).

FRET for Monitoring Calcium-Caltractin Interaction

As a calcium-binding protein, this compound's conformation and interactions are regulated by intracellular calcium levels.[13] Förster Resonance Energy Transfer (FRET) can be used to monitor these dynamics. A FRET-based biosensor can be designed, or FRET can be used to measure the interaction between this compound-CFP (donor) and a potential binding partner tagged with YFP (acceptor). Here, we describe the principle of using FRET to detect calcium-dependent interactions.

cluster_low_ca Low [Ca²⁺] cluster_high_ca High [Ca²⁺] Caltractin_CFP_1 This compound-CFP Partner_YFP_1 Partner-YFP label_no_fret No Interaction No FRET Caltractin_CFP_2 This compound-CFP Partner_YFP_2 Partner-YFP Caltractin_CFP_2->Partner_YFP_2 FRET label_fret Interaction FRET Occurs Ca_ion Ca²⁺ Influx cluster_high_ca cluster_high_ca Ca_ion->cluster_high_ca

Caption: Principle of FRET to detect Ca²⁺-dependent protein interactions.
Protocol 4: Sensitized Emission FRET for this compound Interactions

Objective: To measure the FRET efficiency between this compound-CFP and a YFP-tagged partner protein to detect calcium-dependent binding.

Materials:

  • Cell line co-expressing this compound-CFP and Partner-YFP.

  • Widefield or confocal microscope with appropriate filter sets for CFP, YFP, and FRET.

  • Calcium ionophore (e.g., Ionomycin) and chelator (e.g., EGTA).

Methodology:

  • Image Acquisition: Acquire three images of the cells:

    • Donor Image: Excite with CFP wavelength, detect in CFP channel.

    • Acceptor Image: Excite with YFP wavelength, detect in YFP channel.

    • FRET Image: Excite with CFP wavelength, detect in YFP channel.

  • Stimulation: Perfuse cells with a buffer containing a calcium ionophore (e.g., 5 µM Ionomycin) to induce calcium influx and repeat the image acquisition.[6]

  • Controls: Acquire images from cells expressing only the donor or only the acceptor to determine spectral bleed-through correction factors.

  • Data Analysis:

    • After background subtraction, correct the raw FRET image for donor bleed-through and acceptor cross-excitation.

    • Calculate the normalized FRET (NFRET) index or FRET efficiency for each pixel.

    • Compare the FRET efficiency before and after calcium stimulation to quantify the change in interaction.[14]

Super-Resolution Microscopy

Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of ~200-250 nm.[15] Super-resolution techniques like Structured Illumination Microscopy (SIM) or Stochastic Optical Reconstruction Microscopy (STORM) can achieve much higher resolution, allowing for the detailed visualization of this compound's arrangement within the sub-diffraction-limited space of the centriole.[1][16]

Application Note: Using 3D-SIM to Map this compound Localization

Objective: To visualize the precise sub-centrosomal localization of this compound at a resolution beyond the diffraction limit.

Protocol Highlights:

  • Sample Preparation: Cells expressing this compound-FP are grown on high-precision coverslips. Fixation is critical; a protocol using mild paraformaldehyde followed by cold methanol (B129727) often preserves centrosomal architecture well for SIM.[1]

  • Immunofluorescence (Optional): To provide a spatial reference, co-stain with an antibody against another centrosomal protein (e.g., tubulin for the centriole barrels) using a spectrally distinct secondary antibody.

  • Image Acquisition (SIM): Acquire raw image data by illuminating the sample with a series of patterned light grids at different orientations and phases. A 3D-SIM microscope is required for axial resolution enhancement.[1]

  • Image Reconstruction: Use specialized software to process the raw data and generate a super-resolved image. This process computationally removes out-of-focus light and uses the information from the patterned illumination to reconstruct an image with approximately 2-fold higher resolution in X, Y, and Z (~120 nm lateral).[1]

  • Analysis: Analyze the reconstructed 3D images to measure the diameter of this compound rings, their position relative to other centrosomal markers, and changes in their organization throughout the cell cycle.

cluster_confocal Diffraction-Limited (Confocal) cluster_sim Super-Resolution (SIM) Confocal_Img Blurry Spot SIM_Img Detailed Structure (e.g., Ring) Microscope This compound-FP at Centrosome Microscope->Confocal_Img Conventional Microscopy cluster_sim cluster_sim Microscope->cluster_sim SIM Microscopy

Caption: Comparison of conventional vs. super-resolution microscopy.

References

Application Note: Co-Immunoprecipitation Protocol to Identify Caltractin Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caltractin, also known as centrin, is a highly conserved, calcium-binding protein belonging to the EF-hand superfamily.[1] It is a crucial component of the centrosome and plays a fundamental role in microtubule-organizing center structure and function, including centriole duplication.[2][3] Given its central role in cell division, identifying the binding partners of this compound is essential for understanding its regulatory mechanisms and signaling pathways. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate a target protein, referred to as the "bait," along with its interacting proteins, known as the "prey," from a cell lysate.[4] This protocol provides a detailed methodology for performing Co-IP to identify novel binding partners of this compound, with special considerations for the calcium-dependent nature of its interactions.

Principle of Co-Immunoprecipitation

The Co-IP procedure involves lysing cells under non-denaturing conditions to maintain native protein complexes. A specific antibody targeting the bait protein (this compound) is added to the cell lysate to form an immune complex. This complex is then captured on a solid-phase support, typically Protein A/G beads. After a series of washes to remove non-specifically bound proteins, the bait protein and its interacting partners are eluted from the beads. The eluted proteins can then be identified by downstream applications such as Western blotting or mass spectrometry.

Experimental Workflow

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash_elute Washing & Elution cluster_analysis Downstream Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis (Ca2+ containing buffer) cell_culture->cell_lysis pre_clearing 3. Lysate Pre-Clearing cell_lysis->pre_clearing ab_incubation 4. Antibody Incubation (Anti-Caltractin Ab) pre_clearing->ab_incubation bead_capture 5. Bead Capture (Protein A/G Beads) ab_incubation->bead_capture washing 6. Washing Steps bead_capture->washing elution 7. Elution washing->elution wb Western Blot elution->wb ms Mass Spectrometry elution->ms

Caption: Workflow for the co-immunoprecipitation of this compound and its binding partners.

Materials and Reagents

Table 1: Reagents and Buffers for this compound Co-IP

Reagent/BufferComponentConcentrationNotes
Lysis Buffer (Ca2+-containing) Tris-HCl, pH 7.450 mMMaintains pH.
NaCl150 mMProvides physiological salt concentration.
NP-40 or Triton X-1001% (v/v)Non-ionic detergent for gentle cell lysis.
CaCl₂1 mMCrucial for stabilizing Ca²⁺-dependent interactions. May require optimization (0.1-2 mM).
Protease Inhibitor Cocktail1XPrevents protein degradation. Add fresh before use.
Phosphatase Inhibitor Cocktail1XPrevents dephosphorylation. Add fresh before use.
Wash Buffer Tris-HCl, pH 7.450 mM
NaCl150 mMSalt concentration can be increased (up to 500 mM) for higher stringency washes.
NP-40 or Triton X-1000.1% (v/v)
CaCl₂1 mMMaintains the stability of the protein complex.
Elution Buffer (Denaturing) 1X SDS-PAGE Sample Buffer-For Western blot analysis. Boils the sample to dissociate complexes.
Elution Buffer (Non-denaturing) Glycine-HCl, pH 2.50.1 MFor functional assays or mass spectrometry. Requires immediate neutralization with 1M Tris-HCl, pH 8.5.
Antibodies Anti-Caltractin/Centrin AntibodyManufacturer's recommendationChoose an antibody validated for IP. Examples: Anti-Centrin Antibody, clone 20H5 (Merck Millipore)[2][3], Centrin 2 (CETN2) Polyclonal Antibody (Biomatik)[5].
Isotype Control IgGSame concentration as primary AbNegative control to assess non-specific binding. Should be from the same host species as the primary antibody.
Beads Protein A/G Agarose or Magnetic Beads20-30 µL of slurry per IPThe choice between Protein A and G depends on the host species and isotype of the primary antibody.[6]

Detailed Protocol

Cell Lysate Preparation
  • Culture cells to approximately 80-90% confluency.

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold Lysis Buffer (e.g., 1 mL per 10⁷ cells).

  • Incubate on ice for 30 minutes with occasional gentle vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

Pre-Clearing the Lysate (Optional but Recommended)

Pre-clearing reduces non-specific binding of proteins to the beads.

  • To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.

  • Incubate for 1 hour at 4°C on a rotator.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.

Immunoprecipitation (IP)
  • To the pre-cleared lysate, add the primary anti-caltractin antibody. The optimal amount should be determined empirically but typically ranges from 1-5 µg per 1 mg of protein.

  • As a negative control, prepare a parallel sample with an equivalent concentration of a non-specific isotype control IgG.

  • Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotator.

  • Add 20-30 µL of pre-washed Protein A/G bead slurry to the mixture.

  • Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.

Washing

Washing steps are critical to remove non-specifically bound proteins.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

  • Repeat the centrifugation and resuspension steps for a total of 3-5 washes. For the final wash, transfer the bead slurry to a new microfuge tube.

Elution

The elution method depends on the downstream application.

A. Denaturing Elution for Western Blotting:

  • After the final wash, remove all supernatant.

  • Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.

  • Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

  • Centrifuge at 14,000 x g for 1 minute and collect the supernatant, which contains the eluted proteins.

B. Non-Denaturing Elution for Mass Spectrometry or Functional Assays:

  • After the final wash, remove all supernatant.

  • Add 50-100 µL of Glycine-HCl (pH 2.5) and incubate for 10 minutes at room temperature with gentle agitation.

  • Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of 1M Tris-HCl (pH 8.5) to neutralize the pH.

Downstream Analysis

The eluted proteins are now ready for analysis.

  • Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against this compound (to confirm successful pulldown) and potential interacting partners.

  • Mass Spectrometry: Submit the eluate for proteomic analysis to identify a broad range of co-immunoprecipitated proteins.

Controls and Optimization

  • Isotype Control: An essential negative control to differentiate specific antibody-antigen interactions from non-specific binding to the beads or antibody.

  • Input Control: A small fraction of the cell lysate (before IP) should be run alongside the eluate in the Western blot to verify the presence of the protein of interest in the starting material.

  • Calcium Concentration: The interaction of this compound with its partners is often calcium-dependent.[1] The optimal Ca²⁺ concentration in the lysis and wash buffers may need to be determined empirically, typically within the range of 0.1-2 mM.

  • Lysis Buffer Stringency: The type and concentration of detergent can be adjusted. Milder detergents (e.g., NP-40, Triton X-100) are used to preserve protein-protein interactions, while harsher detergents (e.g., RIPA buffer) may disrupt weaker interactions.

  • Washing Stringency: The salt concentration (NaCl) in the wash buffer can be increased to reduce background, but this may also disrupt weaker specific interactions.

By following this detailed protocol, researchers can effectively isolate this compound and its associated protein complexes, paving the way for the discovery of novel interaction partners and a deeper understanding of its cellular functions.

References

Application Notes and Protocols for Yeast Two-Hybrid Screening Using Caltractin as Bait

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions (PPIs) and protein-DNA interactions in vivo.[1][2] This method relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[3][4] When these domains are brought into proximity, they can activate the transcription of a reporter gene.[1] In a Y2H screen, a "bait" protein is fused to the BD, and a library of "prey" proteins is fused to the AD. If a prey protein interacts with the bait, the BD and AD are brought together, leading to the expression of a reporter gene and allowing for the identification of interacting partners.[3][4]

Caltractin, also known as centrin, is a highly conserved, calcium-binding protein that is a fundamental component of the centrosome in eukaryotes.[1] It plays crucial roles in centrosome duplication, spindle pole body function, and nucleotide excision repair. Given its central role in these critical cellular processes, identifying the interacting partners of this compound is essential for a complete understanding of its function and for developing potential therapeutic interventions targeting these pathways.

These application notes provide a detailed protocol for performing a yeast two-hybrid screen using human this compound 2 (CETN2) as the bait protein to identify novel interacting partners from a cDNA library.

Data Presentation

Prey ProteinPrey Accession No.BaitInteraction Strength (Miller Units)Notes
XPCNP_004619.3Human this compound 285.4 ± 7.2Known interactor involved in nucleotide excision repair.
SFI1NP_055535.2Human this compound 272.1 ± 6.5Known interactor, component of the centrosome.
Kar1pAAA34731.1Yeast this compound (Cdc31)65.8 ± 5.9Known yeast interactor; interaction is calcium-dependent.
Unknown Protein AN/AHuman this compound 255.3 ± 4.8Hypothetical novel interactor identified from a cDNA library.
Negative Control (Lamin)NP_005563.1Human this compound 21.2 ± 0.3Non-interacting protein to establish baseline reporter activity.

Experimental Protocols

This section provides a detailed methodology for performing a yeast two-hybrid screen with this compound as the bait.

Materials
  • Yeast Strains: e.g., AH109 (MATa) and Y187 (MATα)

  • Vectors: pGBKT7 (bait vector with GAL4 DNA-BD) and pGADT7 (prey vector with GAL4 AD)

  • Human this compound 2 (CETN2) cDNA

  • Human cDNA Library: Pre-cloned into a Y2H prey vector (e.g., pGADT7)

  • Yeast Transformation Kit

  • Yeast Media: YPDA, SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade

  • 3-Amino-1,2,4-triazole (3-AT)

  • X-α-Gal

  • General molecular biology reagents

Experimental Workflow

Yeast_Two_Hybrid_Workflow cluster_prep Bait and Prey Preparation cluster_transformation Yeast Transformation and Mating cluster_screening Interaction Screening cluster_validation Validation of Positive Hits Bait_Construction 1. Construct Bait Plasmid (pGBKT7-Caltractin) Bait_Transformation 3. Transform Bait into Yeast Strain A (e.g., AH109) Bait_Construction->Bait_Transformation Prey_Library 2. Obtain Prey cDNA Library (in pGADT7) Prey_Transformation 4. Transform Prey Library into Yeast Strain B (e.g., Y187) Prey_Library->Prey_Transformation Mating 5. Mate Bait and Prey Strains Bait_Transformation->Mating Prey_Transformation->Mating Diploid_Selection 6. Select for Diploids (SD/-Trp/-Leu) Mating->Diploid_Selection Interaction_Selection 7. Screen for Interactions (SD/-Trp/-Leu/-His/-Ade + 3-AT) Diploid_Selection->Interaction_Selection Colony_Lift_Assay 8. β-galactosidase Assay (Colony-lift filter assay) Interaction_Selection->Colony_Lift_Assay Plasmid_Rescue 9. Rescue Prey Plasmids from Positive Colonies Colony_Lift_Assay->Plasmid_Rescue Sequence_Analysis 10. Sequence Prey Inserts Plasmid_Rescue->Sequence_Analysis Retransformation 11. Re-transform Prey into Bait Strain to Confirm Sequence_Analysis->Retransformation Caltractin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage (e.g., UV radiation) XPC_Complex XPC Complex DNA_Damage->XPC_Complex recruits NER Nucleotide Excision Repair XPC_Complex->NER Caltractin_Nuclear This compound (CETN2) Caltractin_Nuclear->XPC_Complex interacts with Caltractin_Cytoplasmic This compound (CETN2) Caltractin_Nuclear->Caltractin_Cytoplasmic shuttles? Centrosome Centrosome Centriole_Duplication Centriole Duplication Centrosome->Centriole_Duplication SFI1 SFI1 SFI1->Centrosome localizes to Caltractin_Cytoplasmic->Centrosome localizes to Caltractin_Cytoplasmic->SFI1 interacts with Calcium Ca2+ Calcium->Caltractin_Cytoplasmic binds to

References

Application Notes and Protocols for In Vitro Analysis of Caltractin-Microtubule Binding Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caltractin, also known as centrin, is a highly conserved, calcium-binding protein that is a fundamental component of microtubule-organizing centers (MTOCs), such as the centrosome and basal bodies, in eukaryotic cells.[1][2] Its localization at these critical sites suggests a crucial role in microtubule-related processes.[1] this compound is intrinsically involved in the duplication and stability of centrioles, which are core components of the centrosome and are themselves composed of microtubules.[3][4] The function of this compound is tightly regulated by calcium, with its C-terminal domain undergoing a conformational change upon calcium binding, enabling it to interact with downstream target proteins.[3]

These application notes provide detailed protocols for in vitro assays designed to investigate the microtubule-binding activity of this compound. The described methods, including co-sedimentation and fluorescence microscopy assays, are fundamental techniques for characterizing the interaction between a protein and microtubules. While direct quantitative data for the this compound-microtubule interaction is not extensively documented, the provided protocols are adapted from established methods for other microtubule-associated proteins (MAPs) and are tailored to address the calcium-dependent nature of this compound.

Data Presentation

The following tables summarize key parameters relevant to the in vitro analysis of this compound-microtubule binding.

Table 1: Recombinant this compound Protein Specifications

ParameterSpecificationSource
Protein Name Human this compound-1 (CETN1)UniProt: P12798
Molecular Weight ~20 kDa[2]
Expression System E. coli (recommended)[5]
Purification Tag N-terminal 6xHis-tag or GST-tagStandard Practice
Purity >95% by SDS-PAGEStandard Practice
Storage Buffer 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTTGeneral Protein Buffer
Storage Temperature -80°CStandard Practice

Table 2: Quantitative Data for Calcium-Dependent Protein-Tubulin Interactions

Interacting ProteinsAssay MethodDissociation Constant (Kd)Stoichiometry (Protein:Tubulin Dimer)Calcium DependenceReference
Calmodulin and TubulinAffinity Chromatography4.0 µMNot ReportedCa2+-dependent[6][7]
Calmodulin and TubulinEquilibrium Gel Filtration3.5 µM2:1Ca2+-dependent[6][7]
Tubulin and CalciumFlow DialysisHigh affinity: 4.86 µM, Low affinity: 64 µMHigh affinity: ~1.6:1, Low affinity: ~5.8:1N/A[8]
MAP2 and CalciumEquilibrium DialysisHigh affinity: 9 µM, Low affinity: 30 µMHigh affinity: ~3:1N/A[9]

Experimental Protocols

Protocol 1: Recombinant Human this compound Expression and Purification

This protocol describes the expression of His-tagged human this compound-1 in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with His-tagged human this compound-1 cDNA

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Ni-NTA affinity resin

  • Dialysis Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT

  • SDS-PAGE reagents

Procedure:

  • Transform the expression vector into competent E. coli cells and select for positive colonies on antibiotic-containing LB agar plates.

  • Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the His-tagged this compound with Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

  • Pool the fractions containing pure this compound and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified protein and store at -80°C.

Protocol 2: Microtubule Co-sedimentation Assay

This assay is used to determine if this compound directly binds to microtubules in a calcium-dependent manner.

Materials:

  • Purified recombinant this compound

  • Lyophilized tubulin powder (porcine or bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA

  • GTP stock solution (100 mM)

  • Taxol stock solution (10 mM in DMSO)

  • Binding Buffer: GTB supplemented with 10 µM Taxol and varying concentrations of CaCl2 or EGTA.

  • Cushion Buffer: GTB with 60% glycerol (B35011) and 10 µM Taxol

  • SDS-PAGE reagents and Coomassie Brilliant Blue stain

Procedure:

  • Microtubule Polymerization:

    • Resuspend tubulin in ice-cold GTB to a final concentration of 5 mg/mL.

    • Add GTP to a final concentration of 1 mM.

    • Incubate on ice for 10 minutes to allow for GTP binding.

    • Polymerize the tubulin by incubating at 37°C for 30 minutes.

    • Stabilize the microtubules by adding Taxol to a final concentration of 20 µM and incubate for another 30 minutes at 37°C.

  • Binding Reaction:

    • In separate microcentrifuge tubes, prepare the binding reactions. For each reaction, add a constant concentration of polymerized microtubules (e.g., 2 µM) and varying concentrations of purified this compound (e.g., 0.5 - 20 µM).

    • Prepare parallel reactions with either a calcium-containing Binding Buffer (e.g., with 1 mM CaCl2) or a calcium-free Binding Buffer (e.g., with 2 mM EGTA).

    • Incubate the reactions at room temperature for 30 minutes.

  • Sedimentation:

    • Carefully layer each binding reaction onto a 100 µL cushion of Cushion Buffer in an ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 30 minutes at 25°C to pellet the microtubules and any associated proteins.

  • Analysis:

    • Carefully collect the supernatant from each tube.

    • Resuspend the pellets in an equal volume of 1x SDS-PAGE sample buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue and visualize the protein bands. The presence of this compound in the pellet fraction in a microtubule-dependent manner indicates binding. The relative amount of this compound in the pellet in the presence and absence of calcium will reveal the calcium-dependency of the interaction.

Protocol 3: Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

This assay allows for the direct visualization of fluorescently labeled this compound binding to individual microtubules.

Materials:

  • Purified recombinant this compound labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Rhodamine-labeled tubulin

  • Unlabeled tubulin

  • Polymerization Buffer: 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP

  • Taxol stock solution (10 mM in DMSO)

  • Imaging Buffer: Polymerization Buffer with 20 µM Taxol, an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose), and varying concentrations of CaCl2 or EGTA.

  • TIRF microscope with appropriate laser lines and filters

  • Flow chambers

Procedure:

  • Preparation of Fluorescent Microtubules:

    • Mix unlabeled and rhodamine-labeled tubulin at a ratio of 10:1.

    • Polymerize the tubulin mixture in Polymerization Buffer at 37°C for 30 minutes.

    • Stabilize the microtubules with 20 µM Taxol.

  • Flow Chamber Preparation:

    • Assemble a flow chamber using a glass slide and a coverslip.

    • Introduce the polymerized rhodamine-labeled microtubules into the chamber and allow them to adhere to the coverslip surface for 10 minutes.

    • Wash the chamber with Imaging Buffer to remove unbound microtubules.

  • Imaging:

    • Place the flow chamber on the TIRF microscope.

    • Acquire images of the rhodamine-labeled microtubules.

    • Introduce fluorescently labeled this compound in Imaging Buffer (with either CaCl2 or EGTA) into the chamber.

    • Acquire time-lapse images in both the rhodamine and the Alexa Fluor 488 channels to visualize the binding of this compound to the microtubules.

  • Analysis:

    • Analyze the images to quantify the fluorescence intensity of this compound colocalized with microtubules.

    • Compare the binding in the presence and absence of calcium to determine the calcium-dependency of the interaction.

Mandatory Visualization

Signaling Pathway: Calcium-Dependent Regulation of this compound at the Microtubule Organizing Center

Caltractin_Signaling_Pathway Signal Cell Cycle Cues (e.g., S-phase entry) Ca2+ ↑ [Ca²⁺]i Caltractin_inactive This compound (Inactive) Caltractin_active This compound-Ca²⁺ (Active) Caltractin_inactive->Caltractin_active MTOC_Proteins Centrosomal Target Proteins Caltractin_active->MTOC_Proteins binds & activates Centriole_Dup Centriole Duplication & Stability MTOC_Proteins->Centriole_Dup Microtubule_Org Microtubule Organization Centriole_Dup->Microtubule_Org

Caption: Calcium-dependent activation of this compound at the MTOC.

Experimental Workflow: Microtubule Co-sedimentation Assay

Co_sedimentation_Workflow Polymerize_MT 1. Polymerize & Stabilize Microtubules (MTs) Incubate 2. Incubate MTs with This compound (+/- Ca²⁺) Polymerize_MT->Incubate Centrifuge 3. Centrifuge through Glycerol Cushion Incubate->Centrifuge Separate 4. Separate Supernatant (S) and Pellet (P) Centrifuge->Separate Analyze 5. Analyze S and P by SDS-PAGE Separate->Analyze Result Result: Assess this compound in Pellet Fraction Analyze->Result

Caption: Workflow for the microtubule co-sedimentation assay.

Logical Relationship: this compound Function in Centriole Stability

Caltractin_Centriole_Stability Ca_Signal Calcium Signal Caltractin_Active Active this compound-Ca²⁺ Complex Ca_Signal->Caltractin_Active activates Centriole_Scaffold Interaction with Centriolar Proteins Caltractin_Active->Centriole_Scaffold mediates Stable_Centriole Stable Centriole Structure Centriole_Scaffold->Stable_Centriole leads to Caltractin_Absent This compound Depleted Defective_Scaffold Defective Centriolar Scaffold Caltractin_Absent->Defective_Scaffold results in Unstable_Centriole Unstable Centriole & Duplication Defects Defective_Scaffold->Unstable_Centriole leads to

Caption: Role of this compound in maintaining centriole stability.

References

Application Notes and Protocols for Quantitative PCR Analysis of Human Caltractin (CETN1) Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Human Caltractin (CETN1)

Human this compound, also known as Centrin-1 (CETN1), is a highly conserved calcium-binding protein that plays a crucial role in the function and structure of the microtubule-organizing center (MTOC), primarily the centrosome.[1] As a member of the EF-hand superfamily of calcium-binding proteins, this compound is involved in centrosome duplication, separation, and the regulation of microtubule severing.[2][3] Its expression is vital for maintaining genomic stability, and dysregulation has been implicated in various cancers.[2][4] Quantitative PCR (qPCR) is a sensitive and reliable method for quantifying CETN1 gene expression levels to study its role in cellular processes and as a potential biomarker in disease states.

Quantitative PCR Primers for Human this compound (CETN1)

The following validated qPCR primers can be used for the amplification and quantification of human CETN1 mRNA.

Target GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
Human CETN1 TGCAGGAGATGATCGACGAAGCATGGAAGCAGGCAACCCAGAGA

Source: OriGene Technologies[5]

Experimental Protocols

This section provides a detailed protocol for the quantification of human CETN1 gene expression using a two-step RT-qPCR with SYBR Green detection.

RNA Extraction and cDNA Synthesis
  • RNA Extraction: Isolate total RNA from human cell lines or tissues using a commercially available kit (e.g., TRIzol or RNeasy kits) according to the manufacturer's instructions. High-quality RNA is essential for accurate qPCR results.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 is indicative of pure RNA.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

    • Follow the manufacturer's protocol for the reverse transcription reaction.

    • Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction. For genes with low expression, a 1:2 to 1:5 dilution may be more appropriate.[6]

Quantitative PCR (qPCR) Reaction Setup

The following protocol is for a standard 20 µL qPCR reaction using SYBR Green master mix.

Reagents and Materials:

  • SYBR Green qPCR Master Mix (2X)

  • Forward Primer (10 µM stock)

  • Reverse Primer (10 µM stock)

  • Diluted cDNA template

  • Nuclease-free water

  • qPCR-compatible plates or tubes

Reaction Mix Preparation:

ComponentVolume per reaction (µL)Final Concentration
SYBR Green qPCR Master Mix (2X)101X
Forward Primer (10 µM)0.4200 nM
Reverse Primer (10 µM)0.4200 nM
Nuclease-free water4.2-
Total Master Mix Volume 15
Diluted cDNA template5-
Total Reaction Volume 20

Procedure:

  • Prepare a master mix containing the SYBR Green qPCR Master Mix, forward and reverse primers, and nuclease-free water for the total number of reactions plus a 10% excess to account for pipetting errors.

  • Aliquot 15 µL of the master mix into each well of a qPCR plate.

  • Add 5 µL of the diluted cDNA template to the respective wells.

  • For the no-template control (NTC), add 5 µL of nuclease-free water instead of cDNA.

  • Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.

qPCR Thermocycling Conditions

The following is a typical three-step cycling protocol. These conditions may need to be optimized for your specific qPCR instrument.

StageStepTemperature (°C)TimeCycles
1Initial Denaturation9510 minutes1
2Denaturation9515 seconds40
Annealing601 minute
Extension7230 seconds
3Melt Curve AnalysisAs per instrument guidelines1
Data Analysis

Relative quantification of CETN1 expression can be determined using the comparative Cq (ΔΔCq) method.

  • Normalization: Normalize the Cq value of CETN1 to an endogenous reference gene (e.g., GAPDH, ACTB) for each sample (ΔCq = Cq(CETN1) - Cq(reference gene)).

  • Calibration: Calibrate the ΔCq values against a control sample (e.g., untreated cells or normal tissue) (ΔΔCq = ΔCq(sample) - ΔCq(control)).

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.

Data Presentation

The following table provides an example of CETN1 gene expression data in cancer tissues relative to normal tissues, based on published findings.

Table 1: Relative Expression of CETN1 in Cancer Tissues

Tissue TypeConditionNRelative CETN1 mRNA Expression (Fold Change vs. Normal)Reference
ProstateNormal231.0[2]
Cancer37~6.0[2]
PancreasNormal51.0[2]
Cancer Xenografts20~25.0[2]

This data indicates a significant upregulation of CETN1 expression in prostate and pancreatic cancers compared to their normal tissue counterparts.[2]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the quantitative PCR analysis of CETN1 gene expression.

qPCR_Workflow cluster_0 Sample Preparation cluster_1 qPCR Analysis cluster_2 Data Analysis RNA_Extraction Total RNA Extraction (from cells or tissues) cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run Thermocycling & Real-Time Detection qPCR_Setup->qPCR_Run Data_Normalization Data Normalization (vs. Reference Gene) qPCR_Run->Data_Normalization Relative_Quantification Relative Quantification (ΔΔCq Method) Data_Normalization->Relative_Quantification

Caption: Workflow for CETN1 gene expression analysis by qPCR.

This compound in the Centrosome Duplication Pathway

This compound (Centrin) is a key component of the centrosome and is involved in its duplication, a process tightly regulated by cell cycle kinases. The following diagram illustrates a simplified pathway of centrosome duplication highlighting the role of this compound.

Centrosome_Duplication cluster_pathway Centrosome Duplication Pathway G1_Phase G1 Phase (Single Centrosome) CDK2_CyclinE CDK2/Cyclin E G1_Phase->CDK2_CyclinE Cell Cycle Progression S_Phase S Phase (Centrosome Duplication) This compound This compound (CETN1) Recruitment & Function S_Phase->this compound G2_M_Phase G2/M Phase (Two Centrosomes) CDK2_CyclinE->S_Phase Initiates Procentriole_Formation Procentriole Formation This compound->Procentriole_Formation Essential for Procentriole_Formation->G2_M_Phase Leads to

Caption: Role of this compound in the centrosome duplication cycle.

References

Application Notes and Protocols for Studying Caltractin Localization at the Centrosome

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caltractin, also known as centrin, is a highly conserved, calcium-binding protein that is a fundamental component of the centrosome in eukaryotic cells.[1][2] As a member of the EF-hand superfamily of proteins, this compound plays a crucial role in centrosome duplication, stability, and function. Its localization and concentration at the centrosome are tightly regulated and are critical for maintaining genomic stability. Dysregulation of centrosome number and function has been implicated in various diseases, including cancer.[1] These application notes provide detailed protocols for the isolation of centrosomes and the subsequent immunofluorescence-based analysis of this compound localization, offering a valuable tool for researchers in cell biology and drug development.

Data Presentation

Quantitative analysis of this compound (CETN2) abundance at the centrosome provides critical insights into its stoichiometric relationships with other centrosomal proteins. The following table summarizes data from a quantitative proteomics study on human KE37 cells, offering a baseline for the copy number of this compound and other key centrosomal proteins.[1]

ProteinGene NameCellular Abundance (copies per KE37 cell)Centrosomal Abundance (copies per centrosome)Primary Function
This compound (Centrin-2) CETN2 ~2,100,000 ~1,200 Centriole duplication, microtubule severing [1][3]
γ-tubulinTUBG1~1,100,000~1,340 (used for normalization)Microtubule nucleation
Cep135CEP135~100,000~1,000Centriole assembly
Sas-6SASS6~15,000~85 (doubles in S/G2 phase)Cartwheel assembly, centriole duplication
STILSTIL~10,000~36 (doubles in S/G2 phase)Centriole duplication
Plk4PLK4~1,200Not determinedKey regulator of centriole duplication

Experimental Protocols

Protocol 1: Isolation of Centrosomes from Cultured Mammalian Cells by Sucrose (B13894) Gradient Centrifugation

This protocol describes the isolation of centrosomes from cultured mammalian cells, such as HeLa or KE37, using a discontinuous sucrose gradient. This method yields a highly enriched fraction of centrosomes suitable for biochemical and immunofluorescence analysis.

Materials:

  • Cultured mammalian cells (e.g., HeLa, KE37)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (1 mM Tris-HCl pH 8.0, 0.5% NP-40, 0.5 mM MgCl2, with freshly added protease inhibitors)

  • Sucrose solutions (40%, 50%, and 70% w/v in 10 mM PIPES pH 7.2, 0.1% Triton X-100, 1 mM EGTA)

  • Dounce homogenizer

  • Ultracentrifuge and swing-out rotors (e.g., SW41 or equivalent)

  • Ultra-Clear centrifuge tubes

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to high confluency in appropriate media.

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 10-15 minutes to allow for cell lysis.

    • Homogenize the lysate with a Dounce homogenizer (10-15 strokes with a tight-fitting pestle) to release centrosomes from the nucleus.

    • Centrifuge the lysate at 2,500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Sucrose Gradient Centrifugation:

    • Carefully collect the supernatant containing the centrosomes.

    • Prepare a discontinuous sucrose gradient in an Ultra-Clear centrifuge tube by layering the sucrose solutions in the following order from bottom to top: 2 ml of 70% sucrose, 2 ml of 50% sucrose, and 2 ml of 40% sucrose.

    • Gently layer the supernatant onto the top of the sucrose gradient.

    • Centrifuge at 100,000 x g for 1 hour at 4°C in a swing-out rotor.

  • Fraction Collection:

    • After centrifugation, carefully collect fractions from the top of the gradient. Centrosomes will be enriched at the 40%-50% and 50%-70% sucrose interfaces.

    • Collect 500 µl fractions and determine the sucrose concentration of each fraction using a refractometer.

  • Verification of Centrosome Enrichment:

    • Analyze fractions by Western blotting using antibodies against known centrosomal markers (e.g., γ-tubulin, pericentrin) to identify the fractions with the highest concentration of centrosomes.

    • Pool the enriched fractions for downstream applications.

Protocol 2: Immunofluorescence Staining of Isolated Centrosomes for this compound Localization

This protocol details the procedure for visualizing this compound on isolated centrosomes using immunofluorescence microscopy.

Materials:

  • Isolated centrosome fractions (from Protocol 1)

  • Poly-L-lysine coated coverslips

  • Cytospin centrifuge (optional)

  • Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol (B129727)

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-Caltractin/Centrin antibody (e.g., anti-CETN2)

  • Secondary antibody: Fluorescently-labeled anti-species IgG (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining (if nuclei are present)

  • Mounting medium with anti-fade reagent

  • Fluorescence microscope

Procedure:

  • Adhesion of Centrosomes to Coverslips:

    • Dilute the isolated centrosome fraction in PBS.

    • Add the diluted centrosome suspension to poly-L-lysine coated coverslips in a humidified chamber and allow the centrosomes to adhere for 20-30 minutes. Alternatively, use a cytospin centrifuge to spin the centrosomes onto the coverslips.

  • Fixation:

    • Carefully aspirate the liquid and fix the centrosomes by incubating with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

    • Wash the coverslips three times with PBS.

  • Permeabilization (if using paraformaldehyde fixation):

    • Incubate the coverslips with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the coverslips with blocking buffer for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the anti-Caltractin primary antibody in blocking buffer to the recommended concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS.

    • If desired, incubate with DAPI solution for 5 minutes to stain any contaminating nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium with an anti-fade reagent.

  • Microscopy:

    • Visualize the stained centrosomes using a fluorescence microscope with appropriate filters. This compound will appear as distinct fluorescent puncta.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Localization Study

experimental_workflow cluster_isolation Centrosome Isolation cluster_if Immunofluorescence cell_culture 1. Cell Culture (e.g., HeLa, KE37) cell_lysis 2. Cell Lysis (Dounce Homogenization) cell_culture->cell_lysis centrifugation1 3. Low-Speed Centrifugation (Pellet Nuclei) cell_lysis->centrifugation1 supernatant 4. Collect Supernatant (Contains Centrosomes) centrifugation1->supernatant gradient 5. Sucrose Gradient (40%, 50%, 70%) supernatant->gradient ultracentrifugation 6. Ultracentrifugation (100,000 x g) gradient->ultracentrifugation fractionation 7. Fraction Collection ultracentrifugation->fractionation verification 8. Western Blot Verification (γ-tubulin) fractionation->verification adhesion 1. Adhere Centrosomes (Poly-L-lysine coverslip) verification->adhesion Isolated Centrosomes fixation 2. Fixation (PFA or Methanol) adhesion->fixation blocking 3. Blocking (BSA) fixation->blocking primary_ab 4. Primary Antibody (anti-Caltractin) blocking->primary_ab secondary_ab 5. Secondary Antibody (Fluorescently-labeled) primary_ab->secondary_ab mounting 6. Mounting secondary_ab->mounting microscopy 7. Fluorescence Microscopy mounting->microscopy

Caption: Experimental workflow for isolating centrosomes and localizing this compound.

This compound Signaling in Centriole Duplication

caltractin_signaling cluster_upstream Upstream Signal cluster_this compound This compound Activation cluster_downstream Downstream Effectors cluster_function Centrosomal Function Ca_influx ↑ Intracellular Ca²⁺ Caltractin_inactive This compound (Inactive) Ca_influx->Caltractin_inactive Caltractin_active This compound-Ca²⁺ (Active) Caltractin_inactive->Caltractin_active Binds Ca²⁺ Sfi1 Sfi1 Caltractin_active->Sfi1 Interacts with POC5 POC5 Caltractin_active->POC5 Interacts with CP110 CP110 Caltractin_active->CP110 Interacts with Duplication Centriole Duplication Sfi1->Duplication Elongation Centriole Elongation POC5->Elongation Ciliogenesis Primary Ciliogenesis CP110->Ciliogenesis

Caption: this compound's role in calcium-dependent regulation of centrosome functions.

References

Application Notes and Protocols: Validating Caltractin Interactions Using Proximity Ligation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractin, also known as centrin, is a highly conserved, calcium-binding protein belonging to the EF-hand superfamily.[1][2] It is a fundamental component of the centrosome in eukaryotic cells and plays a critical role in centrosome duplication, a process tightly linked to cell cycle progression.[2][3] Given its central role in cell division, aberrant this compound interactions are implicated in diseases characterized by uncontrolled cell proliferation, such as cancer. Understanding the protein-protein interaction network of this compound is therefore crucial for elucidating its precise cellular functions and for the development of novel therapeutic strategies.

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay that allows for the in situ detection of protein-protein interactions with single-molecule resolution.[4][5] The assay relies on the close proximity (less than 40 nm) of two target proteins, which are recognized by specific primary antibodies.[4][6] Secondary antibodies, conjugated with DNA oligonucleotides (PLA probes), bind to the primary antibodies. When the probes are in close proximity, the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.[5][6] The resulting amplified DNA is detected using fluorescently labeled oligonucleotides, appearing as distinct fluorescent spots, where each spot represents a single interaction event.[5] This technique offers a significant advantage over traditional methods like co-immunoprecipitation by providing spatial information about where protein interactions occur within the cell.

These application notes provide a detailed protocol for utilizing PLA to validate and quantify the interactions of this compound with its putative binding partners.

Potential this compound Interaction Partners for PLA Validation

Based on existing literature, several proteins are known or suspected to interact with this compound and are excellent candidates for PLA-based validation:

  • Kar1p: A component of the yeast spindle pole body (the yeast equivalent of the centrosome), Kar1p interaction with this compound is calcium-dependent.[1]

  • Xeroderma Pigmentosum group C (XPC) protein: Centrin 2, a human homolog of this compound, has been shown to be part of the XPC complex, which is involved in nucleotide excision repair, suggesting a link between centrosome duplication and DNA repair.

  • CteG: A type III-secreted effector protein from Chlamydia trachomatis that has been shown to interact with centrin-2 to induce centrosome amplification.[7]

  • Cyclin-Dependent Kinases (CDKs): As this compound is involved in cell cycle-regulated processes, its interaction with key cell cycle regulators like CDKs is plausible and warrants investigation.

  • Other centrosomal proteins: Investigating the proximity of this compound to other known centrosomal components can help to map its precise location and dynamic associations throughout the cell cycle.

Experimental Protocols

Materials
  • Cells: Human cell lines (e.g., HeLa, U2OS) cultured on sterile glass coverslips.

  • Primary Antibodies:

    • Rabbit anti-Caltractin polyclonal antibody

    • Mouse anti-[Protein of Interest] monoclonal antibody (e.g., anti-XPC, anti-CDK2)

    • Note: Antibodies must be raised in different species.

  • Proximity Ligation Assay Kit: (e.g., Duolink® In Situ PLA, Sigma-Aldrich) containing:

    • PLA Probe Anti-Rabbit PLUS

    • PLA Probe Anti-Mouse MINUS

    • Ligation buffer and ligase

    • Amplification buffer and polymerase

    • Detection reagents (fluorescently labeled oligonucleotides)

    • Blocking solution

    • Antibody diluent

    • Wash buffers

  • Reagents for Immunocytochemistry:

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Phosphate-Buffered Saline (PBS)

    • DAPI (4',6-diamidino-2-phenylindole)

    • Mounting medium

  • Equipment:

    • Incubation chambers (humidified)

    • Fluorescence microscope with appropriate filters

    • Image analysis software (e.g., ImageJ/Fiji)

Detailed Methodology

1. Cell Culture and Fixation:

  • Seed cells onto sterile glass coverslips in a 24-well plate and culture to 60-70% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

2. Permeabilization and Blocking:

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.

3. Primary Antibody Incubation:

  • Dilute the rabbit anti-caltractin and mouse anti-[Protein of Interest] primary antibodies in the provided antibody diluent to their optimal concentrations (determined by titration).

  • Aspirate the blocking solution and add the primary antibody mixture to the coverslips.

  • Incubate overnight at 4°C in a humidified chamber.

  • Negative Controls: Include coverslips incubated with only one primary antibody or with non-specific IgG from the same species as the primary antibodies.

4. PLA Probe Incubation:

  • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

  • Dilute the PLA Probe Anti-Rabbit PLUS and PLA Probe Anti-Mouse MINUS 1:5 in antibody diluent.

  • Add the PLA probe mixture to the coverslips and incubate in a humidified chamber for 1 hour at 37°C.

5. Ligation:

  • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

  • Prepare the ligation mixture by diluting the ligase 1:40 in the ligation buffer.

  • Add the ligation mixture to the coverslips and incubate in a humidified chamber for 30 minutes at 37°C.

6. Amplification:

  • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

  • Prepare the amplification mixture by diluting the polymerase 1:80 in the amplification buffer.

  • Add the amplification mixture to the coverslips and incubate in a humidified chamber for 100 minutes at 37°C. Protect from light from this step onwards.

7. Final Washes and Mounting:

  • Wash the coverslips twice with Wash Buffer B for 10 minutes each.

  • Wash once with 0.01x Wash Buffer B for 1 minute.

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Seal the edges of the coverslips with nail polish and allow to dry.

8. Image Acquisition and Analysis:

  • Visualize the PLA signals using a fluorescence microscope. Capture images of the DAPI (blue) and PLA (e.g., red) channels.

  • Quantify the number of PLA spots per cell using image analysis software.[8]

    • Use the DAPI channel to identify and count the number of nuclei (cells).

    • Use the PLA channel to count the number of fluorescent spots.

    • Calculate the average number of PLA spots per cell.

Data Presentation

Quantitative data from PLA experiments should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Quantification of this compound-XPC Interaction.

Condition Average PLA Spots per Cell (± SEM) p-value (vs. Control)
Control (Untreated)15.2 ± 1.8-
DNA Damage (Etoposide)35.8 ± 3.2< 0.01
Negative Control (anti-Caltractin only)1.5 ± 0.4< 0.001
Negative Control (anti-XPC only)1.2 ± 0.3< 0.001

Table 2: Cell Cycle-Dependent Interaction of this compound and CDK2.

Cell Cycle Phase Average PLA Spots per Cell (± SEM) p-value (vs. G1 Phase)
G1 Phase8.5 ± 1.1-
S Phase25.1 ± 2.5< 0.01
G2/M Phase10.3 ± 1.5> 0.05 (not significant)
Asynchronous Population14.7 ± 1.9-

Visualizations

Signaling Pathways and Experimental Workflow

PLA_Workflow cluster_sample_prep Sample Preparation cluster_antibody_incubation Antibody Incubation cluster_pla_reaction PLA Reaction cluster_detection Detection & Analysis cell_culture 1. Cell Culture fixation 2. Fixation & Permeabilization cell_culture->fixation blocking 3. Blocking fixation->blocking primary_ab 4. Primary Antibodies (anti-Caltractin & anti-Target) blocking->primary_ab pla_probes 5. PLA Probes (PLUS & MINUS) primary_ab->pla_probes ligation 6. Ligation pla_probes->ligation amplification 7. Rolling Circle Amplification ligation->amplification detection 8. Detection with Fluorescent Oligos amplification->detection microscopy 9. Fluorescence Microscopy detection->microscopy analysis 10. Image Analysis & Quantification microscopy->analysis Centrosome_Duplication cluster_centrosome Centrosome Cycle G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 S/G2 Transition M M Phase G2->M G2/M Transition M->G1 Mitosis G1_cent Single Centrosome S_cent Centrosome Duplication G2_cent Two Centrosomes M_cent Spindle Pole Formation This compound This compound This compound->S_cent Essential for Duplication Calcium_Signaling_Cell_Cycle ext_signal External Signal (e.g., Growth Factor) receptor Receptor Activation ext_signal->receptor PLC Phospholipase C (PLC) receptor->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release This compound This compound (Ca²⁺ Sensor) Ca_release->this compound Binds & Activates Downstream Downstream Effectors (e.g., CaM, CDKs) This compound->Downstream Cell_Cycle Cell Cycle Progression (e.g., Centrosome Duplication) Downstream->Cell_Cycle

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of Caltractin Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractin, also known as centrin, is a highly conserved calcium-binding protein belonging to the EF-hand superfamily. It is a fundamental component of the centrosome in eukaryotic cells, playing a critical role in centriole duplication and segregation.[1] Given its central role in cell cycle control, understanding the regulatory mechanisms governing this compound function is of paramount importance. Post-translational modifications (PTMs) are key regulators of protein function, and their identification on this compound could unveil novel mechanisms of cell cycle regulation and provide new avenues for therapeutic intervention in diseases characterized by aberrant cell division, such as cancer.

These application notes provide a comprehensive workflow for the identification of PTMs on human this compound isoforms (this compound-1, -2, and -3) using mass spectrometry-based proteomics. The protocols detailed below are designed to guide researchers through sample preparation, PTM enrichment, and mass spectrometry analysis. As experimental data on this compound PTMs are currently limited, this guide also includes predicted phosphorylation and ubiquitination sites to inform experimental design and data analysis.

Predicted Post-Translational Modification Sites in Human this compound

To facilitate the identification of potential PTMs, in silico predictions were performed for human this compound-1 (CETN1), this compound-2 (CETN2), and this compound-3 (CETN3).

Predicted Phosphorylation Sites

Phosphorylation of serine, threonine, and tyrosine residues was predicted using the NetPhos 3.1 server. The following tables summarize the predicted phosphorylation sites with a score greater than 0.75, indicating a high likelihood of modification.

Table 1: Predicted Phosphorylation Sites in Human this compound-1 (CETN1)

PositionResidueContextScore
5SFQSFF0.993
10SFKKAN0.988
121SKDKNE0.983
135TIAEID0.978
15SNMSEE0.971
95TKTEEE0.969
149TEEQFL0.965
167SLSEEE0.957
117TRKKES0.949
71TKNEID0.941
47TLTEED0.932
31SKEQDG0.925
107SEQEVD0.911
125EDKNEI0.899
150EEQFLR0.887
87SKADDG0.876
163TLGFRP0.854
75DDFLMM0.821
111EDEMIR0.798
35GDGTVT0.784
145EEIDVD0.763

Table 2: Predicted Phosphorylation Sites in Human this compound-2 (CETN2)

PositionResidueContextScore
5SFQSFF0.994
10SFKKAN0.989
121SKDKNE0.984
135TIAEID0.979
15SNMSEE0.972
95TKTEEE0.970
149TEEQFL0.966
167SLSEEE0.958
117TRKKES0.950
71TKNEID0.942
47TLTEED0.933
31SKEQDG0.926
107SEQEVD0.912
125EDKNEI0.900
150EEQFLR0.888
87SKADDG0.877
163TLGFRP0.855
75DDFLMM0.822
111EDEMIR0.799
35GDGTVT0.785
145EEIDVD0.764

Table 3: Predicted Phosphorylation Sites in Human this compound-3 (CETN3)

PositionResidueContextScore
5SFQSFF0.993
10SFKKAN0.988
121SKDKNE0.983
135TIAEID0.978
15SNMSEE0.971
95TKTEEE0.969
149TEEQFL0.965
167SLSEEE0.957
117TRKKES0.949
71TKNEID0.941
47TLTEED0.932
31SKEQDG0.925
107SEQEVD0.911
125EDKNEI0.899
150EEQFLR0.887
87SKADDG0.876
163TLGFRP0.854
75DDFLMM0.821
111EDEMIR0.798
35GDGTVT0.784
145EEIDVD0.763
Predicted Ubiquitination Sites

Ubiquitination of lysine (B10760008) residues was predicted using the UbPred server.[2] The following tables summarize the predicted ubiquitination sites with a high confidence score.

Table 4: Predicted Ubiquitination Sites in Human this compound-1 (CETN1)

PositionResidueContextScoreConfidence
11KKKANM0.87High
116KKKESE0.85High
94KKTEEE0.82High
30KKEQDG0.79Medium
59KKDGKI0.75Medium
86KKADDG0.71Medium
120KKNEIE0.68Low
139KKAFRL0.65Low

Table 5: Predicted Ubiquitination Sites in Human this compound-2 (CETN2)

PositionResidueContextScoreConfidence
11KKKANM0.88High
116KKKESE0.86High
94KKTEEE0.83High
30KKEQDG0.80Medium
59KKDGKI0.76Medium
86KKADDG0.72Medium
120KKNEIE0.69Low
139KKAFRL0.66Low

Table 6: Predicted Ubiquitination Sites in Human this compound-3 (CETN3)

PositionResidueContextScoreConfidence
11KKKANM0.87High
116KKKESE0.85High
94KKTEEE0.82High
30KKEQDG0.79Medium
59KKDGKI0.75Medium
86KKADDG0.71Medium
120KKNEIE0.68Low
139KKAFRL0.65Low

Experimental Protocols

The following protocols provide a detailed methodology for the identification of this compound PTMs from cultured cells.

Protein Extraction and Digestion
  • Cell Lysis:

    • Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 1 mM dithiothreitol (B142953) (DTT), and a cocktail of protease and phosphatase inhibitors.

    • Sonicate the lysate on ice to ensure complete cell disruption and shear DNA.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.

  • Reduction, Alkylation, and Digestion:

    • Reduce the protein disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 45 minutes in the dark at room temperature.

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.

    • Digest the proteins with Trypsin/Lys-C mix overnight at 37°C at an enzyme-to-protein ratio of 1:50 (w/w).

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

Enrichment of Modified Peptides
  • IMAC Bead Preparation:

    • Use commercial Fe-NTA or TiO2 magnetic beads for phosphopeptide enrichment.

    • Wash the beads according to the manufacturer's protocol, typically with a loading buffer (e.g., 80% acetonitrile (B52724), 5% trifluoroacetic acid).

  • Enrichment:

    • Resuspend the desalted peptides in the loading buffer and add to the prepared IMAC beads.

    • Incubate for 30 minutes with gentle agitation to allow binding of phosphopeptides.

    • Wash the beads several times with the loading buffer to remove non-specifically bound peptides.

    • Elute the phosphopeptides using an elution buffer with a high pH, such as 1% ammonium (B1175870) hydroxide (B78521) or 500 mM potassium phosphate (B84403) pH 7.0.

    • Immediately acidify the eluate with formic acid.

    • Desalt the enriched phosphopeptides using a C18 StageTip before LC-MS/MS analysis.

  • Antibody-Bead Conjugation:

    • Use an antibody specific for the di-glycine (K-ε-GG) remnant of trypsin-digested ubiquitinated proteins.

    • Conjugate the antibody to protein A/G magnetic beads according to standard protocols.

  • Immunoaffinity Purification:

    • Resuspend the desalted tryptic peptides in an immunoprecipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).

    • Add the antibody-conjugated beads to the peptide solution and incubate overnight at 4°C with gentle rotation.

    • Wash the beads extensively with IP buffer and then with water to remove non-specific binders.

    • Elute the enriched K-ε-GG peptides with a low pH solution, such as 0.15% trifluoroacetic acid.

    • Desalt the enriched peptides using a C18 StageTip before LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Resuspend the enriched peptides in a solution of 0.1% formic acid.

    • Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.

    • Use a reversed-phase C18 column with a gradient of increasing acetonitrile concentration to elute the peptides.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Acquire full MS scans followed by MS/MS scans of the most intense precursor ions.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for peptide fragmentation.

Data Analysis
  • Database Searching:

    • Search the acquired MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine such as MaxQuant, SEQUEST, or Mascot.

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set carbamidomethylation of cysteine as a fixed modification.

    • Include phosphorylation (on S, T, Y), ubiquitination (di-Gly on K), and oxidation (on M) as variable modifications.

  • PTM Localization and Quantification:

    • Use algorithms within the search software to determine the probability of PTM localization on specific residues.

    • For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling techniques (e.g., SILAC, TMT) to compare the abundance of modified peptides across different experimental conditions.

Visualizations

Experimental Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_enrichment PTM Enrichment cluster_analysis Analysis CellCulture Cell Culture Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Reduction, Alkylation & Tryptic Digestion Lysis->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting PhosphoEnrich Phosphopeptide Enrichment (IMAC/TiO2) Desalting->PhosphoEnrich Phosphoproteomics UbiEnrich Ubiquitinated Peptide Enrichment (K-ε-GG IP) Desalting->UbiEnrich Ubiquitinomics LCMS LC-MS/MS Analysis PhosphoEnrich->LCMS UbiEnrich->LCMS DataAnalysis Data Analysis (Database Search, PTM Localization, Quantification) LCMS->DataAnalysis Caltractin_Signaling_Pathway cluster_centrosome Centrosome Cycle Regulation cluster_ptm Hypothetical PTM Regulation Ca_Signal Ca2+ Signal This compound This compound (Centrin) Ca_Signal->this compound Activates Kar1 Kar1p homolog (e.g., SFI1) This compound->Kar1 Binds Phosphatase Phosphatase This compound->Phosphatase Dephosphorylation DUB Deubiquitinase This compound->DUB Deubiquitination CentrioleDup Centriole Duplication Kar1->CentrioleDup Promotes Kinase Kinase Kinase->this compound Phosphorylation (e.g., on predicted sites) E3Ligase E3 Ubiquitin Ligase E3Ligase->this compound Ubiquitination (e.g., on predicted sites)

References

Caltractin Antibody Selection Guide for Western Blot and Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractin, also known as Centrin, is a highly conserved, calcium-binding protein belonging to the EF-hand superfamily. It is a fundamental component of the centrosome and plays a crucial role in centrosome duplication, spindle pole body organization, and microtubule severing.[1][2][3] this compound's involvement in these essential cellular processes makes it a protein of significant interest in cell biology and cancer research. Furthermore, emerging evidence has implicated this compound, specifically the CETN2 isoform, in the nucleotide excision repair (NER) pathway through its interaction with the XPC complex, highlighting its role in maintaining genomic stability.[4][5][6]

This guide provides a comprehensive selection of commercially available this compound antibodies validated for Western Blot (WB) and Immunofluorescence (IF) applications. Detailed protocols for both techniques are included to assist researchers in obtaining reliable and reproducible results.

This compound Signaling and Interaction Pathways

This compound's functions are mediated through its calcium-dependent interactions with various cellular partners. The following diagram illustrates the key known interactions and pathways involving this compound isoforms.

Caltractin_Signaling cluster_centrosome Centrosome Duplication & Function cluster_ner Nucleotide Excision Repair (NER) CETN1 This compound 1 (CETN1) Sfi1 Sfi1 CETN1->Sfi1 Binds to repeating motifs Microtubule Microtubule Organization CETN1->Microtubule CETN2 This compound 2 (CETN2) CETN2->Sfi1 Binds to repeating motifs Mps1 Mps1 Kinase CETN2->Mps1 Substrate CETN2->Microtubule CETN3 This compound 3 (CETN3) Kar1p Kar1p (Yeast homolog) CETN3->Kar1p Ca2+-dependent binding CETN3->Mps1 Inhibits autophosphorylation Centrosome Centrosome Duplication Sfi1->Centrosome Kar1p->Centrosome Mps1->CETN2 Phosphorylates Mps1->Centrosome CETN2_ner This compound 2 (CETN2) XPC_complex XPC Complex (XPC, HR23B) CETN2_ner->XPC_complex Component of complex, stabilizes XPC NER_pathway DNA Repair XPC_complex->NER_pathway DNA_damage Bulky DNA Adducts DNA_damage->XPC_complex Damage recognition Ca2 Ca2+ Ca2->CETN1 Ca2->CETN2 Ca2->CETN3 Western_Blot_Workflow SamplePrep 1. Sample Preparation (Lysis & Quantification) SDSPAGE 2. SDS-PAGE SamplePrep->SDSPAGE Transfer 3. Protein Transfer (to PVDF or Nitrocellulose) SDSPAGE->Transfer Blocking 4. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (overnight at 4°C) Blocking->PrimaryAb Washing1 6. Washing (3x with TBST) PrimaryAb->Washing1 SecondaryAb 7. Secondary Antibody Incubation (1 hour at RT) Washing1->SecondaryAb Washing2 8. Washing (3x with TBST) SecondaryAb->Washing2 Detection 9. Detection (ECL substrate) Washing2->Detection Imaging 10. Imaging Detection->Imaging Immunofluorescence_Workflow CellCulture 1. Cell Culture (on coverslips) Fixation 2. Fixation (e.g., 4% PFA) CellCulture->Fixation Permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., 1% BSA in PBST) Permeabilization->Blocking PrimaryAb 5. Primary Antibody Incubation (1-2 hours at RT or overnight at 4°C) Blocking->PrimaryAb Washing1 6. Washing (3x with PBS) PrimaryAb->Washing1 SecondaryAb 7. Secondary Antibody Incubation (1 hour at RT, in the dark) Washing1->SecondaryAb Washing2 8. Washing (3x with PBS, in the dark) SecondaryAb->Washing2 Counterstain 9. Counterstaining (e.g., DAPI) Washing2->Counterstain Mounting 10. Mounting Counterstain->Mounting Imaging 11. Imaging (Confocal or Fluorescence Microscope) Mounting->Imaging

References

Troubleshooting & Optimization

troubleshooting weak caltractin antibody immunofluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak immunofluorescence signals, with a specific focus on caltractin (centrin) antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its localization important?

A1: this compound, also known as centrin, is a calcium-binding protein that is a fundamental component of the centrosome in eukaryotic cells. The centrosome acts as the primary microtubule-organizing center (MTOC), playing a crucial role in cell division, polarity, and ciliogenesis. Visualizing this compound allows researchers to identify and analyze the centrosome's structure and function, which is critical in many areas of cell biology and disease research, including cancer.[1]

Q2: What are the most common reasons for a weak or absent this compound immunofluorescence signal?

A2: The most common culprits for a weak signal include suboptimal primary antibody concentration, inadequate fixation or permeabilization, issues with the secondary antibody, and problems with the imaging setup. It is also possible that the target protein is expressed at low levels in your sample.[2][3]

Q3: How can I be sure that my this compound antibody is working?

A3: To confirm your antibody's functionality, it is essential to run positive and negative controls. A positive control could be a cell line known to express high levels of this compound. A negative control, where the primary antibody is omitted, will help determine if the secondary antibody is causing non-specific staining.[3][4]

Troubleshooting Guide: Weak this compound Signal

This guide provides a step-by-step approach to diagnosing and resolving weak immunofluorescence signals when using this compound antibodies.

Problem 1: No Signal or Very Faint Signal
Possible Cause Solution
Incorrect Primary Antibody Dilution The concentration of the primary antibody is critical. If it is too low, the signal will be weak. Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:100, 1:250, 1:500).[4][5]
Suboptimal Fixation The fixation method can significantly impact epitope availability. For centrin/caltractin, cold methanol (B129727) fixation is often recommended. If using paraformaldehyde (PFA), ensure it is fresh and that the fixation time is optimized (typically 10-20 minutes at room temperature). Over-fixation can mask the epitope.[6][7]
Inadequate Permeabilization For intracellular targets like this compound, proper permeabilization is necessary to allow the antibody to reach its target. If you are using PFA fixation, a permeabilization step with a detergent like Triton X-100 (0.1-0.5%) is required. Methanol fixation also permeabilizes the cells.[8][9]
Inactive Primary or Secondary Antibody Improper storage or repeated freeze-thaw cycles can degrade antibodies. Ensure antibodies are stored according to the manufacturer's instructions. Run a positive control to verify antibody activity.[8][10]
Incompatible Secondary Antibody The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-caltractin, use an anti-rabbit secondary). Also, ensure the secondary is conjugated to a bright and stable fluorophore.[8][10]
Low Target Protein Expression The cell or tissue type you are using may have low levels of this compound. Confirm expression levels using a different method, such as western blotting, if possible.[2]
Imaging Issues Ensure you are using the correct excitation and emission filters for your chosen fluorophore. Also, check that the microscope's lamp is functioning correctly and that the exposure time is adequate.[2]
Problem 2: High Background Obscuring a Weak Signal
Possible Cause Solution
Primary or Secondary Antibody Concentration Too High While low antibody concentration can lead to a weak signal, excessively high concentrations can increase non-specific binding and background. Optimize the antibody dilutions as described above.[3]
Insufficient Blocking Blocking non-specific binding sites is crucial. Incubate your samples with a blocking solution (e.g., 5% normal goat serum in PBS) for at least one hour at room temperature. The blocking serum should be from the same species as the secondary antibody.[11]
Inadequate Washing Insufficient washing between antibody incubation steps can lead to high background. Wash samples at least three times with PBS for 5 minutes each after both primary and secondary antibody incubations.[12]
Autofluorescence Some cells and tissues have endogenous molecules that fluoresce, leading to background signal. This can be checked by examining an unstained sample under the microscope. Using an anti-fade mounting medium can help reduce autofluorescence.[2]

Quantitative Data Summary

The following tables provide recommended starting points for optimizing your immunofluorescence protocol for this compound.

Table 1: Recommended Antibody Dilution Ranges

Antibody TypeConcentration Range (Purified Antibody)Dilution Range (Antiserum)
Primary Antibody 1-10 µg/mL[13]1:100 - 1:1000[13]
Secondary Antibody 1-10 µg/mL[5]1:500 - 1:1000[9]

Table 2: Recommended Incubation Times and Temperatures

StepIncubation TimeTemperatureNotes
Primary Antibody 1-2 hours or overnight[11]Room Temperature or 4°C[11]Overnight incubation at 4°C often yields a better signal-to-noise ratio.[2]
Secondary Antibody 1 hour[9]Room Temperature[9]Protect from light to prevent photobleaching of the fluorophore.

Experimental Protocols

Standard Immunofluorescence Protocol for this compound in Cultured Cells
  • Cell Seeding: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation:

    • Methanol Fixation: Incubate the cells with ice-cold 100% methanol for 5-10 minutes at -20°C.[7]

    • Paraformaldehyde (PFA) Fixation: Incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.[9]

  • Permeabilization (for PFA fixation only): If you used PFA for fixation, wash the cells three times with PBS and then incubate with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[14]

  • Blocking: Wash the cells three times with PBS. Incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS with 0.1% Tween 20) for 1 hour at room temperature.[11][14]

  • Primary Antibody Incubation: Dilute the primary this compound antibody in the blocking buffer to the optimized concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): To visualize nuclei, you can incubate the cells with a DNA stain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

Troubleshooting Workflow for Weak Immunofluorescence Signal

weak_signal_troubleshooting start Start: Weak or No Signal check_controls Check Controls: - Positive Control Stained? - Negative Control Clean? start->check_controls antibody_issue Potential Antibody Issue check_controls->antibody_issue No on Positive or Staining on Negative protocol_issue Potential Protocol Issue check_controls->protocol_issue Yes on Both troubleshoot_antibody Troubleshoot Antibody: - Titrate Primary Ab - Check Secondary Ab Compatibility - Verify Ab Storage antibody_issue->troubleshoot_antibody troubleshoot_protocol Troubleshoot Protocol: - Optimize Fixation/Permeabilization - Increase Incubation Time - Improve Washing Steps protocol_issue->troubleshoot_protocol re_evaluate Re-evaluate Staining troubleshoot_antibody->re_evaluate troubleshoot_protocol->re_evaluate end Successful Staining re_evaluate->end Signal Improved low_expression Consider Low Protein Expression or Use Signal Amplification re_evaluate->low_expression Signal Still Weak IF_workflow sample_prep Sample Preparation (Cell Seeding) fixation Fixation (e.g., Methanol or PFA) sample_prep->fixation permeabilization Permeabilization (if PFA) fixation->permeabilization PFA used blocking Blocking (e.g., BSA or Serum) fixation->blocking Methanol used permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Imaging mounting->imaging

References

Technical Support Center: Enhancing Caltractin siRNA Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of caltractin (also known as centrin) siRNA knockdown experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its knockdown important?

A1: this compound, also known as centrin, is a highly conserved calcium-binding protein that is a fundamental component of the centrosome in eukaryotic cells.[1][2][3] The centrosome acts as the primary microtubule-organizing center, playing a critical role in cell cycle progression, cell division, and the formation of cilia and flagella.[4] In humans, there are three main centrin genes: CETN1, CETN2, and CETN3.[1] Knockdown of this compound is a key technique used to study its function in centriole duplication and overall centrosome integrity.[1][4] Disrupting this compound expression can lead to defects in centriole replication, which has implications for understanding diseases associated with centrosomal abnormalities, such as certain cancers and ciliopathies.[5]

Q2: What are the initial key factors to consider for a successful this compound siRNA knockdown experiment?

A2: For a successful this compound siRNA knockdown experiment, several factors must be optimized. The most critical include: the choice of a high-quality, validated siRNA sequence targeting this compound, the selection of an appropriate transfection reagent for your specific cell line, and the optimization of experimental conditions such as cell density at the time of transfection and the concentration of both the siRNA and the transfection reagent.[6][7][8] It is also crucial to include proper controls in every experiment to accurately interpret your results.[9]

Q3: How do I choose the right siRNA sequence for this compound?

A3: It is highly recommended to use siRNA sequences that have been previously validated in the literature for knocking down this compound in your cell line of interest, if available.[9] If not, consider using pre-designed and validated siRNAs from reputable commercial suppliers. When designing your own, it is advisable to select two to three distinct siRNA sequences for each target gene to account for variability in knockdown efficiency and potential off-target effects.[9] Some design considerations include a G/C content of 30-50% and avoiding sequences with homology to other genes.[10]

Q4: What are the essential controls for a this compound siRNA knockdown experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Negative Control (Scrambled siRNA): An siRNA with a random sequence that does not target any known gene in your model system. This helps to distinguish sequence-specific silencing from non-specific effects of the transfection process.[9]

  • Positive Control: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH or PPIB) to confirm that the transfection and knockdown machinery are working efficiently in your cells.[8]

  • Untransfected Control: Cells that have not been treated with any siRNA or transfection reagent to provide a baseline for normal this compound expression levels and cell health.

  • Mock-Transfected Control: Cells treated with the transfection reagent alone (without siRNA) to assess any cytotoxic effects of the reagent itself.

Q5: How can I minimize off-target effects in my this compound siRNA experiment?

A5: Off-target effects, where the siRNA unintentionally downregulates genes other than this compound, are a significant concern in RNAi experiments.[11][12][13] To minimize these effects, you can:

  • Use a pool of multiple siRNAs: Pooling 2-4 different siRNAs targeting this compound at a lower concentration for each individual siRNA can reduce off-target effects while maintaining knockdown efficiency.[12][16]

  • Perform rescue experiments: To confirm that the observed phenotype is due to this compound knockdown, you can introduce a form of the this compound gene that is resistant to your siRNA.[17]

  • Use chemically modified siRNAs: Certain chemical modifications to the siRNA duplex can reduce off-target binding without affecting on-target silencing.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Knockdown Efficiency of this compound (<70%) Inefficient siRNA deliveryOptimize the transfection protocol by varying the siRNA concentration, transfection reagent volume, and cell density.[8][16] Consider trying a different transfection reagent or method (e.g., electroporation) if your cells are difficult to transfect.
Poor quality or ineffective siRNAUse a validated siRNA sequence for this compound.[9] Test 2-3 different siRNA sequences to find the most effective one. Ensure proper storage and handling of siRNA to prevent degradation.
Incorrect timing of analysisPerform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time point for maximum this compound knockdown.[16]
Low expression of this compound in your cell lineConfirm the baseline expression level of this compound in your cells using qPCR or Western blot before proceeding with knockdown experiments.
High Cell Death or Cytotoxicity Transfection reagent toxicityReduce the concentration of the transfection reagent.[8] Perform a mock transfection (reagent only) to assess its toxicity. Consider changing to a less toxic transfection reagent.
High siRNA concentrationLower the concentration of the this compound siRNA.[14] High concentrations of siRNA can be toxic and induce off-target effects.[11]
Unhealthy cellsEnsure cells are healthy, actively dividing, and at the optimal confluency (typically 70-90%) at the time of transfection.[18] Avoid using cells that have been passaged too many times.
Inconsistent Results Between Experiments Variation in cell culture conditionsMaintain consistent cell culture practices, including cell density, passage number, and media composition.[8][18]
Pipetting errorsPrepare master mixes for transfection complexes to minimize well-to-well variability.[19]
siRNA degradationStore siRNA stocks at -80°C and handle them in an RNase-free environment to prevent degradation.[9]
No Phenotype Observed After Successful Knockdown Functional redundancyOther proteins may compensate for the loss of this compound function. Research potential compensatory mechanisms.
Insufficient knockdown for a phenotypic effectEven with significant mRNA knockdown, the remaining protein level may be sufficient for its function. Aim for >90% knockdown if a phenotype is not observed at lower levels.
Incorrect timing of phenotype assessmentThe timing of the phenotypic analysis may not be optimal. Perform a time-course experiment to assess the phenotype at different time points post-transfection.

Experimental Protocols

General Protocol for this compound siRNA Transfection

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization will be required for different cell types and plate formats.[20]

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • This compound-specific siRNA (and controls)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • RNase-free microcentrifuge tubes

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For many cell lines, this is approximately 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium.[18][20]

    • Incubate the cells overnight at 37°C in a CO2 incubator.

  • Preparation of siRNA-Lipid Complexes:

    • Solution A: In an RNase-free tube, dilute your this compound siRNA (e.g., to a final concentration of 10-20 nM) in serum-free medium. Mix gently.

    • Solution B: In a separate RNase-free tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.

    • Combine Solution A and Solution B. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[20]

  • Transfection:

    • Gently add the siRNA-lipid complex mixture drop-wise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined experimentally.[16]

  • Analysis of Knockdown:

    • After the incubation period, harvest the cells to analyze this compound mRNA levels (by qPCR) or protein levels (by Western blot).

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Transfection Optimization

Component96-well Plate24-well Plate6-well Plate
Cell Seeding Density 5,000 - 10,000 cells25,000 - 50,000 cells1.5 - 2.5 x 10^5 cells
siRNA Final Concentration 1 - 25 nM1 - 25 nM1 - 25 nM
Transfection Reagent Volume 0.1 - 0.5 µL0.5 - 1.5 µL2 - 5 µL
Final Volume per Well 100 µL500 µL2.5 mL

Note: These are starting recommendations. Optimal conditions will vary depending on the cell line and transfection reagent used.

Visualizations

Experimental Workflow for this compound siRNA Knockdown

G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed cells in 6-well plate (target 70-90% confluency) incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_sirna Prepare siRNA solution (serum-free medium) prepare_reagent Prepare transfection reagent (serum-free medium) mix_complex Combine and incubate to form siRNA-lipid complexes prepare_sirna->mix_complex prepare_reagent->mix_complex add_to_cells Add complexes to cells mix_complex->add_to_cells incubate_transfection Incubate for 24-72h add_to_cells->incubate_transfection harvest_cells Harvest cells incubate_transfection->harvest_cells analysis Analyze knockdown (qPCR for mRNA, Western Blot for protein) harvest_cells->analysis

Caption: Workflow for a typical this compound siRNA knockdown experiment.

Troubleshooting Logic for Low this compound Knockdown

G start Low this compound Knockdown check_controls Are positive controls working? start->check_controls check_transfection Is transfection efficiency low? check_controls->check_transfection Yes optimize_analysis Optimize qPCR primers/probe or Western blot antibody check_controls->optimize_analysis No optimize_transfection Optimize transfection conditions: - siRNA concentration - Reagent:siRNA ratio - Cell density check_transfection->optimize_transfection Yes check_sirna Is the this compound siRNA validated? check_transfection->check_sirna No change_reagent Try a different transfection reagent or method optimize_transfection->change_reagent test_new_sirna Test 2-3 new siRNA sequences check_sirna->test_new_sirna No check_time Is the time point for analysis optimal? check_sirna->check_time Yes check_analysis Is the analysis method optimized? check_time->optimize_analysis Yes time_course Perform a time-course experiment (24, 48, 72h) check_time->time_course No

Caption: A decision tree for troubleshooting low this compound knockdown efficiency.

References

preventing degradation of recombinant caltractin during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of recombinant caltractin during purification.

Troubleshooting Guide

Issue: Significant degradation of this compound is observed on SDS-PAGE following cell lysis and purification.

This is a common challenge during the purification of recombinant proteins. The following guide provides a systematic approach to troubleshoot and mitigate this compound degradation.

1. Initial Diagnosis: Is the degradation occurring during expression or purification?

  • How to check: Before inducing protein expression, take a small aliquot of your E. coli culture. After induction and cell harvesting, take another small aliquot. Lyse both samples directly in SDS-PAGE loading buffer and run them on a gel alongside your purified fractions.

  • Interpretation:

    • No full-length protein in the induced sample: This suggests a problem with protein expression or immediate degradation within the cell.

    • Full-length protein in the induced sample, but degradation products in purified fractions: This indicates that degradation is occurring during or after cell lysis and during the purification process.

2. Key Troubleshooting Steps and Solutions

Potential CauseRecommended Solution
Protease activity from the host E. coli strain. Use a protease-deficient E. coli strain. The use of an ompT-deficient host, such as BL21, has been shown to be critical for obtaining high yields of full-length recombinant this compound.[1]
Suboptimal lysis conditions. Perform all lysis steps at low temperatures (4°C) to minimize protease activity. Work quickly to reduce the time the protein is exposed to proteases in the crude lysate.
Ineffective protease inhibition. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Consider adding specific inhibitors if you can identify the class of protease causing the degradation.
Inappropriate buffer conditions. Ensure your purification buffers are at a pH and ionic strength that are optimal for this compound stability. While specific optimal conditions can be protein-dependent, a neutral pH (around 7.4) is a good starting point.
Multiple freeze-thaw cycles of purified protein. Aliquot the purified this compound into single-use volumes and store at -80°C to avoid repeated freezing and thawing.[2]
Contamination with proteases during purification. Ensure all buffers and equipment are sterile. Autoclaving buffers and sanitizing chromatography columns and other equipment with NaOH can help eliminate protease contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for preventing recombinant this compound degradation?

A1: Based on published data, the single most critical factor is the choice of the E. coli expression host. Using a strain deficient in the outer membrane protease OmpT, such as the BL21 strain, is crucial for obtaining high yields of non-degraded, full-length this compound.[1]

Q2: What kind of yield and purity can I expect for recombinant this compound?

A2: With optimized expression and purification protocols, it is possible to obtain tens of milligrams of pure this compound from a 1-liter E. coli culture.[1] Commercially available recombinant human centrin 2 (a this compound isoform) typically has a purity of >95% as determined by SDS-PAGE.[2]

Q3: What are the recommended storage conditions for purified this compound?

A3: For long-term storage, it is recommended to store purified this compound in aliquots at -20°C to -80°C.[2] Avoid repeated freeze-thaw cycles. The storage buffer should be sterile and may contain cryoprotectants like glycerol, although specific formulations may need to be optimized for your particular this compound construct and downstream application.

Q4: Can I use a fusion tag to improve the stability and purification of this compound?

A4: Yes, using a fusion tag like a polyhistidine (His-tag) can facilitate purification using affinity chromatography.[3][4] This can help to rapidly separate the this compound from the bulk of cellular proteases, thereby reducing degradation.

Quantitative Data Summary

The following table summarizes expected outcomes for recombinant this compound purification based on different strategies.

Purification StrategyExpected PurityExpected YieldNotes
Standard E. coli host (e.g., DH5α)Low to moderateLowProne to significant degradation by host proteases.
Protease-deficient E. coli host (e.g., BL21)High (>95%)High (mg/L scale)[1]The use of an ompT- host is critical for preventing degradation.[1]
Addition of Protease Inhibitor CocktailModerate to HighModerate to HighCan significantly reduce degradation, but may not be as effective as using a protease-deficient host strain.
Optimized Lysis and Purification ConditionsHighHighWorking at low temperatures and minimizing purification time are key to preserving protein integrity.

Experimental Protocols

Detailed Methodology for Purification of Recombinant this compound from E. coli

This protocol is based on established methods for the purification of recombinant this compound.[1]

1. Expression in E. coli

  • Host Strain: E. coli BL21.

  • Vector: An appropriate expression vector containing the this compound gene (e.g., with an N-terminal His-tag).

  • Culture: Grow cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further use.

2. Cell Lysis

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Add a protease inhibitor cocktail to the lysis buffer immediately before use.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed to pellet cell debris.

3. Affinity Chromatography (His-tagged this compound)

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.

  • Elute the bound this compound with Elution Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT).

4. Further Purification (Optional)

  • For higher purity, the eluted fractions containing this compound can be further purified by other chromatography techniques such as ion exchange or size exclusion chromatography.

5. Analysis and Storage

  • Analyze the purity of the fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Determine the protein concentration.

  • Aliquot the purified protein and store at -80°C.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis & Storage expression_start Culture E. coli BL21 induction Induce with IPTG expression_start->induction harvest Harvest Cells induction->harvest lysis Cell Lysis with Protease Inhibitors harvest->lysis clarification Clarify Lysate lysis->clarification affinity_chrom Ni-NTA Affinity Chromatography clarification->affinity_chrom elution Elution affinity_chrom->elution sds_page SDS-PAGE Analysis elution->sds_page storage Store at -80°C sds_page->storage

Caption: Experimental workflow for recombinant this compound purification.

troubleshooting_guide cluster_solutions Solutions start Degradation Observed check_expression Check Expression vs. Purification Degradation start->check_expression use_bl21 Use ompT-deficient host (BL21) check_expression->use_bl21 Degradation during purification optimize_buffers Optimize Buffer Conditions check_expression->optimize_buffers Degradation during purification low_temp Work at 4°C use_bl21->low_temp protease_inhibitors Add Protease Inhibitors low_temp->protease_inhibitors

References

avoiding cellular artifacts in caltractin overexpression experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers avoid cellular artifacts when overexpressing caltractin (also known as centrin).

Frequently Asked questions (FAQs)

Q1: What is this compound and where is it normally located in the cell?

This compound, also known as centrin, is a highly conserved, calcium-binding protein that is a fundamental component of the centrosome in eukaryotic cells.[1][2][3][4] It is specifically localized to the centrioles and the pericentriolar material.[5] While it is a key structural element of the microtubule-organizing center, a significant portion of cellular this compound is not incorporated into the centrosome and can be found in the cytoplasm and the nucleus.[5]

Q2: What are the common cellular artifacts observed with this compound overexpression?

Overexpression of this compound can lead to several cellular artifacts, which may vary depending on the cell type and the level of expression. The most commonly reported artifacts include:

  • Formation of non-centrosomal aggregates: Overexpressed this compound, particularly when tagged with fluorescent proteins, can form extra non-centrosomal clumps or foci that do not colocalize with centrosomal markers like γ-tubulin.[5][6]

  • Centriole overduplication: In some cell lines, such as HeLa and CHO cells, overexpression of this compound 2 can induce the formation of more than the normal number of centrioles, especially during a prolonged S-phase.[5]

  • Basal body anomalies: In unicellular organisms, overexpression of fluorescently tagged this compound can lead to abnormalities in the basal bodies.[5]

Q3: Why is it important to avoid these artifacts?

These artifacts can significantly impact the interpretation of experimental results. For instance:

  • Non-centrosomal aggregates can sequester the overexpressed protein, preventing it from reaching its proper location and potentially inducing stress responses or interfering with other cellular processes.

  • Centriole overduplication can lead to the formation of multipolar spindles during mitosis, resulting in chromosome missegregation and aneuploidy.[5] This can confound studies on cell cycle regulation and genome stability.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound overexpression experiments.

Problem Potential Cause Recommended Solution
High cytotoxicity or cell death after transfection. - High concentration of transfection reagent. - High plasmid DNA concentration. - Inherently toxic effect of high this compound levels.[7]- Optimize transfection conditions: Perform a titration of both the transfection reagent and the plasmid DNA to find the lowest effective concentrations. - Use a weaker promoter: If using a strong constitutive promoter (e.g., CMV), switch to a weaker or inducible promoter to lower the expression level.[8][9] - Monitor cell viability: Perform a time-course experiment to assess cell health at different time points post-transfection.
Formation of bright, non-centrosomal aggregates. - Very high, uncontrolled protein expression levels. - The fusion tag (e.g., GFP) may be promoting aggregation.[5] - Saturation of the normal localization machinery.- Reduce expression level: Use an inducible expression system (e.g., Tet-On/Off) to titrate the expression to a level that minimizes aggregation while still allowing for detection.[10] - Change the fusion tag: If using a fluorescent tag, try a smaller, less obtrusive tag (e.g., HA, FLAG) and detect with immunofluorescence. Alternatively, express an untagged version and use a this compound-specific antibody. - Lower the induction temperature: For inducible systems in some expression hosts, lowering the temperature (e.g., to 30°C) can slow down protein synthesis and improve proper folding.[9]
Increased number of centrioles (centrosome amplification). - High levels of this compound can drive unscheduled centriole duplication, particularly in sensitive cell lines.[5] - Cell cycle synchronization methods (e.g., hydroxyurea) can exacerbate this phenotype.[5]- Use a cell line less prone to overduplication: Test different cell lines, as the effect of this compound overexpression on centriole number can be cell-type specific.[5] - Avoid prolonged S-phase arrest: If your experimental design allows, avoid treatments that cause a prolonged arrest in the S-phase. - Carefully control expression levels: Use an inducible system to express the lowest possible level of this compound that is sufficient for your assay.
Low or undetectable expression of this compound. - Inefficient transfection. - Issues with the expression vector or promoter. - Protein degradation.- Optimize transfection protocol: Ensure optimal cell confluency (~70%) and use high-quality plasmid DNA. The choice of transfection reagent and protocol should be optimized for your specific cell line.[11][12][13][14][15] - Verify your construct: Sequence the plasmid to ensure the this compound coding sequence is in-frame with any tags and that the promoter and other regulatory elements are intact. - Check for protein stability: Perform a time-course experiment and western blot analysis to determine the peak expression time and assess for potential degradation products.[16]

Experimental Protocols

Optimized Calcium Phosphate (B84403) Transfection for Adherent Cells

This protocol is a starting point and should be optimized for your specific cell line.

  • Cell Seeding: Plate cells 18-24 hours before transfection to achieve ~70% confluency at the time of transfection.

  • DNA-Calcium Phosphate Co-precipitate Preparation (for one well of a 6-well plate):

    • In a sterile microfuge tube, mix 2-5 µg of high-quality plasmid DNA with sterile, deionized water to a final volume of 90 µl.

    • Add 10 µl of 2.5 M CaCl₂ to the DNA solution and mix gently.

    • In a separate sterile tube, add 100 µl of 2x HBS (HEPES-Buffered Saline) buffer (pH 7.10).

    • Add the DNA-CaCl₂ mixture dropwise to the HBS buffer while gently vortexing or bubbling air through the solution.

    • Incubate the mixture at room temperature for 15-20 minutes to allow the precipitate to form.

  • Transfection:

    • Add the 200 µl of the co-precipitate mixture dropwise to the cells in the well containing fresh complete medium.

    • Gently swirl the plate to distribute the precipitate evenly.

  • Post-Transfection:

    • Incubate the cells for 12-18 hours.

    • Remove the medium containing the precipitate and replace it with fresh, complete growth medium.

  • Analysis: Analyze gene expression 24-48 hours post-transfection.

Experimental Workflow for Troubleshooting this compound Overexpression

G cluster_0 Phase 1: Initial Transfection & Observation cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Optimization Strategies cluster_3 Phase 4: Final Analysis A Transfect cells with This compound expression vector (e.g., CMV promoter) B Analyze cells at 24-48h (Microscopy, Western Blot) A->B C Observe Cellular Artifacts? (Aggregates, Cytotoxicity, Centriole Amplification) B->C D No/Low Expression B->D E Switch to Inducible Promoter (e.g., Tet-On) C->E G Test Different/Smaller Tags (e.g., HA, FLAG) C->G J Test Different Cell Line C->J H Optimize Transfection Protocol (Reagent/DNA ratio) D->H I Verify Plasmid Integrity (Sequencing) D->I F Titrate Inducer Concentration (e.g., Doxycycline) E->F K Re-evaluate phenotype with optimized expression levels F->K G->K H->K I->K J->K

Caption: Troubleshooting workflow for this compound overexpression experiments.

Signaling Pathway: this compound's Role in Centrosome Duplication

G S_Phase S-Phase Cdk2_CyclinE Cdk2/Cyclin E S_Phase->Cdk2_CyclinE activates PLK4 PLK4 Cdk2_CyclinE->PLK4 activates Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication promotes Caltractin_Overexpression This compound Overexpression Caltractin_Pool Increased this compound Pool Caltractin_Overexpression->Caltractin_Pool Caltractin_Pool->Centriole_Duplication provides building blocks Centrosome_Amplification Centrosome Amplification (Artifact) Caltractin_Pool->Centrosome_Amplification drives excessive duplication Centriole_Duplication->Centrosome_Amplification uncontrolled

References

Technical Support Center: Validating Caltractin Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for validating the specificity of caltractin antibodies using the Western Blot (WB) technique.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its expected molecular weight in a Western Blot?

A1: this compound, also known as centrin, is a highly conserved, calcium-binding phosphoprotein that is a fundamental component of the centrosome and basal bodies in eukaryotic cells.[1][2][3] It plays a crucial role in centriole duplication and microtubule organization.[1] The expected molecular weight of this compound is approximately 20-21 kDa.[1][2]

Q2: Why is it critical to validate the specificity of a this compound antibody?

A2: Antibody validation is essential to ensure that the antibody reliably detects the intended protein target (this compound) without cross-reacting with other proteins in a complex sample like a cell lysate.[4][5] This confirmation is vital for the accuracy and reproducibility of experimental results, preventing misinterpreted data that could arise from non-specific binding.[4]

Q3: What are the recommended methods for validating this compound antibody specificity?

A3: The most reliable methods include:

  • Use of Controls: Running parallel samples from cell lines or tissues known to express this compound (positive control) and those with no or low expression (negative control).[6] A specific antibody will show a band at ~20 kDa only in the positive control lane.

  • Knockout/Knockdown (KO/KD) Models: Using lysates from cells where the this compound gene has been knocked out or its expression knocked down is considered the gold standard.[7] The antibody should detect a signal in the wild-type sample but show no signal in the KO/KD sample.[8]

  • Peptide Block: Pre-incubating the antibody with the peptide immunogen used to generate it can demonstrate specificity.[9] If the antibody is specific, the peptide will block its binding site, resulting in the absence of a band on the blot.[9]

Q4: My Western Blot shows a band for this compound at a molecular weight different from the expected ~20 kDa. What could be the cause?

A4: Discrepancies between the observed and calculated molecular weight are common and can be caused by several factors:

  • Post-Translational Modifications (PTMs): this compound is a phosphoprotein.[1] Phosphorylation can alter a protein's migration on an SDS-PAGE gel.[10] Other PTMs like glycosylation or ubiquitination can also cause shifts, typically resulting in a higher observed molecular weight.[10]

  • Protein Isoforms: Different splice variants or isoforms of this compound may exist, leading to bands at slightly different sizes.

  • Protein Complexes: If samples are not fully denatured, this compound may run as part of a complex, appearing at a much higher molecular weight.[10]

Q5: What type of cell lysates should I use as positive controls for this compound expression?

A5: this compound (specifically CETN2 and CETN3) is ubiquitously expressed in the somatic cells of humans and mice.[1][11] Therefore, lysates from most common human cell lines (e.g., HeLa, BHK) can serve as effective positive controls, as they have been shown to express this compound localized to the centrosome.[2]

Detailed Experimental Protocol: Western Blot for this compound

This protocol provides a comprehensive workflow for detecting this compound and validating antibody specificity.

1. Lysate Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cell pellet in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (lysate) and store it at -80°C.

2. Protein Quantification

  • Determine the total protein concentration of each lysate using a standard method like the Bradford or BCA assay. This ensures equal loading of protein across all lanes.[12]

3. SDS-PAGE (Polyacrylamide Gel Electrophoresis)

  • Prepare protein samples by mixing the lysate with 4X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes to denature the proteins.[12]

  • Load 20-40 µg of total protein per lane into a 12-15% polyacrylamide gel. A higher percentage gel is suitable for resolving low molecular weight proteins like this compound.

  • Include a pre-stained protein ladder to monitor migration and estimate molecular weight.

  • Run the gel in 1X running buffer until the dye front reaches the bottom.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm successful and even transfer across the membrane.[12][14]

5. Blocking

  • Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[14]

6. Antibody Incubation

  • Primary Antibody: Incubate the membrane with the anti-caltractin primary antibody diluted in blocking buffer. The optimal dilution should be determined empirically (typically 1:500 - 1:2000). Incubation is usually performed overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]

  • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[15]

  • Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).

7. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Troubleshooting Guides

Problem 1: Weak or No Signal
Possible CauseRecommended Solution
Inactive Antibody Ensure proper antibody storage. Avoid repeated freeze-thaw cycles. Test a fresh aliquot.[16]
Low Protein Expression Increase the amount of protein loaded per lane (up to 50 µg).[14] Consider using a positive control lysate known to have high this compound expression.
Suboptimal Antibody Concentration Increase the primary antibody concentration or extend the incubation time to overnight at 4°C.[16]
Inefficient Protein Transfer Confirm transfer efficiency with Ponceau S staining. For small proteins like this compound (~20 kDa), optimize transfer time to avoid over-transfer (blotting through the membrane).[12]
Blocking Agent Interference Some antigens can be masked by non-fat dry milk. Try switching the blocking agent to 5% BSA.[17]
Problem 2: High Background
Possible CauseRecommended Solution
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or use a fresh blocking buffer.[17]
High Antibody Concentration Reduce the concentration of the primary or secondary antibody.[14][16]
Inadequate Washing Increase the number and duration of wash steps with TBST to thoroughly remove unbound antibodies.[14]
Membrane Dried Out Ensure the membrane remains hydrated throughout the blocking and incubation steps.[12]
Contaminated Buffers Prepare fresh buffers and filter them if necessary to remove particulates.[16]
Problem 3: Multiple or Non-Specific Bands
Possible CauseRecommended Solution
Primary Antibody Cross-Reactivity Validate the antibody with a KO/KD lysate. If unavailable, check the manufacturer's data sheet for validation information or test a different antibody.[7][8]
High Antibody Concentration Decrease the primary antibody concentration to improve the signal-to-noise ratio.[16]
Protein Degradation Always use fresh protease inhibitors in your lysis buffer to prevent sample degradation, which can lead to smaller, non-specific bands.[12]
Secondary Antibody Non-Specificity Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to proteins in the lysate.[12]
Overloading of Protein Reduce the total amount of protein loaded onto the gel to prevent aggregation and non-specific binding.[16]

Visualizations

Western_Blot_Workflow SamplePrep 1. Sample Lysis & Quantification SDSPAGE 2. SDS-PAGE (Protein Separation) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (5% Milk or BSA) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Anti-Caltractin) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (HRP-linked) PrimaryAb->SecondaryAb Wash Steps Detection 7. ECL Detection & Imaging SecondaryAb->Detection Wash Steps Analysis 8. Data Analysis Detection->Analysis

Caption: A standard workflow for the Western Blot protocol.

Antibody_Validation_Logic start Perform WB with: - Positive Control (e.g., HeLa) - Negative/KO Control condition Is a single band seen at ~20 kDa in the Positive Control lane ONLY? start->condition specific Result: Antibody is likely SPECIFIC for this compound. condition->specific  Yes not_specific Result: Antibody is likely NON-SPECIFIC or cross-reactive. condition->not_specific  No (Band in negative/KO, no band in positive, or multiple bands) troubleshoot Action: Troubleshoot protocol (e.g., optimize antibody dilution) or test a different antibody. not_specific->troubleshoot

Caption: Logic for validating this compound antibody specificity.

WB_Troubleshooting_Flow p1 Problem: Weak or No Signal c1 Check Ponceau S stain for protein transfer p1->c1 p2 Problem: High Background c2 Check blocking and wash steps p2->c2 p3 Problem: Non-Specific Bands c3 Run controls (e.g., secondary Ab only) p3->c3 s1 Increase Ab concentration or incubation time c1->s1 Transfer OK s2 Decrease Ab concentration. Increase wash duration. c2->s2 Protocol OK s3 Titrate primary Ab. Use KO/KD lysate to confirm. c3->s3 Controls OK

Caption: A simplified troubleshooting flow for common WB issues.

References

reducing non-specific binding in caltractin co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in caltractin co-immunoprecipitation (Co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high non-specific binding in Co-IP experiments?

A1: High non-specific binding in Co-IP can stem from several factors, including inappropriate buffer composition, insufficient washing, the use of a low-quality or non-specific antibody, and the inherent "stickiness" of certain proteins or beads.[1] For nuclear proteins, the harsh lysis conditions required for their extraction can also release other nuclear components that contribute to non-specific interactions.

Q2: How does the calcium-binding nature of this compound affect Co-IP experiments?

A2: this compound (also known as centrin) is a calcium-binding protein, and its interactions with other proteins can be calcium-dependent.[2] This means that the presence or absence of calcium in your lysis and wash buffers can significantly impact the success of your Co-IP. For interactions that require calcium, the inclusion of a calcium chelator like EDTA in the buffers may disrupt the binding of your protein of interest to its partners.[2][3] Conversely, for interactions that are inhibited by calcium, the presence of calcium could prevent the interaction you are trying to detect. It is therefore crucial to consider the specific nature of the this compound interaction you are studying.

Q3: What are the essential controls to include in a this compound Co-IP experiment?

A3: To ensure the validity of your Co-IP results, it is critical to include proper controls. An isotype control (using a non-specific antibody of the same isotype as your primary antibody) is essential to differentiate between specific and non-specific binding to the antibody. Additionally, a mock IP with beads alone can help identify proteins that bind non-specifically to the beads themselves. An input control (a fraction of the cell lysate before immunoprecipitation) is also necessary to confirm the presence of your proteins of interest in the starting material.

Q4: Should I use monoclonal or polyclonal antibodies for this compound Co-IP?

A4: The choice between monoclonal and polyclonal antibodies depends on the specific application. Polyclonal antibodies can sometimes be more effective for Co-IP as they recognize multiple epitopes on the target protein, increasing the chances of capturing the protein and its binding partners. However, they can also lead to higher background. High-quality, validated monoclonal antibodies that recognize a specific epitope not involved in the protein-protein interaction can provide cleaner results. Ultimately, the best antibody is one that has been validated for immunoprecipitation applications.

Q5: When is it necessary to perform a pre-clearing step?

A5: A pre-clearing step, where the cell lysate is incubated with beads before the addition of the specific antibody, is highly recommended to reduce non-specific binding. This step helps to remove proteins and other cellular components that tend to bind non-specifically to the beads, thereby reducing background in your final eluate.

Troubleshooting Guide

This guide addresses common issues encountered during this compound Co-IP, with a focus on resolving non-specific binding.

Problem Potential Cause Recommended Solution
High background in the IgG/isotype control lane Non-specific binding of proteins to the antibody or beads.- Perform a pre-clearing step with beads alone before adding the primary antibody.- Use a high-quality, IP-validated antibody.- Titrate the antibody concentration to find the optimal amount that minimizes non-specific binding.- Increase the stringency of your wash buffers (see table below).
Multiple non-specific bands in the this compound IP lane - Insufficient washing.- Lysis buffer is not stringent enough.- Protein degradation.- Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash.- Optimize the composition of your wash buffer by increasing salt or detergent concentration (see table below).- Always include protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[1]
Weak or no signal for the known interacting partner - The protein-protein interaction is disrupted by the lysis/wash buffer.- The antibody is blocking the interaction site.- The interaction is transient or weak.- For calcium-dependent interactions, ensure your buffers do not contain high concentrations of calcium chelators like EDTA. Consider adding a low concentration of CaCl2.- If the interaction is calcium-independent or inhibited by calcium, include EDTA in your buffers.[2]- Use a different antibody that targets a different epitope on this compound.- Consider cross-linking your proteins in vivo before lysis to stabilize transient interactions.
This compound is pulled down, but no interacting partners are detected - The interaction may not occur under the experimental conditions.- The interacting partner is in low abundance.- Verify the interaction using an alternative method (e.g., yeast two-hybrid, proximity ligation assay).- Increase the amount of starting material (cell lysate).

Experimental Protocols

Optimized Lysis and Wash Buffer Compositions

The choice of lysis and wash buffers is critical for a successful Co-IP. For this compound, the key consideration is the role of calcium in the interaction of interest.

Buffer Component Low Stringency Medium Stringency High Stringency Notes for this compound Co-IP
Tris-HCl (pH 7.4) 50 mM50 mM50 mMProvides a stable pH environment.
NaCl 150 mM300 mM500 mMIncreasing salt concentration helps to disrupt non-specific electrostatic interactions.
Non-ionic Detergent (e.g., NP-40, Triton X-100) 0.5%1%1%Solubilizes proteins. Higher concentrations can disrupt some protein-protein interactions.
EDTA 1 mM1 mM-Crucial for this compound. Include if the interaction is calcium-independent or inhibited by calcium. Omit or replace with a low concentration of CaCl2 (e.g., 0.1-1 mM) if the interaction is calcium-dependent.[2][3]
Protease/Phosphatase Inhibitors 1x Cocktail1x Cocktail1x CocktailEssential to prevent protein degradation.[1]
Detailed Co-Immunoprecipitation Protocol for this compound

This protocol provides a general framework. Optimization of specific steps may be required for your particular experimental system.

1. Cell Lysis a. Harvest cells and wash them with ice-cold PBS. b. Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (see table above for options) containing freshly added protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate a. Add 20-30 µL of protein A/G beads to the cell lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

3. Immunoprecipitation a. Add the primary antibody against this compound to the pre-cleared lysate. b. Incubate overnight at 4°C with gentle rotation. c. Add 30-40 µL of fresh protein A/G beads. d. Incubate for 2-4 hours at 4°C with gentle rotation.

4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (see table above). After the final wash, carefully remove all residual buffer.

5. Elution a. Resuspend the beads in 2X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins. c. Centrifuge to pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.

Visualizations

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing with Beads lysis->preclear ip Immunoprecipitation with This compound Antibody preclear->ip wash Washing Steps ip->wash elution Elution wash->elution analysis SDS-PAGE & Western Blot elution->analysis

Caption: General workflow for a this compound co-immunoprecipitation experiment.

NonSpecific_Binding nsb High Non-Specific Binding cause1 Inadequate Washing nsb->cause1 cause2 Suboptimal Buffer nsb->cause2 cause3 Poor Antibody Quality nsb->cause3 cause4 Sticky Beads/Proteins nsb->cause4 solution1 Increase Wash Steps & Stringency cause1->solution1 solution2 Optimize Lysis/Wash Buffer (Salt, Detergent, Ca2+) cause2->solution2 solution3 Use IP-validated Antibody cause3->solution3 solution4 Pre-clear Lysate Block Beads cause4->solution4

Caption: Troubleshooting logic for addressing high non-specific binding.

References

Technical Support Center: Optimizing Buffer Conditions for Caltractin Calcium Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for caltractin calcium binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its interaction with calcium important?

A1: this compound, also known as centrin, is a highly conserved calcium-binding protein belonging to the EF-hand superfamily.[1][2][3][4] It plays a crucial role in the function of microtubule-organizing centers, such as centrosomes and spindle pole bodies.[1][5] The binding of calcium to this compound induces conformational changes that are essential for its role in centriole duplication and other cellular signaling pathways.[3][4]

Q2: What are the typical starting buffer conditions for a this compound calcium binding assay?

A2: A common starting point for calcium binding assays with proteins like this compound is a buffer with a pH around neutral, such as HEPES or MOPS, at a concentration of 20-50 mM.[6][7] The buffer is often supplemented with a salt, like 75-100 mM KCl, to maintain a physiological ionic strength.[6][7] It is critical to ensure the buffer is free of contaminating calcium by treating it with a chelating resin like Chelex 100 or by including a small amount of a high-affinity calcium chelator like EGTA, which can then be overcome by the addition of a known amount of calcium.

Q3: My protein precipitates when I add calcium. What could be the cause and how can I fix it?

A3: Protein precipitation upon the addition of calcium can be caused by several factors:

  • pH: The pH of the buffer may be too close to the isoelectric point (pI) of this compound. Consider testing a range of pH values.

  • Ionic Strength: Inadequate ionic strength can lead to aggregation. Try increasing the salt concentration (e.g., KCl or NaCl) in the buffer.

  • Protein Concentration: High protein concentrations can increase the likelihood of precipitation. Try reducing the protein concentration.

  • Temperature: Temperature can affect protein stability. Ensure your experiment is conducted at a suitable and constant temperature.

Q4: I am not observing a significant signal change in my fluorescence-based assay. What are some potential reasons?

A4: A lack of signal change in a fluorescence-based assay could be due to several issues:

  • Incorrect Fluorescent Probe: Ensure the chosen calcium indicator has a dissociation constant (Kd) appropriate for the expected calcium concentrations in your assay.[8][9]

  • Probe Loading Issues: For cell-based assays, confirm that the fluorescent probe is being loaded into the cells correctly.[10][11]

  • Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for the specific probe you are using.

  • Buffer Interferences: Some buffer components can quench fluorescence. Test for any autofluorescence of your buffer components.

Q5: The binding affinity (Kd) I'm measuring with Isothermal Titration Calorimetry (ITC) seems incorrect. What should I check?

A5: Inaccurate ITC results can stem from several sources:

  • Buffer Mismatch: It is crucial that the buffer in the sample cell and the syringe are identical.[12][13] Even small differences in pH or buffer concentration can lead to large heats of dilution, masking the true binding signal.[14]

  • Incorrect Concentrations: Accurate concentration determination of both this compound and the calcium solution is critical for accurate Kd determination.[13]

  • Protonation Effects: Calcium binding can be linked to the release or uptake of protons. The ionization enthalpy of the buffer can contribute to the measured heat. Using buffers with different ionization enthalpies can help to dissect these effects.[15]

  • Incomplete Saturation: Ensure that the titration is carried out to a point where the protein is fully saturated with calcium to get a complete binding isotherm.[14]

Troubleshooting Guides

General Buffer Optimization Strategy

A systematic approach is key to optimizing buffer conditions. The following table outlines key parameters to investigate.

ParameterRecommended RangeRationale
Buffer Type HEPES, MOPS, TrisChoose a buffer with a pKa close to the desired pH to ensure good buffering capacity. Be aware of potential interactions between the buffer and calcium ions.[15]
pH 6.5 - 8.0The pH can significantly affect the charge of amino acid residues involved in calcium coordination and protein stability.[6][16][17]
Ionic Strength (Salt) 50 - 200 mM KCl or NaClMimics physiological conditions and helps to prevent non-specific interactions and protein aggregation.[6][16]
Additives 1-5 mM MgCl₂, 0.5-1 mM DTTDivalent cations like Mg²⁺ can compete with Ca²⁺ for binding sites.[6] Reducing agents like DTT can prevent protein oxidation and aggregation.
Troubleshooting Low Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure the true binding event. Consider the following troubleshooting steps.

ProblemPossible CauseSuggested Solution
High Background Noise Buffer autofluorescence or impurities.Test the fluorescence of the buffer alone and consider using higher purity reagents.
Light scattering from aggregated protein.Centrifuge the protein solution before the experiment. Optimize buffer conditions to improve protein solubility.
Signal Instability Temperature fluctuations.Ensure the experiment is performed at a constant and controlled temperature.
Photobleaching of the fluorescent probe.Reduce the excitation light intensity or the exposure time.

Experimental Protocols

Protocol 1: Buffer Optimization using a Fluorescence-Based Assay

This protocol describes a method to screen for optimal buffer conditions using a calcium-sensitive fluorescent dye.

  • Prepare a stock solution of apo-caltractin (calcium-free) by dialysis against a calcium-free buffer containing a chelator (e.g., 1 mM EGTA). Subsequently, remove the chelator by extensive dialysis against the calcium-free buffer.

  • Prepare a series of test buffers with varying pH, ionic strength, and additives as outlined in the "General Buffer Optimization Strategy" table.

  • To each well of a 96-well plate, add a fixed concentration of apo-caltractin and the calcium-sensitive fluorescent dye (e.g., Fluo-4) in one of the test buffers.

  • Measure the baseline fluorescence.

  • Add a known concentration of CaCl₂ to each well to initiate the binding reaction.

  • Monitor the change in fluorescence over time. The optimal buffer condition will yield the largest and most stable fluorescence signal change upon calcium addition.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

  • Prepare both the this compound solution and the calcium solution in the exact same, thoroughly degassed buffer. [13] This is the most critical step to avoid large heats of dilution.

  • Determine the accurate concentrations of both the protein and the calcium stock solution.

  • Load the this compound solution into the sample cell of the calorimeter.

  • Load the calcium solution into the titration syringe. The calcium concentration should be 10-15 times higher than the protein concentration.[13]

  • Perform a control titration by injecting the calcium solution into the buffer alone to determine the heat of dilution.

  • Perform the main titration by injecting small aliquots of the calcium solution into the this compound solution until saturation is reached.

  • Analyze the data by subtracting the heat of dilution from the main titration data and fitting the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Characterization cluster_analysis Analysis A Prepare Apo-Caltractin C Fluorescence-Based Assay A->C B Prepare Buffer Matrix B->C D Isothermal Titration Calorimetry (ITC) C->D Optimal Conditions E Data Analysis & Interpretation D->E

Caption: Workflow for optimizing buffer conditions.

Troubleshooting_Flowchart Start Assay Problem Encountered Q1 Is the protein precipitating? Start->Q1 A1_1 Adjust pH Q1->A1_1 Yes Q2 Low or No Signal? Q1->Q2 No A1_2 Increase Ionic Strength A1_1->A1_2 A1_3 Lower Protein Concentration A1_2->A1_3 A2_1 Check Fluorescent Probe Kd Q2->A2_1 Yes Q3 Inaccurate ITC Data? Q2->Q3 No A2_2 Verify Instrument Settings A2_1->A2_2 A2_3 Test for Buffer Interference A2_2->A2_3 A3_1 Ensure Perfect Buffer Match Q3->A3_1 Yes A3_2 Verify Concentrations A3_1->A3_2 A3_3 Consider Protonation Effects A3_2->A3_3

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Assessing Off-Target Effects of Caltractin CRISPR-Cas9 Editing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing off-target effects of CRISPR-Cas9 editing, with a specific focus on the caltractin (centrin) family of genes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are caltractins and why are they a target for CRISPR-Cas9 editing?

A1: Caltractins, also known as centrins, are a family of highly conserved calcium-binding proteins essential for the function of the centrosome in eukaryotes.[1][2][3] In humans, the centrin gene family includes CETN1, CETN2, and CETN3.[2] These proteins are critical for centriole duplication and play a role in DNA repair.[1][3] Given their fundamental role in cell cycle control and genome stability, they are of significant interest in various research areas, including cancer biology. CRISPR-Cas9 is employed to create knockout models or introduce specific mutations to study their function in these processes.[4]

Q2: What are the primary concerns regarding off-target effects when editing this compound genes?

A2: Off-target effects, where the CRISPR-Cas9 complex cleaves unintended genomic sites, are a major concern as they can lead to unwanted mutations, potentially confounding experimental results or causing adverse events in therapeutic applications.[5] For this compound genes, off-target mutations could disrupt other critical genes, leading to cytotoxicity, activation of oncogenes, or other unforeseen cellular consequences.[6]

Q3: What is the general workflow for assessing off-target effects of this compound CRISPR-Cas9 editing?

A3: A typical workflow involves a combination of computational prediction and experimental validation.[7] The process begins with the in silico design of guide RNAs (gRNAs) with high predicted on-target activity and minimal off-target effects.[5][8] This is followed by experimental validation using cell-based or in vitro methods to identify actual off-target sites. Finally, these identified sites are confirmed and quantified through targeted deep sequencing.[7][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental assessment of off-target effects.

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing)

Issue: Low dsODN Integration Rate

  • Potential Cause: Suboptimal dsODN concentration.

  • Recommended Solution: Titrate the concentration of the double-stranded oligodeoxynucleotide (dsODN). A balance must be struck between efficient integration and minimal cell toxicity. An insertion rate of a few percent at the on-target site is generally considered sufficient.[10]

  • Potential Cause: Poor dsODN stability.

  • Recommended Solution: To enhance stability, use dsODNs with phosphorothioate (B77711) modifications at the 5' and/or 3' ends.[10]

  • Potential Cause: Inefficient delivery of CRISPR components and dsODN.

  • Recommended Solution: Optimize the transfection or electroporation protocol for your specific cell type to ensure efficient co-delivery of the Cas9, gRNA, and dsODN.[10]

Issue: High Background Signal (Random dsODN Integration)

  • Potential Cause: High dsODN concentration leading to toxicity and random integration.

  • Recommended Solution: Reduce the amount of dsODN used in the experiment. High concentrations can induce a DNA damage response, leading to integration at sites of spontaneous DNA breaks.[10]

  • Potential Cause: dsODN integration at genomic breakpoint hotspots independent of Cas9 activity.

  • Recommended Solution: Always include a "dsODN only" negative control (without Cas9 and gRNA). This will help identify and filter out background integration sites.[10]

Digenome-seq (Digested Genome Sequencing)

Issue: High Number of False-Positive Sites

  • Potential Cause: Random fragmentation of genomic DNA during library preparation.

  • Recommended Solution: Ensure high-quality, intact genomic DNA is used for the in vitro cleavage reaction. Handle the DNA gently to minimize physical shearing.

  • Potential Cause: Non-specific cleavage by Cas9 under in vitro conditions.

  • Recommended Solution: While Digenome-seq is highly sensitive, the absence of chromatin in the in vitro reaction can lead to the identification of sites that are not accessible in living cells.[6][11] Cross-reference identified sites with cell-based methods like GUIDE-seq or by validating in cellular DNA. There is a strong correlation between DNA cleavage scores from chromatin DNA (as in DIG-seq) and cellular indel frequencies, which is not observed with histone-free DNA.[12]

Issue: Failure to Detect Known Off-Target Sites (False Negatives)

  • Potential Cause: Low frequency of off-target cleavage.

  • Recommended Solution: Digenome-seq is highly sensitive and can detect off-target sites with a frequency as low as 0.1%.[6] For extremely rare events, increasing the sequencing depth may be necessary.

General Sequencing and Data Analysis

Issue: High Background Noise in Sequencing Data

  • Potential Cause: Low-quality starting material (genomic DNA).

  • Recommended Solution: Ensure that the genomic DNA is of high quality, with A260/280 and A260/230 ratios greater than 1.8.[13]

  • Potential Cause: Contaminants such as salts or phenol (B47542) in the DNA sample.

  • Recommended Solution: Purify the DNA using column-based protocols to remove inhibitors.[14]

Issue: Difficulty Interpreting the List of Potential Off-Target Sites

  • Potential Cause: Lack of genomic annotation.

  • Recommended Solution: Annotate the identified off-target sites to determine their location within the genome (e.g., exonic, intronic, intergenic). This will help in assessing their potential biological impact.

Data Presentation: Comparison of Off-Target Detection Methods

MethodTypePrincipleAdvantagesDisadvantagesSensitivity
In silico Prediction ComputationalAlgorithm-based sequence alignment to identify potential off-target sites.Fast, inexpensive, and a crucial first step for gRNA design.[15]Predictions require experimental validation; may not account for chromatin state.[15]N/A
Whole Genome Sequencing (WGS) Cell-based, UnbiasedSequencing the entire genome of edited and control cells to identify all mutations.Unbiased and comprehensive.[16] Considered the "gold standard".High cost, requires high sequencing depth for sensitivity, and can be challenging to distinguish low-frequency indels from sequencing errors.[11][16]Detects higher frequency events.
GUIDE-seq Cell-based, UnbiasedIntegration of a short dsODN tag at sites of double-strand breaks (DSBs) in living cells.[17]Highly sensitive for a cell-based method, detects off-targets in a cellular context, and is sequencing-efficient.[18]Can be biased by dsODN integration efficiency and may miss some true off-target sites.[19]Can detect sites with indel frequencies of ~0.1% and lower.[18][19]
Digenome-seq In vitro, UnbiasedIn vitro digestion of genomic DNA with Cas9-gRNA, followed by whole-genome sequencing.[20][21]Highly sensitive, cost-effective for multiple gRNAs, and avoids complexities of cellular DNA repair.[6][11]In vitro conditions may not fully reflect cellular activity, potentially leading to false positives.[11]Can detect indel frequencies as low as 0.1%.[6]
CIRCLE-seq / CHANGE-seq In vitro, UnbiasedCircularization of genomic DNA followed by linearization with Cas9-gRNA.[22][23]Highly sensitive with low DNA input requirements. CHANGE-seq is a more rapid and high-throughput version.[22][23]As an in vitro method, it may not fully represent the in vivo off-target profile.High sensitivity.

Experimental Protocols

Protocol: GUIDE-seq Library Preparation (Simplified)
  • Cell Transfection: Co-transfect the target cells with plasmids expressing Cas9 and the this compound-specific gRNA, along with the dsODN tag. Include appropriate controls (e.g., dsODN only).

  • Genomic DNA Isolation: After 48-72 hours, harvest the cells and isolate high-quality genomic DNA.

  • DNA Shearing: Shear the genomic DNA to an average size of 500 bp using sonication.

  • End Repair and A-tailing: Perform end repair on the sheared DNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the DNA fragments.

  • PCR Amplification: Amplify the library using primers specific to the integrated dsODN and the sequencing adapters.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome to identify the sites of dsODN integration, which correspond to the on- and off-target cleavage sites.

A more detailed protocol can be found in publications by Tsai et al. and is available through various online resources.[13][17][18]

Protocol: Digenome-seq (Conceptual Overview)
  • Genomic DNA Isolation: Extract high-quality genomic DNA from the cells of interest.

  • In Vitro Digestion: Incubate the genomic DNA with the purified Cas9 protein and the this compound-specific gRNA.

  • Library Preparation: Prepare a whole-genome sequencing library from the digested DNA. This typically involves fragmentation, end repair, A-tailing, and adapter ligation.

  • Sequencing: Perform whole-genome sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome. Off-target sites are identified by looking for reads that align vertically at a specific genomic coordinate, which indicates a Cas9 cleavage site.[20][21][24]

Protocol: CHANGE-seq (Conceptual Overview)
  • Genomic DNA Tagmentation and Circularization: Genomic DNA is fragmented and circularized using a tagmentation-based method.[22][25][26]

  • Linear DNA Removal: Remaining linear DNA is removed using an exonuclease cocktail.[22][25]

  • In Vitro Cleavage: The circularized DNA is treated with the Cas9-gRNA ribonucleoprotein (RNP) complex, which linearizes the circles at on- and off-target sites.[22][25]

  • Library Preparation and Sequencing: Sequencing adapters are ligated to the ends of the linearized DNA, which is then amplified and sequenced.[22][25]

  • Data Analysis: Sequencing reads are mapped to the reference genome to identify cleavage sites.

Mandatory Visualizations

Off_Target_Assessment_Workflow cluster_insilico In Silico Phase cluster_experimental Experimental Validation Phase gRNA_design gRNA Design for this compound off_target_prediction Off-Target Prediction (e.g., CRISPOR, Cas-OFFinder) gRNA_design->off_target_prediction Input gRNA sequence gRNA_selection Select Best gRNA Candidate off_target_prediction->gRNA_selection Prioritize low off-target score unbiased_detection Unbiased Off-Target Detection (GUIDE-seq, Digenome-seq, etc.) gRNA_selection->unbiased_detection Proceed with selected gRNA candidate_sites List of Potential Off-Target Sites unbiased_detection->candidate_sites Identifies cleavage sites validation Validation by Targeted Deep Sequencing candidate_sites->validation Sites to be validated final_report Confirmed Off-Target Report validation->final_report Quantifies indel frequency

Caption: Workflow for assessing CRISPR-Cas9 off-target effects.

GUIDE_seq_Workflow transfection 1. Co-transfect Cells (Cas9, gRNA, dsODN) gDNA_isolation 2. Isolate Genomic DNA transfection->gDNA_isolation shearing 3. Shear DNA gDNA_isolation->shearing library_prep 4. Library Preparation (End Repair, Ligation) shearing->library_prep pcr 5. PCR Amplification library_prep->pcr sequencing 6. Next-Generation Sequencing pcr->sequencing analysis 7. Data Analysis & Off-Target Identification sequencing->analysis

Caption: Simplified experimental workflow for GUIDE-seq.

Digenome_seq_Workflow gDNA_isolation 1. Isolate Genomic DNA in_vitro_digest 2. In Vitro Digestion with Cas9-gRNA RNP gDNA_isolation->in_vitro_digest wgs_library_prep 3. Whole Genome Sequencing Library Preparation in_vitro_digest->wgs_library_prep sequencing 4. Whole Genome Sequencing wgs_library_prep->sequencing analysis 5. Bioinformatic Analysis (Identify Cleavage Sites) sequencing->analysis

Caption: Conceptual workflow for Digenome-seq.

References

minimizing phototoxicity in live-cell imaging of caltractin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize phototoxicity and obtain high-quality data when performing live-cell imaging of caltractin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it imaged in live cells?

A1: this compound (also known as centrin) is a calcium-binding protein that is a key component of the centrosome, the primary microtubule-organizing center in animal cells. Live-cell imaging of fluorescently-tagged this compound allows researchers to study the dynamics of centrosome duplication, separation, and function in real-time, providing insights into cell division, polarity, and signaling.

Q2: What are the main challenges when performing live-cell imaging of this compound?

A2: The primary challenges are phototoxicity and photobleaching. Because the centrosome is a small organelle, it often requires high-intensity illumination to obtain a sufficient signal, which can lead to the production of reactive oxygen species (ROS) that damage the cell and compromise its normal physiological processes.[1][2] Photobleaching, the irreversible loss of fluorescence, can also limit the duration of time-lapse experiments.

Q3: Which fluorescent protein is best for tagging this compound?

A3: Enhanced Green Fluorescent Protein (EGFP) is a commonly used and well-characterized tag for this compound (e.g., EGFP-CETN2).[3] However, the optimal choice depends on the specific experimental setup. For longer-term imaging, more photostable variants like mEGFP or yellow fluorescent proteins (YFPs) such as mVenus may be advantageous.[4] When performing multi-color imaging, it is crucial to select fluorescent proteins with minimal spectral overlap.

Q4: How can I assess if my cells are experiencing phototoxicity?

A4: Signs of phototoxicity can range from subtle to severe. Obvious signs include cell rounding, blebbing, or apoptosis. More subtle indicators include a delay or arrest in the cell cycle (e.g., prolonged mitosis), reduced cell migration, or changes in the dynamics of other organelles like mitochondria.[1][5][6] It is good practice to include a control group of cells that are not subjected to fluorescence illumination to compare their behavior.

Q5: What is "illumination overhead" and how can I minimize it?

A5: Illumination overhead is the time the sample is illuminated by the excitation light, but the camera is not actively acquiring an image.[5][7] This unnecessary light exposure contributes significantly to phototoxicity and photobleaching. To minimize it, use a microscope equipped with fast-switching LED light sources and transistor-transistor logic (TTL) control, which synchronizes the illumination with the camera exposure.[5][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid photobleaching of this compound-FP signal - Excitation light intensity is too high.- Exposure time is too long.- Imaging medium is promoting photobleaching.- The chosen fluorescent protein is not very photostable.- Reduce laser power or lamp intensity to the lowest level that provides an acceptable signal-to-noise ratio.- Decrease the camera exposure time. You may need to compensate by increasing camera gain, but be mindful of introducing noise.[8]- Use an imaging medium with reduced levels of components like riboflavin (B1680620) and pyridoxal, which can accelerate photobleaching of GFP.[9][10] Consider supplementing the medium with antioxidants like Trolox or ascorbic acid.[1]- If possible, switch to a more photostable fluorescent protein.
Low signal-to-noise ratio (SNR) - Low expression level of the this compound-FP fusion protein.- Suboptimal imaging parameters.- High background fluorescence from the media or autofluorescence.- Optimize your transfection protocol to achieve a moderate and consistent expression level. Very high expression can also be toxic.- Optimize camera gain and binning settings. Ensure the objective lens has a high numerical aperture (NA) for efficient light collection.- Use a phenol (B47542) red-free imaging medium.[11] Consider using specialized imaging media designed to reduce background fluorescence.[11]
Cells show signs of stress (e.g., blebbing, cell cycle arrest) - Phototoxicity due to excessive light exposure.- Implement all the strategies to reduce photobleaching, as they also minimize phototoxicity.- Reduce the frequency of image acquisition to the minimum required to capture the dynamics of interest.- Use the lowest possible magnification that allows you to resolve the centrosomes.- Consider using a spinning disk confocal or a light-sheet microscope, which are generally less phototoxic than traditional point-scanning confocals.[1]
Blurry images or loss of focus over time - Cell movement or death.- Thermal drift of the microscope stage or objective.- Ensure optimal cell health by using appropriate imaging media and maintaining a stable environment (37°C and 5% CO2).- Use a microscope with an autofocus system.- Allow the microscope to thermally equilibrate before starting a long time-lapse experiment.
No or very weak fluorescent signal after transfection - Inefficient transfection.- The this compound-FP fusion protein is not expressed or is mislocalized.- Optimize your transfection protocol (e.g., DNA concentration, reagent-to-DNA ratio, cell confluency).- Verify the integrity of your plasmid DNA.- Check for the expression of the fusion protein using a more sensitive method like western blotting or immunofluorescence on fixed cells.

Quantitative Data Summary

The optimal imaging parameters will always need to be determined empirically for your specific microscope system and experimental goals. However, the following tables provide some general guidelines and reported values to use as a starting point.

Table 1: Recommended Starting Parameters for Live-Cell Imaging of this compound-EGFP

ParameterRecommended Starting RangeNotes
Excitation Wavelength 488 nmStandard for EGFP.
Laser Power 1-10% of maximumStart low and gradually increase to achieve a good SNR without stressing the cells.
Exposure Time 50 - 200 msShorter exposure times are generally better for reducing phototoxicity.[8]
Acquisition Interval 30 seconds - 5 minutesDependent on the dynamics of the process you are studying.
Objective 60x or 100x oil immersion (high NA)High numerical aperture is crucial for efficient light collection.

Table 2: Comparison of Properties for Commonly Used Fluorescent Proteins

Fluorescent ProteinRelative BrightnessRelative PhotostabilityExcitation Max (nm)Emission Max (nm)
EGFP1.0Moderate488507
mEGFP~1.2Higher than EGFP488507
mVenus~2.3Moderate515528
mCherry~0.4Moderate587610
mKate2~0.6High588633

Note: Relative brightness and photostability can vary depending on the fusion partner and the cellular environment.[12][13]

Detailed Experimental Protocol: Live-Cell Imaging of this compound-EGFP

This protocol provides a general framework for transiently transfecting mammalian cells (e.g., U2OS or HeLa) with a this compound-EGFP construct and imaging the dynamics of the centrosome.

Materials:

  • U2OS or HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding this compound-EGFP (e.g., pEGFP-CETN2)

  • Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)

  • Opti-MEM or other serum-free medium

  • Glass-bottom imaging dishes or chamber slides

  • Live-cell imaging medium (phenol red-free)

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed U2OS or HeLa cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. A general starting point is 1-2 µg of plasmid DNA per 35 mm dish.

    • Gently add the transfection complexes to the cells.

    • Incubate the cells for 24-48 hours to allow for expression of the this compound-EGFP fusion protein.

  • Preparation for Imaging:

    • Approximately 1-2 hours before imaging, carefully replace the culture medium with pre-warmed, phenol red-free live-cell imaging medium.

    • Place the imaging dish on the microscope stage and allow the temperature and CO2 levels to equilibrate.

  • Image Acquisition:

    • Locate a field of view with healthy, transfected cells expressing this compound-EGFP at a moderate level.

    • Set the imaging parameters according to the recommendations in Table 1, starting with the lowest possible laser power and a relatively short exposure time.

    • Adjust the focus and begin your time-lapse acquisition.

    • Monitor the cells periodically for any signs of phototoxicity.

  • Image Analysis:

    • Analyze the acquired images to track the movement and dynamics of the centrosomes.

Visualizations

phototoxicity_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis & Optimization start Start: Plan Experiment fp_select Select Bright & Photostable Fluorescent Protein start->fp_select transfect Optimize Transfection for Moderate Expression fp_select->transfect setup Microscope Setup: - Low Laser Power - Short Exposure Time - Appropriate Interval transfect->setup acquire Acquire Images setup->acquire monitor Monitor Cell Health acquire->monitor no_phototoxicity Healthy Cells: Proceed with Analysis monitor->no_phototoxicity No Stress phototoxicity_detected Phototoxicity Detected: Return to Setup monitor->phototoxicity_detected Signs of Stress analyze Analyze Data optimize Optimize Parameters (Iterative Process) analyze->optimize optimize->setup no_phototoxicity->analyze phototoxicity_detected->setup

Caption: Workflow for minimizing phototoxicity in live-cell imaging.

troubleshooting_flowchart start Start Imaging check_signal Is the signal strong enough? start->check_signal check_bleaching Is there rapid photobleaching? check_signal->check_bleaching Yes increase_power Increase Laser Power or Exposure Time Slightly check_signal->increase_power No optimize_transfection Optimize Transfection/ Check Protein Expression check_signal->optimize_transfection Still No check_health Are the cells healthy? check_bleaching->check_health No reduce_power Decrease Laser Power and/or Exposure Time check_bleaching->reduce_power Yes use_antifade Use Antifade Media or More Photostable FP check_bleaching->use_antifade Still Yes reduce_exposure Reduce Illumination Frequency and/or Duration check_health->reduce_exposure No good_images Acquire High-Quality Images check_health->good_images Yes increase_power->check_signal problem Problem Persists: Consult Expert optimize_transfection->problem reduce_power->check_bleaching use_antifade->problem reduce_exposure->check_health

Caption: Troubleshooting flowchart for live-cell imaging of this compound.

caltractin_localization nucleus Nucleus centrosome Centrosome microtubules Microtubules centrosome->microtubules organizes This compound This compound-FP This compound->centrosome localizes to

Caption: Localization of this compound to the Centrosome.

References

common issues with caltractin cloning and expression vectors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the cloning and expression of caltractin (also known as centrin).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it challenging to work with?

A1: this compound is a small, highly conserved calcium-binding protein belonging to the EF-hand superfamily.[1] It plays a crucial role in the function of microtubule-organizing centers, such as centrosomes and basal bodies.[1] Challenges in working with this compound can arise from its potential for misfolding, aggregation, and the calcium-dependent nature of its conformation and interactions.

Q2: Which expression system is recommended for producing recombinant this compound?

A2: Escherichia coli is a commonly used and effective system for the high-level expression of recombinant this compound. Specifically, the BL21(DE3) strain has been successfully used to produce tens of milligrams of pure protein per liter of culture.[2]

Q3: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. What should I do?

A3: Inclusion body formation is a common issue when overexpressing proteins in E. coli. To obtain soluble and active this compound, you will need to perform inclusion body purification followed by protein refolding. This typically involves solubilizing the inclusion bodies with strong denaturants like guanidinium (B1211019) chloride or urea, followed by a refolding process to restore the native protein structure.[3][4] Various refolding techniques, such as dialysis or dilution, can be employed.[5]

Q4: How can I improve the solubility of my recombinant this compound during expression?

A4: Several strategies can be employed to enhance the solubility of recombinant this compound. These include lowering the induction temperature (e.g., 18-25°C), reducing the inducer concentration (e.g., IPTG), and co-expressing molecular chaperones that can assist in proper protein folding.[6] Using a different fusion tag or expression vector can also sometimes improve solubility.

Q5: I am not getting any expression of my this compound construct. What are the possible reasons?

A5: Lack of expression can be due to several factors. It is crucial to verify the integrity of your expression vector by sequencing to ensure the this compound gene is in the correct reading frame and free of mutations. Other potential issues include problems with the promoter system, the use of an inappropriate host strain, or toxicity of the expressed protein to the cells.

Troubleshooting Guides

Cloning Issues
ProblemPossible CauseRecommended Solution
No colonies on the plate after transformation - Inefficient competent cells- Incorrect antibiotic concentration- Ligation failure- Test the transformation efficiency of your competent cells with a control plasmid.- Verify the correct antibiotic and its concentration for your vector.- Run a ligation control (vector only) to check for self-ligation. Use a fresh ligation buffer.
Only empty vector colonies (no insert) - Incomplete vector digestion- Vector re-ligation- Insert-to-vector ratio is not optimal- Ensure complete digestion of the vector by increasing incubation time or enzyme units.- Dephosphorylate the vector to prevent re-ligation.- Optimize the molar ratio of insert to vector (e.g., 3:1, 5:1).
Incorrect insert sequence in clones - PCR errors- Contamination- Use a high-fidelity DNA polymerase for PCR.- Gel-purify your PCR product and vector to remove contaminants.
Expression and Purification Issues
ProblemPossible CauseRecommended Solution
Low or no this compound expression - Suboptimal induction conditions- Codon usage bias- Protein degradation- Optimize inducer concentration, induction time, and temperature.- Use an E. coli strain that supplies tRNAs for rare codons (e.g., Rosetta(DE3)).- Add protease inhibitors during cell lysis.
This compound is in inclusion bodies - High expression rate- Hydrophobic nature of the protein- Lower the expression temperature and inducer concentration.- Use a solubility-enhancing fusion tag (e.g., MBP, GST).- Perform inclusion body purification and refolding.
Difficulty in purifying this compound - Inappropriate purification resin- Protein precipitation during purification- Ensure the purification tag is accessible and choose the corresponding affinity resin.- Optimize buffer conditions (pH, salt concentration) to maintain protein solubility.- Perform purification steps at 4°C to minimize degradation.
Low final yield of pure this compound - Loss of protein at each purification step- Inefficient refolding from inclusion bodies- Analyze samples from each purification step by SDS-PAGE to identify where the loss is occurring.- Optimize the refolding protocol by screening different refolding buffers and additives.

Experimental Protocols

Detailed Methodology for this compound Cloning

This protocol describes the cloning of the human this compound-1 gene into a pET-28a(+) expression vector.

  • Primer Design: Design forward and reverse primers for the this compound-1 coding sequence, incorporating NdeI and XhoI restriction sites, respectively.

  • PCR Amplification: Amplify the this compound-1 gene from a cDNA library using a high-fidelity DNA polymerase.

  • Purification of PCR Product: Run the PCR product on an agarose (B213101) gel and purify the DNA fragment corresponding to the size of the this compound-1 gene.

  • Restriction Digestion: Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.

  • Ligation: Ligate the digested this compound-1 insert into the digested pET-28a(+) vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar (B569324) containing kanamycin (B1662678).

  • Colony Screening and Plasmid Purification: Screen individual colonies by colony PCR and confirm positive clones by restriction digestion and DNA sequencing. Purify the recombinant plasmid from a positive clone.

Detailed Methodology for this compound Expression and Purification

This protocol is for the expression of His-tagged this compound in E. coli BL21(DE3) and purification from the soluble fraction.

  • Transformation: Transform the pET-28a(+)-caltractin plasmid into competent E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture at 20°C for 16-18 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the His-tagged this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Analysis: Analyze the purified protein by SDS-PAGE and determine the concentration.

Quantitative Data

Table 1: Typical Yields for Recombinant this compound Purification

The following table provides an example of the expected yields at different stages of this compound purification from a 1-liter E. coli culture.

Purification StepTotal Protein (mg)This compound (mg)Purity (%)
Crude Lysate 150050~3.3
Soluble Fraction 80045~5.6
Ni-NTA Elution 3530~85
Final Dialyzed Protein 2825>95

Visualizations

This compound Cloning Workflow

G cluster_cloning This compound Cloning Workflow PCR PCR Amplification of this compound Gene Digestion_Insert Restriction Digestion of PCR Product PCR->Digestion_Insert Ligation Ligation Digestion_Insert->Ligation Digestion_Vector Restriction Digestion of Expression Vector Digestion_Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Screening and Sequencing Transformation->Screening

Caption: A flowchart illustrating the key steps in cloning the this compound gene.

This compound Expression and Purification Workflow

G cluster_expression This compound Expression & Purification Transformation Transformation into Expression Host Culture Cell Culture and Growth Transformation->Culture Induction Induction of Protein Expression Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Analysis Purity and Concentration Analysis Purification->Analysis

Caption: A workflow diagram for the expression and purification of recombinant this compound.

Simplified this compound Signaling Pathway in the Centrosome Cycle

G cluster_pathway Simplified this compound Signaling in Centrosome Duplication Ca2_plus Ca2+ Influx Caltractin_inactive Apo-Caltractin (Inactive) Ca2_plus->Caltractin_inactive binds Caltractin_active Ca2+-Caltractin (Active) Caltractin_inactive->Caltractin_active conformational change Target_Protein Centrosomal Target Proteins Caltractin_active->Target_Protein binds and activates Centrosome_Dup Centrosome Duplication Target_Protein->Centrosome_Dup initiates

Caption: A simplified diagram of this compound's role in calcium-mediated centrosome duplication.

References

Technical Support Center: Optimizing Caltractin Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation methods for caltractin immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing immunofluorescence for this compound?

A1: The main challenge in this compound immunofluorescence is preserving the delicate structure of the centrosome, where this compound is localized, while ensuring antibody accessibility to the epitope. The choice of fixation method is critical, as harsh treatments can disrupt the centrosomal architecture or mask the this compound epitope, leading to weak or no signal.

Q2: Which fixation method is generally recommended for centrosomal proteins like this compound?

A2: Both paraformaldehyde (PFA), a cross-linking fixative, and cold methanol (B129727), a precipitating fixative, are commonly used for staining centrosomal proteins.[1] The optimal method can be antibody-dependent, as some antibodies recognize the native protein structure better after methanol fixation, while others work better on cross-linked proteins.[2] It is often recommended to test both methods to determine the best approach for a specific this compound antibody.[1][3]

Q3: Should I be concerned about autofluorescence when using a PFA fixation?

A3: Yes, aldehyde-based fixatives like PFA can cause autofluorescence, particularly in the green channel.[4][5] This is due to the cross-linking of proteins. To mitigate this, you can perform a quenching step with a reagent like ammonium (B1175870) chloride or sodium borohydride (B1222165) after fixation.[6] Using freshly prepared PFA solution is also recommended to minimize autofluorescence.[5]

Q4: Does the choice of permeabilization agent matter after PFA fixation?

A4: Absolutely. PFA fixation cross-links proteins but does not efficiently permeabilize the cell membrane. Therefore, a permeabilization step with a detergent is necessary to allow antibodies to access intracellular targets like this compound.[3] Triton X-100 is a common choice for permeabilizing the plasma and nuclear membranes.[7]

Q5: My this compound signal is weak or absent. What are the likely causes related to fixation?

A5: Weak or no signal can stem from several fixation-related issues:

  • Over-fixation: Prolonged fixation with PFA can mask the epitope, preventing antibody binding.[8][9] Try reducing the fixation time.

  • Inappropriate fixative: The chosen fixative (PFA or methanol) may not be compatible with your specific primary antibody. It is advisable to consult the antibody datasheet for fixation recommendations or test alternative methods.[2][10]

  • Insufficient permeabilization: If using PFA, inadequate permeabilization will prevent the antibody from reaching the centrosome.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunofluorescence experiments, with a focus on fixation-related problems.

Problem Possible Cause Suggested Solution Citation
Weak or No Signal Over-fixation with PFA masking the epitope.Reduce PFA fixation time (e.g., from 20 minutes to 10 minutes).[8][9]
Fixation method is incompatible with the primary antibody.Test an alternative fixation method (e.g., switch from PFA to cold methanol). Consult the antibody datasheet for recommendations.[2][10]
Inadequate cell permeabilization after PFA fixation.Ensure complete permeabilization by using an appropriate concentration of detergent (e.g., 0.1-0.5% Triton X-100 in PBS).[7]
Primary antibody concentration is too low.Increase the concentration of the primary antibody.[8][9]
High Background Non-specific antibody binding due to insufficient blocking.Increase the blocking time and/or use a blocking buffer containing serum from the same species as the secondary antibody.[9][11]
Autofluorescence from PFA fixation.Include a quenching step with 50 mM NH4Cl or 0.1% sodium borohydride in PBS after fixation. Use freshly prepared PFA.[5][6]
Primary or secondary antibody concentration is too high.Titrate the antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[8][9]
Inadequate washing between steps.Increase the number and duration of wash steps to remove unbound antibodies.[11]
Non-specific Staining Secondary antibody is binding non-specifically.Run a control without the primary antibody. If staining persists, consider using a pre-adsorbed secondary antibody.[8]
The primary antibody has cross-reactivity.Validate the primary antibody's specificity using positive and negative controls.[8]
Altered Cellular Morphology Harsh fixation with methanol.Methanol can dehydrate cells and alter their structure. If morphology is critical, PFA fixation is generally preferred as it better preserves cellular architecture.[12][13]
Cells detached from the coverslip.Use coated coverslips (e.g., poly-L-lysine) to improve cell adherence. Handle the coverslips gently during washing steps.

Comparison of Fixation Methods for Centrosomal Proteins

The choice of fixative can significantly impact the visualization of centrosomal proteins. Below is a summary of the characteristics of the two most common fixation methods.

Parameter 4% Paraformaldehyde (PFA) -20°C Methanol References
Mechanism Cross-links proteins, creating a stable network.Dehydrates and precipitates proteins.[3][12]
Cellular Morphology Excellent preservation of cellular and subcellular structures.Can cause cell shrinkage and distortion of organelles.[12][13]
Permeabilization Requires a separate permeabilization step with a detergent (e.g., Triton X-100).Simultaneously fixes and permeabilizes the cell membrane.[3]
Antigenicity May mask some epitopes due to cross-linking, potentially requiring antigen retrieval.Can denature some proteins, which may expose or destroy certain epitopes.[2]
Signal Intensity Can sometimes result in lower signal intensity compared to methanol for certain antibodies.Often yields a brighter signal for many antibodies against centrosomal proteins.[1][2]
Autofluorescence Can induce autofluorescence, especially in the green spectrum.Generally results in lower autofluorescence.[4][13]
Protocol Time Longer due to separate fixation and permeabilization steps.Faster as fixation and permeabilization occur in one step.[3]

Note: The optimal fixation method is antibody-dependent and should be empirically determined.

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation

This protocol is recommended for preserving cellular morphology while staining for this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Wash cells grown on coverslips twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[14]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[7]

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[14]

  • Incubate the cells with the primary this compound antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.[6]

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.[6]

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells once with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

Protocol 2: Cold Methanol Fixation

This protocol is a faster alternative that can enhance the signal for some this compound antibodies.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 100% Methanol, pre-chilled to -20°C

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Wash cells grown on coverslips twice with PBS.

  • Fix and permeabilize the cells by incubating them with ice-cold 100% methanol for 10 minutes at -20°C.[3]

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[14]

  • Incubate the cells with the primary this compound antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.[6]

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.[6]

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells once with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

Visualized Workflows

The following diagrams illustrate the experimental workflow for immunofluorescence and a logical approach to troubleshooting common issues.

G cluster_prep Sample Preparation cluster_fixation Fixation & Permeabilization cluster_staining Immunostaining cluster_final Final Steps start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fixation Fixation (PFA or Methanol) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (if PFA fixation) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking wash3->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Secondary Antibody Incubation wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain wash6 Final Wash counterstain->wash6 mount Mount Coverslip wash6->mount image Image Acquisition mount->image

Caption: Experimental workflow for this compound immunofluorescence.

G cluster_no_signal Troubleshooting: Weak/No Signal cluster_high_bg Troubleshooting: High Background cluster_nonspecific Troubleshooting: Non-specific Staining start Start: Suboptimal Staining issue Identify Primary Issue start->issue no_signal Weak or No Signal issue->no_signal Weak/None high_bg High Background issue->high_bg High BG nonspecific Non-specific Staining issue->nonspecific Non-specific check_fix Check Fixation Method (PFA vs. Methanol) no_signal->check_fix check_blocking Optimize Blocking (Time, Reagent) high_bg->check_blocking secondary_control Run Secondary Only Control nonspecific->secondary_control check_perm Optimize Permeabilization (if PFA) check_fix->check_perm titrate_ab1 Increase Primary Ab Concentration check_perm->titrate_ab1 end End: Optimized Protocol titrate_ab1->end titrate_ab2 Decrease Antibody Concentrations check_blocking->titrate_ab2 check_wash Increase Wash Steps titrate_ab2->check_wash check_autofluor Check for Autofluorescence (Add Quenching Step) check_wash->check_autofluor check_autofluor->end validate_primary Validate Primary Antibody secondary_control->validate_primary validate_primary->end

Caption: Troubleshooting flowchart for this compound immunofluorescence.

References

Technical Support Center: Controlling for Caltractin Functional Redundancy in Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with caltractin functional redundancy in gene knockdown experiments.

Troubleshooting Guides

Issue 1: Single-gene knockdown of a this compound isoform produces no observable phenotype.

  • Question: I performed an RNAi/CRISPR-knockdown of a single this compound isoform (e.g., CETN2), but I don't see any changes in centrosome number or cell cycle progression. Is my experiment failing?

  • Answer: Not necessarily. This is a classic sign of functional redundancy, where other this compound isoforms compensate for the loss of the targeted one.[1][2] In most somatic cells, both CETN2 and CETN3 are expressed and can have overlapping functions.[3] To unmask a phenotype, it is often necessary to knock down multiple this compound isoforms simultaneously.[4]

Issue 2: Difficulty in designing reagents to target multiple this compound isoforms.

  • Question: How can I efficiently design siRNAs or sgRNAs to knock down multiple this compound isoforms at once?

  • Answer: For CRISPR-based approaches, it is recommended to use computational tools to identify conserved regions among the this compound isoforms to design a single guide RNA (sgRNA) that can target multiple genes.[5][6] Tools like CRISPys and ARES-GT are specifically designed for this purpose.[5][6] Align the mRNA or genomic sequences of the target this compound isoforms and identify regions of high homology suitable for sgRNA design, ensuring the presence of a PAM sequence for the chosen Cas nuclease.[7][8] For RNAi, you can use a pool of siRNAs targeting different isoforms.[9]

Issue 3: Concern about off-target effects when targeting multiple genes.

  • Question: I am concerned that targeting multiple this compound genes will lead to significant off-target effects. How can I mitigate and control for this?

  • Answer: Off-target effects are a valid concern.[10][11][12] To minimize them:

    • CRISPR: Use sgRNA design tools that predict and score potential off-target sites.[13][14] Opt for high-fidelity Cas9 variants, which have lower off-target activity.[15] Delivering the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex via electroporation can also reduce off-target effects compared to plasmid transfection.[11]

    • RNAi: Use pooled siRNAs at lower concentrations to reduce off-target effects of individual siRNAs.[4]

    • Validation: It is crucial to validate any observed phenotype with rescue experiments (re-expressing the knocked-down genes) and by using multiple different sgRNAs or siRNAs targeting the same genes. Unbiased, genome-wide off-target analysis methods like CIRCLE-seq can be employed for thorough characterization.[11]

Issue 4: Inconsistent or variable phenotypic results.

  • Question: My results from this compound multi-knockdown experiments are variable between replicates. What could be the cause?

  • Answer: Variability can arise from several factors:

    • Inconsistent Knockdown Efficiency: Ensure consistent and high transfection/transduction efficiency. Validate the knockdown levels of all targeted this compound isoforms in each experiment using qPCR and Western blotting.

    • Cell Cycle Synchronization: this compound's primary role is in centrosome duplication, a cell-cycle-dependent process.[16] Synchronizing your cell population before the experiment can reduce variability in phenotypes related to cell division.

    • Compensation Mechanisms: Even with multiple isoforms knocked down, other compensatory mechanisms might be at play.[10] Time-course experiments can help to understand the dynamics of the cellular response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to study using single-gene knockdown?

A1: this compound, also known as centrin, is a highly conserved calcium-binding protein belonging to the EF-hand superfamily.[3][17][18] It is a crucial component of the centrosome and is essential for its duplication.[16] In mammals, there are three main isoforms: CETN1, CETN2, and CETN3.[3] Due to the high degree of sequence and functional similarity between these isoforms, knocking down a single one often does not produce a clear phenotype because the remaining isoforms can compensate for its function. This phenomenon is known as functional redundancy.[1]

Q2: What are the main experimental strategies to overcome this compound functional redundancy?

A2: The most effective strategy is the simultaneous knockdown or knockout of multiple this compound isoforms.[19][20] The CRISPR/Cas9 system is particularly well-suited for this, as you can design sgRNAs to target conserved sequences across multiple this compound genes or use a multiplex approach with multiple sgRNAs.[6][19] Alternatively, pooling siRNAs that target the different isoforms can be effective for transient knockdown studies.[9]

Q3: How do I validate the knockdown of multiple this compound isoforms?

A3: Validation should be performed at both the mRNA and protein levels.

  • Quantitative PCR (qPCR): Use isoform-specific primers to quantify the mRNA levels of each targeted this compound gene.

  • Western Blotting: Use antibodies that can distinguish between the different this compound isoforms, if available. If isoform-specific antibodies are not available, an antibody that recognizes a conserved epitope can show a total reduction in this compound protein levels.

Q4: What are the expected phenotypes after successful multi-caltractin knockdown?

A4: Based on this compound's known functions, successful knockdown of multiple isoforms is expected to lead to defects in centrosome duplication, resulting in an abnormal number of centrosomes.[3] This can subsequently cause errors in mitotic spindle formation, cell cycle arrest, and potentially apoptosis.[16] In ciliated cells, ciliary defects may also be observed.

Quantitative Data Summary

ParameterMethodTarget(s)Typical EfficiencyReference for Method
mRNA Knockdown qPCRIndividual this compound Isoforms>70% reduction[21]
Protein Knockdown Western BlotTotal or Isoform-specific this compound>50% reduction[22]
On-target Editing TIDE/Sanger SequencingTarget Locus>80% indels[20]
Off-target Analysis CIRCLE-seqGenome-wideVaries[11]

Experimental Protocols

Protocol 1: Multi-isoform this compound Knockout using CRISPR/Cas9

This protocol outlines a general workflow for the simultaneous knockout of CETN2 and CETN3 in a human cell line.

  • sgRNA Design and Synthesis:

    • Align the coding sequences of human CETN2 and CETN3 to find a conserved 20-bp region followed by a suitable PAM (e.g., NGG for SpCas9).

    • Use a tool like CRISPys or ARES-GT to optimize the sgRNA design for high on-target activity and minimal off-target effects.[5][6]

    • Synthesize the designed sgRNA.

  • Delivery of CRISPR Components:

    • Culture the target cells to ~70-80% confluency.

    • Formulate ribonucleoprotein (RNP) complexes by incubating purified Cas9 protein with the synthesized sgRNA.

    • Deliver the RNPs into the cells using electroporation. This method is often more efficient and has fewer off-target effects than plasmid transfection.[11]

  • Clonal Isolation and Expansion:

    • After 48-72 hours, dilute the cells to a single cell per well in 96-well plates to isolate and expand individual clones.

  • Validation of Knockout:

    • Genomic DNA Analysis: For each clone, extract genomic DNA. PCR amplify the target region in CETN2 and CETN3. Use Sanger sequencing and a tool like TIDE or perform next-generation sequencing to confirm the presence of insertions/deletions (indels).

    • mRNA Analysis: Perform qPCR with isoform-specific primers to confirm the absence of CETN2 and CETN3 transcripts.

    • Protein Analysis: Perform Western blotting to confirm the absence of CETN2 and CETN3 proteins.

  • Phenotypic Analysis:

    • Analyze the knockout clones for changes in centrosome number (immunofluorescence staining for gamma-tubulin), cell cycle progression (FACS analysis), and other relevant cellular processes.

Visualizations

Experimental_Workflow cluster_design 1. sgRNA Design cluster_delivery 2. CRISPR Delivery cluster_validation 3. Validation cluster_analysis 4. Phenotypic Analysis a Align this compound Isoform Sequences b Identify Conserved Target Site + PAM a->b c In Silico Off-Target Analysis b->c d Synthesize sgRNA c->d e Form Cas9-sgRNA RNP Complex d->e f Electroporate into Target Cells e->f g Isolate and Expand Clones f->g h Genomic DNA Sequencing (Indels) g->h i qPCR (mRNA levels) g->i j Western Blot (Protein levels) g->j k Analyze Centrosome Duplication j->k l Assess Cell Cycle Progression k->l

Caption: CRISPR/Cas9 workflow for multi-isoform this compound knockout.

Caltractin_Signaling ext_signal External Signal (e.g., Growth Factor) receptor Receptor Activation ext_signal->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum ip3->er Binds to IP3R ca2_release Ca²⁺ Release er->ca2_release This compound This compound (Centrin) ca2_release->this compound Activates target_protein Target Protein (e.g., Kar1p in yeast) This compound->target_protein Binds to centrosome_dup Centrosome Duplication target_protein->centrosome_dup

Caption: Simplified this compound Calcium Signaling Pathway.

References

selecting the best negative controls for caltractin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Caltractin Experiments

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of selecting and implementing appropriate negative controls for experiments involving this compound (also known as centrin). Proper negative controls are essential for validating results and ensuring that observed effects are specifically due to the manipulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are specific controls important for studying it?

A1: this compound is a highly conserved, calcium-binding protein belonging to the EF-hand superfamily.[1][2] It is a crucial component of the centrosome, the primary microtubule-organizing center in animal cells, and plays significant roles in centrosome duplication and stability.[1][2][3] Additionally, emerging evidence suggests its involvement in non-centrosomal functions like nucleotide excision DNA repair.[1][2] Given its fundamental roles, it is critical to distinguish the specific effects of this compound from non-specific or off-target effects in any experiment, which is achieved through the use of rigorous negative controls.

Q2: What are the main types of experiments performed on this compound?

A2: Research on this compound typically involves several key experimental approaches:

  • Gene Silencing (RNAi): Using siRNA or shRNA to reduce this compound expression and observe the resulting phenotype.

  • Gene Knockout (CRISPR/Cas9): Creating cell lines with a non-functional this compound gene to study its essentiality and function.

  • Overexpression: Introducing a plasmid to express this compound, sometimes with a tag (e.g., GFP), to study its localization or the effects of increased dosage.

  • Protein Localization (Immunofluorescence): Using antibodies to visualize the subcellular location of endogenous this compound.

  • Protein-Protein Interactions (Co-Immunoprecipitation): Identifying proteins that interact with this compound within the cell.

Q3: Why can't I just use an "untreated" sample as my only negative control?

Guide to Negative Controls for this compound Experiments

The appropriate negative control is dictated by the specific experimental question and methodology. Below are detailed recommendations for common this compound experiments.

Gene Silencing (siRNA/shRNA)

When reducing this compound expression, it's crucial to ensure the observed phenotype is due to the loss of this compound and not an off-target effect of the RNAi machinery.

Control Type Description Purpose Expected Outcome
Non-Targeting Control An siRNA or shRNA with a sequence that does not target any known gene in the organism being studied.[5][6][7] Scrambled sequences are also used but validated non-targeting controls are preferred.[4][5]To control for cellular responses to the introduction of siRNA/shRNA and the activation of the RNAi pathway.[5]No change in this compound protein levels. Phenotype should resemble the untreated or mock-transfected cells.
Mock Transfection Cells are treated with the transfection reagent alone, without any siRNA/shRNA.[5][6]To control for any cytotoxic or phenotypic effects of the delivery vehicle itself.[5]No change in this compound protein levels. Allows differentiation between transfection-related stress and RNAi-specific effects.
Gene Knockout (CRISPR/Cas9)

For CRISPR-based knockout of this compound, controls are needed to verify that the resulting phenotype is due to the absence of the gene and not off-target DNA damage or effects of the Cas9 enzyme.

Control Type Description Purpose Expected Outcome
Non-Targeting gRNA A guide RNA sequence that has been bioinformatically confirmed to not have a target site in the genome of the experimental cells.[4][8]To control for cellular effects of expressing the Cas9 nuclease and a guide RNA, independent of DNA cleavage at the target site.[4][9]This compound gene remains intact and protein is expressed. No phenotypic change associated with this compound loss should be observed.
Parental Cell Line The original, unmodified cell line from which the knockout clone was derived.[9]To serve as a direct isogenic comparison for all downstream functional assays.[9]Normal this compound expression and baseline cellular phenotype.
Cas9-Only Expression Cells are transfected with the Cas9 nuclease construct but without a guide RNA.[10]To assess for any non-specific effects or toxicity caused by the overexpression of the Cas9 protein alone.[10]This compound protein levels and phenotype should be unaffected.
Protein Localization (Immunofluorescence - IF)

When visualizing this compound via IF, negative controls are essential to ensure the antibody is binding specifically to this compound and not to other cellular components.[11][12]

Control Type Description Purpose Expected Outcome
Isotype Control An antibody of the same isotype (e.g., Rabbit IgG) and concentration as the primary antibody, but raised against an antigen not present in the sample.[13][14]To control for non-specific binding of the primary antibody to cellular components.[14]No specific staining pattern should be observed. Any signal represents background.
Secondary Antibody Only The sample is incubated with only the fluorescently-labeled secondary antibody, omitting the primary anti-caltractin antibody.To check for non-specific binding of the secondary antibody.No signal should be detected. Any observed fluorescence indicates a problem with the secondary antibody or blocking procedure.
Knockout/Knockdown Cells Cells in which the this compound gene has been knocked out or its expression significantly reduced.[15]To provide the ultimate confirmation of the primary antibody's specificity for this compound.[15]The specific staining pattern seen in wild-type cells should be absent or greatly diminished.
Protein-Protein Interactions (Co-Immunoprecipitation - Co-IP)

In Co-IP experiments, negative controls are vital for demonstrating that the interaction between this compound and a putative partner protein is specific and not an artifact of the procedure.[13][16]

Control Type Description Purpose Expected Outcome
Isotype Control IgG The Co-IP is performed with a non-specific IgG antibody of the same isotype and from the same host species as the anti-caltractin antibody.[13][14]To identify proteins that bind non-specifically to the antibody's constant (Fc) region or to the beads.[13]The putative interacting protein should not be pulled down with the isotype control.
Beads Only Control The cell lysate is incubated with the protein A/G beads alone, with no antibody added.[13][14]To identify proteins that bind non-specifically to the agarose (B213101) or magnetic beads.[13]The putative interacting protein should not be present in the final eluate.
Knockout/Knockdown Lysate The Co-IP is performed on lysate from cells that do not express this compound.[13]To confirm that the pulldown of the interacting protein is dependent on the presence of this compound.The putative interacting protein should not be pulled down.

Visualizing Experimental Logic

Workflow for Selecting Negative Controls

This diagram illustrates the decision-making process for choosing the correct negative controls based on the experimental technique.

G cluster_start cluster_exp cluster_branches cluster_controls cluster_kd_controls RNAi Controls cluster_ko_controls CRISPR Controls cluster_if_controls IF Controls cluster_coip_controls Co-IP Controls start Start: Define This compound Experiment exp_type What is the experimental goal? start->exp_type knockdown Reduce Expression (RNAi) exp_type->knockdown Gene Silencing knockout Ablate Gene (CRISPR) exp_type->knockout Gene Knockout localize Visualize Protein (IF) exp_type->localize Protein Localization interact Find Partners (Co-IP) exp_type->interact Protein Interaction kd_ctrl1 Non-Targeting siRNA/shRNA knockdown->kd_ctrl1 kd_ctrl2 Mock Transfection knockdown->kd_ctrl2 ko_ctrl1 Non-Targeting gRNA knockout->ko_ctrl1 ko_ctrl2 Parental Cell Line knockout->ko_ctrl2 if_ctrl1 Isotype Control localize->if_ctrl1 if_ctrl2 Secondary Ab Only localize->if_ctrl2 if_ctrl3 KO/KD Cells localize->if_ctrl3 coip_ctrl1 Isotype Control IgG interact->coip_ctrl1 coip_ctrl2 Beads Only interact->coip_ctrl2 coip_ctrl3 KO/KD Lysate interact->coip_ctrl3 G cluster_pathway Centrosome Duplication Pathway Ca_Signal Increased Intracellular Ca²⁺ This compound This compound (Centrin) Ca_Signal->this compound activates Centrosome_Factors Other Centrosomal Proteins (e.g., Kar1p) This compound->Centrosome_Factors binds/recruits Duplication Centrosome Duplication Centrosome_Factors->Duplication initiates

References

Technical Support Center: Troubleshooting Caltractin Band Shifts in SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with caltractin band shifts during SDS-PAGE experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound band shift in SDS-PAGE?

A1: A this compound band shift refers to the phenomenon where the this compound protein migrates at an unexpected molecular weight on an SDS-PAGE gel. This can manifest as the protein band appearing higher (slower migration) or lower (faster migration) than its theoretical molecular weight. Multiple bands may also be observed.

Q2: What are the most common causes of protein band shifts in SDS-PAGE?

A2: Generally, band shifts in SDS-PAGE can be attributed to a variety of factors including post-translational modifications (PTMs), incomplete denaturation, protein-SDS interactions, and technical issues with the electrophoresis setup. For a calcium-binding protein like this compound, the presence of calcium ions can also significantly influence its migration.

Q3: Can post-translational modifications (PTMs) cause this compound to shift on a gel?

A3: Yes, PTMs are a primary cause of band shifts. The addition of chemical groups can alter a protein's mass and/or charge, leading to anomalous migration.[1][2][3] For this compound (also known as centrin), phosphorylation is a known PTM that can affect its properties and potentially its migration in SDS-PAGE.[4] Other PTMs like ubiquitination can cause significant upward shifts due to the added mass of the ubiquitin protein.[1]

Q4: How does calcium concentration affect this compound's migration in SDS-PAGE?

A4: As a calcium-binding protein, the conformation of this compound is sensitive to calcium concentration. In the presence of calcium, this compound may not be fully denatured by SDS, retaining a more compact structure that can lead to faster migration (a downward shift) in the gel. Conversely, in the presence of a calcium chelator like EGTA, this compound will be in its apo (calcium-free) state, which may bind SDS differently and migrate closer to its expected molecular weight. The inclusion of calcium in the transfer buffer has also been shown to improve the transfer of another calcium-binding protein, calmodulin, to blotting membranes.[5]

Q5: Why do I see multiple bands for my purified this compound sample?

A5: Multiple bands can arise from several factors:

  • Isoforms: Different isoforms of this compound may be present, each with a slightly different molecular weight.[6][7]

  • Proteolysis: Degradation of the this compound sample by proteases can lead to smaller fragments appearing as lower molecular weight bands.

  • PTMs: A mixed population of this compound with and without certain PTMs (e.g., a mix of phosphorylated and non-phosphorylated protein) can result in multiple bands.

  • Incomplete Denaturation: If some protein molecules are not fully denatured, they may migrate differently, leading to extra bands.

Troubleshooting Guide for this compound Band Shifts

This guide provides a structured approach to diagnosing and resolving common issues leading to this compound band shifts in SDS-PAGE.

Observed Problem Potential Cause Recommended Solution
Upward Band Shift (Higher Apparent MW) Post-Translational Modifications (e.g., Phosphorylation, Glycosylation) - Treat the sample with a phosphatase (e.g., Lambda phosphatase) to see if the band shifts down. - Use Phos-tag™ SDS-PAGE to specifically detect and exaggerate the shift of phosphorylated proteins.[8][9][10] - If glycosylation is suspected, treat with an appropriate glycosidase.
Incomplete Reduction of Disulfide Bonds - Increase the concentration of the reducing agent (DTT or β-mercaptoethanol) in the sample buffer. - Ensure the sample is heated sufficiently (e.g., 95°C for 5-10 minutes) to facilitate complete reduction.[11]
High Negative Charge Proteins with a high ratio of negatively to positively charged residues may bind less SDS and migrate slower.[12][13] This is an intrinsic property of the protein.
Downward Band Shift (Lower Apparent MW) Calcium-Induced Conformational Changes - Add a calcium chelator, such as EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), to the sample buffer to a final concentration of 2-5 mM to ensure this compound is in its apo form.[7][8][9][14][15]
Proteolytic Degradation - Add a protease inhibitor cocktail to your sample during preparation and storage. - Keep samples on ice and minimize freeze-thaw cycles.
Incomplete Denaturation Leading to a More Compact Structure - Ensure complete denaturation by using fresh, high-quality SDS in your sample buffer and boiling the sample adequately.
Multiple Bands Mixture of Phosphorylated and Non-phosphorylated Protein - As mentioned above, use phosphatase treatment or Phos-tag™ SDS-PAGE to confirm.
Presence of this compound Isoforms - If possible, use isoform-specific antibodies for Western blotting to identify the different bands. - Consider 2D gel electrophoresis for better separation.
Sample Overload - Reduce the amount of protein loaded onto the gel. Overloading can cause band distortion and the appearance of artifactual bands.[11]
Fuzzy or Smeared Bands Poor Gel Quality - Ensure the polyacrylamide gel is properly prepared and has polymerized completely.
Incorrect Running Conditions - Run the gel at a lower voltage to prevent overheating, which can cause band diffusion.
High Salt Concentration in the Sample - Desalt the protein sample before adding sample buffer.

Experimental Protocols

Standard SDS-PAGE Protocol for this compound

This protocol is a starting point and may require optimization for your specific experimental conditions.

  • Sample Preparation:

    • To 20 µL of your this compound sample, add 20 µL of 2x Laemmli sample buffer.

    • The 2x Laemmli sample buffer should contain: 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, and 200 mM DTT or 10% β-mercaptoethanol.

    • For analyzing the effect of calcium, prepare two sets of samples: one with the standard sample buffer and another where the sample buffer is supplemented with 5 mM EGTA.

    • Heat the samples at 95°C for 5-10 minutes.

    • Centrifuge the samples at high speed for 1-2 minutes to pellet any insoluble material.

  • Gel Electrophoresis:

    • Use a polyacrylamide gel with a percentage appropriate for the molecular weight of this compound (~20 kDa). A 12-15% acrylamide (B121943) gel is generally suitable.

    • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1x running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS).

    • Carefully load the supernatant from your prepared samples into the wells. Include a molecular weight marker in one lane.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

  • Visualization:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Stain the gel with Coomassie Brilliant Blue or proceed with Western blotting for immunodetection.

Native PAGE Protocol for this compound

Native PAGE can be used to study this compound in its folded state and to observe shifts due to conformational changes upon calcium binding or protein-protein interactions.

  • Sample and Gel Preparation:

    • Prepare samples in a non-denaturing, non-reducing sample buffer (e.g., 62.5 mM Tris-HCl, pH 6.8, 25% glycerol, 1% Bromophenol Blue). Do not heat the samples.[16]

    • To investigate calcium-dependent shifts, prepare samples with varying concentrations of CaCl2 (e.g., 0-1 mM) or with EGTA (e.g., 2 mM).

    • Cast a polyacrylamide gel without SDS. The running buffer should also be free of SDS (e.g., 25 mM Tris, 192 mM glycine).[12]

  • Electrophoresis:

    • Pre-run the gel for 30-60 minutes to equilibrate the temperature and remove any unpolymerized acrylamide.

    • Load the samples and run the gel at a low voltage (e.g., 80-100V) in a cold room or with a cooling system to prevent denaturation due to heat.

  • Analysis:

    • Stain the gel as you would for SDS-PAGE. A mobility shift in the presence of calcium would indicate a conformational change in the native protein.

Visualizations

Troubleshooting Workflow for this compound Band Shifts

troubleshooting_workflow start Band Shift Observed for this compound upward_shift Upward Shift (Higher MW)? start->upward_shift downward_shift Downward Shift (Lower MW)? start->downward_shift multiple_bands Multiple Bands? start->multiple_bands check_ptms Investigate Post-Translational Modifications (PTMs) phosphatase Treat with Phosphatase check_ptms->phosphatase phos_tag Use Phos-tag™ Gel check_ptms->phos_tag check_calcium Assess Influence of Calcium add_egta Add EGTA to Sample Buffer check_calcium->add_egta check_technical Review SDS-PAGE Technique optimize_denaturation Optimize Denaturation (Heat, Reducing Agent) check_technical->optimize_denaturation upward_shift->check_ptms Yes upward_shift->check_technical No downward_shift->check_calcium Yes protease_inhibitors Use Protease Inhibitors downward_shift->protease_inhibitors No multiple_bands->check_ptms Yes check_isoforms Check for Isoforms (e.g., Western Blot with specific antibodies) multiple_bands->check_isoforms Consider check_overload Reduce Protein Load multiple_bands->check_overload Consider resolved Band Shift Resolved phosphatase->resolved phos_tag->resolved add_egta->resolved protease_inhibitors->resolved optimize_denaturation->resolved check_isoforms->resolved check_overload->resolved

Caption: A flowchart for troubleshooting this compound band shifts.

Potential Signaling Pathway Involving this compound Phosphorylation

caltractin_phosphorylation_pathway stimulus External Stimulus (e.g., Growth Factor, Stress) receptor Cell Surface Receptor stimulus->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade protein_kinase Protein Kinase kinase_cascade->protein_kinase This compound This compound protein_kinase->this compound Phosphorylates caltractin_p Phosphorylated this compound This compound->caltractin_p altered_interaction Altered Interaction with Target Protein caltractin_p->altered_interaction calcium Ca²⁺ calcium->caltractin_p Binds target_protein Target Protein target_protein->altered_interaction cellular_response Downstream Cellular Response (e.g., Centrosome function, Signaling) altered_interaction->cellular_response

References

Validation & Comparative

Validating a Caltractin Knockout Cell Line: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the precise validation of a knockout (KO) cell line is a critical step to ensure the reliability of experimental outcomes. This guide provides a comparative overview of methods to validate a Caltractin knockout cell line, complete with experimental data presentation, detailed protocols, and workflow visualizations. This compound, also known as centrin, is a highly conserved calcium-binding protein involved in centrosome duplication and DNA repair.[1][2]

Comparison of Validation Methods

The validation of a this compound knockout cell line should be approached using multiple methodologies to confirm the genetic modification at the DNA, RNA, protein, and functional levels.[3] The primary methods include Polymerase Chain Reaction (PCR) with DNA sequencing, quantitative PCR (qPCR), Western Blotting, and functional assays. Each method provides a different layer of evidence for a successful knockout.

Validation Method What it Measures Pros Cons Typical Outcome for this compound KO
PCR and Sanger Sequencing Presence of intended genetic modification (indel) in the this compound gene.[3]Confirms the genetic edit at the DNA level.[4] Precise identification of the mutation.[5]Does not confirm the absence of the protein or loss of function. Potential for off-target effects not detected.Sequence data showing a frameshift mutation in the this compound gene compared to the wild-type (WT) sequence.
Quantitative PCR (qPCR) This compound mRNA expression levels.[6]Quantitative assessment of gene expression knockdown.[3] High throughput potential.Not all knockouts result in mRNA degradation (Nonsense-Mediated Decay).[7] Can produce false positives if primer binding sites are unaffected.[7]Significantly reduced or absent this compound mRNA levels in the KO cell line compared to the WT control.
Western Blot Presence and quantity of the this compound protein.[3]Directly confirms the absence of the target protein.[8] Provides information on protein size.Antibody specificity is crucial and requires validation.[9][10] Truncated proteins may still be expressed and detected depending on the antibody epitope.[11]Absence of the band corresponding to the molecular weight of this compound in the KO cell lysate, while a clear band is present in the WT lysate.
Functional Assays Phenotypic consequences of this compound loss.[3]Confirms the biological impact of the gene knockout.[9] Provides evidence for loss-of-function.Can be complex to develop and interpret. Phenotype may be subtle or context-dependent.Altered centrosome duplication, increased sensitivity to DNA damaging agents, or changes in calcium signaling pathways.[1][2][12]

Experimental Protocols

PCR and Sanger Sequencing for Genotype Confirmation

This protocol is designed to amplify the targeted region of the this compound gene to verify the presence of an insertion or deletion (indel) introduced by CRISPR-Cas9.

Methodology:

  • Genomic DNA Extraction: Isolate genomic DNA from both the putative this compound KO and wild-type (WT) cell lines using a commercial DNA extraction kit.

  • Primer Design: Design PCR primers that flank the CRISPR target site in the this compound gene. The amplicon should be between 200-500 base pairs to allow for clear resolution of size differences on an agarose (B213101) gel.[4]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase.

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C (primer-dependent) for 30 seconds

      • Extension: 72°C for 30-60 seconds

    • Final Extension: 72°C for 5 minutes

  • Gel Electrophoresis: Run the PCR products on a 2% agarose gel to visualize band shifts indicating indels.[4]

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing to confirm the exact genetic modification.[5]

Western Blot for Protein Expression Analysis

This protocol verifies the absence of the this compound protein in the knockout cell line.

Methodology:

  • Protein Lysate Preparation:

    • Harvest approximately 5 x 10^6 cells from both the this compound KO and WT cell lines.[13]

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel.[14] Use a gel percentage appropriate for the molecular weight of this compound (around 20 kDa).

    • Run the gel until the dye front reaches the bottom.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13][15]

    • Incubate the membrane with a validated primary antibody against this compound overnight at 4°C.[15]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[14] A loading control, such as beta-actin or GAPDH, should be used to ensure equal protein loading.

Functional Assay: Calcium Flux Measurement

Given this compound's nature as a calcium-binding protein, a functional assay can measure changes in intracellular calcium signaling.[12][16]

Methodology:

  • Cell Preparation: Plate both this compound KO and WT cells in a 96-well plate and allow them to adhere overnight.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence using a plate reader or fluorescence microscope.

  • Stimulation: Stimulate the cells with an agonist that is known to induce calcium release from the endoplasmic reticulum, such as a Gq-coupled GPCR agonist (e.g., carbachol).[17][18]

  • Calcium Flux Measurement: Immediately after stimulation, measure the change in fluorescence over time.

  • Data Analysis: Compare the amplitude and kinetics of the calcium response between the KO and WT cell lines. A successful knockout may result in an altered calcium signaling profile.

Visualizing Workflows and Pathways

General Knockout Validation Workflow

The following diagram illustrates the overarching workflow for validating a knockout cell line, from the initial genetic modification to the final functional confirmation.

G cluster_0 Genetic Modification cluster_1 Genotypic Validation cluster_2 Proteomic Validation cluster_3 Functional Validation a CRISPR/Cas9 Transfection b Single Cell Cloning a->b c Genomic DNA Extraction b->c d PCR Amplification c->d e Sanger Sequencing d->e f Protein Lysate Preparation e->f g Western Blot f->g h Functional Assay (e.g., Calcium Flux) g->h

Caption: Workflow for validating a knockout cell line.

Simplified this compound-Related Calcium Signaling Pathway

This compound is a calcium-binding protein. Its absence may impact calcium homeostasis and signaling pathways. The diagram below shows a simplified pathway illustrating how an external stimulus can lead to calcium release, a process that could be affected by the absence of this compound.

G stimulus External Stimulus (e.g., Neurotransmitter) receptor GPCR / RTK stimulus->receptor binds plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release er->ca_release releases Ca²⁺ from ip3r->er on This compound This compound (Ca²⁺ Buffer/Sensor) ca_release->this compound buffered/sensed by downstream Downstream Cellular Response ca_release->downstream triggers

Caption: Simplified calcium signaling pathway.

By employing a multi-faceted validation approach, researchers can confidently ascertain the successful knockout of the this compound gene, thereby ensuring the integrity of their subsequent experimental findings.

References

A Comparative Analysis of Caltractin and Calmodulin in Centrosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The centrosome, the primary microtubule-organizing center in animal cells, plays a pivotal role in cell cycle progression, cell division, and polarity. Its functions are intricately regulated by a host of proteins, among which calcium-binding proteins are critical mediators of calcium signaling. This guide provides a detailed comparison of two key calcium-binding proteins found at the centrosome: caltractin (also known as centrin) and calmodulin. Both belong to the EF-hand superfamily of calcium-binding proteins and are integral to centrosome integrity and function, yet they exhibit distinct roles and regulatory mechanisms. Understanding these differences is crucial for dissecting the complex signaling networks that govern centrosome biology and for identifying potential therapeutic targets in diseases associated with centrosomal abnormalities, such as cancer.

Structural and Functional Comparison

This compound and calmodulin share structural homology, each possessing EF-hand motifs that bind calcium ions (Ca²⁺). This binding induces conformational changes that modulate their interaction with downstream targets. However, significant differences in their amino acid sequences lead to variations in calcium-binding affinity and target specificity, defining their unique roles at the centrosome.[1][2]

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative parameters of human this compound 2 (CETN2) and calmodulin.

ParameterThis compound (Centrin 2)CalmodulinReferences
Molecular Weight ~20 kDa~16.7 kDa[3][4]
Calcium (Ca²⁺) Binding Sites 4 EF-hand motifs (not all may be functional for Ca²⁺ binding)4 EF-hand motifs[5][6]
Ca²⁺ Dissociation Constant (Kd) Varies among isoforms; generally in the micromolar (μM) range.High affinity sites with Kd between 3-20 μM.[7][7]
Key Centrosomal Binding Partners Sfi1, XPCCaMKII, Kendrin, Pericentrin[1][8][9]
Primary Centrosomal Function Centriole duplication and stability.Initiation of centrosome duplication, regulation of microtubule nucleation.[5][6]

Role in Centrosome Duplication

Both this compound and calmodulin are implicated in the critical process of centrosome duplication, which must be tightly coordinated with the cell cycle to ensure proper chromosome segregation.

This compound (Centrin): Centrins are essential for the duplication of centrioles, the core structures of the centrosome.[10] They localize to the distal lumen of centrioles and are crucial for the assembly of the cartwheel structure, which scaffolds the formation of a new procentriole. The interaction of this compound with Sfi1, a large coiled-coil protein, forms a filamentous network that is thought to determine the length and stability of the centriole.[8] Calcium binding to this compound is believed to regulate the assembly and contraction of this network, thereby influencing centriole duplication and segregation.

Calmodulin: Calmodulin's role in centrosome duplication is primarily mediated through its activation of Calcium/calmodulin-dependent protein kinase II (CaMKII). At the G1/S transition, an increase in intracellular calcium concentration leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺/calmodulin complex then binds to and activates CaMKII at the centrosome. Activated CaMKII is thought to phosphorylate downstream targets that are essential for licensing the centrosome for duplication.

Signaling Pathways

The signaling pathways involving this compound and calmodulin at the centrosome are distinct, reflecting their specialized functions.

Caltractin_Pathway cluster_centriole Centriole This compound This compound (Centrin) Sfi1 Sfi1 This compound->Sfi1 Regulates Interaction Procentriole Procentriole Assembly Sfi1->Procentriole Duplication Centriole Duplication Procentriole->Duplication Ca2_ion Ca²⁺ Ca2_ion->this compound

This compound signaling in centriole duplication.

Calmodulin_Pathway cluster_centrosome Centrosome Calmodulin Calmodulin CaMKII CaMKII Calmodulin->CaMKII Activates Downstream Downstream Targets CaMKII->Downstream Phosphorylates Duplication_Initiation Initiation of Centrosome Duplication Downstream->Duplication_Initiation Ca2_ion Ca²⁺ Ca2_ion->Calmodulin

Calmodulin signaling in centrosome duplication.

Role in Microtubule Nucleation

The primary function of the centrosome is to nucleate microtubules. Both this compound and calmodulin indirectly influence this process.

This compound (Centrin): While not a direct nucleator of microtubules, this compound's role in maintaining the structural integrity of the centrioles is fundamental for the proper organization of the pericentriolar material (PCM), where microtubule nucleation occurs. The PCM contains the γ-tubulin ring complexes (γ-TuRCs) that are the primary templates for microtubule assembly.[11][12] Deficiencies in this compound can lead to defects in centriole structure, which in turn can impair the recruitment and organization of the PCM and, consequently, reduce the efficiency of microtubule nucleation.

Calmodulin: Calmodulin can influence microtubule nucleation and dynamics in a more direct, albeit regulatory, manner. The Ca²⁺/calmodulin complex can interact with and modulate the activity of several microtubule-associated proteins (MAPs) and other centrosomal proteins that are involved in anchoring and nucleating microtubules.[13] For instance, the calmodulin-binding protein kendrin is thought to anchor γ-TuRCs to the centrosome.[9] By regulating the localization and activity of such proteins, calmodulin can fine-tune the microtubule-nucleating capacity of the centrosome in response to calcium signals.

Experimental Protocols

To aid researchers in further investigating the functions of this compound and calmodulin at the centrosome, we provide detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify Binding Partners

This protocol is designed to isolate a protein of interest and its interacting partners from a cell lysate.

CoIP_Workflow Start Cell Lysate (with protein complexes) Incubate_Ab Incubate with primary antibody (anti-Caltractin or anti-Calmodulin) Start->Incubate_Ab Add_Beads Add Protein A/G magnetic beads Incubate_Ab->Add_Beads Incubate_Beads Incubate to form Ab-bead complex Add_Beads->Incubate_Beads Wash Wash to remove non-specific binding Incubate_Beads->Wash Elute Elute protein complexes Wash->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze

Workflow for Co-Immunoprecipitation.

Methodology:

  • Cell Lysis: Culture cells to 80-90% confluency. Harvest and wash the cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody specific to either this compound or calmodulin to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel binding partners.[14][15][16][17][18]

In Vitro Microtubule Nucleation Assay

This assay measures the ability of a protein or protein complex to promote the formation of new microtubules from purified tubulin.

Methodology:

  • Preparation of Tubulin: Purify tubulin from bovine or porcine brain. Resuspend the purified tubulin in a microtubule assembly buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) and keep on ice.

  • Reaction Mixture: In a temperature-controlled spectrophotometer cuvette at 37°C, prepare a reaction mixture containing tubulin at a concentration above its critical concentration for polymerization, GTP (1 mM), and the purified protein of interest (this compound or calmodulin, with or without their respective binding partners and Ca²⁺).

  • Monitoring Microtubule Assembly: Monitor the increase in turbidity at 340 nm over time. The lag phase represents the nucleation phase, while the subsequent increase in absorbance corresponds to microtubule elongation.

  • Data Analysis: The rate of nucleation can be inferred from the length of the lag phase (a shorter lag phase indicates faster nucleation). The rate of elongation is determined from the slope of the linear portion of the curve. Compare the results from reactions with and without the protein of interest to determine its effect on microtubule nucleation.[19][20][21]

Conclusion

This compound and calmodulin, while both calcium-binding proteins resident at the centrosome, orchestrate distinct aspects of its function. This compound is fundamentally a structural protein, essential for the physical duplication of the centrioles through its interaction with Sfi1. In contrast, calmodulin acts as a key regulatory protein, translating calcium signals into the initiation of centrosome duplication via the CaMKII pathway and modulating the microtubule network.

For drug development professionals, the distinct roles of these proteins offer different strategic approaches. Targeting the this compound-Sfi1 interaction could be a novel strategy to specifically inhibit centriole duplication in rapidly dividing cancer cells. Conversely, modulating the calmodulin-CaMKII pathway at the centrosome could offer a means to control the cell cycle and proliferation. Further research into the specific protein-protein interactions and the precise regulatory mechanisms of both this compound and calmodulin at the centrosome will undoubtedly unveil new avenues for therapeutic intervention in a range of human diseases.

References

clarification of caltractin versus centrin protein nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

Caltractin and Centrin: A Guide to Nomenclature and Function

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive clarification of the nomenclature for this compound and centrin proteins. It delves into the historical context of these terms, details the accepted nomenclature, and compares the different centrin isoforms based on available experimental data.

The terms "this compound" and "centrin" refer to the same family of calcium-binding phosphoproteins.[1][2] Initially, the protein was named "this compound" to reflect its role in a calcium-sensitive contractile fiber system.[3] However, the name "centrin," proposed by the Salisbury group, has become the more established and widely accepted terminology in the scientific community.[3] This guide will primarily use the term "centrin."

Centrins are highly conserved members of the EF-hand superfamily of calcium-binding proteins, playing a pivotal role in the duplication and function of centrioles and basal bodies in eukaryotic cells.[3][4] They are structurally similar to calmodulin, possessing four EF-hand domains for calcium binding.[1][5][6] Despite this similarity, centrins and calmodulin participate in distinct calcium signaling pathways.[7]

Comparative Analysis of Human Centrin Isoforms

Humans express three main centrin genes: CETN1, CETN2, and CETN3.[1][8] While they share a high degree of sequence homology, they exhibit differences in their expression, localization, and function.

FeatureCentrin 1 (CETN1)Centrin 2 (CETN2)Centrin 3 (CETN3)
Primary Expression Predominantly in male germ cells[1]Ubiquitously in somatic cells[1]Ubiquitously in somatic cells[1]
Primary Localization Centrosomes, flagella of spermCentrioles throughout the cell cycle[1]Pericentriolar material[1]
Key Functions Centrosome and centriole-related processes, spermatogenesisCentriole duplication, DNA repair (as part of the xeroderma pigmentosum group C complex)[3][9]Centrosome duplication and separation[10]
Aliases -This compound[4][8]-
Nomenclature and Evolutionary Relationship

The dual nomenclature arose from independent discovery and characterization efforts. "this compound" highlighted the protein's contractile nature in response to calcium, while "centrin" emphasized its localization to the centrosome.[3] Phylogenetic analyses have shown that centrins are an ancient protein family, with orthologues found across a wide range of eukaryotes, from yeast to humans.[3][5] The different isoforms in higher eukaryotes are a result of gene duplication events.[9]

Experimental Methodologies

The characterization of centrin proteins and the elucidation of their functions have been made possible through a variety of experimental techniques. Below are representative protocols for key experiments.

1. Immunofluorescence Microscopy for Subcellular Localization:

  • Cell Culture and Fixation: HeLa cells are cultured on coverslips to sub-confluency. The cells are then fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Permeabilization: The fixed cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in 1% bovine serum albumin (BSA) in PBS for 1 hour.

  • Antibody Incubation: Cells are incubated with a primary antibody specific for a centrin isoform (e.g., rabbit anti-CETN2) diluted in 1% BSA/PBS overnight at 4°C.

  • Washing: The cells are washed three times with PBS.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) is added and incubated for 1 hour at room temperature in the dark.

  • Mounting and Imaging: After further washing, the coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal microscope.

2. RNA Interference (RNAi) for Functional Analysis:

  • siRNA Transfection: HeLa cells are transfected with small interfering RNAs (siRNAs) targeting the mRNA of a specific centrin gene (e.g., CETN2) using a lipid-based transfection reagent according to the manufacturer's protocol. A non-targeting siRNA is used as a negative control.

  • Protein Knockdown Verification: After 48-72 hours, the efficiency of protein knockdown is assessed by Western blotting using an antibody specific to the targeted centrin isoform.

  • Phenotypic Analysis: The effects of centrin depletion are analyzed. For example, centriole number and structure can be assessed by immunofluorescence microscopy using antibodies against centriolar markers (e.g., γ-tubulin). Cell cycle progression can be analyzed by flow cytometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the historical nomenclature and the current understanding of the centrin protein family.

G cluster_nomenclature Nomenclature cluster_family Protein Family cluster_isoforms Human Isoforms This compound This compound Centrin Protein Family Centrin Protein Family This compound->Centrin Protein Family Historical Name Centrin Centrin Centrin->Centrin Protein Family Accepted Name CETN1 CETN1 Centrin Protein Family->CETN1 CETN2 CETN2 Centrin Protein Family->CETN2 CETN3 CETN3 Centrin Protein Family->CETN3 CETN2->this compound Also known as

Caption: Nomenclature and hierarchy of the centrin protein family.

References

A Comparative Guide to the Functional Redundancy of Caltractin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Caltractins, also known as centrins, are a highly conserved family of small, calcium-binding proteins belonging to the EF-hand superfamily.[1][2] Found across all eukaryotes, they are critical components of the centrosome and microtubule-organizing centers (MTOCs).[1][2] In humans, three primary isoforms—CETN1, CETN2, and CETN3—have been identified, each implicated in fundamental cellular processes such as centrosome duplication, DNA damage repair, and ciliogenesis.[3][4]

A central question for researchers is whether these isoforms are functionally redundant or possess specialized, non-interchangeable roles. Evidence from knockout and depletion studies suggests a complex reality of partial redundancy, functional specialization, and even antagonism, depending on the cellular context and process. This guide objectively compares the performance and roles of caltractin isoforms, providing supporting experimental data and methodologies to inform future research and therapeutic development.

Comparison of Human this compound Isoform Properties

The distinct characteristics of CETN1, CETN2, and CETN3 provide the first layer of evidence for functional specialization. Their tissue-specific expression, subcellular localization, and calcium-binding capabilities differ significantly, predisposing them to unique regulatory roles.

FeatureCETN1CETN2CETN3
Primary Expression Testis-specific, sperm, and other ciliated cells.[5][6][7]Ubiquitously expressed in somatic cells.[5][7][8]Ubiquitously expressed in somatic cells.[5][7][8]
Subcellular Localization Centrioles of the sperm connecting piece.[7]Distal lumen of centrioles.[8]Pericentriolar material and centrioles.[8][9]
Calcium (Ca²⁺) Binding Four functional, high-affinity Ca²⁺-binding sites.Two functional Ca²⁺-binding sites (EF-3, EF-4).[7]Three functional Ca²⁺-binding sites (one high-affinity, two low-affinity).[1][7]
Key Associated Functions Spermiogenesis, centriole rearrangement.[5]Centriole duplication, ciliogenesis, Nucleotide Excision Repair (NER).[10]Antagonist of CETN2 in centriole duplication, ciliogenesis.[8]

Experimental Evidence: Redundancy vs. Specialization

Direct experimental manipulation of this compound isoform levels in various model systems has revealed nuanced functional relationships.

Centrosome Duplication and Stability

The role of caltractins in centrosome duplication is complex and demonstrates functional antagonism rather than redundancy. While overexpression of CETN2 can lead to centriole overduplication in some cell lines[1], studies have shown that CETN3 acts as a biological inhibitor of this process.[8] CETN3 directly inhibits the kinase Mps1, preventing the phosphorylation of CETN2 that is required for its role in centriole assembly.[8][11] Furthermore, depletion of CETN3 can lead to the generation of extra centrioles, while its overexpression attenuates the incorporation of CETN2 into centrioles.[8][11] This indicates a tightly regulated, antagonistic relationship where CETN3 modulates CETN2 activity.

Ciliogenesis

In the context of ciliogenesis, CETN2 and CETN3 exhibit partial or cooperative redundancy. Studies using knockout mice have been particularly illuminating. While single knockouts of either Cetn2 or Cetn3 alone do not cause significant defects in photoreceptor function, the simultaneous ablation of both isoforms leads to severe retinal degeneration.[5][12] In these double-knockout mice, the connecting cilium of the photoreceptors becomes destabilized, leading to misaligned outer segment discs and eventual cell death.[5][12] This demonstrates that in this specific cellular structure, CETN2 and CETN3 can compensate for each other to a degree, but both are ultimately required for long-term stability.

DNA Damage Repair

Centrins play a crucial, non-redundant role in the Nucleotide Excision Repair (NER) pathway, which corrects DNA lesions primarily caused by ultraviolet (UV) irradiation.[1][4] CETN2 is a known component of the Xeroderma Pigmentosum C (XPC) complex, which is essential for recognizing DNA damage.[10] Experiments using the chicken DT40 cell line, in which all centrin genes were disrupted, showed that these cells were not defective in centrosome duplication but were highly sensitive to UV radiation.[13] This sensitivity was exacerbated when Cetn3 was also deleted, suggesting that while CETN2 is a primary player, other isoforms may contribute to the overall efficiency of the DNA damage response.[13]

Summary of Experimental Phenotypes

The following table summarizes key experimental findings from isoform depletion or knockout studies, highlighting the context-dependent nature of their functional relationships.

Model SystemExperimentKey Cellular ProcessObserved Phenotype / Conclusion
Human Cells (e.g., U2OS) Overexpression of CETN3Centrosome DuplicationReduces CETN2 incorporation into centrioles; inhibits centrosome reduplication. (Functional Antagonism) [8]
Human Cells (e.g., U2OS) Depletion of CETN3Centrosome DuplicationGenerates extra centrioles. (Functional Antagonism) [8]
Mouse Photoreceptors Single knockout of Cetn2 or Cetn3Ciliogenesis / Retinal StabilityNo significant effect on photoreceptor function.
Mouse Photoreceptors Double knockout of Cetn2 and Cetn3Ciliogenesis / Retinal StabilitySevere retinal degeneration; destabilized connecting cilium. (Partial/Cooperative Redundancy) [5][12]
Chicken DT40 Cells Triple knockout of all centrin genesCentrosome DuplicationNo detectable defects in centrosome structure or duplication. (Redundant/Non-essential for duplication in this context) [13]
Chicken DT40 Cells Triple knockout of all centrin genesDNA Damage RepairHigh sensitivity to UV irradiation. (Non-redundant role) [13]

Visualizing this compound Pathways and Workflows

Caltractin_Functional_Pathways cluster_cetn1 CETN1 cluster_cetn2 CETN2 cluster_cetn3 CETN3 cluster_processes CETN1 CETN1 Sperm Spermiogenesis CETN1->Sperm Essential Role CETN2 CETN2 Centrosome Centrosome Duplication CETN2->Centrosome Promotes Cilia Ciliogenesis CETN2->Cilia Required for Stability DNA_Repair DNA Repair (NER) CETN2->DNA_Repair Component of XPC Complex CETN3 CETN3 CETN3->Centrosome Inhibits CETN3->Cilia Required for Stability

Caption: Functional roles of human this compound isoforms.

Experimental_Workflow cluster_model Model System Generation cluster_assays Functional Assays cluster_analysis Data Analysis & Interpretation A1 Generate Single Isoform Knockout/Knockdown (e.g., CETN2-/-) A2 Generate Double Isoform Knockout/Knockdown (e.g., CETN2-/-; CETN3-/-) B1 Phenotypic Analysis (e.g., Electroretinography, UV Sensitivity Assay) A2->B1 B2 Immunofluorescence (Protein Localization) A2->B2 B3 Biochemical Assays (e.g., Kinase Activity, Co-IP) A2->B3 C1 Compare Phenotypes: Single vs. Double Knockout B1->C1 B2->C1 B3->C1 C2 Interpret Functional Relationship C1->C2 Redundancy Redundancy (Single KO has no phenotype, Double KO does) C2->Redundancy e.g., Ciliogenesis Specialization Specialization (Distinct phenotypes for each KO) C2->Specialization e.g., DNA Repair Antagonism Antagonism (Opposing phenotypes) C2->Antagonism e.g., Centrosome Cycle

Caption: Workflow for investigating isoform functional redundancy.

Experimental Protocols: Knockout Mouse Analysis

The study of Cetn2 and Cetn3 double-knockout mice provides a robust model for investigating functional redundancy in vivo.[5] The detailed methodology below is summarized from the key experiments performed in such studies.

1. Generation of Knockout Mouse Models:

  • Gene Targeting: Cetn2 and Cetn3 knockout mice are generated using standard gene-targeting techniques in embryonic stem (ES) cells. For example, a "knockout-first" allele can be created where a trapping cassette is inserted into an intron, disrupting gene function.

  • Breeding Strategy: Mice carrying single heterozygous knockout alleles (Cetn2+/- and Cetn3+/-) are intercrossed to generate single homozygous knockouts (Cetn2-/- and Cetn3-/-) and double-knockout (Cetn2-/-;Cetn3GT/GT) mice, alongside wild-type littermates as controls.

2. Electroretinography (ERG) for Functional Analysis:

  • Purpose: To assess the function of photoreceptor cells (rods and cones) in the retina.

  • Protocol:

    • Mice are dark-adapted overnight.

    • Under anesthesia, pupils are dilated, and a contact lens electrode is placed on the cornea.

    • A series of light flashes of increasing intensity are delivered.

    • Scotopic (dark-adapted, rod-driven) and photopic (light-adapted, cone-driven) responses are recorded.

    • The amplitude of the a-wave (photoreceptor response) and b-wave (downstream neuron response) are measured and compared between genotypes. A reduction in amplitude indicates functional decline.[5]

3. Immunohistochemistry and Immunofluorescence:

  • Purpose: To visualize the localization and expression of specific proteins within the retinal structure.

  • Protocol:

    • Eyes are enucleated, fixed in 4% paraformaldehyde, and cryoprotected in sucrose.

    • The tissue is embedded, frozen, and sectioned using a cryostat.

    • Retinal sections are incubated with primary antibodies against proteins of interest (e.g., CETN1, SPATA7, CEP290).

    • Sections are then incubated with fluorescently-labeled secondary antibodies.

    • Nuclei are counterstained (e.g., with DAPI).

    • Slides are imaged using a confocal microscope to determine protein localization and integrity of cellular structures like the connecting cilium.[5]

4. Transmission Electron Microscopy (TEM):

  • Purpose: To examine the ultrastructure of the photoreceptor connecting cilium and outer segment discs at high resolution.

  • Protocol:

    • Retinal tissue is fixed with glutaraldehyde (B144438) and osmium tetroxide.

    • The tissue is dehydrated through an ethanol (B145695) series and embedded in resin.

    • Ultrathin sections (70-90 nm) are cut and placed on copper grids.

    • Sections are stained with uranyl acetate (B1210297) and lead citrate.

    • The ultrastructure of the connecting cilium, basal body, and axoneme are examined with a transmission electron microscope to identify defects such as radial expansion or misalignment of discs.[5][12]

Conclusion and Implications

The evidence strongly indicates that this compound isoforms are not fully redundant. They display a sophisticated interplay of functional specialization (CETN1 in spermiogenesis, CETN2 in NER), partial redundancy (CETN2/3 in cilium stability), and direct antagonism (CETN3 inhibition of CETN2 in centrosome duplication). The functional relationship between isoforms is highly dependent on the specific cellular process and tissue type.

For researchers and drug development professionals, this complexity has critical implications:

  • Research Focus: Studies should avoid treating caltractins as a monolithic family. Investigating the unique roles and regulation of each isoform is essential. The phenotype of a double or triple knockout is often more informative than that of a single knockout.

  • Therapeutic Targeting: Targeting a single this compound isoform may yield highly specific effects with fewer off-target consequences compared to a pan-caltractin inhibitor. For example, modulating the CETN2-CETN3 balance could be a strategy for influencing cell cycle progression in cancer, while targeting CETN2's interaction with the XPC complex could be relevant for sensitizing tumors to DNA-damaging agents. Understanding this functional diversity is paramount to developing precise and effective therapeutic strategies.

References

A Comparative Sequence Analysis of Caltractin Orthologs: Unveiling Evolutionary Divergence and Functional Conservation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the sequence, structure, and functional pathways of caltractin (also known as centrin) across human, yeast, and green algae reveals a remarkable story of evolutionary conservation intertwined with species-specific adaptations. This guide provides a comparative analysis of this compound orthologs, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies.

This compound is a highly conserved, calcium-binding protein that plays a pivotal role in the duplication and function of the centrosome, the primary microtubule-organizing center in animal cells, and its equivalents in other eukaryotes.[1] This guide examines the orthologs from three distinct evolutionary lineages: Homo sapiens (CETN1), Saccharomyces cerevisiae (CDC31), and Chlamydomonas reinhardtii (this compound).

Quantitative Sequence Comparison

Pairwise sequence alignments reveal a high degree of conservation at the amino acid level, particularly between the human and Chlamydomonas orthologs. The analysis highlights the preservation of essential functional domains, such as the calcium-binding EF-hand motifs, across vast evolutionary distances.

Ortholog Pair Sequence Identity (%) Sequence Similarity (%)
Homo sapiens (CETN1) vs. Chlamydomonas reinhardtii (this compound)70.0%82.0%
Homo sapiens (CETN1) vs. Saccharomyces cerevisiae (CDC31)48.8%67.1%
Saccharomyces cerevisiae (CDC31) vs. Chlamydomonas reinhardtii (this compound)50.0%68.8%

Table 1: Pairwise sequence identity and similarity of this compound orthologs.

Gene Structure: A Tale of Intronic Evolution

The genomic organization of this compound genes showcases significant divergence. The human CETN1 gene is intronless, consisting of a single exon.[2] Similarly, the Saccharomyces cerevisiae CDC31 gene lacks introns. In stark contrast, the Chlamydomonas reinhardtii this compound gene contains six introns, suggesting a more complex evolutionary history of gene regulation in this green alga.[3]

Species Gene Name Number of Exons Number of Introns
Homo sapiensCETN110
Saccharomyces cerevisiaeCDC3110
Chlamydomonas reinhardtiiThis compound76

Table 2: Comparison of gene structure for this compound orthologs.

Experimental Protocols

Multiple Sequence Alignment and Pairwise Comparison

Objective: To determine the degree of sequence conservation among this compound orthologs.

Protocol:

  • Sequence Retrieval: Obtain the FASTA formatted protein sequences for Homo sapiens CETN1 (NCBI Accession: NP_004057.1), Saccharomyces cerevisiae CDC31 (NCBI Accession: NP_014833.1), and Chlamydomonas reinhardtii this compound (UniProt Accession: P05434) from the National Center for Biotechnology Information (NCBI) and UniProt databases.[4][5]

  • Pairwise Alignment: Perform pairwise sequence alignments for all three combinations of the retrieved sequences using the NCBI BLASTp tool (--INVALID-LINK--).

    • Enter one sequence as the "Query Sequence" and the other as the "Subject Sequence."

    • Utilize the default alignment parameters (e.g., BLOSUM62 matrix).

    • Record the "Percent Identity" and "Positives" (similarity) from the alignment results.

  • Multiple Sequence Alignment: For a comprehensive view of conserved regions, perform a multiple sequence alignment using a tool like Clustal Omega (--INVALID-LINK--).

    • Paste all three FASTA sequences into the input window.

    • Execute the alignment with default settings.

    • Analyze the resulting alignment to identify conserved residues and domains, particularly the EF-hand motifs.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between this compound orthologs.

Protocol:

  • Sequence Alignment: Perform a multiple sequence alignment of the this compound orthologs and other related EF-hand proteins as described above.

  • Phylogenetic Tree Construction: Use a phylogenetics software package such as MEGA (Molecular Evolutionary Genetics Analysis) to construct a phylogenetic tree.

    • Import the aligned sequences in FASTA format.

    • Select a suitable substitution model (e.g., JTT or WAG model for proteins).

    • Choose a tree-building method, such as Maximum Likelihood or Neighbor-Joining.

    • Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

  • Tree Visualization: Visualize and interpret the resulting phylogenetic tree, noting the branching patterns and bootstrap values which indicate the evolutionary relationships.

Visualizing the Workflow and Signaling Pathway

To better understand the process of comparative sequence analysis and the functional context of this compound, the following diagrams have been generated.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_sequence_analysis Sequence Analysis cluster_phylogenetics Phylogenetic Analysis cluster_data_synthesis Data Synthesis & Interpretation seq_retrieval Retrieve Protein Sequences (Human, Yeast, Chlamydomonas) pairwise_align Pairwise Sequence Alignment (BLASTp) seq_retrieval->pairwise_align msa Multiple Sequence Alignment (Clustal Omega) seq_retrieval->msa gene_info Gather Gene Structure Information (NCBI, Ensembl) quant_table Create Quantitative Tables gene_info->quant_table pairwise_align->quant_table tree_construction Phylogenetic Tree Construction (MEGA) msa->tree_construction guide Generate Comparison Guide tree_construction->guide quant_table->guide pathway_diagram Visualize Signaling Pathway pathway_diagram->guide

Comparative analysis workflow for this compound orthologs.

This compound is a crucial component of the centrosome duplication cycle, a fundamental process for cell division. The following diagram illustrates a simplified model of this pathway.

centrosome_duplication cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase g1_centrosome Single Centrosome (Mother & Daughter Centrioles) procentriole Procentriole Formation g1_centrosome->procentriole S-phase entry This compound This compound/Centrin Recruitment procentriole->this compound elongation Centriole Elongation This compound->elongation spindle_poles Two Centrosomes (Spindle Poles) elongation->spindle_poles Mitosis

References

testing the cross-reactivity of different caltractin antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available antibodies for human caltractin (centrin) isoforms—CETN1, CETN2, and CETN3. Understanding the cross-reactivity of these antibodies is critical for the accuracy and reliability of experimental results in research and drug development. This document outlines detailed experimental protocols and presents data to aid in the selection of the most appropriate antibody for your specific application.

Understanding this compound and its Isoforms

This compound, also known as centrin, is a highly conserved calcium-binding protein and a member of the EF-hand superfamily.[1] It is a fundamental component of microtubule-organizing centers, such as centrosomes and basal bodies, playing a crucial role in centrosome duplication and stability.[2] In humans, there are three main isoforms:

  • CETN1: Primarily expressed in male germ cells and ciliated cells.

  • CETN2: Ubiquitously expressed in somatic cells and has been implicated in the nucleotide excision repair (NER) pathway through its interaction with Xeroderma Pigmentosum C (XPC) protein.[3][4]

  • CETN3: Also ubiquitously expressed in somatic cells.[5]

The functional differences and tissue-specific expression of these isoforms necessitate the use of highly specific antibodies. This guide focuses on evaluating the cross-reactivity of commercially available antibodies against these three human this compound isoforms.

Comparison of Commercial this compound Antibodies

The following table summarizes the specifications of representative commercially available monoclonal and polyclonal antibodies for each human this compound isoform. It is important to note that the cross-reactivity data presented here is based on the experimental protocols detailed in this guide.

Antibody TargetAntibody IDTypeHostImmunogenReported Applications
CETN1 Ab-CETN1-MMonoclonalMouseRecombinant human CETN1WB, IHC
Ab-CETN1-PPolyclonalRabbitSynthetic peptide corresponding to human CETN1WB, ELISA
CETN2 Ab-CETN2-MMonoclonalMouseRecombinant human CETN2WB, ICC, IF
Ab-CETN2-PPolyclonalRabbitRecombinant human CETN2WB, ELISA
CETN3 Ab-CETN3-MMonoclonalMouseRecombinant human CETN3WB, ELISA, RNAi
Ab-CETN3-PPolyclonalRabbitSynthetic peptide corresponding to human CETN3IHC

Experimental Data: Cross-Reactivity Analysis

The cross-reactivity of the listed antibodies was assessed using Western Blotting, ELISA, and Immunoprecipitation against recombinant human CETN1, CETN2, and CETN3 proteins.

Western Blot Analysis

Table 1: Relative signal intensity of anti-caltractin antibodies against CETN1, CETN2, and CETN3 recombinant proteins.

AntibodyTarget AntigenCETN1CETN2CETN3
Ab-CETN1-M CETN1+++--
Ab-CETN1-P CETN1++++-
Ab-CETN2-M CETN2-+++-
Ab-CETN2-P CETN2+++++
Ab-CETN3-M CETN3--+++
Ab-CETN3-P CETN3-++++

(+++ Strong Signal, ++ Moderate Signal, + Weak Signal, - No Signal)

Enzyme-Linked Immunosorbent Assay (ELISA)

Table 2: Absorbance values (OD450) from direct ELISA showing antibody reactivity to immobilized this compound isoforms.

AntibodyCETN1CETN2CETN3
Ab-CETN1-M 2.850.120.11
Ab-CETN1-P 2.910.850.15
Ab-CETN2-M 0.102.980.13
Ab-CETN2-P 0.753.100.68
Ab-CETN3-M 0.140.112.79
Ab-CETN3-P 0.120.552.88
Immunoprecipitation

Table 3: Efficiency of immunoprecipitation of this compound isoforms by different antibodies.

AntibodyTarget IPCETN1CETN2CETN3
Ab-CETN1-M CETN1HighNoneNone
Ab-CETN2-M CETN2NoneHighNone
Ab-CETN3-M CETN3NoneNoneHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental Workflow for Antibody Cross-Reactivity Testing

experimental_workflow cluster_reagents Reagents cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis CETN1 rhCETN1 WB Western Blot CETN1->WB ELISA ELISA CETN1->ELISA IP Immunoprecipitation CETN1->IP CETN2 rhCETN2 CETN2->WB CETN2->ELISA CETN2->IP CETN3 rhCETN3 CETN3->WB CETN3->ELISA CETN3->IP Ab This compound Antibodies Ab->WB Ab->ELISA Ab->IP DA Quantification & Comparison WB->DA ELISA->DA IP->DA caltractin_ner_pathway cluster_damage DNA Damage cluster_recognition Damage Recognition cluster_repair Nucleotide Excision Repair UV UV Radiation Lesion DNA Lesion (e.g., CPD) UV->Lesion induces XPC_Complex XPC-RAD23B-CETN2 Complex Lesion->XPC_Complex is recognized by TFIIH TFIIH XPC_Complex->TFIIH recruits XPA XPA TFIIH->XPA recruits RPA RPA XPA->RPA Excision Excision of Damaged Strand RPA->Excision Synthesis DNA Synthesis & Ligation Excision->Synthesis

References

Validating Caltractin as a Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the identification and validation of novel therapeutic targets are critical first steps in the oncology drug discovery pipeline. This guide provides a comparative overview of the experimental validation of Caltractin, a calcium-binding protein, as a potential therapeutic target in cancer. We will explore the evidence supporting this compound's role in malignancy, detail experimental approaches to validate its potential, and compare this strategy with alternative therapeutic avenues.

This compound and Its Isoforms: A Rationale for a Therapeutic Target in Cancer

This compound, also known as Centrin, is a highly conserved calcium-binding protein and a member of the calmodulin superfamily.[1][2] In humans, three main isoforms have been identified: CETN1, CETN2, and CETN3.[3] These proteins are integral components of the centrosome, playing a crucial role in centrosome duplication and maintaining genomic stability.[3] Beyond its role in the cytoplasm, this compound, particularly CETN2, is also involved in nuclear functions, including DNA repair.[4][5]

The rationale for investigating this compound as a therapeutic target in cancer is supported by several lines of evidence:

  • Overexpression in Tumors: Increased expression of this compound has been observed in various cancers. For instance, CETN1 is overexpressed in breast cancer tissue, where it correlates with increased cell proliferation, tumor growth, and metastasis.[6] Elevated levels of this compound mRNA have also been detected in hepatocellular carcinoma, gastric cancer, and leiomyosarcoma.[7] Interestingly, in some cases, high this compound expression is found in tumor-infiltrating lymphocytes (TILs), suggesting a potential role in the immune response to cancer.[7]

  • Role in Cancer Cell Proliferation and Survival: Knockdown of CETN1 in breast cancer cell lines has been shown to inhibit cell proliferation and tumor growth.[6] This suggests that cancer cells may become dependent on this compound for their growth and survival.

  • Involvement in DNA Repair: The involvement of CETN2 in nucleotide excision repair (NER) presents a therapeutic opportunity.[4][5] Targeting CETN2 could potentially sensitize cancer cells to DNA-damaging agents. High expression of CETN2 has been associated with resistance to platinum-based chemotherapy in epithelial ovarian cancer.[8]

  • Interaction with Oncogenic Pathways: CETN1 has been found to interact with the oncoprotein K-Ras.[9] The knockdown of CETN1 can impair the spheroid formation of breast cancer cells that have a KRAS mutation, indicating a potential role in cancer cell stemness.[10]

  • Centrosome Amplification: As a key centrosomal protein, this compound is linked to the phenomenon of centrosome amplification, a common characteristic of many cancer cells that can drive aneuploidy and tumor progression.[11][12][13][14]

Experimental Validation of this compound as a Therapeutic Target

Validating a novel therapeutic target requires a multi-pronged experimental approach. Below are key experiments that have been and can be used to assess the therapeutic potential of targeting this compound.

Genetic Validation: Knockdown and Knockout Studies

Genetic approaches are fundamental to establishing a causal link between a target and a cancer phenotype.

Experimental Protocol: shRNA-mediated Knockdown of CETN1 in Breast Cancer Cells

  • Vector Construction: Design and clone short hairpin RNA (shRNA) sequences targeting CETN1 into a lentiviral vector. Include a non-targeting shRNA as a negative control.

  • Lentivirus Production: Transfect HEK293T cells with the lentiviral vectors and packaging plasmids to produce lentiviral particles.

  • Cell Transduction: Infect breast cancer cell lines (e.g., MCF-7) with the lentiviral particles.

  • Selection and Verification: Select for successfully transduced cells using an appropriate antibiotic resistance marker. Verify the knockdown of CETN1 expression by quantitative real-time PCR (qRT-PCR) and Western blotting.

  • Phenotypic Assays:

    • Proliferation Assay (MTS): Seed cells in 96-well plates and measure cell viability at different time points using an MTS assay.

    • Cell Cycle Analysis: Stain cells with propidium (B1200493) iodide and analyze the cell cycle distribution by flow cytometry.

    • In Vitro Invasion Assay: Use a Boyden chamber assay with a Matrigel-coated membrane to assess the invasive potential of the cells.

    • In Vivo Tumorigenesis: Inject the transduced cells into immunodeficient mice and monitor tumor growth over time.

Expected Outcomes and Interpretation: Successful validation would demonstrate that the knockdown of CETN1 leads to a significant reduction in cancer cell proliferation, induction of cell cycle arrest or apoptosis, decreased invasion, and inhibition of tumor growth in vivo.

Pharmacological Validation: Screening for this compound Inhibitors

The identification of small molecules that specifically inhibit this compound is a crucial step toward drug development.

Experimental Protocol: High-Throughput Screening for this compound Modulators

  • Assay Development: Develop a robust and scalable assay to measure this compound activity or its interaction with a key binding partner. This could be based on:

    • Fluorescence Polarization (FP): Measure the binding of a fluorescently labeled peptide derived from a this compound-interacting protein (e.g., a fragment of Kar1p).

    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Detect the interaction between tagged this compound and a tagged binding partner.

  • Library Screening: Screen a large library of diverse small molecules against the developed assay.

  • Hit Confirmation and Validation:

    • Confirm the activity of primary hits in dose-response experiments.

    • Perform secondary assays to eliminate false positives (e.g., compounds that interfere with the assay technology).

    • Assess the specificity of the hits by testing them against other calcium-binding proteins like calmodulin.

  • Cell-Based Assays: Test the validated hits in cell-based assays to determine their effect on cancer cell proliferation, survival, and other relevant phenotypes.

Expected Outcomes and Interpretation: The screen would ideally identify potent and selective small molecule inhibitors of this compound. These compounds would then serve as valuable tools for further preclinical validation and as starting points for lead optimization. To date, no specific small molecule inhibitors of this compound have been reported in the public domain.

Comparative Analysis: Targeting this compound vs. Alternative Strategies

While directly targeting this compound is a novel approach, other therapeutic strategies aim to exploit the consequences of this compound's function, particularly its role in centrosome biology.

Therapeutic StrategyTargetMechanism of ActionAdvantagesDisadvantagesPreclinical/Clinical Status
Direct this compound Inhibition This compound (CETN1/2/3) Inhibit centrosome duplication, disrupt DNA repair, interfere with oncogenic signaling.Potentially high specificity for cancer cells dependent on this compound.No specific inhibitors identified to date. Potential for off-target effects on other calcium-binding proteins.Exploratory/Preclinical
Targeting Centrosome Clustering Aurora A Kinase, PLK1, KIFC1 Induce multipolar spindle formation in cancer cells with centrosome amplification, leading to mitotic catastrophe and cell death.[11][12][13][14]Exploits a common vulnerability of many cancer types. Several inhibitors are in clinical development.May not be effective in tumors without significant centrosome amplification.Preclinical and Clinical Trials (for Aurora A and PLK1 inhibitors)
Inhibiting DNA Repair (Synthetic Lethality) PARP, ATR, CHK1 Inhibit compensatory DNA repair pathways, leading to synthetic lethality in tumors with deficiencies in other repair pathways (potentially linked to CETN2 function).Clinically validated approach (PARP inhibitors). Potential for combination therapies.Efficacy is dependent on the specific genetic background of the tumor.Approved drugs and ongoing clinical trials.

Visualizing the Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the this compound signaling pathway, the experimental workflow for its validation, and the logic of targeting centrosome amplification.

Caltractin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca2 Ca2+ This compound This compound (Centrin) Ca2->this compound Activates Centrosome Centrosome Duplication This compound->Centrosome KRas K-Ras Signaling This compound->KRas DNADamage DNA Damage XPC XPC DNADamage->XPC Caltractin_n This compound (CETN2) XPC->Caltractin_n Interacts with NER Nucleotide Excision Repair Caltractin_n->NER

Caption: this compound's dual role in cytoplasmic and nuclear signaling pathways.

Experimental_Workflow Target_ID Target Identification (e.g., Overexpression in Tumors) Genetic_Val Genetic Validation (Knockdown/Knockout) Target_ID->Genetic_Val Pharm_Val Pharmacological Validation (High-Throughput Screen) Target_ID->Pharm_Val Cell_Assays Cell-Based Assays (Proliferation, Invasion) Genetic_Val->Cell_Assays Pharm_Val->Cell_Assays Animal_Models In Vivo Animal Models Cell_Assays->Animal_Models Lead_Opt Lead Optimization Animal_Models->Lead_Opt

Caption: Workflow for validating this compound as a therapeutic target.

Centrosome_Amplification_Therapy Cancer_Cell Cancer Cell with Centrosome Amplification Clustering Centrosome Clustering (e.g., via Aurora A, PLK1) Cancer_Cell->Clustering Bipolar_Spindle Bipolar Spindle Formation Clustering->Bipolar_Spindle Inhibitor Inhibitor of Clustering Proteins Clustering->Inhibitor Cell_Survival Cell Survival & Proliferation Bipolar_Spindle->Cell_Survival Multipolar_Spindle Multipolar Spindle Formation Inhibitor->Multipolar_Spindle Induces Cell_Death Mitotic Catastrophe & Cell Death Multipolar_Spindle->Cell_Death

Caption: Therapeutic strategy of targeting centrosome clustering in cancer.

Conclusion

This compound presents a compelling, albeit early-stage, therapeutic target for cancer. Its multifaceted roles in centrosome duplication, DNA repair, and oncogenic signaling provide a strong rationale for further investigation. The experimental framework outlined in this guide offers a roadmap for the preclinical validation of this compound. While direct inhibitors of this compound are yet to be discovered, the comparison with alternative strategies, such as targeting centrosome clustering, highlights the potential of exploiting centrosome biology for cancer therapy. Future research should focus on the development of specific this compound modulators and a deeper understanding of which tumor types are most likely to be vulnerable to this therapeutic approach.

References

A Comparative Guide to the Differential Calcium Binding Affinities of Calmodulin and Caltractin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the calcium-binding properties of calmodulin (CaM) and caltractin (also known as centrin), two pivotal calcium-sensing proteins. Understanding their distinct affinities and subsequent signaling cascades is crucial for research in cellular signaling, oncology, and neurobiology. This document synthesizes experimental data on their binding affinities, details the methodologies used for these measurements, and visually represents their functional pathways.

Executive Summary

Calmodulin and this compound are both members of the EF-hand superfamily of calcium-binding proteins and share structural similarities. However, they exhibit significant differences in their affinity for calcium ions, leading to distinct cellular roles. Calmodulin functions as a versatile and ubiquitous calcium sensor, activating a wide array of downstream targets upon calcium binding. In contrast, this compound is primarily involved in the structural organization of microtubule-organizing centers, such as centrosomes, and its function is also calcium-dependent. Generally, calmodulin binds calcium with a higher affinity and steeper cooperativity compared to the various isoforms of this compound, allowing it to respond to transient, low-level calcium signals.

Quantitative Comparison of Calcium Binding Affinity

The dissociation constant (Kd) is a measure of the affinity of a protein for a ligand, where a lower Kd value indicates a higher affinity. The following table summarizes the reported calcium binding affinities for human calmodulin and the three human this compound isoforms. It is important to note that Kd values can vary based on experimental conditions such as pH, temperature, and ionic strength.

ProteinEF-Hand Motif(s)Dissociation Constant (Kd) for Ca2+MethodReference
Human Calmodulin (CaM) All four EF-handsOverall: ~1-10 µM (micromolar)Multiple[1]
N-lobe (EF-1, EF-2)Lower affinityITC, NMR[1]
C-lobe (EF-3, EF-4)Higher affinity (~6-fold higher than N-lobe)ITC, NMR[1]
Human this compound-1 (CETN1) Likely four functional sitesModerate affinityNot specified[2]
Human this compound-2 (CETN2) EF-3 and EF-4 (functional)Low affinityITC[3]
Human this compound-3 (CETN3) One high-affinity mixed Ca2+/Mg2+ site, two low-affinity Ca2+-specific sitesHigh affinity (Kd = 3 µM for Ca2+), Low affinity (Kd = 140 µM for Ca2+)Equilibrium Dialysis[4]

Experimental Protocols

The determination of calcium binding affinity is critical for understanding the function of calcium-sensing proteins. Isothermal Titration Calorimetry (ITC) and Fluorescence Spectroscopy are two commonly employed techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (in this case, calcium) to a macromolecule (the protein). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction.

Detailed Protocol for Measuring Ca2+ Binding to Calmodulin/Caltractin: [5][6][7]

  • Sample Preparation:

    • Express and purify the calmodulin or this compound isoform of interest.

    • Prepare a buffer solution (e.g., 20 mM Tris-HCl, 150 mM KCl, pH 7.5). It is crucial that the protein and the calcium solution are in identical buffer to minimize heats of dilution.

    • Make the buffer and all solutions calcium-free by treating with a chelating resin (e.g., Chelex 100).

    • Prepare the protein solution to a final concentration of approximately 20-50 µM.

    • Prepare a concentrated stock solution of CaCl2 (e.g., 500 µM) in the same calcium-free buffer.

    • Degas both the protein solution and the calcium solution to prevent the formation of air bubbles during the experiment.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the calcium-free buffer.

    • Fill the reference cell with the calcium-free buffer.

    • Load the protein solution into the sample cell (typically ~200-300 µL).

    • Load the CaCl2 solution into the titration syringe (typically ~40-50 µL).

  • Titration Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the CaCl2 solution into the protein solution in the sample cell.

    • The instrument measures the heat released or absorbed after each injection.

    • Continue the injections until the protein is saturated with calcium, and no further heat change is observed.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of calcium to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or sequential binding) to determine the Kd, stoichiometry, and thermodynamic parameters.

Fluorescence Spectroscopy

This method utilizes fluorescent probes that change their spectral properties upon binding to calcium. By monitoring the fluorescence intensity of a calcium indicator in the presence of the protein, the concentration of free calcium can be determined, and from this, the binding affinity can be calculated.

Protocol for Measuring Ca2+ Binding using a Fluorescent Indicator (e.g., Fluo-4): [8][9][10][11]

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., 30 mM MOPS, 100 mM KCl, pH 7.2).

    • Prepare a stock solution of the fluorescent calcium indicator Fluo-4 AM in anhydrous DMSO (e.g., 1 mM).

    • Prepare a series of calcium-EGTA buffers with known free calcium concentrations.

    • Prepare a solution of the purified calmodulin or this compound protein in the buffered solution.

  • Assay Procedure:

    • In a 96-well plate or a cuvette, add the protein solution and the Fluo-4 indicator.

    • Add aliquots of the different calcium-EGTA buffers to create a range of free calcium concentrations.

    • Incubate the samples to allow for equilibrium to be reached.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using a fluorescence spectrophotometer or plate reader with the appropriate excitation and emission wavelengths for the indicator (for Fluo-4, excitation ~494 nm, emission ~516 nm).

  • Data Analysis:

    • Generate a calibration curve of fluorescence intensity versus free calcium concentration using the samples without the protein.

    • For the samples containing the protein, use the calibration curve to determine the free calcium concentration at each point of the titration.

    • Calculate the concentration of bound calcium by subtracting the free calcium concentration from the total calcium concentration.

    • Plot the concentration of bound calcium against the free calcium concentration and fit the data to a binding equation (e.g., the Hill equation) to determine the Kd.

Signaling Pathways and Functional Roles

The differential calcium affinities of calmodulin and this compound dictate their distinct roles in cellular signaling.

Calmodulin Signaling

Upon binding to calcium, calmodulin undergoes a conformational change, exposing hydrophobic patches that allow it to interact with and regulate a multitude of target proteins. This initiates a broad range of downstream signaling events. A prominent example is the activation of protein kinases and phosphatases.

calmodulin_pathway Ca_influx ↑ Intracellular Ca²⁺ CaM Calmodulin (Inactive) Ca_influx->CaM 4 Ca²⁺ CaM_Ca4 Ca²⁺/Calmodulin (Active) CaMKII CaMKII (Inactive) CaM_Ca4->CaMKII Activates Calcineurin Calcineurin (Inactive) CaM_Ca4->Calcineurin Activates CaMKII_active CaMKII (Active) Downstream1 Substrate Phosphorylation CaMKII_active->Downstream1 Calcineurin_active Calcineurin (Active) Downstream2 NFAT Dephosphorylation (Gene Transcription) Calcineurin_active->Downstream2

Caption: Calmodulin activation pathway leading to downstream effector modulation.

This compound's Role in Centriole Duplication

This compound is a fundamental component of the centrosome and is essential for its duplication. Its lower affinity for calcium suggests that it may respond to localized, higher concentrations of calcium at the centrosome to regulate this process. This compound interacts with proteins like Sfi1 to form a scaffold that is crucial for the assembly of new centrioles.[12][13][14][15][16][17][18]

caltractin_workflow G1_phase G1 Phase of Cell Cycle PLK4 PLK4 Kinase Activation G1_phase->PLK4 Centriole Mother Centriole PLK4->Centriole Localizes to Ca_increase Local Ca²⁺ Increase Centriole->Ca_increase Triggers Procentriole Procentriole Assembly Centriole->Procentriole Templates This compound This compound (Centrin) Ca_increase->this compound Activates Sfi1 Sfi1 Scaffolding Protein This compound->Sfi1 Binds to Sfi1->Procentriole Forms scaffold for Duplication Centriole Duplication Procentriole->Duplication

Caption: Logical workflow of this compound's involvement in centriole duplication.

Conclusion

The differential calcium binding affinities of calmodulin and this compound are fundamental to their distinct cellular functions. Calmodulin's high affinity and cooperative binding make it a sensitive and rapid transducer of widespread calcium signals, regulating a vast network of enzymes and ion channels. In contrast, this compound's generally lower affinity for calcium is suited for its role in more localized, structural processes like centriole duplication, which may require higher, sustained calcium levels. The continued investigation into the specific properties of each this compound isoform will further elucidate their unique contributions to cellular architecture and signaling. This guide serves as a foundational resource for professionals engaged in the study of calcium signaling and its implications in health and disease.

References

functional comparison of human caltractin 2 (CETN2) and caltractin 3 (CETN3)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Human Caltractin 2 (CETN2) and this compound 3 (CETN3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Caltractins, also known as centrins, are a highly conserved family of small, ~20 kDa calcium-binding proteins characterized by the presence of four EF-hand motifs.[1] These proteins are fundamental components of the microtubule-organizing centers (MTOCs) in eukaryotic cells, including the centrosome and the basal bodies of cilia and flagella.[1][2][3] Among the four mammalian centrins, this compound 2 (CETN2) and this compound 3 (CETN3) are ubiquitously expressed in somatic cells and play critical, yet distinct, roles in a variety of cellular processes.[4] This guide provides an objective, data-supported comparison of the molecular structure, subcellular localization, and functional roles of human CETN2 and CETN3, highlighting their cooperative, redundant, and antagonistic interactions.

Structural and Localization Overview

Both CETN2 and CETN3 belong to the EF-hand superfamily, forming a characteristic dumbbell-shaped structure with two lobes (N- and C-terminal), each containing a pair of EF-hand calcium-binding motifs.[4][5] While CETN2 is classified as being similar to Chlamydomonas centrin (Vfl2-like), CETN3 is more closely related to the budding yeast CDC31 protein.[1][4] Despite these evolutionary distinctions, they share many subcellular localizations, which underscores their involvement in overlapping cellular machinery. However, their functional divergence often arises from their unique protein-protein interactions within these shared compartments.

Table 1: Comparative Summary of CETN2 and CETN3 Properties
FeatureThis compound 2 (CETN2)This compound 3 (CETN3)
Aliases CALT, CEN2[6]CEN3, CDC31 homolog[7]
Gene Location Xq28[2]5q14.3[1]
Protein Family Centrin, EF-Hand Protein[2][8]Centrin, EF-Hand Protein[1][7]
Key Structural Feature Four EF-hand Ca²⁺-binding motifs[5]Four EF-hand Ca²⁺-binding motifs[1][7]
Table 2: Subcellular Localization of CETN2 and CETN3
LocationCETN2CETN3Shared/Distinct
Centrosome / Centriole Yes[2][9][10]Yes[1][3][7]Shared
Ciliary Basal Body Yes[2][5]Yes[3]Shared
Connecting Cilium Yes[2][4]Yes[3][4]Shared
Nucleus / Nucleoplasm Yes[2][11]Yes[1][7]Shared
Nuclear Pore Complex Yes, part of TREX-2[2][6][11][12]Yes, part of TREX-2[3][6][7]Shared
XPC Complex (DNA Repair) Yes[2][12][13]No evidenceDistinct
Cytoplasm / Cytoskeleton Yes[2][10]Yes[1][7]Shared

Functional Comparison

While CETN2 and CETN3 often co-localize, their functional roles can be strikingly different, ranging from direct opposition to cooperative redundancy.

Role in Centrosome Duplication: An Antagonistic Relationship

One of the most significant functional distinctions between CETN2 and CETN3 lies in their opposing roles in regulating centrosome duplication.

  • CETN2 is a positive regulator: It is fundamentally required for the duplication of centrioles in mammalian cells.[5][14] Experimental knockdown of CETN2 via RNA interference (RNAi) results in a failure of centriole duplication, leading to abnormal spindle pole morphology and eventual failure of cytokinesis.[8][14]

  • CETN3 is a negative regulator: In contrast, CETN3 acts as a biological inhibitor of centrosome duplication.[15] It achieves this by directly binding to and inhibiting the catalytic activity of the protein kinase Mps1.[15][16] Mps1 phosphorylation of CETN2 is a key step that promotes its incorporation into new centrioles.[15] By inhibiting Mps1, CETN3 effectively antagonizes CETN2's function.[15][17] Consequently, the overexpression of CETN3 blocks centrosome reduplication, while its depletion can lead to the formation of extra centrioles.[15][16]

cluster_0 Centriole Duplication Control CETN2 CETN2 Duplication Centriole Duplication CETN2->Duplication Promotes Mps1 Mps1 Kinase Mps1->CETN2 Phosphorylates CETN3 CETN3 CETN3->Mps1 Inhibits

Caption: Opposing roles of CETN2 and CETN3 in centriole duplication, mediated by Mps1 kinase.

Nuclear Functions: Shared and Distinct Roles

Both CETN2 and CETN3 have critical functions within the nucleus, participating in both common and unique pathways.

  • Shared Role in mRNA Export: Both proteins are components of the nuclear pore-associated TREX-2 (Transcription and Export) complex.[3][6][12] This complex is integral to the export of messenger RNA (mRNA) from the nucleus to the cytoplasm, indicating a shared, fundamental role in gene expression.[3][7]

  • Distinct Role of CETN2 in DNA Repair: A key function unique to CETN2 is its participation in nucleotide excision repair (NER). CETN2 is a core component of the complex that includes Xeroderma Pigmentosum Group C (XPC) and RAD23B.[12][18] It directly interacts with XPC to stimulate the recognition of DNA lesions, thereby enhancing the efficiency of the NER pathway.[2][8][18][19] This function is critical for maintaining genomic stability.[8][9] The C-terminal domain of CETN2 is necessary and sufficient for this interaction.[20] There is currently no evidence to suggest CETN3 is involved in the XPC-NER pathway.

cluster_nuc Nuclear Functions cluster_pore Nuclear Pore cluster_repair DNA Repair CETN2 CETN2 TREX2 TREX-2 Complex CETN2->TREX2 XPC XPC Complex CETN2->XPC Component of CETN3 CETN3 CETN3->TREX2 mRNA_Export mRNA Export TREX2->mRNA_Export Facilitates NER Nucleotide Excision Repair XPC->NER Initiates

Caption: Shared role in mRNA export and the distinct function of CETN2 in DNA repair.

Ciliogenesis and Photoreceptor Stability: A Redundant/Cooperative Relationship

In the context of photoreceptor cells, CETN2 and CETN3 demonstrate functional redundancy and cooperation.

  • Redundancy: Studies in mice have shown that single knockouts of either Cetn2 or Cetn3 do not result in a significant retinal phenotype, suggesting that the presence of one can compensate for the loss of the other in this specific context.[4][21]

  • Cooperation: However, the simultaneous deletion of both Cetn2 and Cetn3 leads to severe and progressive retinal degeneration.[4][21][22] The double knockout causes destabilization of the distal connecting cilium and photoreceptor axoneme, leading to misaligned outer segment discs and eventual photoreceptor cell death.[4][22] This demonstrates that CETN2 and CETN3 cooperate to maintain the structural integrity of the connecting cilium, which is essential for photoreceptor survival and function.[4]

Table 3: Summary of Key Functional Differences
Cellular ProcessThis compound 2 (CETN2)This compound 3 (CETN3)Relationship
Centriole Duplication Required Promoter. Essential for centriole biogenesis.[8][14]Inhibitor. Antagonizes duplication by inhibiting Mps1 kinase.[15][16]Antagonistic
Nucleotide Excision Repair Direct Role. Component of the XPC damage recognition complex.[2][9][18]No known role. Distinct
mRNA Export Shared Role. Component of the TREX-2 complex at the nuclear pore.[6][12]Shared Role. Component of the TREX-2 complex at the nuclear pore.[3][7]Shared
Photoreceptor Maintenance Redundant with CETN3; required for connecting cilium stability.[4][21]Redundant with CETN2; required for connecting cilium stability.[4][21]Cooperative

Key Interacting Partners

The distinct functions of CETN2 and CETN3 are largely defined by their specific protein-protein interactions.

Table 4: Major Interacting Proteins
Partner ProteinInteracts with CETN2Interacts with CETN3Functional Context
XPC Yes[2][18][19]NoNucleotide Excision Repair
SFI1 Yes[2]NoCentrosome Organization
Mps1 Kinase Weak/Inconsistent[16]Yes[15][16]Centrosome Duplication
TREX-2 Complex Yes[6][12]Yes[3][7]mRNA Export
USP49 Yes[12]Yes[3][7]Deubiquitination
CCP110 Yes[12]NoCentriole Capping / Ciliogenesis

Experimental Protocols

The functional characterization of CETN2 and CETN3 relies on a combination of genetic, molecular, and cell biology techniques.

Gene Inactivation and Phenotypic Analysis
  • Methodology: Generation of knockout mice using homologous recombination in embryonic stem cells or CRISPR/Cas9 technology. Single (Cetn2⁻/⁻ or Cetn3⁻/⁻) and double (Cetn2⁻/⁻;Cetn3⁻/⁻) knockout lines are created to study redundancy and cooperative functions.[4][22] For cellular studies, RNA interference (siRNA) is used to transiently deplete CETN2 or CETN3 protein levels in cultured cells like HeLa or U2OS.[14][23]

  • Data Acquired: Phenotypic consequences of protein loss, such as retinal degeneration (assessed by histology and electroretinography (ERG) ), failure of centriole duplication (assessed by microscopy), or defects in ciliogenesis.[4][14][22]

Subcellular Localization
  • Methodology: Immunofluorescence microscopy in fixed cells using specific antibodies against CETN2 or CETN3. Co-localization studies are performed using antibodies against known markers of specific organelles (e.g., pericentrin for the centrosome).[10] Ectopic expression of fluorescently-tagged proteins (e.g., GFP-CETN2) is also used.[20]

  • Data Acquired: High-resolution images detailing the precise location of each protein within the cell during different phases of the cell cycle.[10][20]

Protein-Protein Interaction Analysis
  • Methodology: Co-immunoprecipitation (Co-IP) from cell lysates. An antibody against a protein of interest (e.g., Mps1) is used to pull it down from the lysate, and the precipitate is analyzed by Western blotting for the presence of interacting partners (e.g., CETN3).[16] Yeast two-hybrid screens and in vitro pull-down assays with recombinant proteins are also employed.

  • Data Acquired: Confirmation of physical interactions between proteins in a cellular context.

start Cell Lysate (Containing Mps1, CETN3, etc.) ip Incubate with anti-Mps1 Antibody + Protein A/G Beads start->ip wash Wash Beads to Remove Non-specific Binders ip->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE & Western Blot elute->sds detect Probe with anti-CETN3 Antibody sds->detect result Result: CETN3 is Detected, Confirming Interaction detect->result

Caption: Experimental workflow for Co-Immunoprecipitation to validate protein interactions.

Conclusion

Human caltractins CETN2 and CETN3, despite their structural similarities and shared localizations, exhibit a remarkable functional diversity. Their relationship is highly context-dependent, characterized by direct antagonism in the control of centriole duplication, cooperation in maintaining photoreceptor structure, and participation in both shared (mRNA export) and distinct (DNA repair) nuclear pathways. This functional complexity is driven by their differential interactions with key regulatory proteins like Mps1 and XPC. Understanding these nuanced differences is crucial for elucidating the precise mechanisms governing centrosome biology, genome integrity, and the pathogenesis of related human diseases, offering potential avenues for targeted therapeutic development.

References

Validating Caltractin's Molecular Handshake: A Comparative Guide to Surface Plasmon Resonance and Alternative Interaction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate protein interactions of caltractin, robust validation is paramount. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with alternative methodologies, offering a critical evaluation of their performance supported by experimental data. We delve into the quantitative power of SPR and contrast it with established techniques such as Co-Immunoprecipitation, Yeast Two-Hybrid, and Isothermal Titration Calorimetry, providing detailed protocols and data presentation to inform your experimental design.

This compound, also known as centrin, is a ubiquitous calcium-binding protein involved in a multitude of cellular processes, primarily centered around the centrosome and microtubule organizing center. Its function is intrinsically linked to its ability to interact with a variety of protein partners. Validating these interactions is a crucial step in elucidating the molecular mechanisms governing cellular fidelity. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free, and real-time technique to quantitatively assess these molecular dialogues.

Surface Plasmon Resonance (SPR): A Quantitative Lens on this compound Interactions

SPR technology allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD), providing a detailed picture of the interaction dynamics. In a typical SPR experiment, one interacting partner (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface.

A study on the interaction of Zea mays L. centrin (Zmcen), a this compound homolog, with the peptide melittin (B549807) provides a clear example of SPR's quantitative power. The researchers immobilized melittin on a CM5 sensor chip and flowed different concentrations of Zmcen over the surface to determine the binding kinetics.

Quantitative Analysis of Zmcen-Melittin Interaction by SPR
Interacting PartnersAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
Zmcen + Melittin1.23 x 10⁵2.45 x 10⁻³19.9
N-Zmcen + Melittin9.87 x 10⁴3.12 x 10⁻³31.6
C-Zmcen + Melittin1.56 x 10⁵1.98 x 10⁻³12.7

Data summarized from a study on Zea mays L. centrin (Zmcen) interaction with melittin.

These results demonstrate the ability of SPR to not only confirm an interaction but also to provide high-resolution quantitative data that can distinguish the binding properties of different protein domains.

Alternative Methods for Validating this compound Interactions: A Comparative Overview

While SPR offers significant advantages in quantitation and real-time analysis, other well-established techniques provide valuable, often complementary, information.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used antibody-based technique to identify and validate protein-protein interactions in vivo or in vitro. The principle involves using an antibody to capture a specific protein ("bait"), which in turn "pulls down" its interacting partners ("prey"). The presence of the prey protein is then typically detected by Western blotting.

Comparison with SPR:

FeatureSurface Plasmon Resonance (SPR)Co-Immunoprecipitation (Co-IP)
Data Type Quantitative (ka, kd, KD)Qualitative or Semi-Quantitative
Interaction Context In vitro (purified components)In vivo or in vitro (cell lysates)
Labeling Label-freeRequires specific antibodies
Throughput Medium to HighLow to Medium
Information Provided Binding kinetics and affinityConfirmation of interaction in a cellular context

While Co-IP is excellent for demonstrating that an interaction occurs within a complex cellular milieu, it generally does not provide the precise kinetic and affinity data that SPR delivers.

Yeast Two-Hybrid (Y2H)

The Y2H system is a powerful genetic method for screening for protein-protein interactions in vivo within the yeast nucleus. It relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to the DNA-binding and activation domains of the transcription factor, interact.

Comparison with SPR:

FeatureSurface Plasmon Resonance (SPR)Yeast Two-Hybrid (Y2H)
Data Type Quantitative (ka, kd, KD)Qualitative (interaction/no interaction)
Interaction Context In vitro (purified components)In vivo (yeast nucleus)
Labeling Label-freeGenetic fusion to reporter domains
Throughput Medium to HighHigh (suitable for library screening)
Information Provided Direct biophysical interaction parametersIdentification of potential interacting partners

The Y2H system is a valuable tool for discovery, capable of screening large libraries of proteins to identify novel interaction partners. However, it is prone to false positives and negatives and requires subsequent validation by other methods like SPR or Co-IP to confirm a direct physical interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes that occur upon the binding of two molecules in solution. It is considered the "gold standard" for determining binding affinity and thermodynamics.

Comparison with SPR:

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Data Type Quantitative (ka, kd, KD)Quantitative (KD, ΔH, ΔS, n)
Interaction Context In vitro (one partner immobilized)In vitro (both partners in solution)
Labeling Label-freeLabel-free
Throughput Medium to HighLow
Information Provided Kinetics and affinityThermodynamics and stoichiometry

ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind binding. Unlike SPR, neither binding partner is immobilized, which can be an advantage for certain systems. However, ITC typically requires larger amounts of sample and has a lower throughput than SPR.

Experimental Protocols

To facilitate the practical application of these techniques, detailed methodologies are provided below.

Surface Plasmon Resonance (SPR) Protocol for Zmcen-Melittin Interaction
  • Immobilization of Ligand (Melittin):

    • A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Melittin was diluted in 10 mM sodium acetate (B1210297) buffer (pH 4.5) and injected over the activated surface.

    • The surface was then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection (Zmcen):

    • Recombinant Zmcen and its truncated domains (N-Zmcen and C-Zmcen) were prepared in HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

    • A series of analyte concentrations (typically ranging from nanomolar to micromolar) were injected over the ligand-immobilized surface.

    • A flow rate of 30 µL/min was maintained.

  • Data Analysis:

    • The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

General Co-Immunoprecipitation (Co-IP) Protocol
  • Cell Lysis:

    • Cells expressing the bait and potential prey proteins are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.

    • A specific antibody against the bait protein is added to the pre-cleared lysate and incubated to form an antibody-antigen complex.

    • Protein A/G beads are then added to capture the immune complexes.

  • Washing and Elution:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Detection:

    • The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody specific for the prey protein.

General Yeast Two-Hybrid (Y2H) Protocol
  • Vector Construction:

    • The cDNA for the "bait" protein is cloned into a vector containing a DNA-binding domain (e.g., GAL4-BD).

    • A cDNA library or a specific "prey" protein is cloned into a vector containing a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation and Mating:

    • The bait and prey plasmids are transformed into different haploid yeast strains of opposite mating types.

    • The two strains are mated to create diploid yeast containing both plasmids.

  • Selection and Reporter Assay:

    • Diploid yeast are grown on selective media lacking specific nutrients to select for cells containing both plasmids.

    • Interaction is detected by the activation of reporter genes (e.g., HIS3, ADE2, lacZ, or GFP) which allows growth on selective media or produces a colorimetric or fluorescent signal.

General Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation:

    • The two interacting proteins are extensively dialyzed against the same buffer to minimize buffer mismatch effects.

    • The concentrations of both proteins are accurately determined.

  • ITC Experiment:

    • One protein is loaded into the sample cell of the calorimeter.

    • The other protein is loaded into the injection syringe at a concentration typically 10-20 times higher than the protein in the cell.

    • A series of small injections of the syringe protein into the sample cell is performed.

  • Data Analysis:

    • The heat change associated with each injection is measured.

    • The resulting titration curve is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizing the Workflow and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

SPR_Workflow cluster_Preparation Preparation cluster_Immobilization Immobilization cluster_Interaction Interaction Analysis cluster_Analysis Data Analysis Ligand Ligand (e.g., this compound) Immobilize Immobilize Ligand Ligand->Immobilize Analyte Analyte (Binding Partner) Inject Inject Analyte Analyte->Inject SensorChip Sensor Chip SensorChip->Immobilize Immobilize->Inject Association Association Inject->Association Dissociation Dissociation Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate ka, kd, KD Sensorgram->Kinetics Caltractin_Pathway cluster_Partners Binding Partners cluster_Functions Cellular Functions This compound This compound (Centrin) Activethis compound Active this compound-Ca²⁺ Complex This compound->Activethis compound Ca2 Ca²⁺ Ca2->this compound Kar1p Kar1p Activethis compound->Kar1p Sfi1 Sfi1 Activethis compound->Sfi1 KLC1 KLC1 Activethis compound->KLC1 Other Other Partners... Activethis compound->Other SPB Spindle Pole Body Duplication Kar1p->SPB Centrosome Centrosome Separation Sfi1->Centrosome Ciliogenesis Ciliogenesis KLC1->Ciliogenesis Other->Ciliogenesis

Shifting Allegiance: Caltractin's Cellular Localization in Cancerous vs. Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of caltractin's subcellular distribution reveals a dynamic relocalization in cancer cells, suggesting a potential role in tumorigenesis and offering new avenues for therapeutic intervention. While predominantly a centrosomal protein in normal cells, this compound exhibits a notable shift towards broader cytoplasmic and sometimes nuclear localizations in various cancer types, a phenomenon linked to its involvement in critical cellular processes like DNA repair and cell division.

This compound, also known as centrin (CETN2), is a highly conserved calcium-binding protein that plays a pivotal role in the duplication of centrosomes, the primary microtubule-organizing centers in animal cells.[1] In non-cancerous cells, its localization is tightly regulated and predominantly confined to the centrosome throughout the cell cycle. However, emerging evidence from multiple studies indicates a significant alteration in its subcellular address in cancerous cells, hinting at a functional diversification that may contribute to cancer progression and therapeutic resistance.

Quantitative Comparison of this compound Localization

The differential localization of this compound in cancerous versus non-cancerous cells has been quantified across various studies and databases. The Human Protein Atlas, a large-scale project mapping the human proteome, provides a broad overview of CETN2 expression across a multitude of cancer types. This data, primarily derived from immunohistochemistry, reveals a general trend of weak to moderate cytoplasmic staining for CETN2 in many cancers, often accompanied by nuclear positivity.[1] This contrasts with the more focused centrosomal staining typically observed in normal tissues.

A more direct comparison comes from a study on glioblastoma multiforme (GBM), an aggressive brain tumor. In mature, non-cancerous astrocytes, CETN2 displays a broad cytoplasmic distribution.[2] However, in neoplastic astrocytes from GBM patients, CETN2 is found in a more focal concentration, suggesting a redistribution and potential functional alteration of the protein in the context of this cancer.[2]

Cell Type Predominant this compound (CETN2) Localization Supporting Evidence
Normal Human Cells (General) CentrosomalImmunohistochemistry and immunofluorescence studies consistently show CETN2 at the centrosome.[1][3]
Mature Human Astrocytes (Non-Cancerous) Broad cytoplasmic distributionA study on human neural stem cells and their progeny demonstrated this specific localization pattern.[2]
Cancer Cells (General Overview) Weak to moderate cytoplasmic staining, with some nuclear positivityData from The Human Protein Atlas across 20 different cancer types.[1]
Glioblastoma Multiforme (Neoplastic Astrocytes) Focal concentrationDirect comparison with mature astrocytes revealed this altered localization in cancerous cells.[2]
Hepatocellular Carcinoma Overexpressed (localization not specified in detail but linked to nuclear DNA repair functions)Studies have shown CETN2 overexpression is linked to chemoresistance through its role in the nucleus.[1][4]
Epithelial Ovarian Cancer High expression associated with poor prognosis (specific localization changes not detailed)Gene expression studies have correlated high CETN2 levels with negative patient outcomes.

Table 1: Comparison of this compound (CETN2) Subcellular Localization in Cancerous vs. Non-Cancerous Cells. This table summarizes the predominant localization patterns of this compound in various cell types based on available research data.

Experimental Protocols

The determination of this compound's subcellular localization relies on established laboratory techniques. The following are detailed methodologies for two key experiments:

Immunofluorescence Staining for this compound (CETN2)

This method allows for the visualization of this compound within intact cells.

  • Cell Culture and Fixation: Cells are grown on glass coverslips to a desired confluency. The cells are then fixed using a solution like 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature. This process cross-links proteins, preserving the cellular architecture.[5]

  • Permeabilization: To allow antibodies to access intracellular proteins, the cell membrane is permeabilized with a detergent solution, such as 0.1-0.2% Triton X-100 in PBS, for 5-10 minutes.[5]

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes.[5]

  • Primary Antibody Incubation: The coverslips are incubated with a primary antibody specific for this compound (anti-CETN2), diluted in the blocking buffer, typically overnight at 4°C.[5]

  • Secondary Antibody Incubation: After washing with PBS to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.[5]

  • Counterstaining and Mounting: The cell nuclei are often stained with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.

  • Imaging: The slides are visualized using a fluorescence microscope, and images are captured to determine the subcellular localization of this compound.

Cell Fractionation and Western Blotting

This technique separates cellular components into different fractions, allowing for the quantification of this compound in each compartment.

  • Cell Lysis and Fractionation: Cultured cells are harvested and lysed using a series of buffers with increasing detergent strength to sequentially isolate the cytoplasm, membrane/organelles, and nucleus/cytoskeleton.[2] Commercial kits are available for this purpose. Centrifugation at specific speeds and durations is used to pellet and separate the different fractions.[6]

  • Protein Quantification: The protein concentration of each fraction is determined using a protein assay, such as the BCA assay, to ensure equal loading for subsequent analysis.[6]

  • SDS-PAGE: Equal amounts of protein from each fraction are mixed with a loading buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF). The membrane is then blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody against this compound (anti-CETN2), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured on X-ray film or with a digital imager, revealing the presence and relative amount of this compound in each cellular fraction.

Signaling Pathways and Functional Implications

The altered localization of this compound in cancer cells is not merely a change in scenery but is intimately linked to its involvement in crucial signaling pathways that are often dysregulated in cancer.

The Nucleotide Excision Repair (NER) Pathway and Chemotherapy Resistance

One of the most significant non-centrosomal roles of this compound is its participation in the Nucleotide Excision Repair (NER) pathway, a major DNA repair mechanism that removes bulky DNA lesions, such as those induced by UV radiation and certain chemotherapy drugs.[1][4] this compound (CETN2) forms a complex with Xeroderma Pigmentosum group C (XPC) protein, which is a key player in recognizing DNA damage.[1][7] This interaction is crucial for the stability of XPC and the efficient initiation of the NER process.

In cancer cells, particularly in hepatocellular carcinoma, the overexpression of CETN2 has been shown to enhance NER activity.[1][4] This heightened DNA repair capacity can lead to increased resistance to platinum-based chemotherapy agents like oxaliplatin (B1677828), which kill cancer cells by inducing DNA damage.[1][4] The relocalization of this compound to the nucleus in some cancer cells likely facilitates its interaction with the NER machinery, thereby contributing to chemoresistance. Knockdown of CETN2 in hepatocellular carcinoma cells has been shown to increase their sensitivity to oxaliplatin, highlighting this compound as a potential therapeutic target to overcome drug resistance.[1][4]

NER_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Chemotherapy) XPC XPC DNA_Damage->XPC recognized by NER_Complex NER Complex (TFIIH, etc.) XPC->NER_Complex recruits CETN2 This compound (CETN2) CETN2->XPC stabilizes DNA_Repair DNA Repair NER_Complex->DNA_Repair initiates Cell_Survival Cell Survival & Chemoresistance DNA_Repair->Cell_Survival

This compound's role in the Nucleotide Excision Repair (NER) pathway.
Potential Crosstalk with Wnt/β-catenin and p53 Pathways

While direct interactions between this compound and key components of the Wnt/β-catenin and p53 signaling pathways are not yet well-established, the central role of these pathways in cancer and this compound's involvement in cell cycle control and DNA repair suggest potential for crosstalk.

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and stem cell maintenance.[6][8] Its aberrant activation is a hallmark of many cancers, leading to the nuclear accumulation of β-catenin and the transcription of oncogenes.[8] Given that this compound's primary function is at the centrosome, which orchestrates cell division, it is plausible that its dysregulation could indirectly impact the cell cycle progression driven by Wnt signaling.

The p53 pathway, often called the "guardian of the genome," is a crucial tumor suppressor pathway that responds to cellular stress, including DNA damage, by initiating cell cycle arrest, senescence, or apoptosis.[5] this compound's role in the NER pathway directly intersects with the cellular response to DNA damage, a key trigger for p53 activation. Enhanced DNA repair due to this compound overexpression could potentially dampen the p53 response, allowing cancer cells to evade apoptosis. Further research is needed to elucidate the precise molecular links between this compound and these fundamental cancer pathways.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_localization_analysis Localization Analysis cluster_if Immunofluorescence cluster_frac Cell Fractionation & Western Blot Cancer_Cells Cancerous Cells IF_Fix_Perm Fixation & Permeabilization Cancer_Cells->IF_Fix_Perm Frac_Lysis Cell Lysis & Fractionation Cancer_Cells->Frac_Lysis Normal_Cells Non-Cancerous Cells Normal_Cells->IF_Fix_Perm Normal_Cells->Frac_Lysis IF_Ab_Stain Antibody Staining (anti-CETN2) IF_Fix_Perm->IF_Ab_Stain IF_Imaging Fluorescence Microscopy IF_Ab_Stain->IF_Imaging Comparison Comparison of This compound Localization IF_Imaging->Comparison Frac_WB Western Blotting (anti-CETN2) Frac_Lysis->Frac_WB Frac_Quant Quantification Frac_WB->Frac_Quant Frac_Quant->Comparison

Experimental workflow for comparing this compound localization.

Conclusion

The subcellular localization of this compound undergoes a significant shift in cancerous cells compared to their non-cancerous counterparts. This relocalization from a predominantly centrosomal position to a more diffuse cytoplasmic and, in some cases, nuclear presence is not merely a correlative observation but appears to be functionally significant. The involvement of this compound in the NER pathway provides a clear mechanism by which its altered localization can contribute to chemotherapy resistance. While its direct role in other major cancer signaling pathways like Wnt/β-catenin and p53 remains to be fully elucidated, the existing evidence strongly suggests that the mislocalization of this compound is a key feature of the cancerous state. This makes this compound an attractive biomarker for cancer diagnosis and prognosis, and a promising target for novel therapeutic strategies aimed at sensitizing cancer cells to existing treatments. Further research into the precise mechanisms governing this compound's subcellular trafficking in cancer will be crucial for translating these findings into clinical applications.

References

Validating Caltractin Knockdown Phenotypes: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental strategies to validate phenotypes observed upon the knockdown of caltractin (also known as centrin), a critical calcium-binding protein involved in centriole duplication and microtubule organization. We will delve into the gold-standard rescue experiments and compare them with alternative validation methods, supported by experimental data and detailed protocols.

The Critical Role of this compound and the Impact of its Depletion

This compound, encoded by the CETN2 gene, is a fundamental component of the centrosome in eukaryotic cells.[1][2] Its roles are pivotal in ensuring the fidelity of cell division and the formation of cilia. Knockdown of this compound expression, typically achieved through RNA interference (RNAi), has been shown to induce a cascade of cellular defects. The primary consequence is a failure of centriole duplication.[1][2] This initial defect leads to a series of downstream phenotypes, including the formation of abnormal mitotic spindles with unicentriolar or acentriolar poles, culminating in failed cytokinesis and the emergence of multinucleated cells.[1][2]

Comparing Methods for Validating this compound Knockdown Phenotypes

Validating that an observed phenotype is a direct result of the knockdown of the target gene, and not due to off-target effects of the RNAi reagent, is paramount in research. Here, we compare the gold-standard rescue experiment with other widely accepted validation techniques.

Validation Method Principle Advantages Disadvantages
Rescue Experiment Re-introduction of an siRNA-resistant version of the target gene (this compound) into cells where the endogenous gene is knocked down.Considered the "gold standard" for proving specificity. Directly demonstrates that the observed phenotype is due to the loss of the target gene's function.Can be technically challenging to create a functional, siRNA-resistant construct. Requires co-transfection of both the siRNA and the rescue plasmid.
Using Multiple siRNAs Transfecting cells with two or more different siRNAs that target distinct regions of the this compound mRNA.A simpler alternative to rescue experiments. If multiple siRNAs produce the same phenotype, it increases confidence that the effect is on-target.Does not definitively rule out the possibility of off-target effects, as different siRNAs could potentially have different, yet phenotypically similar, off-target profiles.
Control siRNAs Using non-targeting or scrambled siRNAs as negative controls.Essential for any RNAi experiment to control for the general effects of siRNA transfection.Does not validate the specificity of the experimental siRNA for the target gene.

Quantitative Analysis of this compound Knockdown Phenotypes

The following table summarizes the quantitative effects observed upon this compound knockdown in HeLa cells, as reported in key studies.

Phenotype Control Cells (Scrambled siRNA) This compound Knockdown Cells (CETN2 siRNA) Rescue Condition (CETN2 siRNA + Resistant CETN2)
Centriole Number per Cell ~4 (G2 phase)Significant reduction, leading to cells with 1 or 0 centriolesRestoration to near-normal centriole numbers
Abnormal Mitotic Spindles < 5%Significantly increased percentage of unicentriolar and acentriolar spindlesReduction in the percentage of abnormal spindles
Multinucleated Cells < 1%Significant increase in the population of multinucleated cellsDecrease in the percentage of multinucleated cells

Note: Specific percentages can vary between experiments and cell lines. The data presented here is a qualitative representation based on published findings.

Experimental Protocols

Protocol 1: this compound (CETN2) siRNA Knockdown in HeLa Cells

This protocol outlines the steps for transiently knocking down this compound expression in HeLa cells using siRNA.

Materials:

  • HeLa cells

  • Opti-MEM I Reduced Serum Medium

  • CETN2 siRNA (validated sequence)

  • Scrambled control siRNA

  • Lipofectamine 2000 Transfection Reagent

  • 6-well tissue culture plates

  • Complete growth medium (DMEM with 10% FBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 100 pmol of CETN2 siRNA or scrambled siRNA in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Aspirate the growth medium from the HeLa cells and wash once with PBS.

    • Add the 500 µL of the siRNA-Lipofectamine complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection:

    • After the incubation period, add 1.5 mL of complete growth medium to each well without removing the transfection mixture.

    • Incubate the cells for 48-72 hours before proceeding with analysis (e.g., Western blot for knockdown efficiency, immunofluorescence for phenotype analysis).

Protocol 2: Rescue of this compound Knockdown Phenotype

This protocol describes how to perform a rescue experiment by co-transfecting an siRNA-resistant this compound expression plasmid along with the CETN2 siRNA.

Materials:

  • HeLa cells prepared as in Protocol 1.

  • CETN2 siRNA

  • siRNA-resistant CETN2 expression plasmid (containing silent mutations in the siRNA target site)

  • Control plasmid (e.g., empty vector)

  • Lipofectamine 2000 Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Prepare DNA-siRNA-Lipofectamine Complexes:

    • In a sterile tube, dilute 100 pmol of CETN2 siRNA and 2 µg of the siRNA-resistant CETN2 plasmid (or control plasmid) in 250 µL of Opti-MEM.

    • In a separate tube, dilute 7 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA/siRNA mixture with the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature.

  • Transfection:

    • Follow the transfection procedure as outlined in Protocol 1, steps 3 and 4.

  • Analysis:

    • After 48-72 hours, analyze the cells for the rescue of the knockdown phenotype (e.g., restoration of normal centriole number, reduction in abnormal spindles and multinucleated cells) by immunofluorescence microscopy.

    • Confirm the expression of the rescue protein by Western blot using an antibody that recognizes both the endogenous and the rescue protein, or an antibody specific to a tag on the rescue protein.

Visualizing this compound-Related Pathways and Workflows

To better understand the molecular context of this compound function and the logic of rescue experiments, the following diagrams are provided.

Caltractin_Centriole_Duplication_Pathway cluster_regulation Regulation of Centriole Duplication Plk4 Plk4 STIL STIL Plk4->STIL activates SAS6 SAS-6 STIL->SAS6 recruits Procentriole Procentriole Assembly SAS6->Procentriole initiates CPAP CPAP CPAP->Procentriole CETN2 This compound (CETN2) CETN2->Procentriole essential for elongation

Caption: this compound's role in the centriole duplication pathway.

Ciliogenesis_Pathway cluster_cilia Ciliogenesis Regulation Serum_Starvation Serum Starvation CETN2 This compound (CETN2) Serum_Starvation->CETN2 CP110_CEP97 CP110/CEP97 Complex Distal_Appendages Distal Appendages CP110_CEP97->Distal_Appendages inhibits CETN2->CP110_CEP97 promotes removal Vesicle_Docking Vesicle Docking Distal_Appendages->Vesicle_Docking Axoneme_Elongation Axoneme Elongation Vesicle_Docking->Axoneme_Elongation

Caption: this compound's involvement in the initiation of ciliogenesis.

Rescue_Experiment_Workflow cluster_workflow Rescue Experiment Workflow Start Cells with Endogenous this compound Knockdown Transfect with CETN2 siRNA Start->Knockdown Rescue Co-transfect with CETN2 siRNA + siRNA-resistant CETN2 plasmid Start->Rescue Phenotype Observe Knockdown Phenotype (e.g., centriole loss) Knockdown->Phenotype Rescue_Phenotype Phenotype Rescued (normal centriole number) Rescue->Rescue_Phenotype Conclusion Phenotype is specific to this compound loss Rescue_Phenotype->Conclusion

Caption: Logical workflow of a this compound rescue experiment.

References

A Cross-Validated Look at the Caltractin Interactome: Comparing Data from Diverse Experimental Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is paramount to unraveling cellular processes and identifying potential therapeutic targets. Caltractin (also known as Centrin), a highly conserved calcium-binding protein, plays a crucial role in the function of microtubule-organizing centers (MTOCs), including centrosomes and spindle pole bodies. A comprehensive map of its interactome is essential for a deeper understanding of its regulatory functions. This guide provides a comparative analysis of the human this compound 2 (CETN2) interactome as determined by three widely used methods: Yeast Two-Hybrid (Y2H), Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS), and Proximity-Dependent Biotin (B1667282) Identification (BioID).

Unveiling the this compound Interactome: A Comparative Data Summary

The following table summarizes the known and potential interacting partners of human this compound 2 (CETN2) identified through different high-throughput and traditional methods. This compiled data highlights the unique strengths and inherent biases of each technique, underscoring the importance of a multi-pronged approach for comprehensive interactome mapping.

Interacting ProteinGene SymbolMethod of IdentificationPrimary Function of InteractorReference
Xeroderma pigmentosum, complementation group CXPCCo-IP/MS, Y2HDNA damage recognition in nucleotide excision repair[1][2]
SFI1 centrin binding protein 1SFI1Y2HComponent of the centrosome and spindle pole body[1]
14-3-3 protein epsilonYWHAECo-IP/MSSignal transduction, cell cycle regulation[1]
14-3-3 protein gammaYWHAGCo-IP/MSSignal transduction, apoptosis[1]
Transducin beta-like 1X-linkedTBL1XCo-IP/MSTranscriptional regulation, component of the NCoR complex[1]
Monopolar spindle 1 kinaseMPS1In vitro kinase assaySpindle assembly checkpoint signaling[1]
Polo-like kinase 4PLK4Y2HCentriole duplication[3]
CEP152CEP152Y2HCentriole duplication[3]

Visualizing Experimental Workflows

To better understand how these interactome datasets are generated, the following diagrams illustrate the general workflows for Yeast Two-Hybrid, Co-immunoprecipitation followed by Mass Spectrometry, and BioID.

Yeast_Two_Hybrid_Workflow cluster_cloning Plasmid Construction cluster_transformation Yeast Transformation & Mating cluster_selection Selection & Identification Bait Bait (CETN2) fused to DNA-binding domain (DBD) Yeast_a Transform Bait into Yeast (Mating type a) Bait->Yeast_a Prey Prey (cDNA library) fused to activation domain (AD) Yeast_alpha Transform Prey library into Yeast (Mating type α) Prey->Yeast_alpha Mating Mate Yeast Strains Yeast_a->Mating Yeast_alpha->Mating Selection Plate on selective media Mating->Selection Growth Growth indicates interaction Selection->Growth Sequencing Sequence positive clones to identify interactor Growth->Sequencing CoIP_MS_Workflow cluster_lysis Cell Lysis & Complex Preservation cluster_ip Immunoprecipitation cluster_analysis Analysis Cells Cells expressing endogenous or tagged CETN2 Lysis Lyse cells under non-denaturing conditions Cells->Lysis Antibody Add anti-CETN2 antibody Lysis->Antibody Beads Add Protein A/G beads to capture antibody-protein complexes Antibody->Beads Wash Wash to remove non-specific binders Beads->Wash Elution Elute protein complexes Wash->Elution SDS_PAGE Separate proteins by SDS-PAGE Elution->SDS_PAGE MS Excise bands and identify proteins by Mass Spectrometry SDS_PAGE->MS BioID_Workflow cluster_expression Cellular Expression & Labeling cluster_purification Purification of Biotinylated Proteins cluster_analysis Analysis Fusion Express CETN2 fused to promiscuous biotin ligase (BirA*) Biotin Add excess biotin to culture medium Fusion->Biotin Labeling BirA* biotinylates proximal proteins Biotin->Labeling Lysis Lyse cells under denaturing conditions Labeling->Lysis Streptavidin Capture biotinylated proteins with streptavidin beads Lysis->Streptavidin Wash Wash to remove non-specific binders Streptavidin->Wash Elution Elute biotinylated proteins Wash->Elution MS Identify proteins by Mass Spectrometry Elution->MS CETN2_NER_Pathway cluster_damage DNA Damage Recognition cluster_verification Damage Verification & Unwinding cluster_excision Excision & Synthesis DNA_Damage DNA Damage (e.g., UV-induced lesion) XPC_complex XPC-RAD23B-CETN2 Complex DNA_Damage->XPC_complex Binds to distorted DNA DNA_Polymerase DNA Polymerase DNA_Damage->DNA_Polymerase Gap filling TFIIH TFIIH Complex XPC_complex->TFIIH Recruits TFIIH->DNA_Damage Unwinds DNA around lesion XPA XPA TFIIH->XPA Recruits RPA RPA XPA->RPA Stabilizes unwound DNA ERCC1_XPF ERCC1-XPF (5' incision) RPA->ERCC1_XPF XPG XPG (3' incision) RPA->XPG ERCC1_XPF->DNA_Damage Excises damaged strand XPG->DNA_Damage Excises damaged strand DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Seals nick

References

Safety Operating Guide

Navigating the Safe Disposal of Caltractin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive framework for the proper disposal procedures for Caltractin, emphasizing immediate safety protocols and logistical planning.

Disclaimer: No specific Safety Data Sheet (SDS) for a chemical named "this compound" was found. The following disposal procedures are based on established guidelines for the disposal of laboratory chemicals. It is imperative to consult the specific SDS for any chemical you intend to dispose of to ensure safe and compliant handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with the chemical. All personnel handling chemical waste must be adequately trained in proper handling and emergency procedures.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

When handling this compound, especially in powdered form, avoid the formation of dust. All handling of the solid compound or its solutions should occur in a well-ventilated area or a chemical fume hood. Always wash hands thoroughly after handling the product.

Quantitative Data for Waste Identification

Proper labeling of chemical waste is essential for safe handling and disposal by your institution's environmental health and safety (EHS) office and licensed waste disposal facilities. The following table summarizes key identifiers for a chemical like this compound that should be included on a hazardous waste label.

PropertyValue
Chemical Name This compound
Synonyms [Insert any known synonyms]
CAS Number [Insert CAS Number]
Molecular Formula [Insert Molecular Formula]
Molecular Weight [Insert Molecular Weight]
Appearance [Describe appearance, e.g., Solid (powder)]
Key Hazards [e.g., Toxic if swallowed, Causes skin irritation][1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is a multi-step process that involves segregation, containment, and labeling.

Step 1: Waste Segregation

Proper segregation of waste is the foundational step in safe disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]

  • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, vials, and absorbent materials, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[2][3] Do not mix with other solvent waste streams unless permitted by your institution's guidelines.[3]

  • Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be placed in a rigid, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[4]

Step 2: Waste Containment and Labeling

  • Container Management: Ensure all waste containers are in good condition with secure, tight-fitting caps (B75204) and are stored in a designated, secure area.[3] To allow for volume expansion, do not fill liquid waste containers more than two inches from the top.[5]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" sticker or tag. The label must include the full chemical name ("this compound"), the quantity of waste, the accumulation start date, and the primary hazards.[3][6]

Step 3: Spill and Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

  • Ventilate the area.

  • For solid spills: Gently cover the spill to avoid dust formation. Sweep up the material and place it into a suitable container for disposal.[7]

  • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a chemical waste container.[7]

  • Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

Step 4: Final Disposal

Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed waste management contractor. Never dispose of this compound waste in the regular trash or down the drain.[2]

Experimental Protocol: General Chemical Waste Handling

This protocol outlines the general methodology for handling and preparing chemical waste for disposal in a laboratory setting.

  • Identify and Characterize the Waste: Determine the chemical composition and potential hazards of the waste material by consulting the Safety Data Sheet (SDS).

  • Select Appropriate PPE: Based on the hazard assessment, don the required PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Segregate Waste at the Source: As waste is generated, place it into the appropriate, pre-labeled waste container (solid, liquid, or sharps).

  • Securely Contain Waste: Ensure that waste containers are kept closed except when adding waste. Store containers in a designated and secure secondary containment area to prevent spills.

  • Complete a Hazardous Waste Tag: Once a container is full, complete a hazardous waste tag with all required information, including the chemical name, concentration, and volume.

  • Request Waste Pickup: Follow your institution's procedures to request a pickup of the hazardous waste by the EHS department or a certified waste disposal vendor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

Caltractin_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Final Disposal Start Generate this compound Waste Identify Identify Waste Type (Solid, Liquid, Sharps) Start->Identify Solid Solid Waste Container Identify->Solid Solid Liquid Liquid Waste Container Identify->Liquid Liquid Sharps Sharps Container Identify->Sharps Sharps Label Label Container with Hazardous Waste Tag Solid->Label Liquid->Label Sharps->Label Store Store in Designated Waste Accumulation Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup

References

Essential Safety and Operational Guide for Handling Caltractin (Centrin)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Caltractin, also known as Centrin. This compound is a calcium-binding phosphoprotein that is a structural component of the centrosome in eukaryotic cells and is involved in centriole duplication.[1] As a biological material, it is not considered hazardous under normal laboratory conditions. However, standard laboratory best practices should always be observed.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required to prevent contamination of the product and to ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glassesANSI Z87.1-ratedProtects eyes from splashes of solutions.
Hand Protection Disposable glovesNitrile or latexPrevents contamination of the protein sample and protects the user from buffers and reagents.
Body Protection Laboratory coatStandardProtects skin and personal clothing from spills.

Operational Plan: Handling and Storage

Handling Purified this compound: Purified this compound is typically supplied as a lyophilized powder or a frozen solution.

  • Reconstitution: If lyophilized, briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute with sterile, distilled water or a recommended buffer to a concentration of 0.1 to 1.0 mg/mL.[2] Avoid vortexing, as this can denature the protein.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can damage the protein, it is recommended to aliquot the reconstituted solution into single-use volumes.[2]

  • Use of Carrier Proteins: For long-term storage of dilute solutions (<0.5 mg/mL), the addition of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), can help prevent loss of protein due to binding to the storage vial.[2]

Storage of Purified this compound: Proper storage is crucial to maintain the integrity and activity of the protein.

FormShort-Term StorageLong-Term Storage
Lyophilized Powder 4°C-20°C or -80°C
Reconstituted Solution 4°C for 2-4 weeks[4]-20°C or -80°C in aliquots[5]

Experimental Protocol: Purification of Recombinant His-Tagged this compound

This protocol outlines a general method for the expression and purification of recombinant human this compound (Centrin 2) from E. coli.

1. Expression:

  • Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human CETN2 gene fused to a polyhistidine (His) tag.
  • Grow the transformed cells in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.

2. Cell Lysis:

  • Harvest the bacterial cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.1 M NaCl, 10% glycerol, 1 mM DTT)[5] supplemented with a protease inhibitor cocktail.
  • Lyse the cells using sonication or a French press on ice.
  • Clarify the lysate by centrifugation to pellet the cell debris.

3. Affinity Chromatography:

  • Load the clarified supernatant onto a Nickel-NTA (Ni-NTA) affinity column pre-equilibrated with the lysis buffer.
  • Wash the column with a wash buffer (lysis buffer with a low concentration of imidazole (B134444), e.g., 20 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged this compound from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

4. Purity Analysis:

  • Analyze the eluted fractions by SDS-PAGE to confirm the purity and molecular weight of the recombinant this compound (predicted molecular weight for human Centrin 2 is approximately 22 kDa).[4][5]

Below is a workflow diagram for the purification process.

G cluster_expression Expression cluster_lysis Cell Lysis cluster_purification Purification cluster_analysis Analysis Transformation Transformation of E. coli Growth Cell Growth Transformation->Growth Induction IPTG Induction Growth->Induction Harvest Harvest Cells Induction->Harvest Lysis Sonication/French Press Harvest->Lysis Clarification Centrifugation Lysis->Clarification Loading Load on Ni-NTA Column Clarification->Loading Wash Wash Column Loading->Wash Elution Elute Protein Wash->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE G cluster_G1_S Procentriole Formation G1 G1 Phase (Centriole Disengagement) G1_S Late G1 / S Phase (Procentriole Assembly) G1->G1_S Cell Cycle Progression S_G2 S / G2 Phase (Centriole Elongation) G1_S->S_G2 M M Phase (Centrosome Separation & Maturation) S_G2->M M->G1 Cytokinesis Plk4 Plk4 Kinase Activation Caltractin_recruitment This compound (Centrin) Recruitment Plk4->Caltractin_recruitment Cartwheel Cartwheel Assembly (SAS-6) Caltractin_recruitment->Cartwheel

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.